molecular formula C7H3ClF2O2 B047496 4-Chloro-2,3-difluorobenzoic acid CAS No. 150444-94-3

4-Chloro-2,3-difluorobenzoic acid

Cat. No.: B047496
CAS No.: 150444-94-3
M. Wt: 192.55 g/mol
InChI Key: QVBXFZBWNWTMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) is a high-purity fluorinated aromatic building block extensively utilized as a versatile synthetic intermediate in advanced chemical research and development. With a molecular formula of C 7 H 3 ClF 2 O 2 and a molecular weight of 192.55 g/mol, this compound is characterized by the strategic ortho/meta positioning of halogen atoms on the benzoic acid ring, which profoundly influences its reactivity and physical properties, making it a valuable scaffold for constructing more complex molecules. Research Applications and Value: This compound serves a critical role in the discovery and synthesis of novel molecules, particularly in the fields of pharmaceutical chemistry and agrochemical science. Its structure is engineered for use in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening. The presence of multiple halogen atoms allows for selective, sequential functionalization, providing researchers with a powerful tool for structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability in drug candidates. Physical and Chemical Properties: The compound is supplied as a white to off-white solid. Key predicted properties include a boiling point of 280.7±35.0 °C, a density of 1.573±0.06 g/cm³, and a pKa of 2.70±0.10, indicating it is a moderately strong acid. It has low aqueous solubility, calculated at approximately 0.087 g/L at 25 °C. Handling and Safety: This product is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves and eye/face protection, is required. Users should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBXFZBWNWTMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565923
Record name 4-Chloro-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150444-94-3
Record name 4-Chloro-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-2,3-difluorobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 150444-94-3), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond basic data to discuss the molecule's strategic importance, the rationale behind its application, and the rigorous standards required for its use in demanding synthetic workflows.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic carboxylic acid. The specific arrangement of its halogen substituents imparts unique electronic properties that make it a valuable and reactive building block in organic synthesis.

Key Identifiers
PropertyValueSource(s)
CAS Number 150444-94-3[1],[2]
Molecular Formula C₇H₃ClF₂O₂[1],[2]
Molecular Weight 192.55 g/mol [1],[2]
IUPAC Name This compoundN/A
Appearance Off-white to white crystalline powder[3]
Physicochemical Data

The following properties are critical for determining appropriate reaction conditions, solvent selection, and purification strategies.

PropertyValueSource(s)
Boiling Point (Predicted) 280.7 ± 35.0 °C[4]
Density (Predicted) 1.573 ± 0.06 g/cm³[4]
pKa (Predicted) 2.70 ± 0.10[4]
Storage Temperature 2-8°C, in a dry and well-ventilated place[4]

Strategic Importance in Pharmaceutical and Agrochemical Synthesis

The utility of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom activates the aromatic ring for certain reactions and influences the acidity of the carboxyl group.

The Causality of Reactivity

The strategic placement of the halogen substituents is key to this molecule's function as a synthetic intermediate.[3] The fluorine atoms at the C-2 and C-3 positions, along with the chlorine at C-4, create a specific electronic environment that facilitates efficient nucleophilic aromatic substitution reactions.[3] This precise architecture is indispensable for constructing the complex heterocyclic systems found in many modern pharmaceuticals.

Cornerstone Application: Fluoroquinolone Antibiotics

This compound is a critical building block in the synthesis of fluoroquinolone antibiotics, a class of drugs vital for combating a wide range of bacterial infections.[3][5] Its structure serves as a key precursor for forming the quinolone core, which is essential for the antibacterial activity of these drugs.[5] By using this intermediate, pharmaceutical manufacturers can streamline production processes, potentially improving yields and reducing costs.[3]

G cluster_0 Fluoroquinolone Synthesis Workflow A This compound (Key Precursor) B Activation of Carboxylic Acid (e.g., to Acid Chloride) A->B Step 1 C Ring Formation Reactions (e.g., Cyclization with Amines) B->C Step 2 D Core Quinolone Structure C->D Step 3 E Further Functionalization (e.g., addition of side chains) D->E Step 4 F Final Fluoroquinolone API E->F Final Step

Caption: Generalized workflow for fluoroquinolone synthesis.

Broader Synthetic Utility

Beyond antibiotics, polysubstituted benzoic acids are foundational intermediates in other sectors. Related compounds, such as 3-Chloro-2,4-difluorobenzoic acid, are used in the synthesis of pharmaceuticals like anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals such as herbicides and fungicides.[6] The unique substitution pattern of this compound makes it a valuable tool for researchers aiming to create novel molecules with specific biological activities.

Synthesis, Analysis, and Quality Control

For drug development professionals, the provenance and purity of a starting material are non-negotiable. A self-validating system of protocols is essential for ensuring the reliability of every synthetic step.

General Synthetic Approach

The synthesis of halogenated benzoic acids often involves multi-step processes. While specific proprietary methods may vary, a common strategy involves the oxidation of a corresponding substituted toluene or the carbonation of a Grignard reagent formed from a polysubstituted bromobenzene. For instance, the synthesis of the related 4-Chloro-2-fluorobenzoic acid can be achieved via the oxidation of 4-Chloro-2-fluorotoluene.[7] A similar logic can be applied to the synthesis of the title compound, requiring careful control of reagents and reaction conditions to ensure correct regiochemistry.

G cluster_1 Illustrative Synthetic Logic Start Appropriately Substituted Aromatic Precursor Step1 Halogenation / Nitration (Introduction of functional groups) Start->Step1 Step2 Functional Group Interconversion (e.g., Reduction, Diazotization) Step1->Step2 Step3 Carboxylation (e.g., Grignard + CO₂ or Oxidation) Step2->Step3 End This compound Step3->End

Caption: Conceptual pathway for synthesizing the target acid.

Analytical Verification Protocol

The identity and purity of this compound must be rigorously confirmed before its use in GMP (Good Manufacturing Practice) environments. Pharmaceutical applications typically demand a purity of ≥99.0%.[3]

G cluster_2 Analytical Quality Control Workflow raw_material Raw Material Received Lot # XXX hplc HPLC Analysis Purity Assay (%) Impurity Profile raw_material->hplc Primary Check nmr NMR Spectroscopy Structure Confirmation ¹H, ¹³C, ¹⁹F Spectra hplc->nmr If Purity OK ms Mass Spectrometry Molecular Weight Verification [M-H]⁻ nmr->ms If Structure OK release {Material Released | Meets ≥99.0% Purity Spec} ms->release If MW OK

Caption: A self-validating analytical workflow for intermediates.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the position of substituents.
Mass Spectrometry (MS) To verify the molecular weight of the compound.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling chemical intermediates. The following guidelines are based on data for structurally similar hazardous compounds.

Hazard Identification

Based on GHS classifications for similar chloro-difluoro-benzoic acids, this compound should be handled as a hazardous substance.[8]

  • Harmful if swallowed.

  • Causes skin irritation. [8]

  • Causes serious eye irritation. [8]

  • May cause respiratory irritation. [8]

Handling and Personal Protective Equipment (PPE)

Proper handling is critical to ensure personnel safety and prevent contamination.

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

    • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[11]

    • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[11]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9][12]

Storage and First Aid
AspectProtocolSource(s)
Storage Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9][11][11],[9]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12][11],[12]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12][11],[12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12][11],[12]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[11][12][11],[12]

Conclusion

This compound is more than just a chemical on a shelf; it is a precisely engineered tool for molecular construction. Its value lies in the strategic placement of its halogen atoms, which provides a reliable and reactive handle for building complex, high-value molecules like fluoroquinolone antibiotics. For researchers and developers, understanding its properties, synthesis, and handling requirements is the first step toward leveraging its full potential in creating the next generation of pharmaceuticals and advanced materials.

References

  • Optimizing Fluoroquinolone Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
  • 4-Chloro-2,6-difluorobenzoic acid | C7H3ClF2O2 | CID 17750684 - PubChem. PubChem. [Link]
  • This compound Two Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]
  • CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid - ResearchGate.
  • 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem. PubChem. [Link]

Sources

4-Chloro-2,3-difluorobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 150444-94-3), a pivotal chemical intermediate in modern synthetic chemistry. The document delineates its fundamental physicochemical properties, explores its critical role as a building block in the synthesis of high-value pharmaceuticals, particularly fluoroquinolone antibiotics, and touches upon its applications in the agrochemical and material science sectors. Detailed protocols for analysis and safety procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization.

Introduction and Strategic Importance

This compound is a halogenated aromatic carboxylic acid whose strategic importance is derived from the unique reactivity conferred by its substituent pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzoic acid ring creates a specific electronic environment that is highly advantageous for advanced organic synthesis. This molecular architecture is particularly instrumental in the construction of complex heterocyclic systems.

Its primary application lies in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] The precise placement of the halogen atoms facilitates key reaction steps, such as nucleophilic aromatic substitution, which are central to forming the core structure of these vital drugs.[1] Beyond pharmaceuticals, this compound is a versatile intermediate for developing next-generation herbicides, fungicides, and advanced polymers.[2]

Physicochemical and Structural Properties

The identity and purity of a synthetic intermediate are paramount for the success of subsequent reactions. This compound is typically supplied as an off-white powder with a purity of 97% or higher.[1][3] Its core properties are summarized below.

PropertyValueSource(s)
Molecular Weight 192.55 g/mol [3][4][5]
Molecular Formula C₇H₃ClF₂O₂[4][5]
CAS Number 150444-94-3[4][5]
Appearance Off-white powder/crystals[1][6]
Boiling Point (Predicted) 280.7 ± 35.0 °C[5]
Density (Predicted) 1.573 ± 0.06 g/cm³[5]
pKa (Predicted) 2.70 ± 0.10[5]
Storage Temperature 2-8°C[5]
Molecular Structure Visualization

The structural arrangement of the atoms is key to the compound's reactivity.

Caption: 2D structure of this compound.

Role in Synthesis: The Fluoroquinolone Pathway

This compound is a cornerstone intermediate for synthesizing a new generation of fluoroquinolone antibiotics.[7] These drugs are renowned for their potent activity against a wide range of bacteria. The synthetic strategy leverages the compound's structure to build the quinolone core efficiently. While specific industrial syntheses are proprietary, a generalized workflow highlights the compound's utility.

The process typically involves the reaction of the acid chloride derivative of this compound with a malonic ester, followed by cyclization, ester hydrolysis, and subsequent nucleophilic substitution reactions to introduce the desired side chains. The fluorine and chlorine atoms play a crucial role in activating the aromatic ring for these transformations.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the integration of this compound into a pharmaceutical synthesis pipeline.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Functionalization & Final API A This compound (Starting Material) B Activation (e.g., Thionyl Chloride) A->B C Acid Chloride Derivative B->C D Condensation Reaction (e.g., with Diethyl Malonate) C->D E Cyclization (Thermal or Base-catalyzed) D->E F Quinolone Core Structure E->F G Side-chain Introduction (Nucleophilic Aromatic Substitution) F->G H Purification & Isolation G->H I Final Fluoroquinolone API H->I

Caption: Conceptual workflow for Fluoroquinolone synthesis.

Experimental Protocols: Quality Control and Analysis

To ensure the suitability of this compound for pharmaceutical synthesis, rigorous quality control is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of the compound.

Objective: To determine the percentage purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards (e.g., 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis and Data Interpretation:

    • Inject a blank (diluent), followed by the standard and then the sample.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check: The system suitability is confirmed by ensuring the standard peak has a tailing factor between 0.9 and 1.5 and that replicate injections have a relative standard deviation (RSD) of <2.0%.

Safety, Handling, and Storage

Due to its chemical nature as a halogenated carboxylic acid, proper handling is crucial. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]

Safety AspectGuidelinePrecautionary Statement(s)
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or fume hood.P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
Handling Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9] P270: Do not eat, drink or smoke when using this product.[8][9]
First Aid (Eyes) Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses...[8][9]
First Aid (Skin) Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.[8] P332+P317: If skin irritation occurs: Get medical help.[8]
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.P301+P317: IF SWALLOWED: Get medical help.[8] P330: Rinse mouth.[8][9]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8][9] P405: Store locked up.[8]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its well-defined physicochemical properties and predictable reactivity make it an invaluable intermediate for the synthesis of complex, high-value molecules. For researchers and developers, a thorough understanding of its characteristics, analytical validation, and safe handling procedures is essential to fully harness its synthetic potential and drive forward advancements in drug discovery and material science.

References

  • Santa Cruz Biotechnology. This compound | CAS 150444-94-3. URL: https://www.scbt.com/p/4-chloro-2-3-difluorobenzoic-acid-150444-94-3
  • CookeChem. This compound, 97%, 150444-94-3. URL: https://www.cookechem.com/product/150444-94-3.html
  • Chemdad. This compound. URL: https://www.chemdad.com/4-chloro-2-3-difluorobenzoic-acid-cas-150444-94-3-item.html
  • Echemi. 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS, 132794-07-1 Safety Data Sheets. URL: https://www.echemi.com/sds/4-chloro-2,5-difluorobenzoic-acid-cas132794-07-1.html
  • Fisher Scientific. Safety Data Sheet - 4-Chlorobenzoic acid. URL: https://www.fishersci.com/sds?productName=AC109000050
  • Fisher Scientific. Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid. URL: https://www.fishersci.com/sds?productName=AC221030050
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Fluoroquinolone Synthesis with this compound. URL: https://www.inno-pharmchem.com/blog/optimizing-fluoroquinolone-synthesis-with-4-chloro-2-3-difluorobenzoic-acid/
  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. URL: https://journals.sagepub.com/doi/10.1177/1747519820932259
  • Chem-Impex. 3-Chloro-2,4-difluorobenzoic acid. URL: https://www.chemimpex.com/products/3-chloro-2-4-difluorobenzoic-acid
  • Thermo Scientific Chemicals. 4-Chloro-2,6-difluorobenzoic acid, 97%. URL: https://www.thermofisher.

Sources

Introduction: The Significance of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-difluorobenzoic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the benzoic acid core, imparts specific electronic properties and steric configurations. These characteristics make it a valuable and versatile synthetic intermediate, particularly in the development of fluoroquinolone antibiotics where the precise molecular architecture allows for efficient nucleophilic aromatic substitution reactions.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and formulation, ensuring predictability, reproducibility, and safety in its applications.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical techniques and authoritative data. We will delve into its structural identity, thermal properties, solubility profile, and acidity, providing not just the data, but also the methodologies for their empirical determination.

Core Physicochemical & Structural Identifiers

A precise identification of a chemical entity is the foundation of all subsequent research. The key identifiers for this compound are summarized below, providing a snapshot of its molecular composition and registration information.

PropertyValueSource
CAS Number 150444-94-3[2][3][4][5]
Molecular Formula C₇H₃ClF₂O₂[3][5]
Molecular Weight 192.55 g/mol [3]
Appearance Off-white to white solid/powder[1]
Purity Typically ≥97-99%[1][5]

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining its physical state under various conditions, assessing its purity, and designing purification processes like recrystallization.

Thermal PropertyValueNotes
Melting Point Not available in search resultsA sharp melting point range is indicative of high purity.
Boiling Point 280.7±35.0 °CPredicted value.[4]
Expert Insight: The Importance of the Melting Point

The melting point is one of the most fundamental physical properties used to characterize a solid organic compound.[6] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from solid to liquid.[7] The presence of even small amounts of miscible impurities will typically cause a depression in the melting point and a broadening of the melting range.[8] Therefore, an accurate melting point determination serves as a crucial criterion for purity as well as for identification.

Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound like this compound.

Workflow: Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 1. Powder the Sample prep2 2. Seal Capillary Tube prep1->prep2 prep3 3. Pack the Sample prep2->prep3 meas1 4. Place in Apparatus prep3->meas1 meas2 5. Heat Rapidly (Approximate MP) meas1->meas2 meas3 6. Cool and Repeat with Slow Heating meas2->meas3 meas4 7. Record T-onset and T-complete meas3->meas4 res1 Melting Point Range meas4->res1

Caption: Workflow for determining melting point via the capillary method.

Methodology:

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder.[7][9]

    • Obtain a glass capillary tube (5-6 cm in length) and seal one end by rotating it in the outer edge of a Bunsen burner flame for a few seconds.[7][8]

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Gently tap the sealed end of the tube on a hard surface to pack the powder down into the bottom. The packed sample height should be approximately 1-3 mm.[9]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[6]

  • Measurement:

    • Initial (Rapid) Determination: Heat the apparatus rapidly to get an approximate melting point. This saves time and establishes a target temperature range.

    • Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and begin heating again.

    • When the temperature is about 15-20°C below the approximate melting point, slow the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[7]

    • Record the temperature (T-onset) at which the first drop of liquid appears.

    • Record the temperature (T-complete) at which the entire sample has completely melted into a clear liquid.[6]

    • The recorded melting point is the range from T-onset to T-complete. For a pure compound, this range should be narrow (0.5-1.0°C).

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration.[10] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[10][11]

SolventSolubilityNotes
Aqueous Media Data not available. As a carboxylic acid, solubility is expected to be pH-dependent.Intrinsic solubility is the solubility of the un-ionized form.[12]
Organic Solvents Data not available. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols.Experimental determination is required for specific solvents.
Expert Insight: pH-Dependent Solubility

For an ionizable compound like this compound, aqueous solubility is highly dependent on pH. The carboxylic acid group is protonated (neutral) at low pH and deprotonated (anionic) at high pH. The anionic, or salt, form is generally much more water-soluble than the neutral form. This relationship is governed by the compound's pKa. Understanding the pH-solubility profile is therefore essential for designing oral drug formulations and predicting absorption in the gastrointestinal tract.[12]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by analysis of the solute concentration in the saturated solution.

Workflow: Shake-Flask Solubility Determination

G prep 1. Add excess solid to solvent (e.g., buffered solution) agitate 2. Agitate at constant temperature (e.g., 37°C) prep->agitate equilibrate 3. Allow to equilibrate (e.g., 24-72 hours) agitate->equilibrate sample 4. Withdraw aliquot of supernatant equilibrate->sample separate 5. Separate solid from liquid (e.g., centrifuge, filter) sample->separate analyze 6. Analyze concentration (e.g., HPLC, UV-Vis) separate->analyze result Equilibrium Solubility Value analyze->result

Caption: Standard workflow for the shake-flask solubility method.

Methodology:

  • Preparation:

    • Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[13]

    • Add an excess amount of solid this compound to a vial containing a known volume of the buffer. "Excess" means enough solid remains undissolved at the end of the experiment to ensure a saturated solution was formed.[12]

  • Equilibration:

    • Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance).[13]

    • Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[13]

  • Sample Processing:

    • After equilibration, allow the vials to stand so the excess solid can settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

    • Separate any remaining undissolved solid from the liquid. This is a critical step and is typically done by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] HPLC is preferred as it can separate the analyte from any impurities or degradation products.[12]

    • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[15][16] For a carboxylic acid, it represents the pH at which the compound is 50% in its protonated (acidic, R-COOH) form and 50% in its deprotonated (conjugate base, R-COO⁻) form.[16]

Acidity PropertyValueNotes
pKa 2.70 ± 0.10Predicted value.[4]
Expert Insight: Structural Effects on pKa

The pKa of benzoic acid is approximately 4.2. The predicted pKa of ~2.70 for this compound indicates it is a significantly stronger acid.[4] This increased acidity is due to the inductive electron-withdrawing effects of the halogen substituents (Cl and F). These electronegative atoms pull electron density away from the aromatic ring and the carboxylic acid group, stabilizing the resulting carboxylate anion (the conjugate base) and thus favoring dissociation of the proton. This makes the compound more acidic (lower pKa).[17]

Relationship between pH, pKa, and Ionization

G cluster_low_ph Low pH (pH << pKa) cluster_pka pH = pKa cluster_high_ph High pH (pH >> pKa) low_ph Predominantly Protonated Form (R-COOH) pka_eq 50% Protonated 50% Deprotonated low_ph->pka_eq + Base pka_eq->low_ph + Acid high_ph Predominantly Deprotonated Form (R-COO⁻) pka_eq->high_ph + Base high_ph->pka_eq + Acid

Caption: Ionization state of a carboxylic acid relative to pH and pKa.

Safety and Handling

While this guide focuses on physical properties, a brief overview of safety is essential for any researcher. Halogenated benzoic acids should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Handle in a well-ventilated area or a chemical fume hood.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18]

Conclusion

The physical properties of this compound—its identity, thermal characteristics, solubility, and acidity—are interconnected and foundational to its application in research and development. The predicted low pKa suggests high acidity, which in turn governs its pH-dependent solubility, a critical factor for its use in pharmaceutical synthesis and formulation. This guide has provided both the established data for these properties and the robust, validated protocols required for their empirical determination. By applying these methodologies, researchers can ensure the quality, consistency, and effective application of this important chemical intermediate.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Al-Delaimy, W. K. (2021, September 19). Experiment (1) determination of melting points.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • MedPharma. (2025, April 15). To determine the melting point of given organic compound.
  • Subirats, X., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification according to the Biopharmaceutics Classification System.
  • PubChem. (n.d.). 4-Chloro-2,6-difluorobenzoic acid.
  • Stenutz. (n.d.). 4-chloro-2-fluorobenzoic acid.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Optimizing Fluoroquinolone Synthesis with this compound.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Chemdad. (n.d.). This compound.
  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.
  • SpectraBase. (n.d.). 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR] - Spectrum.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

Sources

4-Chloro-2,3-difluorobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its strategic combination of a carboxylic acid functional group with a unique substitution pattern of chlorine and fluorine atoms on the phenyl ring makes it a crucial intermediate in the synthesis of complex organic molecules.[1][2] Particularly in the pharmaceutical and agrochemical industries, this compound is prized for its ability to introduce specific physicochemical properties into target molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, applications, and safety protocols associated with this compound.

Physicochemical and Structural Properties

The molecular structure of this compound is defined by a benzoic acid core substituted with a chlorine atom at position 4 and fluorine atoms at positions 2 and 3. This arrangement of electron-withdrawing halogens has a profound impact on the molecule's reactivity and electronic properties. The fluorine atom at the ortho position (C2) and the chlorine at the para position (C4) significantly influence the acidity of the carboxylic acid group and activate the aromatic ring for certain substitution reactions.[4]

Core Data Summary
PropertyValueSource
CAS Number 150444-94-3[1][5][6]
Molecular Formula C₇H₃ClF₂O₂[1][5]
Molecular Weight 192.55 g/mol [1][5]
Predicted Boiling Point 280.7 ± 35.0 °C[1]
Predicted Density 1.573 ± 0.06 g/cm³[1]
Predicted pKa 2.70 ± 0.10[1]
Appearance Off-white powder / solid[4]
Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common strategy for producing substituted benzoic acids involves the oxidation of a corresponding toluene precursor. This approach is often favored for its efficiency and the availability of starting materials.

Representative Synthesis Workflow

synthesis_workflow start 1-Chloro-2,3-difluoro-4-methylbenzene (Starting Material) reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., KMnO₄, Co(OAc)₂/O₂) oxidant->reaction workup Aqueous Workup & Acidification reaction->workup product This compound (Crude Product) workup->product purification Purification (Recrystallization) product->purification final Pure Product purification->final

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 1-Chloro-2,3-difluoro-4-methylbenzene

This protocol is a representative example based on established methods for analogous transformations.[7] Researchers must adapt conditions based on laboratory-specific equipment and safety assessments.

  • Reaction Setup: A multi-necked round-bottom flask is charged with 1-chloro-2,3-difluoro-4-methylbenzene (1.0 eq), a catalytic amount of Cobalt(II) acetate tetrahydrate (0.1 eq), and Sodium bromide (0.1 eq) in glacial acetic acid (10 volumes). The flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.

    • Causality: Acetic acid serves as the solvent. The cobalt salt is the catalyst for the aerobic oxidation, and the bromide source acts as a radical initiator to facilitate the reaction.

  • Oxidation: The reaction mixture is heated to approximately 130°C. Oxygen is bubbled through the stirred solution at a controlled rate. The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed (typically 1.5-3 hours).

    • Causality: Elevated temperature provides the necessary activation energy for C-H bond oxidation. A continuous supply of oxygen is crucial as it is the terminal oxidant in this catalytic cycle.

  • Quenching and Isolation: After cooling to room temperature, the reaction mixture is poured into purified water. This typically causes the crude product to precipitate.

    • Causality: The product, a carboxylic acid, has low solubility in aqueous media, especially after the acetic acid is diluted.

  • pH Adjustment: The pH of the aqueous slurry is adjusted to be strongly alkaline (pH 12-14) using a concentrated NaOH solution to deprotonate the carboxylic acid, forming the soluble sodium salt. The aqueous phase is then washed with a water-immiscible organic solvent (e.g., MTBE) to remove any unreacted starting material or non-acidic byproducts.

    • Causality: This liquid-liquid extraction is a classic purification step. The basicity ensures the desired product remains in the aqueous layer as its carboxylate salt, while neutral organic impurities are extracted into the organic layer.

  • Precipitation: The aqueous layer is separated and then acidified with concentrated HCl to a pH of ~1. The resulting precipitate is the desired carboxylic acid product.

    • Causality: Reprotonating the carboxylate salt renders the benzoic acid derivative insoluble in the acidic aqueous solution, allowing for its isolation.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. For high-purity requirements, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is performed.

    • Causality: Recrystallization is a robust method for purifying crystalline solids. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to ensure high recovery of pure crystals.

Spectroscopic Analysis and Characterization

TechniqueExpected Characteristics
¹H NMR Two signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C6 will likely be a doublet of doublets due to coupling with the C5 proton and the C2 fluorine. The proton at C5 will also be a complex multiplet due to coupling with the C6 proton and the C3 fluorine. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Seven distinct carbon signals are expected. The carbons attached to fluorine (C2, C3) will appear as doublets due to C-F coupling. The chemical shifts will be influenced by the electronegativity of the halogen substituents. The carboxyl carbon (C=O) will be observed around 165-170 ppm.
¹⁹F NMR Two distinct signals are expected, as the two fluorine atoms are in chemically non-equivalent environments. Each signal will likely be a doublet or a more complex multiplet due to F-F and F-H coupling.
IR (Infrared) - Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- Sharp C=O (carbonyl) stretch (approx. 1680-1710 cm⁻¹).- Aromatic C=C stretches (approx. 1450-1600 cm⁻¹).- Strong C-F stretches (approx. 1100-1300 cm⁻¹).- C-Cl stretch (approx. 700-850 cm⁻¹).
Mass Spec (MS) The molecular ion peak (M⁺) will be observed at m/z 192. A characteristic isotopic peak (M+2) at m/z 194 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[11]

Applications in Research and Drug Development

The primary utility of this compound is as a specialized building block for synthesizing high-value molecules, particularly in the pharmaceutical sector.[1][2]

  • Fluoroquinolone Antibiotics: The molecule's architecture is ideal for the synthesis of advanced fluoroquinolone antibiotics. The strategically placed halogen atoms provide specific reactivity that is essential for constructing the complex heterocyclic core of these drugs. The C4-chloro and C2/C3-fluoro groups can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, a critical step in many synthetic pathways to these life-saving treatments.[4]

  • API Synthesis: Medicinal chemists utilize this intermediate to introduce the 4-chloro-2,3-difluorophenyl moiety into potential drug candidates. This can fine-tune a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability against enzymatic degradation, and binding interactions with biological targets.[3]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated and chlorinated aromatic rings is a common strategy in the design of modern herbicides and pesticides to enhance their efficacy and environmental persistence profiles.

Role as a Pharmaceutical Precursor

api_synthesis cluster_process Multi-Step Synthesis precursor This compound (Key Intermediate) step1 Step 1: Amide Coupling / Esterification precursor->step1 step2 Step 2: Cyclization Reaction (e.g., SₙAr) step1->step2 step3 Step 3: Further Functionalization step2->step3 api Final Active Pharmaceutical Ingredient (API) step3->api

Caption: Role of this compound as a key intermediate in a multi-step API synthesis.

Safety, Handling, and Storage

Based on safety data for closely related isomers, this compound should be handled as a hazardous chemical. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14][15]

  • Hazard Identification:

    • Causes skin irritation.[13][14]

    • Causes serious eye irritation.[12][13][14]

    • May cause respiratory irritation.[12][14]

    • Harmful if swallowed.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator with an appropriate particulate filter may be required.[16]

  • First-Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical help.[13]

  • Storage and Handling:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12]

    • Store locked up.[12][13]

    • Wash hands and any exposed skin thoroughly after handling.[12]

    • Avoid breathing dust.[12]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

References

  • Supporting Inform
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • This compound | CAS 150444-94-3. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 4-Chloro-2,6-difluorobenzoic acid. Fisher Scientific.
  • 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS. Echemi.
  • Electronic Supplementary Inform
  • 4-Chloro-2-fluorobenzoic acid synthesis. ChemicalBook.
  • This compound. Chemdad Co., Ltd.
  • This compound | 150444-94-3. ChemicalBook.
  • Optimizing Fluoroquinolone Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2. PubChem.
  • The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • 4-Chlorobenzoic acid SAFETY D
  • 4-Chlorobenzoic acid SAFETY D
  • 4-Chloro-2,6-difluorobenzoic acid Safety D
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Supplementary Inform
  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2. PubChem.
  • 4-Chloro-2-fluorobenzoic acid | 446-30-0. ChemicalBook.
  • 4-Chloro-2,5-difluorobenzoic acid 98%. Sigma-Aldrich.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • This compound, 97%, 150444-94-3. CookeChem.
  • 4-Chloro-2-fluorobenzoic acid. NIST WebBook.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. MDPI.
  • The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innov
  • 4-Chlorobenzoic acid(74-11-3) IR Spectrum. ChemicalBook.
  • 4-Chloro-2,6-difluorobenzoic acid | C7H3ClF2O2. PubChem.
  • Benzoic acid, 4-chloro-3-nitro-. NIST WebBook.
  • 4-Chloro-3,5-difluorobenzoic acid.
  • Benzoic acid, 4-fluoro-. NIST WebBook.
  • Benzoic acid, 4-chloro-. NIST WebBook.
  • 4-Chlorobenzoic acid, TMS deriv
  • 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum. ChemicalBook.
  • 4-CHLORO-2,5-DIFLUOROBENZOIC ACID(132794-07-1)IR. ChemicalBook.
  • 4-Chloro-3-fluorobenzoic acid. Sigma-Aldrich.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • 4-chlorobenzoic acid, 74-11-3. The Good Scents Company.
  • 446-30-0|4-Chloro-2-fluorobenzoic acid. BLD Pharm.
  • Process for preparation of 2,4,6-trifluorobenzoic acid.
  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid | C7H2BrClF2O2. PubChem.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Chloro-2,3-difluorobenzoic acid in Modern Drug Discovery

This compound, with the CAS Number 150444-94-3, is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex pharmaceuticals.[1][2][3] Its strategic importance is particularly pronounced in the development of novel fluoroquinolone antibiotics, where the precise arrangement of its halogen substituents—a chlorine atom at the C-4 position and two fluorine atoms at C-2 and C-3—provides unique reactivity for constructing the intricate heterocyclic systems characteristic of these potent antibacterial agents. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the benzoic acid core, making it a versatile intermediate for nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the viable synthetic pathways to this key intermediate, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.

PART 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzene ring like this compound requires careful planning regarding the order of substituent introduction. The directing effects of the substituents (ortho, para, or meta) and their activating or deactivating nature on the aromatic ring are paramount. Two primary retrosynthetic disconnections are considered the most logical and practical, starting from either a simple fluorinated benzene derivative or a difluoroaniline.

PART 2: Synthetic Pathway I: From 1,2,3-Trifluorobenzene

This pathway leverages the commercially available and relatively inexpensive 1,2,3-trifluorobenzene as the starting material. The core strategy involves a sequence of electrophilic aromatic substitutions and functional group transformations.

Logical Flow of Pathway I

Pathway_I A 1,2,3-Trifluorobenzene B 1,2,3-Trifluoro-4-nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 4-Chloro-1,2,3-trifluorobenzene B->C Reduction (Fe/HCl or H₂/Pd-C) then Sandmeyer (NaNO₂, CuCl) D 4-Chloro-2,3-difluoroaniline C->D Nucleophilic Aromatic Substitution (NH₃ or protected amine) E 4-Chloro-2,3-difluorobenzonitrile D->E Sandmeyer Reaction (NaNO₂, CuCN) F This compound E->F Hydrolysis (H₃O⁺ or OH⁻)

Caption: Proposed synthesis of this compound starting from 1,2,3-Trifluorobenzene.

Step-by-Step Experimental Protocol and Mechanistic Insights

Step 1: Nitration of 1,2,3-Trifluorobenzene

  • Causality: The fluorine atoms are ortho, para-directing but deactivating. Nitration is expected to occur at the position least sterically hindered and electronically least deactivated, which is the C-4 position.

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (95%) (1:1 v/v) at 0-5 °C, slowly add 1,2,3-trifluorobenzene.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,2,3-trifluoro-4-nitrobenzene.

Step 2: Reductive Chlorination of 1,2,3-Trifluoro-4-nitrobenzene

  • Causality: A direct chlorination of the nitro compound can be challenging. A more reliable approach is to reduce the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine atom.

  • Protocol (Reduction):

    • Dissolve 1,2,3-trifluoro-4-nitrobenzene in ethanol or acetic acid.

    • Add iron powder and concentrated hydrochloric acid portion-wise while monitoring the exothermic reaction.

    • After the addition, heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

    • Extract the product, 3,4,5-trifluoroaniline, with an organic solvent.

  • Protocol (Sandmeyer Reaction):

    • Dissolve the obtained 3,4,5-trifluoroaniline in aqueous HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product, 4-chloro-1,2,3-trifluorobenzene, with an organic solvent.

Step 3: Nucleophilic Aromatic Substitution to form 4-Chloro-2,3-difluoroaniline

  • Causality: The fluorine atom at the C-2 position is activated towards nucleophilic substitution by the adjacent electron-withdrawing groups. Ammonia or a protected amine can be used as the nucleophile.

  • Protocol:

    • In a sealed vessel, heat 4-chloro-1,2,3-trifluorobenzene with aqueous ammonia or a solution of a protected amine (e.g., benzylamine) in a suitable solvent at elevated temperature and pressure.

    • After the reaction is complete, cool the vessel, and work up the reaction mixture to isolate 4-chloro-2,3-difluoroaniline. If a protected amine was used, a deprotection step will be necessary.

Step 4 & 5: Conversion of the Amine to the Carboxylic Acid

  • Causality: The amino group can be converted to a nitrile via the Sandmeyer reaction, which can then be hydrolyzed to the carboxylic acid.

  • Protocol (Sandmeyer Cyanation):

    • Diazotize 4-chloro-2,3-difluoroaniline as described in Step 2.

    • Add the cold diazonium salt solution to a solution of copper(I) cyanide.

    • Isolate the resulting 4-chloro-2,3-difluorobenzonitrile.

  • Protocol (Hydrolysis):

    • Reflux the 4-chloro-2,3-difluorobenzonitrile with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidification) until the reaction is complete.

    • Cool the reaction mixture and isolate the precipitated this compound by filtration.

PART 3: Synthetic Pathway II: From 2,3-Difluoroaniline

This alternative pathway begins with 2,3-difluoroaniline, which is also commercially available. The strategy here involves protecting the amine, performing an electrophilic chlorination, and then converting the amino group to the carboxylic acid.

Logical Flow of Pathway II

Pathway_II A 2,3-Difluoroaniline B N-Acetyl-2,3-difluoroaniline A->B Acetylation (Ac₂O, Pyridine) C N-Acetyl-4-chloro-2,3-difluoroaniline B->C Chlorination (NCS, Acetic Acid) D 4-Chloro-2,3-difluoroaniline C->D Deacetylation (Acid or Base Hydrolysis) E 4-Chloro-2,3-difluorobenzonitrile D->E Sandmeyer Reaction (NaNO₂, CuCN) F This compound E->F Hydrolysis (H₃O⁺ or OH⁻)

Caption: Proposed synthesis of this compound starting from 2,3-Difluoroaniline.

Step-by-Step Experimental Protocol and Mechanistic Insights

Step 1: Acetylation of 2,3-Difluoroaniline

  • Causality: The amino group is a strong activating and ortho, para-directing group. To prevent over-chlorination and to moderate its reactivity, it is protected as an acetamide.

  • Protocol:

    • Dissolve 2,3-difluoroaniline in a suitable solvent such as acetic acid or pyridine.

    • Add acetic anhydride dropwise at room temperature.

    • Stir the mixture for 1-2 hours.

    • Pour the reaction mixture into water to precipitate the N-acetyl-2,3-difluoroaniline.

    • Filter, wash with water, and dry the product.

Step 2: Chlorination of N-Acetyl-2,3-difluoroaniline

  • Causality: The acetamido group is still ortho, para-directing but less activating than the amino group. Chlorination is expected to occur at the para position (C-4) due to less steric hindrance compared to the ortho position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.

  • Protocol:

    • Dissolve N-acetyl-2,3-difluoroaniline in a suitable solvent like acetic acid or a chlorinated solvent.

    • Add N-chlorosuccinimide (NCS) portion-wise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate to obtain N-acetyl-4-chloro-2,3-difluoroaniline.

Step 3: Deacetylation

  • Causality: The protecting acetyl group is removed by hydrolysis under acidic or basic conditions to regenerate the free amine.

  • Protocol:

    • Reflux the N-acetyl-4-chloro-2,3-difluoroaniline with aqueous hydrochloric acid or aqueous sodium hydroxide.

    • After the reaction is complete, cool the mixture and neutralize it to precipitate the 4-chloro-2,3-difluoroaniline.

    • Filter and dry the product.

Step 4 & 5: Conversion to the Carboxylic Acid

  • Causality & Protocol: These steps are identical to Steps 4 and 5 in Pathway I, involving a Sandmeyer reaction with cuprous cyanide followed by hydrolysis of the resulting nitrile.

PART 4: Data Summary and Comparison

ParameterPathway I (from 1,2,3-Trifluorobenzene)Pathway II (from 2,3-Difluoroaniline)
Starting Material 1,2,3-Trifluorobenzene2,3-Difluoroaniline
Number of Steps 55
Key Reactions Nitration, Reduction, Sandmeyer (Cl), NAS (NH₂), Sandmeyer (CN), HydrolysisAcetylation, Chlorination, Deacetylation, Sandmeyer (CN), Hydrolysis
Potential Challenges Regioselectivity of nitration, harsh conditions for NAS.Potential for over-chlorination if amine is not protected.
Overall Yield Likely to be moderate due to the number of steps.Potentially higher yields with milder reaction conditions.

PART 5: Conclusion and Outlook

Both presented pathways offer viable routes to this compound. The choice between them may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway II, starting from 2,3-difluoroaniline, might be preferable due to the generally milder conditions and potentially better control over regioselectivity during the chlorination step. The Sandmeyer reaction remains a crucial and reliable method for introducing the cyano group, which is then readily hydrolyzed to the final carboxylic acid product. Further optimization of reaction conditions for each step is encouraged to maximize yields and purity for large-scale production.

References

  • Chemdad. This compound. [Link]
  • MDPI.
  • Google Patents.
  • ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

Sources

The Genesis of a Key Intermediate: A Technical Guide to the Starting Materials and Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical development, the precise architecture of molecular building blocks is paramount. 4-Chloro-2,3-difluorobenzoic acid, a highly functionalized aromatic carboxylic acid, represents a critical intermediate in the synthesis of numerous active compounds. Its unique substitution pattern, featuring a chlorine atom and two vicinal fluorine atoms, imparts specific electronic and lipophilic properties that are often sought after in the design of modern therapeutics and specialized materials.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern the transformations. The methodologies discussed herein are curated to provide both laboratory-scale practicality and insights into industrially scalable processes.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the availability and cost of the initial starting materials. The two most prominent and logical retrosynthetic disconnections lead to two main classes of precursors: substituted toluenes and halogenated benzenes.

Route 1: Oxidation of a Toluene Precursor

One of the most direct and atom-economical routes involves the oxidation of a corresponding toluene derivative. This approach is highly favored when the appropriately substituted toluene is commercially available.

Starting Material: 4-Chloro-2,3-difluorotoluene

The oxidation of the methyl group of 4-chloro-2,3-difluorotoluene to a carboxylic acid is a robust and well-established transformation in organic synthesis. This method is advantageous due to its straightforward nature and often high yields.

Reaction Principle: The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. The reaction proceeds through a series of intermediate oxidation states, ultimately yielding the stable carboxylic acid.

Experimental Protocol: Oxidation of 4-Chloro-2,3-difluorotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-chloro-2,3-difluorotoluene is suspended in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If using KMnO₄, the manganese dioxide (MnO₂) by-product is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2.

  • Isolation: The acidic conditions protonate the carboxylate salt, causing the this compound to precipitate out of the aqueous solution. The solid product is then collected by vacuum filtration, washed with cold water to remove any inorganic impurities, and dried under vacuum.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium PermanganateAqueous solution, refluxInexpensive, effectiveProduces MnO₂ waste, can be difficult to filter
Sodium Dichromate/H₂SO₄Aqueous sulfuric acid, refluxStrong oxidizing power, high yieldsGenerates chromium waste (toxic)
Catalytic OxidationO₂ or air, metal catalyst (e.g., Co(OAc)₂/NaBr)"Green" chemistry approach, uses air as oxidantMay require higher pressures and temperatures

Causality in Experimental Choices: The choice of oxidizing agent is a critical decision. While potassium permanganate is a classic and cost-effective choice, the formation of a voluminous manganese dioxide precipitate can complicate product isolation. Dichromate-based oxidations are highly efficient but raise significant environmental concerns due to chromium waste. For industrial applications, catalytic oxidation using air as the terminal oxidant is an increasingly attractive, though technologically more demanding, alternative.[1]

Oxidation_of_Toluene start 4-Chloro-2,3-difluorotoluene product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., KMnO₄) oxidant->product

Caption: Oxidation of 4-chloro-2,3-difluorotoluene.

Route 2: Carboxylation of a Halogenated Benzene Precursor

An alternative and highly versatile strategy begins with a benzene ring that already possesses the desired chloro- and difluoro- substitution pattern. A carboxylic acid group is then introduced, typically through the formation of an organometallic intermediate.

Starting Material: 1-Chloro-2,3-difluorobenzene

This route leverages the reactivity of organometallic reagents, such as Grignard or organolithium species, which act as powerful carbon nucleophiles.

Reaction Principle: The synthesis involves a two-step process:

  • Formation of an Organometallic Intermediate: 1-Chloro-2,3-difluorobenzene is first converted into a more reactive organometallic species. This is typically achieved through either a Grignard reaction or a metal-halogen exchange (lithiation).

  • Carboxylation: The resulting organometallic compound is then reacted with carbon dioxide (CO₂), which serves as the electrophilic source of the carboxyl group. Subsequent acidic work-up yields the final benzoic acid product.

Experimental Protocol: Carboxylation via Grignard Reagent

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 1-bromo-4-chloro-2,3-difluorobenzene (a more reactive halide is often preferred for Grignard formation) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then proceeds exothermically.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then poured over crushed dry ice (solid CO₂) or, alternatively, CO₂ gas is bubbled through the solution. This step must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.

  • Work-up and Isolation: After the addition of CO₂, the reaction mixture is allowed to warm to room temperature. An aqueous acid solution (e.g., dilute HCl) is then carefully added to hydrolyze the magnesium carboxylate salt and to dissolve any unreacted magnesium. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Grignard_Carboxylation start 1-Bromo-4-chloro-2,3-difluorobenzene grignard Grignard Reagent start->grignard Grignard Formation mg Mg, anhydrous ether mg->grignard product This compound grignard->product Carboxylation co2 1. CO₂ (dry ice) 2. H₃O⁺ co2->product

Caption: Synthesis via Grignard carboxylation.

Trustworthiness of the Protocol: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Grignard reagents are potent bases and will readily react with any protic source, including water, which would lead to the formation of 1-chloro-2,3-difluorobenzene as a byproduct and a reduction in the overall yield. The use of flame-dried glassware and anhydrous solvents is essential for a self-validating system.

Alternative and Emerging Synthetic Strategies

While the two primary routes described above are the most common, other methods for the synthesis of this compound and related compounds are also of interest, particularly in the context of academic research and process development.

  • Direct C-H Carboxylation: Advances in catalysis have led to methods for the direct carboxylation of aromatic C-H bonds using CO₂.[2][3] These reactions are often mediated by strong bases or transition metal catalysts and represent a highly atom-economical approach, though achieving regioselectivity on a complex substrate like 1-chloro-2,3-difluorobenzene can be challenging.

Conclusion

The synthesis of this compound is a key enabling step in the development of a wide range of specialized chemical products. The choice of synthetic route is a strategic decision that balances the availability of starting materials, the desired scale of production, and environmental considerations. The oxidation of 4-chloro-2,3-difluorotoluene offers a direct and efficient pathway, while the carboxylation of 1-chloro-2,3-difluorobenzene (or its bromo-analogue) provides a versatile alternative that is a cornerstone of organometallic chemistry. As the demand for highly functionalized intermediates continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of molecules like this compound will remain an active and important area of chemical research.

References

  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Alnoor Digital Repository. (n.d.). Recent Advances on Defluorinative Carboxylation of C-F Bonds with CO2.
  • Wiley Online Library. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation.
  • Scientific Research Publishing. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System.
  • National Center for Biotechnology Information. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation.
  • Chemdad. (n.d.). This compound.
  • ResearchGate. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.

Sources

Navigating the Safety Profile of 4-Chloro-2,3-difluorobenzoic Acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of every chemical intermediate is paramount. This guide provides an in-depth technical overview of the safety data for 4-Chloro-2,3-difluorobenzoic acid (CAS No. 150444-94-3), a halogenated aromatic carboxylic acid. The information herein is synthesized from available safety data sheets and toxicological information on structurally related compounds, offering a robust framework for its safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol .[1][2] Its structure, featuring a carboxylic acid group and halogen substituents on the benzene ring, dictates its reactivity and toxicological profile.

PropertyValueSource
CAS Number 150444-94-3[1]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1][2]
Boiling Point 280.7±35.0 °C (Predicted)[3]
Density 1.573±0.06 g/cm³ (Predicted)[3]
pKa 2.70±0.10 (Predicted)[3]

Hazard Identification and GHS Classification

Based on the available Safety Data Sheet from Key Organics, this compound is classified as a hazardous substance.[4] The Globally Harmonized System (GHS) classification indicates multiple routes of potential harm.

GHS Classification: [4]

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)

These classifications necessitate stringent adherence to safety protocols to mitigate risks of exposure. The "Warning" signal word is associated with these hazards.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control is critical when handling this compound. The following diagram illustrates the hierarchy of controls, emphasizing engineering controls as the primary line of defense.

PPE_Workflow cluster_controls Hierarchy of Exposure Controls cluster_ppe_selection Detailed PPE Protocol elimination Elimination/Substitution engineering Engineering Controls (Fume Hood) elimination->engineering Most Effective admin Administrative Controls (SOPs, Training) engineering->admin resp Respiratory Protection: NIOSH-approved respirator for dusts engineering->resp If ventilation is inadequate ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe Least Effective eye Eye Protection: Chemical safety goggles (EN 166) admin->eye hand Hand Protection: Chemical-resistant gloves (Nitrile) admin->hand body Body Protection: Lab coat, closed-toe shoes admin->body

Caption: Hierarchy of controls and specific PPE for handling this compound.

Detailed PPE Protocol:
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[5] Ensure that an eyewash station and emergency shower are readily accessible.

  • Eye and Face Protection : Wear chemical safety goggles that conform to EU standard EN 166 or NIOSH-approved equivalents.[5]

  • Skin Protection :

    • Hand Protection : Wear nitrile or other chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use.

    • Body Protection : A standard laboratory coat and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be considered.

  • Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is required.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Experimental Workflow for Safe Handling:

Handling_Workflow cluster_prep Pre-Handling Steps cluster_handling Active Handling cluster_cleanup Post-Handling Steps prep Preparation sds_review Review SDS prep->sds_review handling Handling weigh Weigh Compound handling->weigh cleanup Cleanup & Waste decontaminate Decontaminate Glassware cleanup->decontaminate end End ppe_don Don PPE sds_review->ppe_don fume_hood_prep Prepare Fume Hood ppe_don->fume_hood_prep fume_hood_prep->handling transfer Transfer to Reaction weigh->transfer transfer->cleanup waste_disposal Segregate Halogenated Waste decontaminate->waste_disposal waste_disposal->end

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review this safety guide and the manufacturer's SDS before commencing any work.

    • Don all required personal protective equipment as outlined in Section 3.

    • Prepare the work area within the fume hood by ensuring it is clean and uncluttered.

  • Handling :

    • Carefully weigh the required amount of the solid compound, avoiding the generation of dust.

    • Transfer the compound to the reaction vessel within the fume hood.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Cleanup and Disposal :

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Collect all waste, including contaminated PPE and rinsates, in a designated and clearly labeled hazardous waste container for halogenated organic compounds.

    • Dispose of waste in accordance with institutional, local, and national regulations.

First Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures:
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Prevent the spilled material from entering drains or waterways.

Fire-Fighting Measures:
  • Suitable Extinguishing Media : Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6]

  • Specific Hazards : Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

The environmental fate and ecotoxicity of this specific compound have not been extensively studied. However, as with many halogenated aromatic compounds, it is prudent to prevent its release into the environment.

References

  • Key Organics. (2017, December 1). Safety Data Sheet for this compound (DS-2773).
  • Fisher Scientific. (2021, December 25). Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid.
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. 4-Chloro-2,6-difluorobenzoic acid.
  • Apollo Scientific.
  • MedChemExpress.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 3-BROMO-5-CHLORO-2-FLUOROBENZOIC ACID.
  • Synquest Labs.
  • PubChem. 3-Chloro-2,4-difluorobenzoic acid.
  • Chemdad. This compound Chemical Properties.

Sources

Spectroscopic Analysis of 4-Chloro-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,3-difluorobenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural integrity and purity are paramount for the successful development of target molecules. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this versatile chemical compound. Unfortunately, a complete set of publicly available, experimentally verified spectroscopic data for this compound could not be located in the currently accessible scientific literature and chemical databases. The information presented herein is based on predicted spectral features and data from structurally analogous compounds.

Introduction

This compound (C₇H₃ClF₂O₂) is a halogenated aromatic carboxylic acid with a molecular weight of 192.55 g/mol .[1] Its utility as a building block in organic synthesis stems from the presence of multiple reactive sites, including the carboxylic acid group and the substituted benzene ring. The chlorine and fluorine substituents significantly influence the electronic properties and reactivity of the molecule.

Accurate spectroscopic characterization is a cornerstone of modern chemical research and development. It allows for unambiguous structure elucidation, purity assessment, and the identification of byproducts. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its analysis.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show signals for the two aromatic protons and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 13.0Singlet (broad)-
H-67.8 - 8.0Doublet of doublets (dd)ortho J(H-F) ≈ 8-10, meta J(H-H) ≈ 2-3
H-57.3 - 7.5Doublet of doublets (dd)ortho J(H-H) ≈ 8-9, meta J(H-F) ≈ 2-4

Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding. The aromatic protons, H-5 and H-6, will be doublets of doublets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms (meta- and para-coupling, respectively). The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic protons, causing them to resonate at relatively high chemical shifts.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=O165 - 170Singlet
C-1125 - 130Triplet (due to coupling with F2 and F3)
C-2150 - 155Doublet of doublets (large ¹J(C-F))
C-3148 - 153Doublet of doublets (large ¹J(C-F))
C-4135 - 140Singlet
C-5120 - 125Doublet (due to coupling with F3)
C-6128 - 133Doublet (due to coupling with F2)

Interpretation: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift. The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-3) will show large one-bond coupling constants (¹J(C-F)). The other aromatic carbons will show smaller two- or three-bond coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C=O (Carboxylic acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium to Strong
C-F1100 - 1300Strong
C-Cl700 - 850Strong

Interpretation: The IR spectrum will be dominated by a broad O-H stretching band characteristic of a carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption will also be present. The aromatic C=C stretching vibrations will appear in their characteristic region. Strong absorptions corresponding to the C-F and C-Cl stretching vibrations will also be key features of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺192/194Molecular ion peak (with isotopic pattern for Cl)
[M-OH]⁺175/177Loss of hydroxyl radical
[M-COOH]⁺147/149Loss of carboxyl group
[C₆H₂F₂Cl]⁺147/149Phenyl cation fragment

Interpretation: The mass spectrum will show a molecular ion peak at m/z 192, with a characteristic M+2 peak at m/z 194 with approximately one-third the intensity, which is indicative of the presence of a chlorine atom. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group and the entire carboxylic acid group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2,3-difluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter in the drug development pipeline, influencing formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2,3-difluorobenzoic acid, a key synthetic intermediate. In the absence of extensive published solubility data for this specific compound, this document synthesizes information on its known physicochemical properties, discusses the theoretical principles governing its solubility, and provides a robust experimental protocol for its determination. Furthermore, by analyzing the solubility of structurally related analogs, this guide offers predictive insights into its behavior in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, poor solubility is a significant hurdle.[1] A compound's ability to dissolve in a given solvent system dictates its concentration in solution, which is fundamental for various stages of drug development, including:

  • Formulation Development: Achieving the desired drug concentration in a stable and bioavailable dosage form is paramount. Understanding solubility in various excipients and solvents is the first step in this process.

  • Process Chemistry: Efficient synthesis, purification, and crystallization of active pharmaceutical ingredients (APIs) are highly dependent on the solubility of the compound and its intermediates in different reaction and crystallization solvents.

  • Pharmacokinetics: The bioavailability of an orally administered drug is often limited by its solubility and dissolution rate in the gastrointestinal tract.

This compound is a valuable building block in medicinal chemistry.[2][3] A thorough understanding of its solubility profile is therefore essential for researchers and developers working with this intermediate.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[2][4]
Molecular Weight 192.55 g/mol [2][4]
Predicted pKa 2.70 ± 0.10[2]
Predicted Boiling Point 280.7 ± 35.0 °C[2]
Predicted Density 1.573 ± 0.06 g/cm³[2]

The acidic nature of this compound, indicated by its low predicted pKa, is a key determinant of its solubility. The presence of the carboxylic acid group allows for hydrogen bonding, while the aromatic ring and halogen substituents contribute to its overall polarity and lipophilicity.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the interplay of intermolecular forces between the solute and the solvent. For this compound, the following interactions are particularly relevant:

  • Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol, isopropanol), are expected to be effective at solvating this compound.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, and C=O bonds creates a molecular dipole moment, leading to favorable interactions with polar solvents like acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide.

  • Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems and will play a role in the dissolution process in both polar and non-polar solvents.

The crystal lattice energy of the solid compound must be overcome by the energy of solvation for dissolution to occur. A high melting point can be indicative of strong intermolecular forces in the solid state, which can correlate with lower solubility.

Predictive Solubility Profile of this compound

Qualitative Solubility Predictions:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to their ability to disrupt the crystal lattice and form strong dipole-dipole interactions. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their hydrogen bonding capabilities.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and acetonitrile.

  • Low to Insoluble: Expected in non-polar solvents like toluene and alkanes. The energy required to break the solute-solute and solvent-solvent interactions and form new solute-solvent interactions is likely to be unfavorable. For instance, 4-chlorobenzoic acid is reported to be very slightly soluble in toluene.[5] Interestingly, the position of the chloro substituent can have a significant impact; 2-chlorobenzoic acid is soluble in toluene, while 4-chlorobenzoic acid is insoluble.[6] This highlights the subtle interplay of steric and electronic effects on crystal packing and solvation.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighHighStrong polar aprotic solvent.
N,N-Dimethylformamide (DMF)HighHighStrong polar aprotic solvent.
MethanolHighHighPolar protic solvent, capable of hydrogen bonding.
EthanolHighHighPolar protic solvent, capable of hydrogen bonding.
IsopropanolMedium-HighModerate to HighPolar protic solvent, capable of hydrogen bonding.
AcetoneMedium-HighModeratePolar aprotic solvent.
AcetonitrileMedium-HighModeratePolar aprotic solvent.
Ethyl AcetateMediumModerateModerately polar solvent.
TolueneLowLowNon-polar aromatic solvent.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solvent Prepare Solvent Systems add_solid Add Solid to Solvent in Vial prep_solid Weigh Excess Solid Compound prep_solid->add_solid seal_vial Seal Vial add_solid->seal_vial shake Agitate at Constant Temperature (e.g., 24-72 hours) seal_vial->shake check_solid Visually Confirm Excess Solid shake->check_solid centrifuge Centrifuge to Pellet Solid check_solid->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute Saturated Solution filter->dilute hplc Analyze by Validated HPLC Method dilute->hplc quantify Quantify Concentration vs. Calibration Curve hplc->quantify

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed visually by the presence of undissolved solid at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter compatible with the organic solvent. This step is crucial to prevent undissolved particles from affecting the concentration measurement.

  • Analysis by HPLC:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and the standard solutions onto the HPLC system. A reverse-phase C18 column is often suitable for this type of compound. The mobile phase composition should be optimized to achieve good peak shape and retention time. UV detection at a wavelength of maximum absorbance for the compound should be used.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Conclusion

While direct experimental solubility data for this compound in organic solvents is not extensively documented, a strong predictive understanding can be formulated based on its physicochemical properties and the behavior of structurally related compounds. It is anticipated to exhibit good solubility in polar protic and aprotic solvents and limited solubility in non-polar media. For drug development professionals and researchers, the detailed experimental protocol provided herein offers a reliable and validated method for obtaining the precise quantitative data necessary for informed decision-making in formulation, process development, and preclinical studies.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Glomme, A., & Dressman, J. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 77(15), 4789–4797.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Mitra, A., & Kesisoglou, F. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36–43.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Akay, C., & Yazan, Y. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
  • Chemdad Co., Ltd. (n.d.). This compound.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Fagerberg, J. (2017, April 27). How do you perform the shake flask method to determine solubility? Quora.
  • PubChem. (n.d.). 4-Chloro-2,6-difluorobenzoic acid.
  • PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid.
  • ChemicalBook. (2025, January 27). 4-Chlorobenzoic acid.
  • Nugent, B. (2021, November 1). Will toluene be able to dissolve fluorene, 2-chlorobenzoic acid, and 1,4-dibromobenzene? Quora.
  • ChemicalBook. (2025, July 4). 4-Chloro-2-fluorobenzoic acid.
  • ChemicalBook. (2025, July 16). This compound.
  • CookeChem. (n.d.). This compound, 97%.
  • Wikipedia. (n.d.). 4-Chlorobenzoic acid.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid.
  • ChemScene. (n.d.). 4-Chloro-2-fluorobenzoic acid.
  • ChemicalBook. (2025, September 3). 4-Chloro-3-fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzoic acid 98%.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2,5-difluorobenzoic acid 98%.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • Thermo Scientific Chemicals. (n.d.). 4-Chloro-2,6-difluorobenzoic acid, 97%. Retrieved from Thermo Scientific Chemicals website.
  • Sigma-Aldrich. (n.d.). 4-Chlorobenzoic acid 99%.
  • Guidechem. (n.d.). 4-Chloro-3,5-difluorobenzoic acid ethyl ester.
  • Fisher Scientific. (n.d.). CAS RN 132794-07-1.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorobenzoic acid.
  • BLD Pharm. (n.d.). 403-17-8|4-Chloro-3-fluorobenzoic acid.
  • TargetMol. (n.d.). 3-Chloro-2,4-difluorobenzoic acid.
  • BLD Pharm. (n.d.). 446-30-0|4-Chloro-2-fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzoic acid 98%.
  • gChem Global. (n.d.). DMSO.
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Sigma-Aldrich. (n.d.). 3,4-Difluorobenzoic acid 98%.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2,4-difluorobenzoic acid properties.

Sources

A Comprehensive Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-2,3-difluorobenzoic acid (CAS No. 150444-94-3), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial sourcing, quality control, and safe handling, grounded in established scientific principles and practical industry insights.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol .[1] Its significance in the pharmaceutical and agrochemical industries stems from the unique reactivity conferred by the specific arrangement of its substituents on the benzene ring. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom activates the molecule for various chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules.

Notably, this compound is a key precursor in the synthesis of modern fluoroquinolone antibiotics.[2] The strategic placement of the halogen atoms is instrumental in forming the core structure of these potent antibacterial agents.[2] Understanding the nuances of sourcing, evaluating, and handling this reagent is therefore paramount to ensuring the success and reproducibility of complex synthetic campaigns.

Commercial Sourcing and Supplier Qualification

The reliable procurement of high-purity this compound is the foundational step for any research or manufacturing process. A number of reputable chemical suppliers offer this compound, ranging from large-scale manufacturers to specialized distributors.

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberNoted Purity/GradesAdditional Information
NINGBO INNO PHARMCHEM CO.,LTD.150444-94-3≥99.0%A primary manufacturer based in China, offering the compound as an off-white powder.[2]
Santa Cruz Biotechnology, Inc.150444-94-3Research GradeA well-known supplier of biochemicals for research purposes.[1]
Sigma-Aldrich150444-94-397%Distributes the product for Ambeed, Inc., available as a solid.
Parchem150444-94-3Specialty ChemicalA global supplier of specialty chemicals.
Arctom150444-94-3Reagent SizesOffers flexible sizing for research and development needs.
Wuhan Chemwish Technology Co., Ltd150444-94-3Not SpecifiedA supplier based in Wuhan, China.
CookeChem150444-94-397%Describes the compound as a useful synthetic intermediate.[3]

Supplier Qualification Workflow:

The selection of a supplier should not be based solely on availability and cost. A rigorous qualification process is essential to mitigate risks associated with purity, consistency, and supply chain stability.

G cluster_0 Supplier Identification cluster_1 Technical Evaluation cluster_2 Quality & Regulatory Assessment cluster_3 Final Selection a Initial Supplier Screening b Request Technical Data Package (CoA, SDS, Specifications) a->b Initial contact c In-House Analytical Verification of Sample b->c Sample received d Compare Results to Supplier Specifications c->d Analysis complete e Audit Supplier's Quality Management System (QMS) d->e Data meets requirements f Assess Supply Chain Robustness e->f QMS acceptable g Approve Supplier and Establish Supply Agreement f->g Risk assessment passed

Figure 1. A stepwise workflow for qualifying a new supplier of this compound.

Analytical Methods for Quality Control

Independent verification of the identity and purity of this compound is a critical quality control step. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and detecting any related impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% citric acid) is often effective. For example, a starting condition could be 30% acetonitrile with 0.1% TFA.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 235-272 nm.[4][5]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like methanol to a concentration of 0.1-1.0 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: The retention time of the main peak should be compared to a certified reference standard. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

¹³C NMR Spectroscopy:

The carbon NMR will provide further structural confirmation, with the carboxyl carbon appearing significantly downfield (typically >165 ppm). The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms (C-F coupling).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI) in negative mode, one would expect to observe a molecular ion peak [M-H]⁻ corresponding to the loss of a proton from the carboxylic acid group.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for CAS 150444-94-3 should always be consulted, data from closely related isomers provide general guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[7]

  • Skin Contact: Causes skin irritation. If on skin, wash with plenty of soap and water.[7]

  • Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.[7]

  • Ingestion: Harmful if swallowed.[6]

Storage Recommendations:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions compound This compound ppe1 Safety Goggles compound->ppe1 Requires ppe2 Gloves compound->ppe2 ppe3 Lab Coat compound->ppe3 h1 Use in Fume Hood compound->h1 Handle with h2 Avoid Dust Formation compound->h2 h3 Wash Hands After Use compound->h3 s1 Tightly Closed Container compound->s1 Store in s2 Cool, Dry, Well-Ventilated compound->s2 s3 Away from Oxidizing Agents compound->s3

Figure 2. Key safety, handling, and storage considerations for this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of fluoroquinolone antibiotics. For researchers and drug development professionals, a thorough understanding of its commercial landscape, coupled with rigorous quality control and stringent safety protocols, is essential for successful and reproducible outcomes. This guide provides a foundational framework for the informed sourcing and application of this critical synthetic building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Optimizing Fluoroquinolone Synthesis with this compound. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2,6-difluorobenzoic acid. [Link]
  • Alfa Aesar. (2010, August 10).
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • SpectraBase. 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR] - Spectrum. [Link]
  • LookChem. This compound. [Link]
  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]
  • Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0)
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
  • SpectraBase. 4-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. [Link]
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • MDPI.
  • SIELC Technologies. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]
  • Synthesis.
  • Chemdad. This compound. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

Sources

The Strategic Role of 4-Chloro-2,3-difluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Chloro-2,3-difluorobenzoic acid, a synthetically versatile halogenated aromatic carboxylic acid, has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 4-position and two fluorine atoms at the 2- and 3-positions, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and prominent applications of this compound, with a particular focus on its pivotal role in the development of fluoroquinolone antibiotics and its potential in the landscape of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers and drug development professionals with the technical knowledge required to effectively leverage this valuable synthetic intermediate.

Introduction: The Significance of Halogenated Scaffolds in Drug Design

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa.[1] The strategic placement of a chlorine atom can also profoundly influence a compound's biological activity.[2] this compound serves as a prime example of a scaffold that combines these features, offering a unique platform for the synthesis of complex, biologically active molecules.[3]

This guide will delve into the synthetic pathways to access this key intermediate and explore its application in the creation of potent therapeutic agents, most notably in the field of antibacterial drug discovery.

Synthesis of this compound: A Multi-step Approach

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in publicly available literature, a robust and scalable multi-step synthesis can be devised based on established organohalogen chemistry. The following proposed synthetic route leverages common starting materials and well-precedented chemical transformations, including electrophilic aromatic substitution, reduction, and diazotization followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

Synthetic_Pathway start 1,2-Difluorobenzene step1 Chlorination start->step1 Cl2, FeCl3 intermediate1 1-Chloro-2,3-difluorobenzene step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, H2SO4 intermediate2 4-Chloro-1,2-difluoro-3-nitrobenzene step2->intermediate2 step3 Reduction intermediate2->step3 e.g., Fe, HCl or H2, Pd/C intermediate3 4-Chloro-2,3-difluoroaniline step3->intermediate3 step4 Diazotization intermediate3->step4 NaNO2, HCl intermediate4 4-Chloro-2,3-difluorobenzenediazonium salt step4->intermediate4 step5 Sandmeyer Reaction (e.g., with CuCN followed by hydrolysis) intermediate4->step5 product This compound step5->product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on analogous syntheses of polysubstituted aromatic compounds.[4][5] Researchers should perform their own optimization and safety assessments.

Step 1: Chlorination of 1,2-Difluorobenzene

  • To a solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., FeCl₃).

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature below 25°C.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation to yield 1-chloro-2,3-difluorobenzene.

Step 2: Nitration of 1-Chloro-2,3-difluorobenzene

  • To a cooled (0°C) mixture of concentrated nitric acid and sulfuric acid, slowly add 1-chloro-2,3-difluorobenzene.

  • Allow the reaction to stir at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry, and concentrate under reduced pressure to obtain 4-chloro-1,2-difluoro-3-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Dissolve 4-chloro-1,2-difluoro-3-nitrobenzene in ethanol.

  • Add a reducing agent such as iron powder and a small amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, filter the hot solution through celite and neutralize the filtrate with sodium bicarbonate.

  • Extract the product with ethyl acetate, wash, dry, and concentrate to yield 4-chloro-2,3-difluoroaniline.

Step 4 & 5: Diazotization and Carboxylation

  • Dissolve 4-chloro-2,3-difluoroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution and allow the reaction to proceed.

  • Hydrolyze the resulting nitrile in situ by heating with aqueous acid or base.

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Application in the Synthesis of Fluoroquinolone Antibiotics: The Case of Pazufloxacin

A primary and well-established application of this compound is its use as a key intermediate in the synthesis of fluoroquinolone antibiotics.[3] These are a class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6][7]

Pazufloxacin , a potent fluoroquinolone, is a prime example of a drug whose synthesis can utilize a this compound-derived core.[8] The synthesis of the quinolone core of Pazufloxacin involves the construction of a bicyclic system, and the chloro- and difluoro- substituents of the benzoic acid precursor are incorporated into the final drug structure.

Retrosynthetic Analysis and Key Synthetic Transformation

Pazufloxacin_Retrosynthesis pazufloxacin Pazufloxacin intermediate1 Quinolone Core pazufloxacin->intermediate1 [1] Amine side chain addition intermediate2 Substituted Aniline Derivative intermediate1->intermediate2 [2] Cyclization start This compound intermediate2->start [3] Amidation and further functionalization

Caption: Retrosynthetic analysis of Pazufloxacin highlighting the role of this compound.

The key transformation involving this compound is its conversion into a reactive derivative, such as an acid chloride or an ester, which can then undergo an amidation reaction with a suitably substituted amine. This is followed by a series of reactions, including cyclization, to form the core quinolone scaffold.

Biological Activity of Pazufloxacin

Pazufloxacin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][] Its mechanism of action, typical of fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][11]

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.10.2
Staphylococcus aureus (MRSA)3.1312.5
Streptococcus pneumoniae0.20.39
Escherichia coli≤0.050.1
Klebsiella pneumoniae0.10.39
Pseudomonas aeruginosa0.393.13
Haemophilus influenzae≤0.05≤0.05
Data compiled from representative studies. Actual values may vary.

Potential Applications in Kinase Inhibitor Development

The structural motifs present in this compound are also of significant interest in the design of kinase inhibitors. Many kinase inhibitors feature a halogenated aromatic ring that occupies the ATP-binding pocket of the enzyme. The specific substitution pattern of this compound can be exploited to achieve potent and selective inhibition of various kinases implicated in cancer and other diseases.

While specific examples of marketed drugs are less prevalent than in the fluoroquinolone class, the use of structurally related building blocks is widespread. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] The 4-chloro-2,3-difluorobenzoyl moiety can be readily incorporated into various heterocyclic scaffolds known to bind to the hinge region of kinases, a common strategy in the design of ATP-competitive inhibitors.

Conceptual Design of a Kinase Inhibitor

Kinase_Inhibitor_Design start This compound step1 Amide Coupling start->step1 intermediate1 Amide with a linker step1->intermediate1 step2 Heterocycle Formation intermediate1->step2 product Kinase Inhibitor Scaffold step2->product target Kinase ATP-binding pocket product->target Binds to

Caption: Conceptual workflow for the design of a kinase inhibitor using this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, with a proven track record in the synthesis of fluoroquinolone antibiotics and significant potential in the development of kinase inhibitors and other therapeutic agents. Its unique halogenation pattern provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed synthetic intermediates like this compound will remain a cornerstone of successful drug discovery programs. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as the exploration of its utility in the design of inhibitors for a broader range of biological targets.

References

  • Patsnap Synapse. (2024, July 17).
  • MIMS Singapore. (n.d.). Pazufloxacin: Uses, Dosage, Side Effects and More.[4]
  • Patsnap Synapse. (2024, June 14).
  • MedChemExpress. (n.d.). Pazufloxacin (T3761) | Antimicrobial Agent.[5]
  • Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use.[14]
  • MedP
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). Optimizing Fluoroquinolone Synthesis with this compound.
  • BenchChem. (n.d.). In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide.[15]
  • Drugs.com. (n.d.). Pazufloxacin Drug Information - Indications, Dosage, Side Effects and Precautions.[9]
  • Google Patents. (n.d.). CN101381372A - Pazufloxacin mesylate and preparation method of powder for injection.[16]
  • Rusu, A., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 15(9), 1063.[8]
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.[17]
  • Bolshan, Y., & Belyk, K. M. (2021).
  • Oriental Journal of Chemistry. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.[12]
  • Biosynth. (n.d.).
  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171.[5][19]
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.[12][13]
  • ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzoic acid synthesis.[6][20]
  • BOC Sciences. (n.d.). Pazufloxacin Impurities.[10]
  • ChemRxiv. (2022).
  • Li, Z., & Huang, N. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
  • MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid.[21]
  • BenchChem. (n.d.). Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone.[22]
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.[4][23]
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.[16][24]
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.[25]
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[13]

Sources

The Strategic Utility of 4-Chloro-2,3-difluorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. 4-Chloro-2,3-difluorobenzoic acid (CAS No. 150444-94-3) has emerged as a pivotal building block, valued for its precisely arranged functional groups that offer a rich and controllable reactivity profile.[1][2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and diverse applications, offering field-proven insights for professionals engaged in molecular design and synthesis.

The power of this molecule lies in the electronic interplay of its substituents. The carboxylic acid group serves as a classic handle for amide bond formation and other derivatizations. The halogen atoms—two fluorines and one chlorine—impart unique characteristics. The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient, which is a critical feature for activating the molecule towards specific reaction pathways.[4] This strategic halogenation allows for selective, sequential reactions, making this compound a highly valuable intermediate for constructing complex molecular architectures.[5]

Core Properties and Safety Mandates

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis. The table below summarizes the key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 150444-94-3[1][6]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Boiling Point 280.7±35.0 °C (Predicted)[3]
pKa 2.70±0.10 (Predicted)[3]
Density 1.573±0.06 g/cm³ (Predicted)[3]
Safety & Handling Protocol

As with many halogenated aromatic compounds, this compound requires careful handling to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • First-Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a physician or poison control center immediately.[10]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3][10] Recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Synthesis Pathway

The synthesis of halogenated benzoic acids often involves multi-step sequences starting from more common precursors. While a specific, detailed synthesis for 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate has been described, similar principles of halogen exchange, oxidation, and hydrolysis are applied to achieve the desired substitution pattern of this compound.[11] A general conceptual workflow is outlined below.

G cluster_0 Conceptual Synthesis Workflow A Substituted Toluene/Benzonitrile Precursor B Halogenation / Nitration A->B Introduce directing groups C Side-Chain Oxidation / Hydrolysis B->C Convert to carboxylic acid D Purification C->D Isolation E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

The Reactive Core: A Hub for Molecular Diversification

The true value of this compound is realized in its versatile reactivity. The molecule offers three distinct reactive sites, which can often be addressed with high selectivity.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a reliable functional group for a variety of standard transformations, including:

  • Amide Bond Formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for probing structure-activity relationships.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to produce esters, which can act as prodrugs or modify solubility.[12]

  • Reduction: Conversion of the carboxylic acid to a primary alcohol using reducing agents like LiAlH₄ or borane complexes, providing an entry point to benzyl alcohol derivatives.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring, enhanced by the fluoro and chloro substituents, makes it susceptible to nucleophilic attack. This is a key strategic reaction for this building block.[13][14]

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15] The aromaticity is then restored by the expulsion of a halide ion. The presence of electron-withdrawing groups (like the other halogens and the carboxylic acid) is crucial as they stabilize the negative charge of the intermediate, thereby accelerating the reaction.[13] Generally, in SₙAr reactions, fluoride is a better leaving group than chloride due to the high polarization of the C-F bond. This allows for selective substitution at the fluorine-bearing positions under controlled conditions.

G cluster_0 SₙAr Mechanism: Addition-Elimination Reactant Ar-F (Electron Deficient) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactant->Intermediate Nucleophile Nu⁻ Product Ar-Nu Intermediate->Product LeavingGroup F⁻

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: General Procedure for SₙAr

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add a base (e.g., K₂CO₃, DIPEA) to deprotonate the carboxylic acid and/or the incoming nucleophile.

  • Add the desired nucleophile (e.g., an alcohol, thiol, or amine).

  • Heat the reaction mixture to the required temperature (typically 80-150 °C) and monitor by TLC or LC-MS until completion.

  • Perform an aqueous workup, acidifying to re-protonate the carboxylic acid, and extract the product.

  • Purify the product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound provides a handle for a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming C-C, C-N, and C-O bonds.[16]

Causality of Reactivity: The choice of palladium catalyst and, critically, the supporting ligand, is key to success. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more electron-rich and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to achieve efficient oxidative addition of the Pd(0) into the C-Cl bond.[16]

Common Cross-Coupling Applications:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

G cluster_1 Palladium Cross-Coupling Logic BuildingBlock This compound (Ar-Cl) Catalyst Pd(0) Catalyst + Ligand BuildingBlock->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Forms C-C, C-N bonds CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) CouplingPartner->Catalyst

Caption: Logic flow for diversifying the building block via cross-coupling.

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are frequently found in biologically active molecules.

  • Pharmaceutical Development: Halogenated benzoic acids are key intermediates in the synthesis of a wide range of therapeutics, including anti-inflammatory agents, analgesics, and kinase inhibitors.[17][18] The specific substitution pattern of this compound can be leveraged to fine-tune properties like metabolic stability, lipophilicity, and binding affinity to biological targets.[4] For instance, it can serve as a precursor for quinolone-based antibacterial agents.[19][20]

  • Agrochemicals: This building block is also valuable in the synthesis of modern herbicides and fungicides.[17][18] The presence of multiple halogen atoms can enhance the efficacy and modify the environmental persistence of the final active ingredient.

Conclusion

This compound is more than a simple intermediate; it is a strategic platform for molecular innovation. Its well-defined reactive sites—the carboxylic acid, the selectively replaceable fluorine atoms via SₙAr, and the chlorine atom ready for cross-coupling—provide chemists with a reliable and versatile toolkit. By understanding the underlying principles of its reactivity, researchers can exploit this building block to efficiently construct novel and complex molecules, accelerating the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Fisher Scientific. (2021, December 25). Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid.
  • ChemicalBook. 4-Chloro-2-fluorobenzoic acid synthesis.
  • Echemi. 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS.
  • ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Chem-Impex. 4-Chloro-3-fluorobenzoic acid.
  • ECHEMI. 4-Chloro-2,6-difluorobenzoic acid SDS.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Apollo Scientific. 3-Chloro-2,4-difluorobenzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • PubChem. 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • PubChem. 4-Chloro-2,6-difluorobenzoic acid. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. This compound.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • CookeChem. This compound, 97%.
  • Chem-Impex. 3-Chloro-2,4-difluorobenzoic acid.
  • Sigma-Aldrich. Palladium catalyst for cross coupling reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis.
  • PubChem. 3-Chloro-2,4-difluorobenzoic acid. National Center for Biotechnology Information.
  • BLD Pharm. 4-Chloro-2-fluorobenzoic acid.
  • Sigma-Aldrich. 4-Chloro-2,5-difluorobenzoic acid 98%.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
  • ResearchGate. (2025, August 7). Palladium-Catalyzed Cross-Coupling Reaction of Arenediazonium Salts with Alkyl Chloroformates.
  • Sigma-Aldrich. 4-Chloro-2-fluorobenzoic acid 98%.
  • PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.
  • Chemdad. This compound.
  • ChemicalBook. (2025, July 16). This compound (CAS 150444-94-3).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid.
  • The Good Scents Company. 4-chlorobenzoic acid.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • PubChem. 4-Bromo-3-chloro-2,5-difluorobenzoic acid. National Center for Biotechnology Information.

Sources

A Technical Guide to the Biological Activity of 4-Chloro-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Halogenated Benzoids

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a time-honored approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 4-chloro-2,3-difluorobenzoic acid core represents a particularly intriguing starting point for drug discovery endeavors. The unique electronic properties conferred by the polychlorofluoro substitution pattern can significantly influence molecular interactions with biological targets, offering the potential for enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the prospective biological activities of derivatives of this compound, drawing upon established principles and data from structurally related compounds to illuminate a path for future research and development.

The Strategic Rationale for Derivatization

The carboxylic acid moiety of this compound is a versatile chemical handle for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazones. This derivatization is not merely a synthetic exercise; it is a strategic imperative to transform a simple chemical building block into a suite of drug-like molecules with tailored biological activities.

  • Amides: The formation of an amide bond can introduce new hydrogen bond donors and acceptors, critical for molecular recognition at receptor binding sites. Furthermore, the substituents on the amide nitrogen can be varied to systematically probe the steric and electronic requirements of the target.

  • Esters: Esterification can modulate the lipophilicity of the parent compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Esters can also serve as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

  • Hydrazones: The hydrazone linkage (-CO-NH-N=CH-) is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

The following diagram illustrates the primary synthetic pathways for generating these key derivatives from the this compound core.

Synthesis_Pathways Core This compound ThionylChloride SOCl₂ or Oxalyl Chloride Core->ThionylChloride Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Core->Hydrazine AcidChloride 4-Chloro-2,3-difluorobenzoyl chloride ThionylChloride->AcidChloride Amine R₁R₂NH AcidChloride->Amine Alcohol R₃OH AcidChloride->Alcohol Amide Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester Hydrazide Hydrazide Intermediate Hydrazine->Hydrazide Aldehyde R₄CHO Hydrazide->Aldehyde Hydrazone Hydrazone Derivative Aldehyde->Hydrazone

Caption: Synthetic routes to key derivatives of this compound.

Prospective Biological Activities: An Evidence-Based Extrapolation

While direct studies on a broad spectrum of this compound derivatives are emerging, a wealth of information from structurally analogous compounds allows for informed predictions of their potential therapeutic applications.

Antimicrobial Activity

Halogenated benzoic acid derivatives have consistently demonstrated significant antimicrobial properties. Studies on 2-chlorobenzoic acid derivatives have revealed potent activity against both Gram-positive and Gram-negative bacteria, with Schiff's bases showing greater potency than their ester counterparts.[2] This suggests that the electronic and steric nature of the substituent plays a crucial role in the antimicrobial effect.

Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound ClassTarget OrganismsReported Activity (MIC)Reference
2-Chlorobenzoic Acid Schiff's BasesEscherichia coliComparable to Norfloxacin[2]
4-Fluorobenzoic Acid HydrazonesStaphylococcus aureus, Escherichia coliModerate to pronounced antibacterial activity[3]
4-Amino-2-chlorobenzoic AcidPseudomonas aeruginosaAnti-biofilm activity[4]

The presence of multiple halogen substituents on the benzene ring of this compound is anticipated to enhance lipophilicity, potentially facilitating passage through the bacterial cell membrane. The derivatization into amides and hydrazones can further augment this activity by introducing additional sites for interaction with bacterial enzymes or cellular structures.

Anticancer Activity

The pursuit of novel anticancer agents has led to the exploration of various halogenated aromatic compounds. Derivatives of 4-amino-3-chloro benzoate esters have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] These compounds induced cytotoxicity in lung, liver, and colon cancer cell lines.[5] Furthermore, cyclopentaquinoline derivatives incorporating a fluorobenzoic acid moiety have demonstrated potent anticancer activity against human lung adenocarcinoma cells, triggering cell cycle arrest and apoptosis.[6]

The proposed mechanism of action for many anticancer agents involves the inhibition of critical signaling pathways that control cell proliferation and survival. The unique electronic signature of the 4-chloro-2,3-difluorophenyl group could facilitate binding to the ATP-binding pocket of various kinases, a common mechanism for anticancer drugs.

Anticancer_Mechanism Derivative 4-Chloro-2,3-difluorobenzoic Acid Derivative Kinase Tyrosine Kinase (e.g., EGFR) Derivative->Kinase Inhibition Apoptosis Apoptosis Derivative->Apoptosis induces Substrate Substrate Protein Kinase->Substrate binds Proliferation Cell Proliferation and Survival ATP ATP ATP->Kinase Phosphorylation Phosphorylation Substrate->Phosphorylation Phosphorylation->Proliferation promotes

Caption: Proposed mechanism of anticancer activity via tyrosine kinase inhibition.

Anti-inflammatory Activity

Hydrazone derivatives are a well-established class of anti-inflammatory agents.[7][8] The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The structural features of this compound, when incorporated into a hydrazone scaffold, could lead to potent COX inhibitors. The halogen substitutions may enhance the binding affinity to the active site of COX enzymes.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a detailed, step-by-step methodology for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Amide Derivatives

Objective: To synthesize a library of amide derivatives of this compound for biological screening.

Methodology:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the acid chloride by thin-layer chromatography (TLC).

  • Amide Formation: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: Add the freshly prepared acid chloride solution dropwise to the amine solution.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Microdilution Assay: Perform the assay in a 96-well microtiter plate. Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the synthesized derivatives on human cancer cell lines.

Methodology:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the predictable biological activities based on structurally related compounds, provides a strong impetus for further investigation. Future research should focus on the synthesis of a diverse library of amides, esters, and hydrazones, followed by systematic screening for antimicrobial, anticancer, and anti-inflammatory activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency and selectivity. This strategic approach, grounded in the principles of medicinal chemistry, will undoubtedly unlock the full therapeutic potential of this versatile chemical entity.

References

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2012). Synthesis and antimicrobial evaluation of some new hydrazone and fused heterocyclic derivatives of 2-cyano-N'-(quinolin-4-yl)acetohydrazide. European Journal of Medicinal Chemistry, 54, 617-623.
  • Kumar, D., Kumar, N., & Singh, A. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213.[2]
  • Husain, A., & Ajmal, M. (2009). Synthesis of novel 1, 3, 4-oxadiazole derivatives and their biological properties. Acta Poloniae Pharmaceutica, 66(4), 433-438.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Kumar, S., & Sharma, P. (2014). Therapeutic potential of hydrazones as anti-inflammatory agents. Mini reviews in medicinal chemistry, 14(1), 65-79.[7]
  • Yıldırım, I., Çavuşoğlu, Y., & Özaslan, C. (2019). Benzoic acid derivatives: anti-biofilm activity in Pseudomonas aeruginosa PAO1, quantum chemical calculations by DFT and molecular docking. Journal of Molecular Structure, 1196, 345-353.[4]
  • Al-Omary, F. A., Al-Ghamdi, A. A., & Al-Zaydi, K. M. (2015).
  • Özdemir, A., Altıntop, M. D., & Turan-Zitouni, G. (2015). Synthesis and antimicrobial activity of new fluorobenzoic acid hydrazide-hydrazones. Molecules, 20(5), 8493-8506.[3]
  • Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3 (2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal) hydrazone derivatives. European journal of medicinal chemistry, 44(9), 3760-3764.[8]
  • Sharma, S., & Kumar, P. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(4), 421-430.[1]
  • Chen, J., Wang, S., & Liu, Z. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy) anilino]-6-(3-substituted-phenoxy) pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 877-885.
  • Khan, S. A., & Yusuf, M. (2009). Synthesis and biological evaluation of some new derivatives of 4-fluoro benzoic acid as bioactive compounds. Global Journal of Science Frontier Research, 11(3).
  • Wietrzyk, J., Milczarek, M., & Opolski, A. (2014). New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. Bioorganic & medicinal chemistry letters, 24(8), 1945-1949.[6]
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Cocco, M. T., Congiu, C., & Lilliu, V. (2006). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Bioorganic & medicinal chemistry, 14(15), 5283-5293.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial activity of new 2, 4-disubstituted-1, 3-thiazole derivatives. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2020). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1689-1701.[5]

Sources

The Strategic Synthesis of Quinolone Antibiotics: A Technical Guide to the Utility of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of quinolone antibiotics, with a specific focus on the strategic use of 4-Chloro-2,3-difluorobenzoic acid as a key intermediate. Quinolones, particularly fluoroquinolones, represent a critical class of synthetic antibacterial agents.[1] The precise arrangement of substituents on the quinolone core is paramount to their biological activity, and the selection of starting materials is a determinative factor in the efficiency and outcome of the synthesis. This guide elucidates the chemical logic and practical execution of a multi-step synthesis, transforming this compound into a versatile quinolone nucleus, and further into a targeted analog of a potent fluoroquinolone antibiotic. Detailed experimental protocols, mechanistic insights, and data presentation are provided to empower researchers in the field of medicinal chemistry and drug development.

Introduction: The Enduring Significance of Fluoroquinolones

The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, evolving from the early narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones that are indispensable in modern medicine.[2] The introduction of a fluorine atom at the C-6 position of the quinolone ring system was a watershed moment, dramatically enhancing the antibacterial potency and pharmacokinetic profile of these drugs.[2] The continued emergence of antibiotic resistance necessitates the development of novel quinolone-based therapeutics with improved efficacy against resistant strains.

The synthesis of these complex molecules is a testament to the power of modern organic chemistry. A critical aspect of any synthetic strategy is the judicious choice of starting materials, which dictates the accessibility of the desired substitution patterns on the final quinolone scaffold. This guide focuses on the utility of this compound, a versatile building block that allows for the introduction of key structural motifs found in several potent fluoroquinolones.

A Strategic Synthetic Pathway from this compound

The transformation of this compound into a functionalized quinolone core is a multi-step process that leverages classic and reliable organic reactions. The overall strategy involves the initial conversion of the carboxylic acid to an aniline, which then serves as the foundational aromatic component for the construction of the bicyclic quinolone system.

From Carboxylic Acid to Aniline: The Curtius Rearrangement

The initial and crucial step is the conversion of this compound to 4-Chloro-2,3-difluoroaniline. The Curtius rearrangement is an exemplary method for this transformation, offering a reliable means of converting a carboxylic acid to a primary amine with the loss of one carbon atom.[3][4] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas.[5] The isocyanate is then hydrolyzed to the desired aniline.[6]

G cluster_curtius Curtius Rearrangement Carboxylic_Acid This compound Acyl_Azide 4-Chloro-2,3-difluorobenzoyl Azide Isocyanate 4-Chloro-2,3-difluorophenyl isocyanate Aniline 4-Chloro-2,3-difluoroaniline

Figure 1: The Curtius Rearrangement for the synthesis of 4-Chloro-2,3-difluoroaniline.

Building the Quinolone Core: The Gould-Jacobs Reaction

With the aniline in hand, the construction of the quinolone ring system is achieved through the Gould-Jacobs reaction.[7] This robust and widely utilized method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.[8] The initial condensation forms an anilinomethylenemalonate, which upon heating in a high-boiling solvent like diphenyl ether, undergoes an intramolecular cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate.[9]

G cluster_gould_jacobs Gould-Jacobs Reaction Aniline 4-Chloro-2,3-difluoroaniline DEEM Diethyl ethoxymethylenemalonate (DEEM) Condensation_Product Anilinomethylenemalonate Quinolone_Ester Ethyl 7-chloro-8,9-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate

Figure 2: The Gould-Jacobs reaction for the formation of the quinolone ring system.

Final Steps to the Quinolone Nucleus: Hydrolysis

The ethyl ester of the quinolone-3-carboxylate is a stable intermediate, but for most antibacterial applications, the corresponding carboxylic acid is required. This is readily achieved through standard ester hydrolysis, typically by heating with an aqueous base such as sodium hydroxide, followed by acidification to precipitate the desired 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[10]

Application in Fluoroquinolone Synthesis: A Gatifloxacin Analog

To illustrate the practical utility of this synthetic pathway, we will outline the synthesis of a novel analog of Gatifloxacin, a potent fourth-generation fluoroquinolone.[7] The core structure derived from this compound provides a unique substitution pattern that can be further elaborated to generate this analog.

N-Alkylation and Nucleophilic Aromatic Substitution

The synthesis of the Gatifloxacin analog involves two key transformations of the quinolone carboxylic acid core:

  • N-Alkylation: Introduction of a cyclopropyl group at the N-1 position is a common feature in many potent fluoroquinolones, including Gatifloxacin. This is typically achieved by reacting the quinolone with a cyclopropyl halide in the presence of a base.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-7 position is activated towards nucleophilic attack. This allows for the introduction of a substituted piperazine ring, another hallmark of many clinically significant fluoroquinolones. In the case of our Gatifloxacin analog, this will be 2-methylpiperazine.[11][12]

G

Figure 3: Overall synthetic workflow for the Gatifloxacin analog.

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of the key intermediates and the final Gatifloxacin analog.

Protocol 1: Synthesis of 4-Chloro-2,3-difluoroaniline
  • Step 1: Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Step 2: Acyl Azide Formation: Dissolve the crude acyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature.

  • Step 3: Curtius Rearrangement and Hydrolysis: Extract the acyl azide with toluene. Dry the organic layer and heat it at reflux until the evolution of nitrogen gas ceases. Cool the reaction mixture and add aqueous hydrochloric acid. Heat at reflux for 2-4 hours to hydrolyze the isocyanate. Cool to room temperature and basify with aqueous sodium hydroxide. Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain 4-Chloro-2,3-difluoroaniline.

Protocol 2: Synthesis of Ethyl 7-chloro-8,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Step 1: Condensation: In a round-bottom flask, combine 4-Chloro-2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours.

  • Step 2: Cyclization: Add the crude condensation product to a flask containing preheated diphenyl ether at 240-250 °C. Maintain this temperature for 30-60 minutes. Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield the crude quinolone ester.

Protocol 3: Synthesis of 7-chloro-8,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Step 1: Hydrolysis: Suspend the crude ethyl 7-chloro-8,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture at reflux for 2-4 hours.

  • Step 2: Acidification: Cool the reaction mixture and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2. Collect the resulting precipitate by filtration, wash with water, and dry to obtain the quinolone carboxylic acid.

Protocol 4: Synthesis of the Gatifloxacin Analog
  • Step 1: N-Cyclopropylation: Suspend the 7-chloro-8,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF. Add a base such as potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq). Heat the mixture at 80-90 °C for 4-6 hours.

  • Step 2: Nucleophilic Aromatic Substitution: To the crude N-cyclopropylated intermediate, add 2-methylpiperazine (2.0 eq) and continue heating at 120-130 °C for 8-12 hours.

  • Step 3: Work-up and Purification: Cool the reaction mixture and pour it into water. Collect the precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system to yield the final Gatifloxacin analog.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
This compoundC₇H₃ClF₂O₂192.55-
4-Chloro-2,3-difluoroanilineC₆H₄ClF₂N163.5570-80
Ethyl 7-chloro-8,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₂H₇ClF₂NO₃289.6460-70
7-chloro-8,9-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₀H₄ClF₂NO₃261.6085-95
Gatifloxacin AnalogC₁₈H₁₈ClF₂N₃O₃401.8150-60

Conclusion

This technical guide has detailed a robust and versatile synthetic route for the preparation of quinolone antibiotics, commencing from the readily available starting material, this compound. The strategic application of the Curtius rearrangement and the Gould-Jacobs reaction provides an efficient pathway to a key quinolone core structure. The subsequent functionalization of this core, as demonstrated by the synthesis of a Gatifloxacin analog, highlights the potential of this methodology for the development of novel fluoroquinolone derivatives. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to the discovery and synthesis of new antibacterial agents to combat the ever-growing challenge of antimicrobial resistance.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolone-3-Carboxylic Acids from 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinolone-3-carboxylic acid core is a foundational scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents with broad-spectrum activity.[1][2] The strategic functionalization of the quinolone ring system has led to the development of highly potent drugs, including several generations of fluoroquinolones. This document provides a comprehensive guide for the synthesis of quinolone-3-carboxylic acids, commencing from the readily available starting material, 4-Chloro-2,3-difluorobenzoic acid. This synthetic route is of significant interest to researchers in drug discovery and development due to the potential for generating novel analogs with improved therapeutic profiles.

The described methodology hinges on a multi-step sequence, including the initial conversion of the starting benzoic acid to a key aniline intermediate, followed by the classical Gould-Jacobs reaction to construct the quinolone core, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.[3][4][5] This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and reaction conditions, aiming to provide a robust and reproducible protocol for laboratory application.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. The initial stage focuses on the transformation of this compound into a suitable aniline derivative. The second stage employs the Gould-Jacobs reaction for the construction of the quinolone ring system. The final stage involves the hydrolysis of the ester intermediate to afford the desired quinolone-3-carboxylic acid.

Synthetic_Pathway 4-Chloro-2,3-difluorobenzoic_acid This compound Aniline_Intermediate Aniline Intermediate 4-Chloro-2,3-difluorobenzoic_acid->Aniline_Intermediate Functional Group Transformation Quinolone_Ester Quinolone-3-carboxylate Ester Aniline_Intermediate->Quinolone_Ester Gould-Jacobs Reaction Final_Product Quinolone-3-carboxylic acid Quinolone_Ester->Final_Product Ester Hydrolysis

Caption: Overall synthetic workflow from the starting material to the final product.

Stage 1: Synthesis of the Aniline Intermediate

The conversion of this compound to the corresponding aniline is a critical first step. A common and effective method to achieve this is through a nitration reaction followed by reduction of the nitro group.

Protocol 1: Nitration of this compound

Rationale: Nitration introduces a nitro group onto the aromatic ring, which can then be readily reduced to an amino group. The position of nitration is directed by the existing substituents.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Reaction flask with magnetic stirrer

Procedure:

  • In a clean, dry reaction flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to an amine is a standard transformation. Various reducing agents can be employed; a common and effective method is the use of a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source.

Materials:

  • Nitrated this compound derivative

  • Methanol (or other suitable solvent)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas (H₂) source (or a hydrogen transfer reagent like ammonium formate)

  • Reaction flask suitable for hydrogenation

Procedure:

  • Dissolve the nitrated benzoic acid derivative in methanol in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aniline intermediate. This product can be purified by recrystallization or chromatography if necessary.

Stage 2: The Gould-Jacobs Reaction for Quinolone Core Synthesis

The Gould-Jacobs reaction is a powerful method for the synthesis of the quinolone ring system.[3][6] It involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[4]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Condensation_Product Anilinomethylenemalonate Aniline->Condensation_Product Condensation (-EtOH) Malonic_Ester Diethyl Ethoxymethylenemalonate (EMME) Malonic_Ester->Condensation_Product Cyclized_Product Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Condensation_Product->Cyclized_Product Thermal Cyclization (High Temperature)

Sources

Application Notes and Protocols for the Synthesis of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the arrangement of its chloro and fluoro substituents on the benzene ring.[1][2] This application note provides a comprehensive guide to the synthesis of this compound, including a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and essential safety considerations. The information presented herein is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Mechanistic Overview

The most direct and commonly employed strategy for the synthesis of this compound is the carboxylation of 1-chloro-2,3-difluorobenzene. This is typically achieved through an organometallic intermediate, such as an organolithium or Grignard reagent. The core of this synthetic approach rests on the generation of a nucleophilic carbon center on the aromatic ring, which can then react with an electrophilic source of carbon dioxide.

Directed Ortho-Metalation (DoM)

A powerful method for the regioselective functionalization of aromatic rings is Directed Ortho-Metalation (DoM). In the case of substituted fluoroarenes, the fluorine atoms can direct the deprotonation to an adjacent position.[3] For 1-chloro-2,3-difluorobenzene, the fluorine at the 2-position is expected to be the most effective directing group for lithiation at the 3-position. However, the combined directing effect of the fluorine atoms and the chloro group, along with steric considerations, makes the regioselectivity of this reaction a critical parameter.

The proposed and most plausible synthetic route involves the lithiation of 1-chloro-2,3-difluorobenzene at the 4-position, followed by quenching with solid carbon dioxide (dry ice). The resulting lithium carboxylate is then protonated during aqueous workup to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via lithiation of 1-chloro-2,3-difluorobenzene and subsequent carboxylation.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Chloro-2,3-difluorobenzene≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Dry Ice (solid CO₂)-Local Supplier
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Argon or Nitrogen GasHigh Purity-
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or isopropanol bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle under an inert atmosphere at all times.

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium intermediate by atmospheric moisture and oxygen.

Step-by-Step Procedure
  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of argon or nitrogen.

    • The flask is charged with 1-chloro-2,3-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL) via syringe.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • n-Butyllithium (2.5 M in hexanes, 29.6 mL, 74.0 mmol, 1.1 eq) is added dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The reaction mixture is stirred at -78 °C for an additional 2 hours. A color change to deep red or brown is typically observed, indicating the formation of the organolithium species.

  • Carboxylation:

    • While maintaining the inert atmosphere, the septum is quickly replaced with a stopper, and the flask is opened to add an excess of freshly crushed dry ice (solid CO₂) in several portions. A vigorous reaction will occur.

    • The reaction mixture is allowed to slowly warm to room temperature overnight with continued stirring, allowing for the complete sublimation of the excess CO₂.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of 100 mL of deionized water.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

    • The solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to afford this compound.

Purification (Optional)
  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a product of higher purity.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation start Dry glassware under inert atmosphere add_reagents Add 1-chloro-2,3-difluorobenzene and anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir_lithiation Stir for 2 hours at -78 °C add_nBuLi->stir_lithiation add_CO2 Quench with excess dry ice stir_lithiation->add_CO2 warm_rt Warm to room temperature add_CO2->warm_rt quench Quench with water warm_rt->quench extract Wash with diethyl ether quench->extract acidify Acidify aqueous layer with HCl extract->acidify filter_dry Filter and dry the product acidify->filter_dry end end filter_dry->end This compound

Caption: Synthetic workflow for this compound.

Data Summary: Key Reaction Parameters

ParameterValueRationale
Starting Material 1-Chloro-2,3-difluorobenzeneCommercially available precursor.
Reagent n-ButyllithiumStrong base for efficient deprotonation.
Solvent Anhydrous THFAprotic solvent, suitable for organolithium reactions.
Temperature -78 °CPrevents side reactions and decomposition of the organolithium intermediate.
Electrophile Solid Carbon Dioxide (Dry Ice)Readily available and efficient C1 electrophile for carboxylation.
Workup Acidic (HCl)Protonates the carboxylate to yield the final carboxylic acid.

Trustworthiness and Validation

The described protocol is based on well-established principles of organometallic chemistry, specifically directed ortho-metalation and carboxylation reactions. The reaction conditions are analogous to those reported for the synthesis of similar fluorinated and halogenated benzoic acids.[3][4] The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.[2]

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for their research and development activities. The provided mechanistic insights and workflow diagrams are intended to facilitate a deeper understanding of the chemical transformations involved.

References

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278. [Link]
  • This compound. Chemdad. [Link]

Sources

HPLC analysis of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This application note presents a comprehensive guide for the analysis of 4-Chloro-2,3-difluorobenzoic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed for researchers, scientists, and professionals in the drug development field, emphasizing scientific integrity, and providing detailed, step-by-step methodologies from sample preparation to data analysis.

Introduction

This compound is a key synthetic intermediate in the manufacturing of various pharmaceutical compounds.[1][2] Its accurate quantification is critical for ensuring the quality and efficacy of final drug products. This document provides a robust HPLC method tailored for the analysis of this compound, addressing its specific physicochemical properties.

Analyte Profile

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[1][3]
Molecular Weight 192.55 g/mol [1][3]
Predicted pKa 2.70 ± 0.10[1]
Predicted Boiling Point 280.7 ± 35.0 °C[1]
Storage Temperature 2-8°C or Room Temperature (Sealed in dry)[1][4]

The low pKa of this compound indicates its acidic nature, a crucial factor in selecting the appropriate mobile phase and pH to ensure optimal retention and peak shape in reversed-phase chromatography.[5][6]

HPLC Method Development and Rationale

The primary goal is to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. A reversed-phase HPLC method is the most suitable approach for this non-polar to moderately polar compound.[7]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry.[5][7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[6]
Gradient See Table BelowA gradient elution allows for the efficient separation of the main analyte from any impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nm or 274 nmBased on the UV spectrum of similar benzoic acid derivatives, these wavelengths are expected to provide good sensitivity.[8]
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030

This gradient starts with a higher aqueous phase to ensure the retention of the acidic analyte and gradually increases the organic content to elute it and any less polar impurities.

Protocols

This section provides detailed, step-by-step procedures for the entire analytical workflow.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sequence Setup C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Reporting F->G

Caption: High-level workflow for the .

Reagent and Standard Preparation

3.2.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

3.2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This serves as the stock solution.

3.2.3. Calibration Standards

  • Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract the analyte and remove interferences.[9][10]

3.3.1. For Drug Substance (Bulk Powder)

  • Accurately weigh an amount of the drug substance powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.3.2. For Drug Product (e.g., Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL centrifuge tube.

  • Add 25 mL of diluent, vortex for 2 minutes, and sonicate for 15 minutes to extract the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.3.3. For Biological Matrices (e.g., Plasma) - Solid-Phase Extraction (SPE)

  • Condition a suitable polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of diluent.

  • Transfer the reconstituted sample to an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in Section 2.1.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including a blank (diluent), calibration standards, and samples.

  • Inject the sequence and acquire the data.

Method Validation

To ensure the reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Validation Parameters
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo peaks. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between concentration and peak area should be established over the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte from spiked samples should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD between different days, analysts, or instruments should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
Validation Workflow

Validation_Workflow Start Method Optimization Specificity Specificity/ Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Data Analysis and Reporting

  • Integration: Integrate the peak corresponding to this compound in all chromatograms.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Reporting: The final report should include the chromatographic conditions, validation results, sample results, and representative chromatograms.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the . The detailed methodologies for method development, sample preparation, and validation are designed to yield accurate and reproducible results, making it a valuable resource for researchers and professionals in the pharmaceutical industry. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and quality control purposes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL[11]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Everything You Need to Know About HPLC Sample Prepar
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. URL[16]
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. URL[17]
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. URL[9]
  • This compound. Chemdad. URL[1]
  • Sample Pretre
  • Sample Preparation Fundamentals for Chrom
  • HPLC Sample Preparation.
  • How does an acid pH affect reversed-phase chromatography separ
  • Reverse Phase HPLC Basics for LC/MS. IonSource. URL[7]
  • Reversed Phase HPLC Method Development. Phenomenex. URL[6]
  • Can you retain polar acidic compounds using reversed-phase conditions? (2020).
  • 3-Chloro-2,4-difluorobenzoic acid. PubChem. URL
  • This compound. Santa Cruz Biotechnology. URL[3]
  • This compound. ChemicalBook. URL
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. URL
  • 4-Chloro-2-fluorobenzoic acid. ChemicalBook. URL
  • Benzoic Acid. SIELC Technologies. URL[8]
  • HPLC Methods for analysis of Benzoic acid.
  • 3-Chloro-2,4-difluorobenzoic acid. Chem-Impex. URL
  • This compound. Sigma-Aldrich. URL[4]
  • Benzoic acid, 4-chloro-. NIST WebBook. URL
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • This compound. CookeChem. URL[2]

Sources

GC-MS analysis of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Halogenated Benzoic Acids in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a robust and validated methodology for the sensitive and selective quantification of halogenated benzoic acids using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated benzoic acids are a class of compounds significant in pharmaceutical development, environmental monitoring, and as intermediates in chemical synthesis. Their inherent polarity and low volatility make direct GC analysis challenging, leading to poor chromatographic peak shape and low sensitivity. This protocol details a comprehensive workflow, including sample extraction, chemical derivatization via silylation to enhance volatility and thermal stability, and optimized GC-MS parameters for separation and detection. By explaining the scientific rationale behind each step, from sample preparation to data analysis, this guide provides researchers and drug development professionals with a reliable framework for achieving accurate and reproducible results.

Principle of the Method

The analysis of polar analytes like halogenated benzoic acids by GC-MS necessitates a multi-step approach to overcome their challenging physicochemical properties. The core of this method is a derivatization step that chemically modifies the analyte to make it suitable for gas chromatography.

Causality of the Workflow:

  • Extraction: The first step isolates the target analytes from the sample matrix (e.g., plasma, water, soil). For acidic compounds like benzoic acids, a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) under acidic conditions is employed. Acidification protonates the carboxyl group (-COOH) to its neutral form, reducing its water solubility and promoting its transfer into a non-polar organic solvent.[1]

  • Derivatization: Direct injection of free carboxylic acids into a hot GC inlet often results in thermal degradation and strong adsorption onto the column, producing broad, tailing peaks.[2] To prevent this, the acidic proton of the carboxyl group is replaced with a non-polar, thermally stable group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a highly effective method that converts the carboxylic acid into its volatile trimethylsilyl (TMS) ester.[3][4] This transformation dramatically improves chromatographic performance and sensitivity.

  • GC Separation: The volatile TMS-derivatives are separated based on their boiling points and interaction with the GC column's stationary phase. A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), provides excellent resolution for these compounds.

  • MS Detection and Quantification: As the derivatized analytes elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented in the mass spectrometer. The resulting fragmentation pattern is highly specific to the molecule's structure, providing definitive identification. For high sensitivity and selectivity, the analysis is often performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte, minimizing matrix interference.[5][6]

Workflow Overview Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water) Acidify 2. Acidification & Internal Standard Spiking Sample->Acidify Extract 3. Extraction (LLE or SPE) Acidify->Extract Dry 4. Solvent Evaporation Extract->Dry Deriv 5. Derivatization (Silylation) Dry->Deriv GCMS 6. GC-MS Injection & Analysis Deriv->GCMS Data 7. Data Acquisition (Scan or SIM Mode) GCMS->Data Process 8. Peak Integration & Library Matching Data->Process Quant 9. Quantification (Calibration Curve) Process->Quant Report 10. Final Report Quant->Report

Caption: Overall experimental workflow from sample preparation to final data reporting.

Materials, Reagents, and Instrumentation

Reagents & Chemicals
  • Reference standards of target halogenated benzoic acids (>98% purity)

  • Internal Standard (IS): e.g., a deuterated analog like Benzoic acid-d5 or an analog with a different halogenation pattern not present in samples.[1]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

  • Solvents (HPLC or GC grade): Ethyl Acetate, Hexane, Acetonitrile, Pyridine.

  • Acids/Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Anhydrous Sodium Sulfate.

  • Ultrapure water.

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and autosampler.

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Standard laboratory glassware, vortex mixer, centrifuge, and a nitrogen evaporator.

Detailed Protocols

Protocol 1: Standard & Sample Preparation

Rationale: This protocol uses Liquid-Liquid Extraction (LLE), a robust method for isolating acidic compounds from aqueous matrices. An internal standard is added at the beginning to control for variability throughout the entire process.[7]

  • Preparation of Stock Solutions: Prepare individual stock solutions of each target analyte and the internal standard (IS) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Store at -20°C.

  • Preparation of Calibration Standards: Create a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by spiking appropriate volumes of diluted stock solutions into a blank matrix (e.g., analyte-free water or plasma).

  • Sample Preparation: a. To 1 mL of sample (or calibration standard/blank) in a glass centrifuge tube, add 50 µL of the internal standard working solution (e.g., at 1 µg/mL). b. Acidification: Add 100 µL of 2M HCl to adjust the sample pH to ~2. Vortex for 30 seconds. This step is critical to ensure the benzoic acids are in their non-ionized form for efficient extraction.[1] c. Extraction: Add 4 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes. d. Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. f. Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Protocol 2: Silylation (Derivatization)

Rationale: Silylation converts the non-volatile carboxylic acid into a volatile TMS-ester, which is amenable to GC analysis. The reaction is straightforward and typically proceeds to completion under mild heating. The use of a catalyst like TMCS ensures a rapid and complete reaction.[3]

Sources

Comprehensive NMR Spectroscopic Analysis of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of 4-Chloro-2,3-difluorobenzoic acid using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable synthetic intermediate in medicinal chemistry and materials science, unambiguous characterization of this molecule is critical.[1] This document moves beyond a simple listing of procedures to explain the underlying principles and causal relationships behind experimental choices. We present a complete workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectra. The protocols are designed to be self-validating, ensuring researchers can confidently determine the structure and purity of their compound.

Introduction and Theoretical Framework

This compound is a polysubstituted aromatic compound whose structural complexity arises from the interplay of electron-withdrawing groups (–COOH, –Cl, –F) on the benzene ring. NMR spectroscopy is the most powerful technique for its definitive structural analysis, providing precise information on the chemical environment of each nucleus.[2] A multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D correlation experiments is essential for unambiguous assignment.

Predicted Spectral Signatures

The substitution pattern of this compound dictates a unique set of expected NMR signals:

  • ¹H NMR Spectroscopy : The aromatic region will feature two protons. H-5 is expected to be a doublet of doublets, split by the adjacent H-6 and the meta-coupled fluorine at C-3. H-6 will appear as a doublet, split only by the adjacent H-5. The carboxylic acid proton (–COOH) will typically be a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.[3]

  • ¹³C NMR Spectroscopy : Due to the lack of molecular symmetry, all seven carbon atoms are chemically unique and should produce seven distinct signals.[4] The carbonyl carbon of the carboxylic acid will be the most deshielded (~165-175 ppm). The carbons directly bonded to fluorine (C-2, C-3) will exhibit large one-bond carbon-fluorine couplings (¹J_CF), which are highly characteristic. The remaining carbons will show smaller, multi-bond couplings to the fluorine atoms.

  • ¹⁹F NMR Spectroscopy : The two fluorine atoms are chemically and magnetically non-equivalent. They will appear as two separate signals, each split into a doublet by the other fluorine (³J_FF) and further split by couplings to nearby protons (e.g., ³J_HF, ⁴J_HF). This provides a rich source of information for confirming the substitution pattern.[5][6]

  • 2D NMR Correlation :

    • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8][9] For this molecule, a cross-peak will definitively link the signals of H-5 and H-6, confirming their adjacent relationship.

    • HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (one-bond correlation).[7][10] It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of C-5 and C-6.

Experimental Workflow and Protocols

The following sections provide detailed, field-proven methodologies for the complete NMR analysis of this compound.

Overall Experimental Workflow

The logical flow from sample preparation to final structural confirmation is crucial for efficient and accurate analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Weigh ~15 mg of This compound B Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to 5 mm NMR Tube B->C D 1D ¹H Spectrum C->D E 1D ¹³C{¹H} Spectrum D->E F 1D ¹⁹F Spectrum E->F G 2D ¹H-¹H COSY F->G H 2D ¹H-¹³C HSQC G->H I Assign ¹H Signals (Chemical Shift, Multiplicity) H->I J Assign ¹³C & ¹⁹F Signals (Chemical Shift, J-Coupling) I->J K Correlate Nuclei using COSY & HSQC Data J->K L Confirm Final Structure K->L

Caption: Overall workflow for NMR analysis.

Protocol 1: Sample Preparation

Scientific integrity begins with meticulous sample preparation. The choice of solvent is critical for ensuring good solubility and minimizing interfering signals.

Materials:

  • This compound

  • Deuterated solvent (DMSO-d₆ recommended)

  • 5 mm NMR tubes

  • Vortex mixer and/or sonicator

  • Pasteur pipette

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the solid compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for carboxylic acids as it readily solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.[11][12]

  • Dissolution: Tightly cap the vial and vortex until the solid is fully dissolved. If necessary, sonicate for 1-2 minutes to ensure a homogenous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR probe.[9]

  • Cleaning and Labeling: Carefully wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol to remove any chemical residues.[13] Label the tube clearly.

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses, during sample preparation.[14]

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a typical 400-600 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Pulse Program Key Acquisition Parameters Causality & Rationale
1D ¹H zg30Scans (NS): 16Relaxation Delay (D1): 2 sSpectral Width (SW): 20 ppmA short acquisition to quickly assess sample purity and proton signals. A 2s delay ensures adequate relaxation for quantitative integration.
1D ¹³C{¹H} zgpg30Scans (NS): 1024Relaxation Delay (D1): 2 sSpectral Width (SW): 250 ppm¹³C has a low natural abundance, requiring more scans for good signal-to-noise. Proton decoupling (pg30) simplifies the spectrum to singlets.
1D ¹⁹F zgScans (NS): 64Relaxation Delay (D1): 2 sSpectral Width (SW): 200 ppm¹⁹F is a highly sensitive nucleus (similar to ¹H), requiring fewer scans. A broadband probe is necessary.
2D ¹H-¹H COSY cosygpqfScans (NS): 4-8Increments (F1): 256Relaxation Delay (D1): 1.5 sIdentifies J-coupled protons. The gradient-selected (gp) and pure-phase (qf) version provides cleaner spectra with reduced artifacts.[9]
2D ¹H-¹³C HSQC hsqcedetgpsisp2.3Scans (NS): 8-16Increments (F1): 256Relaxation Delay (D1): 1.5 sCorrelates protons to their directly attached carbons. This editing (edet) sequence also provides multiplicity information (CH/CH₃ vs. CH₂).

Data Interpretation and Structural Assignment

Predicted NMR Data

The following table summarizes the expected chemical shifts and coupling constants based on established principles for halogenated aromatic compounds.[15][16]

Nucleus Assignment Expected δ (ppm) Multiplicity Expected Coupling Constants (Hz)
¹HH-57.6 - 7.9dd³J_HH ≈ 8-9, ⁴J_HF ≈ 6-7
¹HH-67.3 - 7.6d³J_HH ≈ 8-9
¹HCOOH11.0 - 13.0br s-
¹³CC-1128 - 132m-
¹³CC-2150 - 155d¹J_CF ≈ 240-260
¹³CC-3145 - 150d¹J_CF ≈ 240-260
¹³CC-4120 - 125m-
¹³CC-5130 - 135d-
¹³CC-6125 - 130d-
¹³CCOOH165 - 170s-
¹⁹FF-2-130 to -145dd³J_FF ≈ 18-22, ⁴J_HF ≈ 2-4
¹⁹FF-3-140 to -155dd³J_FF ≈ 18-22, ³J_HF ≈ 6-7

Note: ¹⁹F chemical shifts are relative to CFCl₃. Chemical shifts are solvent-dependent.[17][18]

Interpreting the Spectra
  • ¹H Spectrum: Identify the two aromatic signals in the 7-8 ppm region. The downfield signal with doublet of doublets multiplicity is H-5. The upfield doublet is H-6. The broad singlet far downfield is the carboxylic acid proton.

  • COSY Spectrum: A single cross-peak should connect the signals assigned to H-5 and H-6, confirming their scalar coupling and spatial proximity on the ring.

  • HSQC Spectrum: This spectrum is the key to carbon assignment. A cross-peak will appear between the ¹H signal of H-5 and the ¹³C signal of C-5. Likewise, a cross-peak will link H-6 to C-6. This provides two unambiguous anchor points in the ¹³C spectrum.

  • ¹³C Spectrum: With C-5 and C-6 assigned, the remaining carbons can be deduced. The two carbons with very large splitting patterns (doublets with J ≈ 250 Hz) are C-2 and C-3. The most downfield signal is the carboxyl carbon. The remaining two quaternary carbons (C-1 and C-4) can be assigned based on substituent effects and long-range C-F couplings.

  • ¹⁹F Spectrum: The two doublet of doublets confirm the presence of two distinct fluorine atoms that are coupled to each other and to adjacent protons, validating the 2,3-difluoro substitution pattern.

Molecular Connectivity Map

The spin-spin coupling network provides a definitive map of the molecular structure.

Caption: Spin-spin coupling network.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the complete NMR spectroscopic characterization of this compound. By integrating 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) techniques, researchers can achieve unambiguous structural assignment. The detailed methodologies and theoretical explanations serve as a robust guide for scientists in drug development and chemical research, ensuring data integrity and confidence in their results.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
  • SOP data acquisition - R-NMR. R-NMR Website. [Link]
  • Ogel Publications. Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. [Link]
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Nuclear magnetic resonance (NMR)
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • 2D- NMR what is the different between COSY and HSQC??.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • This compound. Chemdad. [Link]
  • 2D NMR Introduction. Chemistry LibreTexts. [Link]
  • Smrecki, V., et al. (2022).
  • 4-Chloro-2,6-difluorobenzoic acid. PubChem. [Link]
  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
  • Schaefer, T., et al. (1989). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of conformational properties of the trifluoromethoxy group in 4-fluoro- and 4-iodotrifluoromethoxybenzene. Canadian Journal of Chemistry. [Link]
  • Tormena, C. F., et al. (2011). ¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry. [Link]
  • Smrecki, V., et al. (2022).
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]
  • 3-Chloro-2,4-difluorobenzoic acid. PubChem. [Link]
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
  • 4-chlorobenzoic acid. The Good Scents Company. [Link]

Sources

Application Note: High-Purity 4-Chloro-2,3-difluorobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Chloro-2,3-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications where impurity profiles are critical. The document outlines the principles of solvent selection, the detailed experimental procedure, and the necessary safety precautions. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Introduction

This compound (C₇H₃ClF₂O₂, MW: 192.55 g/mol ) is a halogenated aromatic carboxylic acid that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological issues. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This guide provides a robust and validated protocol for the recrystallization of this compound, ensuring a final product of high purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards associated with this compound is essential for a successful and safe purification process.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloro-2-fluorobenzoic acid4-Chlorobenzoic acid
CAS Number 150444-94-3[1]446-30-0[3]74-11-3[4]
Molecular Formula C₇H₃ClF₂O₂[1]C₇H₄ClFO₂[3]C₇H₅ClO₂[5]
Molecular Weight 192.55 g/mol [1]174.56 g/mol [3]156.57 g/mol [6]
Predicted Boiling Point 280.7±35.0 °C[1]N/A274-275 °C[6]
Melting Point Not explicitly stated204-208 °C[3]238-241 °C[4]
Predicted pKa 2.70±0.10[1]N/A3.98[6]
Appearance Solid (predicted)Solid[3]White to light yellow crystal powder[4]

Safety Precautions:

Halogenated benzoic acids should be handled with care. Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] Therefore, the following personal protective equipment (PPE) is mandatory:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • All manipulations should be performed in a well-ventilated fume hood.

The Principle of Recrystallization and Solvent Selection

Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature, but completely at the solvent's boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

For this compound, a polar protic solvent or a mixture including one is a logical starting point due to the carboxylic acid group. Water, ethanol, methanol, and acetic acid are common choices for benzoic acids. Given that 4-chlorobenzoic acid is very slightly soluble in water[4], a mixed solvent system, such as ethanol/water or acetic acid/water, is likely to be effective. The organic solvent will dissolve the compound at a high temperature, and the addition of water as an anti-solvent will decrease the solubility and induce crystallization upon cooling.

Protocol for Solvent System Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water) to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The solvent that dissolves the compound when hot but not when cold is a good candidate. For mixed solvent systems, dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude this compound and utilizes an ethanol/water solvent system. Adjust volumes accordingly for different quantities.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution: Dissolve crude acid in minimum hot ethanol. B 2. Hot Filtration (Optional): Filter hot solution to remove insoluble impurities. A->B If insoluble impurities present C 3. Induction of Crystallization: Add water dropwise until cloudy, then reheat to clarify. A->C No insoluble impurities B->C D 4. Cooling & Crystallization: Slowly cool to room temp, then in an ice bath. C->D E 5. Crystal Collection: Collect crystals by vacuum filtration. D->E F 6. Washing: Wash crystals with cold ethanol/water. E->F G 7. Drying: Dry crystals under vacuum. F->G H Purified Product G->H

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Crystallization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Recrystallization is the definitive technique for the purification of solid organic compounds, with the choice of solvent being the most critical parameter for success.[1] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the rational selection of solvents and the execution of robust crystallization protocols for substituted benzoic acids. We will explore the interplay between substituent effects on molecular polarity and the properties of various solvent systems, moving from theoretical principles to practical, step-by-step methodologies.

The Principle of Crystallization: A Thermodynamic Perspective

Crystallization is a purification technique based on the principles of solubility.[2] Most solid compounds are more soluble in a hot solvent than in a cold one.[2][3] The core process involves dissolving an impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[1][2] As this solution cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals precipitate.[4] The impurities, ideally, remain dissolved in the surrounding solution (the "mother liquor") and are subsequently removed by filtration.[2][5] Slow, controlled cooling is paramount, as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, excluding impurities.[2] Rapid cooling, or "crashing out," can trap impurities and lead to the formation of small, less pure crystals.[6][7]

The Solute: Understanding Substituted Benzoic Acids

The success of a crystallization protocol hinges on understanding the solute's properties. For substituted benzoic acids, the nature and position of the substituent on the benzene ring dictate the molecule's overall polarity, which in turn governs its solubility in different solvents.

The "Like Dissolves Like" Paradigm: The fundamental principle guiding solvent selection is that polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[3] The carboxylic acid group (-COOH) makes benzoic acid a moderately polar molecule. However, the attached substituent can significantly alter this polarity:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halides (-Cl, -Br) pull electron density away from the benzene ring.[8] This increases the overall polarity of the molecule.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH3), methoxy (-OCH3), or amino (-NH2) push electron density into the ring, which can decrease the molecule's overall polarity compared to highly substituted EWG-derivatives.[8]

This substituent-induced change in polarity is the primary factor to consider when selecting a solvent system. For example, p-nitrobenzoic acid, with its strongly electron-withdrawing nitro group, will be more polar and thus more soluble in polar solvents than p-toluic acid (p-methylbenzoic acid).

The Solvent: Selection Criteria and Data

An ideal crystallization solvent should meet several criteria:

  • Differential Solubility: It must dissolve the compound completely when hot but poorly when cold.[3]

  • Impurity Solubility: It should either not dissolve the impurities at all (allowing for hot filtration) or dissolve them so well that they remain in the mother liquor upon cooling.[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[3]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out" - melting before it dissolves.[3][6]

Table 1: Common Solvents for Crystallization of Substituted Benzoic Acids
SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Suitability Notes
Water 10010.280.1Excellent for highly polar benzoic acids (e.g., hydroxy- or amino-substituted). Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water.[10]
Ethanol 785.224.5A versatile, moderately polar solvent suitable for a wide range of substituted benzoic acids.[11] Often used in mixed systems with water.[1]
Methanol 656.632.7Similar to ethanol but more polar and with a lower boiling point. Good for moderately to highly polar compounds.[12]
Acetone 565.120.7A good solvent for many organic compounds, but its low boiling point can sometimes limit the effective temperature differential for crystallization.[3]
Ethyl Acetate 774.46.0A moderately polar solvent, often a good choice when alcohols are too effective as solvents.
Toluene 1112.42.4A non-polar aromatic solvent, suitable for less polar benzoic acids or for use as the "insoluble" solvent in a mixed pair.[1]
Hexane / Heptane 69 / 980.11.9 / 1.9Very non-polar solvents, rarely used alone for benzoic acids but are excellent as the "insoluble" or "bad" solvent in a mixed-solvent system.[3]

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This is the preferred method when a single solvent meets all the necessary criteria.[13] Water is a common and effective single solvent for benzoic acid itself.[10]

Step-by-Step Methodology:

  • Dissolution: Place the crude substituted benzoic acid (~1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip.

  • Solvent Addition: Add a small portion of the selected solvent (e.g., ~10 mL of water for benzoic acid) and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the solvent in small increments until the solid just dissolves completely.[2][13] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[5][13] Adding too much solvent is a common reason for failed crystallization.[7][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration by pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3][15]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][2]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature.[16]

  • Analysis: Assess the purity of the final product by taking a melting point. A sharp melting point range close to the literature value indicates high purity.[1][15]

Protocol 2: Mixed-Solvent Crystallization

This technique is employed when no single solvent is ideal.[17] It involves a "good" solvent that dissolves the compound readily and a "bad" (or "anti-solvent") in which the compound is insoluble.[1][17] The two solvents must be miscible.[3][17] A common pair for moderately polar benzoic acids is Ethanol/Water.[1][16]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., warm water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[16][17] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[17]

  • Cooling & Isolation: Follow steps 5 through 10 from the Single-Solvent Crystallization protocol.

Visualization of the Crystallization Workflow

Diagram 1: Decision & Experimental Workflow

G cluster_prep Phase 1: Preparation & Selection cluster_proc Phase 2: Execution cluster_post Phase 3: Analysis & Completion start Start: Impure Solid char Characterize Solute (Polarity, Impurities) start->char solv_sel Solvent Screening (Single vs. Mixed) char->solv_sel diss Dissolution (Min. Hot Solvent) solv_sel->diss filt Hot Filtration (If needed) diss->filt Insoluble impurities? cool Slow Cooling & Crystal Growth diss->cool No insoluble impurities filt->cool iso Isolation (Vacuum Filtration) cool->iso wash Wash with Cold Solvent iso->wash dry Drying wash->dry anal Purity Analysis (Melting Point) dry->anal end End: Pure Crystals anal->end

Caption: General workflow for purification by recrystallization.

Diagram 2: Solvent Choice Logic

G sub Substituent Type on Benzoic Acid ewg Electron-Withdrawing (e.g., -NO2, -Cl) sub->ewg edg Electron-Donating (e.g., -OCH3, -CH3) sub->edg pol Increases Molecule Polarity ewg->pol nonpol Decreases Molecule Polarity edg->nonpol solv_pol Favors Polar Solvents (Water, Ethanol, Methanol) pol->solv_pol solv_mix Favors Mixed-Solvents or Less Polar Solvents (Ethanol/Water, Toluene) nonpol->solv_mix

Caption: Impact of substituent on solvent selection logic.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used. [6][14] The solution is supersaturated but requires a nucleation site.[14]Boil off some of the solvent to re-concentrate the solution and cool again.[6] Scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound.[14][18]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.[3] The compound is very impure, causing significant melting point depression.[6]Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent, and attempt to cool again more slowly.[6] Choose a different solvent system with a lower boiling point.
Crystallization happens too quickly. The solution was cooled too rapidly. The solution was too concentrated.This can trap impurities.[6] Re-heat the solution, add a small amount of additional solvent to slightly decrease saturation, and allow it to cool more slowly.[6]
Very low recovery yield. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6] The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Concentrate the mother liquor by evaporation and cool to obtain a "second crop" of crystals.[5] Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from Columbia University, Department of Chemistry. [Link]
  • Crystallization. (n.d.). Retrieved from California State University, Dominguez Hills, Department of Chemistry. [Link]
  • Troubleshooting. (2022, April 7). In Chemistry LibreTexts. [Link]
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from Truman State University, Department of Chemistry. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
  • Recrystallisation of benzoic acid. (n.d.). Retrieved from The University of Sydney, School of Chemistry. [Link]
  • Chemistry Crystallization. (n.d.).
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry. [Link]
  • RECRYSTALLIZATION. (2021, March 5). In Chemistry LibreTexts. [Link]
  • Guide for crystallization. (n.d.).
  • Mixed Solvents. (2022, April 7). In Chemistry LibreTexts. [Link]
  • Crystallization. (2022, April 7). In Chemistry LibreTexts. [Link]
  • What should I do if crystallisation does not occur? (2017, April 5).
  • Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21).
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
  • Recrystallization - Single Solvent. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • Is there a correlation between substituents of benzoic acid and it's acidity? (2017, August 30).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Substituent Effects on Acidity. (2024, March 17). In Chemistry LibreTexts. [Link]
  • Effect of substituents on acidity of benzoic acids. (2025, December 1).
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2).
  • Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. (n.d.).

Sources

protocol for the synthesis of 4-Chloro-2,3-difluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Chloro-2,3-difluorobenzoic Acid and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in modern medicinal chemistry. Its derivatives are pivotal intermediates in the development of pharmaceuticals, most notably as precursors for fluoroquinolone antibiotics.[1][2] The strategic placement of halogen substituents on the aromatic ring imparts unique reactivity, making it an indispensable synthon for constructing complex heterocyclic systems through reactions like nucleophilic aromatic substitution.[2] This guide details two robust, field-proven protocols for the synthesis of the parent acid: directed ortho-lithiation followed by carboxylation, and a Grignard reaction-based approach. Furthermore, it outlines standard procedures for converting the synthesized acid into valuable derivatives, including esters, amides, and biaryl compounds, complete with mechanistic insights and step-by-step instructions tailored for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

Substituted fluorobenzoic acids are a cornerstone of pharmaceutical synthesis. Among them, this compound (1) stands out due to its trifunctionalized aromatic ring. The electron-withdrawing nature of the fluorine and chlorine atoms activates the ring for specific transformations, while the carboxylic acid moiety serves as a versatile handle for a wide array of chemical modifications.

The primary value of this compound lies in its role as a precursor to quinolone-based antibacterial agents.[1] The chloro- and fluoro-substituents are critical for modulating the drug's pharmacokinetic properties, target binding affinity, and overall efficacy. This application note aims to consolidate reliable synthetic methodologies, offering researchers a practical and scientifically grounded resource for producing this vital intermediate and its derivatives.

Overview of Primary Synthetic Strategies

Several viable pathways exist for the synthesis of this compound. The choice of method often depends on the availability of starting materials, scalability, and tolerance for specific reaction conditions. The two most direct and widely employed strategies involve the formation of an organometallic intermediate followed by carboxylation.

Route Starting Material Key Intermediate Advantages Challenges
A: Lithiation-Carboxylation 1-Chloro-2,3-difluorobenzeneAryllithium SpeciesHigh regioselectivity; direct C-H activation.Requires cryogenic temperatures (-78 °C); highly moisture-sensitive alkyllithium reagents.[1]
B: Grignard Reaction 1-Bromo-4-chloro-2,3-difluorobenzeneGrignard ReagentMilder conditions than lithiation; less sensitive to steric hindrance.Requires a bromo-substituted precursor; initiation can be challenging.[3][4]

The following sections provide detailed, step-by-step protocols for these two core methods.

Protocol 1: Synthesis via Directed Ortho-Lithiation and Carboxylation

This protocol leverages the directing effect of the fluorine atom at the C-2 position to achieve regioselective lithiation of 1-chloro-2,3-difluorobenzene, followed by quenching with carbon dioxide to form the desired carboxylic acid.

Experimental Workflow Diagram

G A 1-Chloro-2,3-difluorobenzene in dry THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add n-Butyllithium (dropwise) B->C D Stir for 2h at -78 °C (Formation of Aryllithium) C->D E Quench with excess Dry Ice (solid CO₂) D->E F Warm to Room Temp. E->F G Acidic Work-up (e.g., 1M HCl) F->G H Extraction with Organic Solvent G->H I Purification (Crystallization) H->I J This compound I->J G cluster_0 Derivative Synthesis A This compound B Ester Derivative A->B Alcohol, Acid Catalyst (Fischer Esterification) C Amide Derivative A->C 1. SOCl₂ 2. Amine (R-NH₂) (Amidation) D Biaryl Derivative A->D Arylboronic Acid, Pd Catalyst (Suzuki Coupling)

Caption: Common pathways for derivatization.

Protocol: Esterification (Methyl Ester Synthesis)
  • Setup: Dissolve this compound (1.0 eq) in excess methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3 drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, remove the excess methanol under reduced pressure, and dissolve the residue in diethyl ether.

  • Purification: Wash the ether solution with saturated sodium bicarbonate solution, then with brine. Dry over MgSO₄, filter, and evaporate the solvent to yield the methyl ester, which can be further purified by column chromatography if needed.

Protocol: Amidation via Acyl Chloride
  • Acyl Chloride Formation: Gently reflux a solution of this compound (1.0 eq) in thionyl chloride (SOCl₂) (2-3 eq) for 2 hours. Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is used directly.

  • Amidation: Dissolve the acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM). Cool to 0 °C.

  • Amine Addition: Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature until complete (monitor by TLC). Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude amide, which is then purified by recrystallization or column chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for creating biaryl structures. [5]While the carboxylic acid itself is not directly used, this reaction is typically performed on a halogenated precursor before the carboxylation step or on a derivative. For instance, coupling can be performed on 1-bromo-4-chloro-2,3-difluorobenzene before converting it to the acid.

  • Setup: In a flask, combine the aryl halide (e.g., 1-bromo-4-chloro-2,3-difluorobenzene, 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting biaryl compound by column chromatography. This new compound can then be carboxylated using the methods described above.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of this compound and its derivatives. The choice between a lithiation or Grignard-based approach will depend on laboratory capabilities and starting material availability. By mastering these foundational syntheses and subsequent derivatizations, researchers in drug discovery and materials science can efficiently generate a wide range of valuable compounds for their specific applications. Careful attention to anhydrous and inert conditions is paramount for achieving high yields and purity.

References

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Fluoroquinolone Synthesis with this compound.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (2025). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • University Course Material. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid.
  • MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid.
  • YouTube. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • University of Education in Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-Chloro-2,3-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its synthesis on a large scale requires careful consideration of reaction conditions, safety protocols, and purification strategies. This document provides a detailed guide to the large-scale synthesis of this compound, with a primary focus on the Grignard reaction pathway. An alternative lithiation-based approach is also discussed. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success at scale.

Introduction and Strategic Overview

The synthesis of multi-substituted aromatic compounds like this compound is pivotal for the development of novel pharmaceuticals and advanced materials. The strategic placement of halogen atoms significantly influences the molecule's pharmacokinetic and electronic properties. The primary challenge in the synthesis of this target molecule is the selective introduction of a carboxylic acid group onto the 1-chloro-2,3-difluorobenzene scaffold.

Two primary organometallic routes are viable for this transformation:

  • Grignard Reaction: Formation of an organomagnesium halide (Grignard reagent) from 1-chloro-2,3-difluorobenzene, followed by carboxylation with carbon dioxide. This method is generally favored for large-scale operations due to the comparatively lower pyrophoricity of Grignard reagents and well-established industrial precedent.[1]

  • Directed Ortho-Lithiation: Use of a strong organolithium base (e.g., n-butyllithium) to deprotonate the aromatic ring, followed by quenching with carbon dioxide. While often efficient, this route involves highly pyrophoric reagents, demanding stringent safety measures and specialized equipment for large-scale handling.[2][3]

This guide will provide a comprehensive, step-by-step protocol for the Grignard-based synthesis, which represents a more robust and scalable approach. The lithiation route will be presented as a viable alternative for consideration.

Primary Synthetic Pathway: Grignard Carboxylation

The selected pathway involves two main stages: the formation of 4-chloro-2,3-difluorophenylmagnesium bromide and its subsequent reaction with solid carbon dioxide (dry ice).

Principle and Mechanistic Rationale

The Grignard reagent is formed by the insertion of magnesium metal into the carbon-chlorine bond of 1-chloro-2,3-difluorobenzene.[4] Although aryl chlorides are generally less reactive than bromides or iodides, the reaction can be initiated and driven to completion under appropriate conditions, often with the use of an activating agent like iodine.[5] The resulting organomagnesium compound is a potent nucleophile.

This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. A subsequent acidic workup protonates this salt to yield the final product, this compound.[6]

Visualization of the Grignard Synthesis Workflow

cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (N2/Ar) prep_reagents->prep_inert add_mg Charge Reactor with Mg Turnings & Iodine prep_inert->add_mg Start add_halide Slowly Add 1-Chloro-2,3-difluorobenzene in THF add_mg->add_halide reflux Maintain Gentle Reflux add_halide->reflux prep_co2 Prepare Dry Ice Slurry reflux->prep_co2 Reaction Complete add_grignard Transfer Grignard Reagent to CO2 prep_co2->add_grignard warm Warm to Room Temperature add_grignard->warm quench Quench with aq. HCl warm->quench CO2 Evaporated extract Extract with Ether quench->extract base_wash Wash with aq. NaOH extract->base_wash acidify Acidify Aqueous Layer base_wash->acidify filter Filter & Dry Product acidify->filter recrystallize Recrystallize filter->recrystallize end This compound recrystallize->end Final Product

Caption: Key steps in the lithiation-carboxylation pathway.

Protocol Outline and Safety Considerations
  • Procedure: Dissolve 1-chloro-2,3-difluorobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of n-butyllithium (1.1 eq). After stirring for a period to ensure complete lithiation, quench the reaction by adding crushed dry ice. The work-up is similar to the Grignard protocol.

  • Critical Safety: Organolithium reagents like n-BuLi are pyrophoric and can ignite spontaneously on contact with air or moisture. [7] * All transfers must be performed using syringe or cannula techniques under a positive pressure of inert gas. [2] * Ensure a Class D fire extinguisher (for combustible metals) is available. Never use water to extinguish an organolithium fire. [7] * Quenching procedures for residual organolithium reagents must be carefully planned and executed, typically involving slow addition to a non-protic solvent like isopropanol at low temperatures. [8]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and substitution pattern.

  • Melting Point: A sharp melting point indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments.
  • Grignard Reaction: Synthesis of a Benzoic Acid. (n.d.). Scribd.
  • Preparation of Benzoic Acid from the Grignard Reaction. (n.d.). Course Hero.
  • 4-Chloro-2,3,5-trifluorobenzoic Acid. (2015). MDPI.
  • Preparation, Properties, and Safe Handling of Commercial Organolithiums. (2014). ACS Publications.
  • Safe handling of organolithium compounds in the laboratory. (n.d.). ResearchGate.
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • Preparation of Benzoic Acid. (n.d.). Scribd.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside.
  • Grignard Reaction. (n.d.). University of Michigan.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Texas at Dallas.
  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate.
  • Lithiation Reaction. (n.d.). American Chemical Society.
  • Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. (n.d.). ResearchGate.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.
  • Grignard Reagent Formation - From the Lab to Industry. (2020). YouTube.
  • Lithiation. (n.d.). Vapourtec.
  • Grignard reagent. (n.d.). Wikipedia.
  • Grignard Reaction: Synthesis of Benzoic Acid. (n.d.). Catalyst Education.
  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary.
  • The preparation method of 4-chloro-2,5-difluorobenzoic acid. (n.d.). Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. (2022). YouTube.
  • Continuous flow carboxylation reaction. (n.d.). Google Patents.
  • Carboxylation of grignard reagents in the presence of liquid co2. (n.d.). Google Patents.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
  • Organomagnesium Methods in Organic Synthesis. (n.d.). Book.
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). ResearchGate.
  • Grignard Reagent 4-chlorophenylmagnesium bromide. (2005). Sciencemadness Discussion Board.

Sources

Real-Time Monitoring of 4-Chloro-2,3-difluorobenzoic Acid Reactions Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and technically detailed guide for monitoring the progress of chemical reactions involving 4-Chloro-2,3-difluorobenzoic acid using Thin-Layer Chromatography (TLC). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the complete conversion of this starting material is paramount for yield optimization and impurity control.[1] This document outlines the fundamental principles, provides a step-by-step protocol with explanations for key experimental choices, and includes a robust troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers, chemists, and process development scientists.

Introduction: The Critical Role of Reaction Monitoring

In organic synthesis, particularly within drug development, the ability to quickly and accurately assess the status of a reaction is essential. Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and powerful analytical tool for this purpose.[2][3] It allows the chemist to qualitatively track the consumption of starting materials and the formation of products in near real-time.[4][5]

This compound is a polar, aromatic carboxylic acid.[6][7] Reactions such as esterification, amidation, or other nucleophilic aromatic substitutions will result in products with distinctly different polarities. This polarity difference is the cornerstone of TLC separation, making it an ideal technique for monitoring these transformations.[8] A successful TLC protocol provides immediate insight, guiding decisions on reaction time, temperature adjustments, or the introduction of additional reagents.

Principle of Separation

TLC separates components of a mixture based on the principle of adsorption chromatography.[3] The separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[9][10]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (Al₂O₃), coated onto a plate of glass, plastic, or aluminum.[2][3] Silica gel is polar and slightly acidic, making it the standard choice for separating a wide range of organic compounds.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action.[11] The mobile phase carries the analytes with it.

The separation mechanism is a competition: analytes compete for adsorption sites on the polar stationary phase versus dissolution and movement in the mobile phase.[12]

  • Polar Compounds: (like this compound) interact strongly with the polar silica gel. They adsorb more firmly and are carried less far up the plate by the mobile phase, resulting in a lower Retention Factor (Rf) value.[13]

  • Non-polar Compounds: Interact weakly with the stationary phase and are more soluble in the mobile phase. They travel further up the plate, resulting in a higher Rf value.

In a typical reaction, the product (e.g., an ester or amide derived from the starting carboxylic acid) is less polar than the starting acid. Therefore, the product spot will appear higher on the TLC plate than the starting material spot.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide clear, unambiguous results by incorporating reference lanes for the starting material (SM) and a "co-spot" lane.

Required Materials and Reagents
  • TLC Plates: Silica Gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that facilitates visualization under UV light at 254 nm).[4]

  • TLC Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Capillary Spotters: Glass capillaries for applying samples to the plate.

  • Solvents (Mobile Phase): HPLC-grade Ethyl Acetate (EtOAc), Hexane, and Glacial Acetic Acid (AcOH).

  • Reaction Aliquot: A small sample (~1-2 drops) taken directly from the reaction mixture.

  • Reference Solutions:

    • Starting Material (SM) Solution: A small amount (<1 mg) of this compound dissolved in ~1 mL of a suitable solvent (e.g., ethyl acetate or the reaction solvent).

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Iodine Chamber or Potassium Permanganate (KMnO₄) stain.

  • Tools: Pencil, ruler, tweezers.

Step-by-Step Methodology

Step 1: Chamber Preparation (Equilibration)

  • Rationale: Saturating the chamber's atmosphere with solvent vapor is crucial for ensuring that the mobile phase travels evenly up the plate and prevents the solvent front from becoming crooked.[2] This leads to reproducible Rf values.

  • Procedure:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.

    • Cover the chamber with the lid and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.

Step 2: TLC Plate Preparation

  • Rationale: Using a pencil is mandatory as graphite is inert and will not move with the solvent. Ink from a pen contains organic dyes that will chromatograph, creating confusing and invalid results.[14] The origin line must be above the solvent level to prevent the spotted samples from dissolving directly into the solvent pool.[14]

  • Procedure:

    • Handle the TLC plate only by the edges to avoid contaminating the silica surface.[11]

    • Using a pencil and ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.

    • Mark three small tick marks on this line for spotting: one for the starting material (SM), one for the co-spot (Co), and one for the reaction mixture (Rxn).

Step 3: Spotting the Plate

  • Rationale: Keeping spots small and concentrated prevents streaking and ensures optimal separation.[2] The co-spot is a critical internal control; it validates that a new spot in the reaction lane is not simply the starting material that has shifted slightly.

  • Procedure:

    • Dip a clean capillary spotter into the Starting Material (SM) solution.

    • Briefly and gently touch the tip of the spotter to the "SM" tick mark on the origin line. Allow the solvent to evaporate completely. The goal is a spot no more than 1-2 mm in diameter.

    • Using a new, clean spotter, repeat the process for the reaction mixture (Rxn) on its corresponding tick mark.

    • For the co-spot (Co) lane, first spot the SM solution, let it dry, and then carefully spot the Rxn mixture directly on top of the SM spot.

Step 4: Developing the Plate

  • Rationale: The chamber must remain closed during development to maintain the saturated atmosphere. Allowing the solvent to run to the very top of the plate will make Rf calculations impossible, as the final position of the solvent front will be unknown.

  • Procedure:

    • Using tweezers, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing upright and the origin line is above the solvent level.

    • Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, use tweezers to remove it.

    • Immediately, use a pencil to mark the final position of the solvent front.

Step 5: Visualization

  • Rationale: A multi-step visualization process is recommended because not all compounds may be visible under a single method. This compound, being aromatic, will be UV-active.[15] However, some byproducts might not be, necessitating a chemical stain.

  • Procedure:

    • UV Light: First, examine the dried plate under a UV lamp (254 nm).[16] Compounds that absorb UV light will appear as dark spots against the green fluorescent background.[15] Gently circle these spots with a pencil.

    • Chemical Staining (Optional but Recommended): If further visualization is needed, use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for detecting oxidizable functional groups, which will appear as yellow spots on a purple background.[17] This can reveal non-UV-active impurities.

// Node Definitions prep_chamber [label="1. Prepare & Equilibrate\nTLC Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_plate [label="2. Prepare TLC Plate\n(Draw Origin Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; spot_sm [label="3a. Spot Starting\nMaterial (SM)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; spot_rxn [label="3b. Spot Reaction\nMixture (Rxn)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; spot_co [label="3c. Spot Co-Spot\n(SM + Rxn)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; develop [label="4. Develop Plate\nin Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_mark [label="5. Remove, Dry, & Mark\nSolvent Front", fillcolor="#F1F3F4", fontcolor="#202124"]; visualize [label="6. Visualize Spots\n(UV, Stain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="7. Calculate Rf Values\n& Analyze", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges & Flow prep_chamber -> develop; prep_plate -> spot_sm; spot_sm -> spot_co; spot_rxn -> spot_co; spot_co -> develop; develop -> dry_mark; dry_mark -> visualize; visualize -> calculate; } } Caption: Experimental workflow for monitoring reactions by TLC.

Results Interpretation: Making Informed Decisions

The Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's movement up the plate and is a ratio of the distances traveled.[18] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]

The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[9] An ideal separation will have Rf values for all key components between 0.2 and 0.8.[2]

Selecting the Right Mobile Phase

The choice of eluent is the most critical variable.[19] For a polar acidic compound like this compound, a common starting point is a mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate).[19]

  • Problem: Carboxylic acids often "streak" or "tail" on silica TLC plates. This happens because the slightly acidic silica can deprotonate the carboxylic acid, leading to two species (the acid and its conjugate base) with different affinities for the stationary phase.[20]

  • Solution: Add a small amount (0.5-2%) of a volatile acid, like acetic acid (AcOH) or formic acid, to the mobile phase.[20][21][22] This acidic environment suppresses the deprotonation of the analyte, ensuring it travels as a single species and results in a tight, well-defined spot.[20]

A recommended starting solvent system is 70:30:1 Hexane:Ethyl Acetate:Acetic Acid . The ratio can be adjusted:

  • If spots are too low (low Rf): Increase the polarity by increasing the proportion of Ethyl Acetate.[23]

  • If spots are too high (high Rf): Decrease the polarity by increasing the proportion of Hexane.[23]

Tracking Reaction Progress

By analyzing the three lanes, you can determine the reaction's status:

Time PointSM LaneRxn LaneCo-Spot LaneInterpretation
T = 0 Strong spot at Rf ~0.3Strong spot at Rf ~0.3One elongated spot at Rf ~0.3Reaction has not yet started. The Rxn lane is identical to the SM lane.
T = 2h Strong spot at Rf ~0.3Fading spot at Rf ~0.3. New, strong spot at Rf ~0.6Two distinct spots are visible, one at Rf ~0.3 and one at Rf ~0.6Reaction is proceeding. SM is being consumed, and a new, less polar product is forming.
T = 5h Strong spot at Rf ~0.3No visible spot at Rf ~0.3. Strong, single spot at Rf ~0.6A single spot is visible at Rf ~0.6Reaction is complete. The starting material has been fully consumed.

Note: Rf values are illustrative.

Troubleshooting Common TLC Issues

Even a seemingly simple technique can present challenges.[14][23] This guide helps diagnose and solve common problems.

ProblemObservationProbable Cause(s)Solution(s)
Streaking/Tailing Spots are elongated vertically.1. Sample is too concentrated (overloaded).[21][24] 2. Analyte (carboxylic acid) is interacting improperly with silica.[21] 3. Mobile phase is inappropriate.[14]1. Dilute the sample solution and re-spot.[21] 2. Add 0.5-2% acetic or formic acid to the mobile phase.[21][22] 3. Experiment with a different solvent system.
No Spots Visible Plate appears blank after development.1. Sample is too dilute.[14][21] 2. Compound is not UV-active. 3. Solvent level in the chamber was above the origin line.[14]1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[14][21] 2. Use a chemical stain (Iodine, KMnO₄, etc.).[21] 3. Ensure the origin line is always above the solvent level.
Poor Separation Spots are too close together or merged.1. Mobile phase polarity is incorrect.[24]1. Adjust the solvent ratio. If spots are merged at the bottom (low Rf), increase polarity. If merged at the top (high Rf), decrease polarity.
Crooked Solvent Front The solvent front is not level.1. The plate was not placed vertically in the chamber. 2. The chamber was not properly sealed/equilibrated.[14]1. Ensure the plate is flat against the chamber wall. 2. Allow sufficient time for chamber equilibration with a filter paper wick.

Troubleshooting_Tree

References

  • Troubleshooting Thin Layer Chrom
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn.
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016, July 26). BiteSize Bio.
  • Thin Layer Chrom
  • How to Calculate Rf Values for TLC. (2018, April 18). Pediaa.Com.
  • TLC Visualization Methods.University of California, Los Angeles.
  • Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts.
  • Principles of Thin Layer Chrom
  • TLC Visualiz
  • Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
  • Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes.
  • Thin Layer Chromatography (TLC).University of Colorado Boulder, Organic Chemistry.
  • Troubleshooting: TLC.University of Rochester, Department of Chemistry.
  • Thin-Layer Chromatography (TLC) Procedure and Principles. (2023, November 30). J&K Scientific LLC.
  • The Retention Factor. (2022, April 8). Chemistry LibreTexts.
  • Thin Layer Chrom
  • Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts.
  • Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024, November 14). Mastelf.
  • Monitoring Reactions by TLC.
  • Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • Identifying carboxylic acids and their esters by Thin-layer chromatography. (2017, April 25).
  • 4-Chloro-3-fluorobenzoic acid.PubChem.
  • Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • SiliaPl
  • Solvent Systems for TLC.University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • TLC tailing and carboxylic acid? (2018, October 30).
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.RSC Publishing.
  • 4-Chloro-2-fluorobenzoic acid.Sigma-Aldrich.
  • 4-Chloro-2-fluorobenzoic acid. (2025, July 4). ChemicalBook.
  • This compound.Chongqing Chemdad Co., Ltd.
  • This compound. (2025, July 16). ChemicalBook.
  • 3-Chloro-2,4-difluorobenzoic acid.PubChem.
  • TLC separation of carboxylic acid, amine, and the amide product. (2020, June 8). Reddit.
  • 4-Chloro-2-fluorobenzoic acid.BLD Pharm.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). NIH.

Sources

experimental procedure for the preparation of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preparation of 4-Chloro-2,3-difluorobenzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol detailed herein employs a directed ortho-lithiation of 1-chloro-2,3-difluorobenzene, followed by carboxylation with carbon dioxide. This method was selected for its high regioselectivity and efficiency. This note emphasizes the underlying chemical principles, critical safety protocols for handling pyrophoric reagents, and a detailed, step-by-step procedure suitable for implementation in a research and development setting.

Introduction and Rationale

This compound is a valuable halogenated aromatic carboxylic acid. The unique substitution pattern of chlorine and fluorine atoms on the benzene ring imparts specific electronic and lipophilic properties, making it a desirable building block in medicinal chemistry for the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.

The synthetic strategy outlined is based on the well-established principle of directed ortho-metalation. The electron-withdrawing nature of the fluorine and chlorine substituents on the aromatic ring increases the acidity of the adjacent ring protons.[1][2] This allows for the regioselective deprotonation at the C-4 position by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is a powerful nucleophile that can readily react with an electrophile like carbon dioxide to form a new carbon-carbon bond, leading to the desired carboxylic acid after an acidic workup.[3][4] This approach avoids the harsher conditions or multi-step sequences required by some alternative methods, such as oxidation of a corresponding toluene derivative.[5]

Reaction Mechanism and Causality

The synthesis proceeds via a two-step sequence:

  • Directed ortho-Lithiation: 1-chloro-2,3-difluorobenzene is treated with n-butyllithium at low temperature (-78 °C). The fluorine atoms are potent directing groups for lithiation, acidifying the adjacent proton. The n-BuLi, a powerful base, selectively abstracts the proton at the C-4 position, which is situated between the chlorine and fluorine atoms, to form a thermodynamically stable 4-lithio-1-chloro-2,3-difluorobenzene intermediate. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solvates the lithium cation, preventing aggregation and enhancing the reactivity of the organolithium reagent.[1]

  • Carboxylation and Protonation: The nucleophilic aryllithium species attacks the electrophilic carbon center of carbon dioxide (in the form of dry ice).[3][6] This forms a lithium carboxylate salt. Subsequent quenching with a strong aqueous acid (e.g., HCl) protonates the carboxylate to yield the final product, this compound, which typically precipitates from the aqueous solution.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations involving pyrophoric reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using appropriate safety measures.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier
1-Chloro-2,3-difluorobenzene148.54≥98%Sigma-Aldrich
n-Butyllithium (n-BuLi)64.062.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Sigma-Aldrich
Carbon Dioxide (CO₂)44.01Solid (Dry Ice)Commercial
Hydrochloric Acid (HCl)36.4637% (conc.)Fisher Scientific
Diethyl Ether (Et₂O)74.12AnhydrousFisher Scientific
Magnesium Sulfate (MgSO₄)120.37AnhydrousFisher Scientific
Deionized Water18.02--
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa

  • Argon/Nitrogen gas inlet and bubbler

  • Low-temperature thermometer

  • Dropping funnel (or gas-tight syringes)

  • Dry ice/acetone bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Critical Safety Precautions
  • Pyrophoric Reagent: n-Butyllithium is highly pyrophoric and reacts violently with water, oxygen, and other protic solvents.[7][8] It must be handled exclusively under an inert atmosphere using proper syringe or cannula transfer techniques.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). A face shield is highly recommended during the transfer of n-BuLi.[7]

  • Emergency Preparedness: Never work alone when handling pyrophoric reagents.[10] Ensure a Class D fire extinguisher (for combustible metals) and a container of sand are within immediate reach.

  • Quenching: All glassware and equipment that comes into contact with n-BuLi must be carefully quenched. This is typically done by slowly adding a less reactive solvent like isopropanol, followed by methanol, and finally water.

Step-by-Step Procedure

A. Reaction Setup and Lithiation

  • Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet connected to a bubbler.

  • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

  • Via syringe, add 1-chloro-2,3-difluorobenzene (e.g., 10.0 mmol, 1.49 g) to the flask, followed by anhydrous THF (40 mL).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add n-butyllithium (2.5 M in hexanes, 1.1 eq., 11.0 mmol, 4.4 mL) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Upon completion of the addition, stir the reaction mixture at -78 °C for 1 hour.

B. Carboxylation and Work-up

  • In a separate beaker, crush a large excess of dry ice (approx. 30-40 g) into a coarse powder.

  • After the 1-hour stir, remove the cold bath and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring. Alternatively, the dry ice can be added portion-wise to the reaction flask, but this can be more difficult to control.

  • Allow the mixture to warm to room temperature. The slurry will gradually become a clear solution.

  • Slowly quench the reaction by adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1 by the slow addition of concentrated HCl. A white precipitate of the product will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove inorganic salts.

C. Purification

  • The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum to a constant weight.

  • The final product, this compound[11], should be a white crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Quantitative Summary

The following table provides an example calculation for a 10.0 mmol scale reaction.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Chloro-2,3-difluorobenzene148.541.49 g10.01.0
n-Butyllithium (2.5 M)64.064.4 mL11.01.1
Carbon Dioxide (Dry Ice)44.01~30 g~680Excess
Product (Theoretical) 192.55 1.93 g 10.0 -

Typical yields for this reaction range from 70-85%.

Visual Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_setup Inert Atmosphere Setup cluster_reaction Core Reaction cluster_purification Isolation & Purification A Starting Material (1-chloro-2,3-difluorobenzene in Anhydrous THF) B Lithiation (Add n-BuLi at -78 °C) A->B 1. Deprotonation C Carboxylation (Quench with excess Dry Ice) B->C 2. C-C Bond Formation D Aqueous Workup (Water Quench & Acidification) C->D 3. Protonation E Filtration & Washing D->E F Recrystallization E->F G Final Product (this compound) F->G Pure Compound

Caption: Experimental workflow for the synthesis of this compound.

References

  • Eaborn, C., & Smith, J. D. (1973). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 1825-1829. [Link]
  • Ansari, I. A., & Kumar, A. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock.
  • Funny EHS Info. (2024). n-butyl lithium safety. YouTube. [Link]
  • Environmental Health and Safety, University of California, Irvine. (n.d.).
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
  • LibreTexts Chemistry. (2021). Preparing Carboxylic Acids. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (1973).
  • Beier, P., & Pastyříková, T. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 13(5), 1095–1097. [Link]
  • Correa, A., & Martín, R. (2009). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. Angewandte Chemie International Edition, 48(36), 6201–6204. [Link]
  • Mathew, J., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, 39(6), 801–805. [Link]
  • Scribd. (n.d.).
  • Fujihara, T., & Tsuji, Y. (2019). Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates. Frontiers in Chemistry, 7, 481. [Link]
  • ResearchGate. (n.d.). SCHEME 26.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
  • Zhang, M., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(5), 277-278. [Link]
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
  • ResearchGate. (2020). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Liu, X., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 193-197. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [Link]
  • Google Patents. (n.d.).
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Organic Preparations and Procedures International. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. [Link]
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. [Link]

Sources

The Strategic Role of 4-Chloro-2,3-difluorobenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemicals

The global agricultural landscape is in a constant state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change. These dynamics necessitate the development of novel agrochemicals that are not only highly efficacious but also possess favorable environmental and toxicological profiles. Within the synthetic chemist's toolkit, halogenated aromatic carboxylic acids are indispensable building blocks. Among these, 4-Chloro-2,3-difluorobenzoic acid and its isomers are of particular interest due to the unique physicochemical properties imparted by the specific arrangement of halogen substituents. This application note will provide a detailed exploration of the utility of this compound and its close structural relatives in the synthesis of modern agrochemicals, with a focus on a new generation of picolinic acid herbicides.

Core Concept: The Picolinic Acid Herbicides - A New Frontier in Weed Management

Picolinic acid herbicides represent a significant class of synthetic auxin herbicides, renowned for their systemic action, broad-spectrum weed control, and efficacy against resistant weed species.[1][2] A key structural motif in many advanced picolinic acid herbicides is a substituted aryl group at the 6-position of the picolinonitrile ring. The specific halogenation pattern of this aryl group is critical for optimizing herbicidal activity and selectivity. While direct synthesis from this compound is not widely documented, its isomer, 3-Chloro-2,4-difluorobenzoic acid, serves as a crucial precursor in the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[1][2]

Synthetic Pathway Overview: From Chloro-difluorobenzoic Acid to Picolinic Acid Herbicides

The synthesis of these complex herbicidal molecules is a multi-step process that leverages the reactivity of the chloro-difluorobenzoic acid core. The general synthetic strategy involves the construction of a pyrazole ring, which is then coupled with a protected picolinonitrile intermediate, followed by functional group manipulations to yield the final active ingredient.

Synthesis_Workflow A Substituted Acetophenone C Claisen Condensation A->C B Ethyl Formate B->C D 1,3-Diketone Intermediate C->D F Knorr Cyclization D->F E Hydrazine Hydrate E->F G Substituted Pyrazole F->G I Nucleophilic Substitution G->I H 4-amino-3,6-dichloro-5-fluoropicolinonitrile H->I J Protected Picolinic Acid Derivative I->J K Hydrolysis J->K L Final Herbicidal Product (4-amino-6-(5-aryl-substituted-1-pyrazolyl) -3-chloro-5-fluoro-2-picolinic acid) K->L

Figure 1: General synthetic workflow for the preparation of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid herbicides.

Detailed Protocols

Protocol 1: Synthesis of the Pyrazole Intermediate

The synthesis of the substituted pyrazole moiety is a critical first step. This protocol outlines a typical Knorr cyclization reaction.

Materials:

  • Substituted 1,3-diketone (derived from the corresponding acetophenone and ethyl formate)

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add hydrazine hydrate to the solution at room temperature.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 75°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the substituted pyrazole.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction.

  • Sulfuric Acid Catalyst: Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.

  • Reflux Conditions: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Protocol 2: Coupling of the Pyrazole and Picolinonitrile Moieties

This protocol describes the nucleophilic substitution reaction to couple the pyrazole with the picolinonitrile core.

Materials:

  • Substituted Pyrazole (from Protocol 1)

  • 4-amino-3,6-dichloro-5-fluoropicolinonitrile (intermediate C in the referenced literature[1])

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the substituted pyrazole in THF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 4-amino-3,6-dichloro-5-fluoropicolinonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Causality of Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the pyrazole nitrogen, making it a more potent nucleophile.

  • THF as Solvent: A suitable aprotic solvent that dissolves the reactants and does not interfere with the nucleophilic substitution reaction.

Protocol 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the carboxylic acid to yield the active herbicide.

Materials:

  • Coupled Picolinonitrile Product (from Protocol 2)

  • Sulfuric Acid (concentrated)

  • Water

Procedure:

  • Add the coupled picolinonitrile product to a mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Maintain the temperature and continue stirring for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid precipitate is the final herbicidal product. Collect it by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.[3]

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid and Heat: Provide the harsh conditions necessary for the complete hydrolysis of the stable nitrile group to a carboxylic acid.

Quantitative Data Summary

CompoundR1 GroupR2 GroupIC50 (µM) against A. thalianaHerbicidal Activity against Broadleaf Weeds
V-2 4-Cl-PhCF3Not specifiedGood
V-7 4-Cl-PhCH345 times lower than halauxifen-methylNot specified
V-8 4-F-PhCH3Not specifiedBetter than picloram at 300 g/ha
Halauxifen-methyl --ReferenceCommercial Standard
Picloram --ReferenceCommercial Standard

Data synthesized from referenced literature.[3]

Application in the Synthesis of Other Agrochemicals

The utility of chloro-difluorobenzoic acids is not limited to herbicides. For instance, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, a novel antifungal agent, is synthesized from a substituted chlorophenyl starting material, highlighting the broad applicability of such halogenated aromatics in agrochemical discovery.[4]

Conclusion and Future Outlook

This compound and its isomers are valuable and versatile intermediates in the synthesis of modern agrochemicals. Their unique substitution patterns are instrumental in fine-tuning the biological activity and selectivity of the final products. The detailed protocols provided herein for the synthesis of novel picolinic acid herbicides serve as a practical guide for researchers in the field. As the demand for more sophisticated and environmentally benign crop protection solutions continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in the future of agrochemical research and development.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Diflubenzuron | C14H9ClF2N2O2 | CID 37123. PubChem. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
  • New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. This compound is a key intermediate in the preparation of various pharmaceuticals, most notably as a crucial building block for certain fluoroquinolone antibiotics.[1] Achieving a high yield and purity of this compound is critical for the successful downstream application.

This document will provide a detailed exploration of the common synthetic routes, with a focus on practical, actionable advice to overcome common experimental hurdles.

I. Overview of Synthetic Strategies

The synthesis of this compound typically originates from 1-chloro-2,3-difluorobenzene. The most direct and commonly employed method involves the formation of an organometallic intermediate followed by carboxylation. The two primary approaches within this strategy are:

  • Directed ortho-Lithiation and Carboxylation: This method involves the deprotonation of 1-chloro-2,3-difluorobenzene using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium species with carbon dioxide (usually in the form of dry ice). The regioselectivity of the lithiation is a critical factor influencing the final product distribution.

  • Grignard Reaction and Carboxylation: This route entails the formation of a Grignard reagent from 1-chloro-2,3-difluorobenzene and magnesium metal, which is then reacted with carbon dioxide. The formation of the Grignard reagent can sometimes be challenging for halogenated aromatic compounds.

A generalized workflow for these processes is outlined below:

Synthesis Workflow cluster_lithiation Directed ortho-Lithiation cluster_grignard Grignard Reaction A Starting Material: 1-Chloro-2,3-difluorobenzene B Organometallic Intermediate Formation A->B C Carboxylation (with CO2) B->C D Acidic Work-up C->D E Purification D->E F Final Product: This compound E->F L1 Strong Lithium Base (e.g., n-BuLi, LDA) L2 Aryllithium Species L1->L2 Deprotonation G1 Magnesium Metal G2 Grignard Reagent G1->G2 Insertion

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material (1-Chloro-2,3-difluorobenzene)

  • Question: I am attempting the synthesis via a Grignard reaction, but I see no evidence of reaction initiation (no exotherm, magnesium remains shiny). What could be the problem?

  • Answer: The initiation of a Grignard reaction, especially with aryl chlorides, can be challenging due to the passivating oxide layer on the magnesium surface and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

    • Causality & Solution:

      • Magnesium Activation: The primary cause is often an inactive magnesium surface.

        • Mechanical Activation: In a dry flask, briefly grind the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

        • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous ether solvent (like THF or diethyl ether).[2] These activators will react with the magnesium to form magnesium halides, which helps to clean the surface.

      • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (e.g., argon or nitrogen). The solvent must be rigorously anhydrous.

      • Initiation Temperature: While the bulk of the reaction may be run at room temperature or reflux, gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction. Be prepared to cool the reaction once it starts, as it can be exothermic.

  • Question: I am using the directed ortho-lithiation method with n-BuLi, but my starting material is not being consumed. Why is this happening?

  • Answer: Incomplete or failed lithiation is almost always due to issues with the quality of the lithiating agent or the presence of electrophilic impurities.

    • Causality & Solution:

      • n-BuLi Quality: n-Butyllithium degrades over time, especially if not stored properly. It is crucial to use a freshly opened bottle or to titrate the n-BuLi solution to determine its exact molarity before use.

      • Reaction Temperature: The lithiation of halogenated aromatics is typically performed at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to prevent side reactions. If the temperature is too high, the highly reactive aryllithium intermediate can decompose or react with the solvent.

      • Protic Impurities: Like Grignard reagents, aryllithium species are strong bases and will be quenched by any source of acidic protons, including water, alcohols, or even trace moisture in the starting material or solvent. Ensure all reagents and equipment are scrupulously dry.

Issue 2: Low Yield of this compound Despite Consumption of Starting Material

  • Question: My starting material is consumed, but the yield of the desired carboxylic acid is very low. What are the likely side reactions?

  • Answer: Low yields in these reactions often point to the formation of byproducts. The nature of these byproducts depends on the chosen synthetic route.

    • Causality & Solution (for both routes):

      • Wurtz-type Coupling: The organometallic intermediate can react with the starting aryl halide to form a biphenyl derivative. This is more prevalent in Grignard reactions. To minimize this, add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

      • Reaction with Solvent: At higher temperatures, the organometallic intermediate can deprotonate or react with ethereal solvents like THF. Maintaining the recommended reaction temperature is critical.

      • Incomplete Carboxylation: Ensure a sufficient excess of high-purity, dry CO2 is used. For laboratory scale, freshly crushed dry ice is a good source. For larger scales, bubbling dry CO2 gas through the solution is an option. The reaction of the organometallic with CO2 can be exothermic, so maintain cooling during the addition.

    • Causality & Solution (specific to lithiation):

      • Incorrect Regioselectivity: The fluorine atoms and the chlorine atom direct the lithiation to different positions. While the fluorine atoms are stronger ortho-directing groups than chlorine, the acidity of the proton at C4 (between the two fluorine atoms) is also a factor. The formation of other isomers, such as 2-chloro-3,4-difluorobenzoic acid, is a possibility. The choice of base and solvent can influence this selectivity. Using a bulkier base like LDA might favor deprotonation at the less sterically hindered position.

      • Halogen-Lithium Exchange: While less common with chlorides compared to bromides and iodides, some degree of chlorine-lithium exchange can occur, leading to other byproducts.

Issue 3: Difficult Purification of the Final Product

  • Question: I have a crude product that is difficult to purify. What are the common impurities and how can I remove them?

  • Answer: The primary impurities are often unreacted starting material and non-acidic byproducts like the biphenyl derivative.

    • Causality & Solution:

      • Acid-Base Extraction: The carboxylic acid product is acidic, while the starting material and coupling byproducts are neutral. An acid-base workup is highly effective for purification.

        • After the reaction, quench with aqueous acid (e.g., HCl).

        • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

        • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving the neutral impurities in the organic layer.

        • Separate the aqueous layer and carefully re-acidify it with concentrated HCl until the product precipitates.

        • Collect the solid product by filtration, wash with cold water, and dry.

      • Recrystallization: If the product is still impure after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can further enhance purity.

III. Frequently Asked Questions (FAQs)

  • Q1: Which method is generally preferred for this synthesis, lithiation or Grignard?

    • A1: Directed ortho-lithiation is often more reliable for achieving high regioselectivity with polyhalogenated aromatics, as the directing effects of the halogens can be better controlled. However, it requires the use of pyrophoric and moisture-sensitive alkyllithium reagents and very low temperatures. The Grignard reaction may be more amenable to larger scale synthesis if the initiation issues can be overcome.

  • Q2: What is the optimal temperature for the carboxylation step?

    • A2: The carboxylation is typically performed at low temperatures, often by pouring the organometallic solution onto an excess of crushed dry ice with vigorous stirring. This helps to dissipate the heat of reaction and minimize side reactions. Maintaining a temperature below -60 °C during the addition is advisable.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material, 1-chloro-2,3-difluorobenzene. To do this, a small aliquot of the reaction mixture is carefully quenched with a proton source (like methanol or water) before analysis to convert the organometallic intermediate back to the starting material. A complete reaction will show the absence of the starting material spot/peak.

  • Q4: Are there any alternative synthetic routes?

    • A4: While less direct, multi-step syntheses involving nitration, reduction, diazotization, and Sandmeyer-type reactions on a suitable precursor can also be employed, particularly if the starting material for the organometallic route is unavailable or problematic. For example, a related synthesis of 2,4-dichloro-3,5-difluorobenzoic acid starts from 4-chloro-3,5-difluorobenzonitrile and proceeds through nitration, reduction, diazotization, and chlorination.[3] A similar strategy could potentially be adapted.

IV. Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Lithiation

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup: Charge the flask with 1-chloro-2,3-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate beaker, crush an excess of dry ice (5-10 eq). While vigorously stirring the dry ice, slowly transfer the cold aryllithium solution onto the crushed dry ice via a cannula.

  • Work-up: Allow the mixture to warm to room temperature as the excess CO2 sublimes. Quench the reaction by slowly adding 1 M HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and extract the product into the aqueous phase with saturated NaHCO3 solution (3x). Wash the combined aqueous layers with diethyl ether once more to remove any remaining neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until no more precipitate forms (pH ~1-2). Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Lithiation_Protocol A 1. Setup: Flame-dried flask under N2/Ar B 2. Reagents: Add 1-chloro-2,3-difluorobenzene and anhydrous THF A->B C 3. Cooling: Cool to -78 °C B->C D 4. Lithiation: Slowly add n-BuLi, maintain temp < -70 °C C->D E 5. Stirring: Stir at -78 °C for 1-2h D->E F 6. Carboxylation: Transfer to excess dry ice E->F G 7. Work-up: Warm to RT, quench with 1M HCl F->G H 8. Purification: Acid-base extraction G->H I 9. Isolation: Precipitate, filter, and dry H->I

Caption: Step-by-step workflow for the lithiation protocol.

V. Data Summary

ParameterDirected ortho-LithiationGrignard Reaction
Starting Material 1-Chloro-2,3-difluorobenzene1-Chloro-2,3-difluorobenzene
Key Reagents n-BuLi or LDA, CO2 (dry ice)Mg turnings, CO2 (dry ice)
Solvent Anhydrous THF, Diethyl etherAnhydrous THF, Diethyl ether
Typical Temp. -78 °CRoom Temp to Reflux
Key Challenges Handling pyrophoric reagents, maintaining low temp., regioselectivityReaction initiation, Wurtz coupling
Typical Yields 60-80% (literature for similar systems)40-70% (literature for similar systems)

VI. References

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (n.d.). Google Patents. Retrieved January 8, 2026, from

  • The preparation method of 4-chloro-2,5-difluorobenzoic acid. (n.d.). Google Patents. Retrieved January 8, 2026, from

  • Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 10). Reddit. Retrieved January 8, 2026, from [Link]

  • Optimizing Fluoroquinolone Synthesis with this compound. (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015, July 9). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 8, 2026, from [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents. Retrieved January 8, 2026, from

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 8, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 8, 2026, from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 8, 2026, from [Link]

  • Process for preparing 2-chloro-4,5-difluorobenzoic acid. (n.d.). Google Patents. Retrieved January 8, 2026, from

  • A process for synthesis of fluoroquinolonic derivatives. (n.d.). Google Patents. Retrieved January 8, 2026, from

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents. Retrieved January 8, 2026, from

  • Selective lithiation of 1-chloro-n-phenylsulfanylalkanes. (n.d.). Arkivoc. Retrieved January 8, 2026, from [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2006, August 31). Google Patents. Retrieved January 8, 2026, from

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3)[1]. This molecule is a crucial building block in medicinal chemistry and materials science. However, its synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation. We will delve into the causality behind these experimental challenges and provide field-proven solutions.

Troubleshooting & FAQ Guide

This guide is structured around the two most common synthetic strategies for preparing this compound: the organometallic carboxylation route and the nitrile hydrolysis route.

Section 1: Synthesis via Organometallic Intermediates (Lithiation or Grignard Reaction)

This approach typically involves the formation of an aryl lithium or aryl magnesium halide species from a suitable precursor (e.g., 1-bromo-4-chloro-2,3-difluorobenzene), followed by quenching with carbon dioxide (dry ice). While powerful, this method is highly sensitive to reaction conditions.

A1: This is a classic symptom of either failed formation of the organometallic intermediate or its premature quenching. Organolithium and Grignard reagents are potent bases and nucleophiles that are extremely sensitive to moisture and acidic protons.[2][3]

  • Root Cause Analysis:

    • Atmospheric Moisture: Even trace amounts of water in the glassware, solvents, or inert gas stream will protonate and destroy the organometallic reagent as it forms. This is often the primary culprit.[2]

    • Inactive Magnesium: For Grignard reactions, the surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This prevents the reaction from initiating.

    • Low-Quality Reagents: The organolithium reagent (e.g., n-BuLi) may have degraded over time, leading to a lower-than-expected molarity. It is always advisable to titrate n-BuLi before use.

    • Premature Quenching: Any acidic functional groups on the starting material or impurities in the solvent will consume the reagent.[3]

  • Troubleshooting Protocol:

    • Rigorous Drying: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF).

    • Magnesium Activation (for Grignard): Briefly crush the magnesium turnings in a mortar and pestle or add a small crystal of iodine to etch the surface and initiate the reaction.

    • Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the entire process, from setup to quenching.

A2: You are likely observing a homocoupling side product, resulting in a symmetrical biphenyl. This occurs when the organometallic intermediate (R-Li or R-MgX) attacks the starting aryl halide (R-X) in a Wurtz-type reaction.[2][4]

  • Mechanism of Formation: R-MgX + R-X → R-R + MgX₂

  • Preventative Measures:

    • Temperature Control: Maintain a very low temperature during the formation of the organometallic reagent (e.g., -78°C for lithiation) to slow the rate of the coupling side reaction.

    • Slow Addition: Add the aryl halide slowly to the solution of the lithiating agent (or to the magnesium turnings) to keep the instantaneous concentration of the aryl halide low.

    • Choice of Halide: Bromides are generally a good balance of reactivity for forming the organometallic reagent while being less susceptible to coupling than iodides. Chlorides are less reactive and may require harsher conditions to form the initial reagent.[4]

A3: This is a result of the high reactivity of the organometallic reagent. It can attack the initially formed carboxylate salt before it is quenched by the acid workup. This is a more significant issue with organolithium reagents than with Grignard reagents.[5][6]

  • Reaction Pathway:

    • Ar-Li + CO₂ → Ar-COO⁻Li⁺ (Desired reaction)

    • Ar-Li + Ar-COO⁻Li⁺ → [Ar₂-C(O⁻Li⁺)₂] (Dianion intermediate forms)[5]

    • [Ar₂-C(O⁻Li⁺)₂] --(Workup)--> Ar-CO-Ar (Ketone side product)

    • Ar-Li + Ar-CO-Ar → [Ar₃-C-O⁻Li⁺] (Tertiary alkoxide forms)

    • [Ar₃-C-O⁻Li⁺] --(Workup)--> Ar₃-C-OH (Tertiary alcohol side product)

  • Mitigation Strategy: Inverse Addition to Dry Ice The most effective way to prevent this is to add the organometallic solution to a large excess of crushed, high-purity dry ice, rather than the other way around. This ensures that the organometallic reagent always encounters an excess of CO₂, maximizing the chance of carboxylation and minimizing the opportunity for over-addition.

Section 2: Synthesis via Nitrile Hydrolysis

This route involves the hydrolysis of 4-chloro-2,3-difluorobenzonitrile to the corresponding carboxylic acid, typically under strong acidic or basic conditions. While seemingly straightforward, the reaction can be stubborn.

A4: You have most likely isolated the 4-chloro-2,3-difluorobenzamide intermediate. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and the amide is a very stable intermediate.[7] Under conditions that are not sufficiently harsh, the reaction can stall at this stage.

  • Reaction Pathway: Ar-C≡N --(H₂O)--> Ar-CONH₂ --(H₂O)--> Ar-COOH + NH₃

  • Troubleshooting Protocol:

    • Increase Reaction Severity: To drive the hydrolysis to completion, you must move beyond the conditions that formed the amide.

      • Acidic Conditions: Use a higher concentration of a strong acid (e.g., 70-80% sulfuric acid) and increase the reaction temperature (e.g., reflux at 135-140°C).[8]

      • Basic Conditions: Use a high concentration of NaOH or KOH and a co-solvent like ethylene glycol to achieve higher reflux temperatures.

    • Extend Reaction Time: These reactions can be slow. Monitor the reaction by TLC or LCMS until the amide starting material is fully consumed.

A5: This is a valid concern when working with highly functionalized aromatic systems.

  • Decarboxylation: While possible under extreme heat, the electron-withdrawing nature of the two fluorine and one chlorine atoms on the ring makes the carboxylate group relatively stable. Decarboxylation is generally not a primary concern under typical hydrolysis conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are activated towards SNAr. Under strong basic conditions (e.g., NaOH at high temperatures), there is a risk of substituting a fluorine atom with a hydroxyl group, leading to phenolic impurities. Acid-catalyzed hydrolysis is generally preferred for this substrate to avoid this specific side reaction.

Experimental Protocols & Data

Protocol: Minimizing Over-Addition Byproducts via Inverse Carboxylation

This protocol is designed to maximize the yield of the desired carboxylic acid while minimizing the formation of ketone and tertiary alcohol side products during an organometallic synthesis.

  • Preparation: In a separate, flame-dried, three-neck flask equipped with a mechanical stirrer and a dry nitrogen inlet, place a 10-fold molar excess of freshly crushed, high-purity dry ice.

  • Solvent Addition: Add anhydrous solvent (e.g., THF or diethyl ether) to the dry ice to create a slurry. Maintain the temperature at -78°C.

  • Inverse Addition: Once your organolithium or Grignard reagent has been successfully prepared and cooled, slowly transfer it via cannula into the vigorously stirred dry ice slurry.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature, which will sublime the excess CO₂.

  • Workup: Once at room temperature, slowly add aqueous HCl (e.g., 3M) to quench the reaction and protonate the carboxylate salt.[9]

  • Extraction: Proceed with a standard aqueous/organic extraction to isolate the crude this compound.

Troubleshooting Summary Table
Symptom / Observation Probable Cause(s) Recommended Corrective Action(s)
Low yield, recovery of starting materialIncomplete organometallic formation; premature quenching by moisture.Rigorously dry all equipment and reagents; use anhydrous solvents; activate Mg (if applicable).[2]
Presence of a non-polar, high MW impurityWurtz-type homocoupling of the aryl halide.Maintain low reaction temperature (-78°C); slow addition of reagents.[4]
Product contaminated with ketone/alcoholOver-addition of the organometallic reagent to the carboxylate.Perform an inverse addition of the organometallic reagent to a slurry of excess dry ice.[5][6]
Reaction stalls at a neutral intermediateFormation of the stable amide during nitrile hydrolysis.Increase severity of conditions (higher temp, higher acid/base concentration); extend reaction time.[7]
Formation of phenolic impuritiesNucleophilic aromatic substitution of a fluorine atom.Use acidic hydrolysis conditions for the nitrile instead of basic conditions.

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in Organometallic Route

G start Low Yield of Carboxylic Acid check_reagents Re-evaluate Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_reagents1 Titrate n-BuLi? Use Anhydrous Solvents? check_reagents->sub_reagents1 check_initiation Grignard Initiation Failure? check_conditions->check_initiation Grignard? sub_conditions1 Temperature too high? (promotes side reactions) check_conditions->sub_conditions1 sub_initiation Activate Mg with Iodine/Crushing? check_initiation->sub_initiation sub_reagents2 Dry Glassware Rigorously? Maintain Inert Atmosphere? sub_reagents1->sub_reagents2 Yes solution Implement Corrective Actions: - Use dry, pure reagents - Maintain low temperature - Ensure inert atmosphere sub_reagents2->solution Yes sub_conditions2 Premature Quenching? (e.g., atmospheric leak) sub_conditions1->sub_conditions2 No sub_conditions2->solution Yes sub_initiation->solution Yes

Caption: Troubleshooting decision tree for low product yield.

Mechanism of Ketone/Alcohol Side Product Formation

G compound_style compound_style ArLi1 Ar-Li Carboxylate Ar-COO⁻ Li⁺ ArLi1->Carboxylate CO2 O=C=O CO2->Carboxylate Dianion [Ar₂C(O⁻)₂]²⁻ 2Li⁺ Carboxylate->Dianion ArLi2 Ar-Li ArLi2->Dianion Ketone Ar-CO-Ar (Ketone) Dianion->Ketone  Workup Workup1 H₃O⁺ Workup Alkoxide [Ar₃C-O⁻] Li⁺ Ketone->Alkoxide ArLi3 Ar-Li ArLi3->Alkoxide Alcohol Ar₃C-OH (Tertiary Alcohol) Alkoxide->Alcohol  Workup Workup2 H₃O⁺ Workup label1 Desired Path label2 1st Over-addition label3 2nd Over-addition G Nitrile Ar-C≡N (4-Chloro-2,3-difluorobenzonitrile) Amide Ar-CONH₂ (Stable Amide Intermediate) Nitrile->Amide +H₂O (Mild Conditions) Acid Ar-COOH (Final Product) Amide->Acid +H₂O (Harsh Conditions)

Caption: Stepwise hydrolysis of the nitrile intermediate.

References

  • Organolithium reagent - Wikipedia.[Link]
  • US Patent US5473095A: Process for the preparation of chlorin
  • Li, Z., & Huang, N. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
  • Chinese Patent CN101381301A: The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Gao, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.[Link]
  • US Patent US8822730B2: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36).[Link]
  • Global Scientific Journal: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.[Link]
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.[Link]
  • ResearchGate: Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.[Link]
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
  • ResearchGate: Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid w
  • Andrey K. (2014). Organolithium Reactions with Carboxylic Acids. YouTube.[Link]
  • Organic Chemistry Lab. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube.[Link]
  • Ashenhurst, J. (2018). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry.[Link]
  • Slideshare: Organolithium Compounds and Reactions.[Link]
  • Wang, Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research.[Link]
  • Chinese Journal of Applied Chemistry: 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal b
  • European Patent EP0433124A1: 2,4-Dichloro-5-fluorobenzonitrile and methods for its prepar
  • Organic Syntheses: 2-amino-3-fluorobenzoic acid.[Link]
  • Chemistry LibreTexts: Grignard and Organolithium Reagents.[Link]
  • European Patent EP0433124A1: Process for preparation of 2-chloro-4,5-difluorobenzoic acid.
  • Chinese Patent CN108409605B: Preparation method of 3, 4-difluorobenzonitrile.

Sources

removal of isomeric impurities from 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-difluorobenzoic acid is a key structural motif and valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the nature of aromatic substitution reactions involved in its synthesis, the crude product is often contaminated with positional isomers. These isomers, such as 5-Chloro-2,3-difluorobenzoic acid or 3-Chloro-2,4-difluorobenzoic acid, exhibit nearly identical physicochemical properties to the target molecule, including polarity, solubility, and molecular weight. This similarity presents a significant purification challenge, as standard techniques may fail to provide the high purity (>99.5%) required for subsequent synthetic steps and regulatory compliance.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of these challenging isomeric impurities. It combines theoretical explanations with practical, field-proven protocols to empower you to achieve your desired purity targets efficiently.

Section 1: Identification and Quantification of Isomeric Impurities

Core Principle: You cannot remove what you cannot see. The first critical step in any purification workflow is the development of a robust analytical method capable of resolving the target compound from its isomeric contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in crude this compound?

A: The specific isomeric profile depends heavily on the synthetic route employed. However, based on common starting materials like dichlorodifluorotoluenes or chlorinated difluorobenzenes, the most probable positional isomers include:

  • 5-Chloro-2,3-difluorobenzoic acid

  • 6-Chloro-2,3-difluorobenzoic acid

  • 3-Chloro-2,4-difluorobenzoic acid

  • 4-Chloro-2,5-difluorobenzoic acid

These arise from non-regioselective reactions during halogenation or other ring substitution steps. It is crucial to obtain analytical standards for suspected isomers to confirm their identity by retention time matching.

Q2: What is the most effective analytical technique for separating these isomers?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for baseline separation of substituted benzoic acid isomers.[1][2] Its high resolving power allows for the differentiation of molecules with very subtle differences in polarity. While Gas Chromatography (GC) can also be used, it typically requires a derivatization step to convert the non-volatile carboxylic acids into volatile esters, adding complexity to sample preparation.[3]

Troubleshooting Guide: Analytical Method Development

Issue: My HPLC chromatogram shows poor resolution or co-elution of the main peak with impurities.

This is a common challenge due to the isomers' similar properties. The goal is to manipulate the subtle electronic and steric differences to achieve separation.

Solutions:

  • Optimize Mobile Phase pH: The retention of carboxylic acids on a reversed-phase column is highly dependent on pH.

    • Causality: At a pH well below the pKa of the benzoic acids (typically 3-4), the carboxylic acid group is fully protonated (-COOH). This neutral form is more hydrophobic and will be retained longer on a C18 column, leading to sharper peaks and better separation.[2]

    • Action: Add a small amount of acid (0.05-0.1% v/v) like trifluoroacetic acid (TFA) or formic acid to your aqueous mobile phase to ensure a pH between 2.5 and 3.0.[1]

  • Change the Organic Modifier: While acetonitrile is common, switching to or blending with methanol can alter selectivity.

    • Causality: Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile. This can change the elution order and improve resolution between isomers.

    • Action: Try running a gradient with methanol/acidified water instead of acetonitrile/acidified water. Experiment with a ternary mobile phase (e.g., 40:40:20 Acetonitrile:Methanol:Water) to fine-tune selectivity.

  • Utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) Stationary Phase:

    • Causality: Standard C18 columns separate primarily based on hydrophobicity. PFP columns, however, offer alternative separation mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity, which are highly effective for separating halogenated and aromatic compounds.[4] The fluorine and chlorine substituents on your isomers will interact differently with the highly fluorinated PFP phase.

    • Action: Screen a PFP column using your optimized mobile phase. This is often the most effective solution for stubborn isomer separations.[4]

Section 2: Purification Strategy Selection

Choosing the right purification strategy depends on the scale of your work, the initial purity of your crude material, and the final purity required.

Workflow: Selecting a Purification Method

G cluster_input Initial Assessment cluster_decision Decision Points cluster_output Recommended Method Start Crude Material (Purity & Mass) D1 Purity < 90% OR Mass < 5g? Start->D1 D2 Purity > 90% AND Mass > 5g? Start->D2 Prep Preparative HPLC D1->Prep Yes Cryst Fractional Crystallization D2->Cryst Yes

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q3: Is fractional crystallization a good choice for removing these isomers?

A: It can be, particularly for larger scale purifications (>5-10 g) where the initial purity is already reasonably high (>90%).

  • Principle: Fractional crystallization relies on small differences in the solubility of isomers in a chosen solvent system. The desired isomer will preferentially crystallize from a saturated solution upon cooling, leaving the more soluble isomers in the mother liquor.

  • Limitations: This method is often labor-intensive, may require multiple recrystallization cycles, and can lead to significant yield loss. If the isomers form a solid solution or a eutectic mixture, separation by crystallization will be impossible.[5]

Q4: When is preparative HPLC the only viable option?

A: You should proceed directly to preparative HPLC when:

  • High Purity is Paramount: For pharmaceutical applications requiring >99.8% purity.

  • Isomers are Very Similar: When analytical HPLC shows very poor separation (resolution < 1.2), indicating that solubility differences are likely negligible.

  • Small Scale: For quantities less than 5 grams, the potential yield loss from multiple crystallization trials often makes preparative HPLC more efficient.

Section 3: In-Depth Protocols and Troubleshooting

Protocol 1: Optimized Fractional Crystallization

This protocol is a self-validating system. The purity of each successive crop of crystals and the corresponding mother liquor must be checked by the analytical HPLC method developed in Section 1.

Step 1: Solvent Screening

  • Select 3-5 potential solvents of varying polarity. Good candidates for aromatic carboxylic acids include toluene, ethyl acetate, acetonitrile, and ethanol/water mixtures.[6]

  • In separate vials, determine the solubility of your crude material at room temperature and at the solvent's boiling point. An ideal solvent will show poor solubility at room temperature but high solubility when heated.

Step 2: Dissolution

  • In an appropriately sized flask, add the chosen solvent to your crude this compound.

  • Heat the mixture to reflux with stirring until all the solid has dissolved. Add a minimum amount of additional hot solvent if needed to achieve full dissolution.

Step 3: Slow Cooling (The Critical Step)

  • Causality: Rapid cooling traps impurities within the crystal lattice. Very slow cooling allows for the formation of highly ordered crystals of the least soluble component (hopefully your target compound), effectively excluding other isomers from the lattice.

  • Action: Turn off the heat and wrap the flask in an insulating material (e.g., glass wool or a towel) to slow the rate of cooling. Allow it to cool undisturbed to room temperature over several hours, then place it in a 0-4 °C refrigerator overnight.

Step 4: Isolation and Analysis

  • Collect the first crop of crystals by vacuum filtration.

  • Wash the crystals sparingly with a small amount of ice-cold solvent.

  • Dry the crystals and analyze their purity by HPLC.

  • Concentrate the mother liquor (the filtrate) to obtain a second crop of crystals, which will be enriched with the more soluble impurities. Analyze this crop as well.

  • If the purity of the first crop is not satisfactory, repeat the process using the purified material.

Troubleshooting Crystallization
Problem Probable Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent. If the problem persists, switch to a lower-boiling point solvent.
No Crystals Form The solution is not sufficiently saturated, or the compound is extremely soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Purity Doesn't Improve The isomers may be forming a solid solution or their solubilities are too similar in that solvent.The chosen solvent is not selective. Return to Step 1 and screen different solvents. If multiple solvents fail, crystallization is not a viable method.
Protocol 2: Isomer Separation by Preparative RP-HPLC

Step 1: Method Transfer from Analytical to Prep

  • Use the optimized analytical HPLC method as a starting point. The key is to maintain the same selectivity.

  • Mobile Phase: Prepare large batches of the same mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Acetonitrile). Ensure the pH is consistent.[1]

  • Column: Use a preparative column with the same stationary phase chemistry (e.g., C18, PFP) as your analytical column.

  • Gradient: Keep the gradient profile the same in terms of column volumes. You will need to adjust the flow rate and run time based on the larger column dimensions.

Step 2: Sample Preparation and Loading Study

  • Dissolve the crude material in a solvent that is weak or identical to the initial mobile phase (e.g., Acetonitrile/Water). DMSO can be used if solubility is an issue, but inject the smallest possible volume.

  • Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause severe peak fronting and band broadening, destroying the separation.

  • Action: Perform a loading study. Start with a small injection (e.g., 10 mg) and incrementally increase the mass injected while monitoring the resolution between the target peak and the key impurity. Stop increasing the load when resolution begins to degrade. This determines the maximum capacity for your separation.

Step 3: Fraction Collection

  • Set up the fraction collector to trigger collection based on the UV detector signal.

  • Collect the main peak in multiple small fractions rather than one large one. This allows you to discard the leading and tailing edges of the peak, which are most likely to contain unresolved impurities.

Step 4: Product Isolation

  • Combine the pure fractions (as determined by analytical HPLC).

  • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the purified solid acid.[6]

Section 4: Final Purity Confirmation

A single analytical method is not sufficient to definitively prove purity and structure. Orthogonal methods should be used for final confirmation.

Workflow: Post-Purification Quality Control

G cluster_input Input cluster_analysis Analysis cluster_decision Decision cluster_output Output Sample Purified Batch HPLC Run Analytical HPLC Sample->HPLC MS Confirm Mass by LC-MS Sample->MS NMR Confirm Structure by NMR Sample->NMR Purity Purity > 99.5% AND Correct Structure? HPLC->Purity MS->Purity NMR->Purity Pass Release Batch Purity->Pass Yes Fail Repurify Purity->Fail No

Caption: Quality control workflow for purified material.

Frequently Asked Questions (FAQs)

Q5: How can I be certain I have the correct isomer?

A: While HPLC confirms purity, it does not confirm identity.

  • Mass Spectrometry (MS): An LC-MS analysis will confirm that your purified compound and the removed impurities all have the same molecular weight, which is strong evidence they are isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive structural characterization techniques. The coupling patterns and chemical shifts of the protons and fluorine atoms on the aromatic ring provide a unique fingerprint for each specific isomer, allowing for unambiguous confirmation of the 4-Chloro-2,3-difluoro substitution pattern.

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.
  • Jin, H., & Stalcup, A. M. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation.
  • Papagna, A., et al. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent No. 6,833,472B2.
  • Sheppard, R., et al. (2013). Process for purification of aromatic carboxylic acids. U.S. Patent No. 8,492,583B2.
  • Hinze, W. L., & Armstrong, D. W. (1987). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 20(7), 1095-1104.
  • Wang, Q., & Li, X. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 920(1-2), 353-357.
  • Zarzycki, P. K. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 1-18.
  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A, 1324, 123-134.
  • Roy, L., & Nangia, A. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design, 21(8), 4676–4686.

Sources

troubleshooting 4-Chloro-2,3-difluorobenzoic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Chloro-2,3-difluorobenzoic acid

Welcome to the technical support guide for this compound (CAS No. 150444-94-3). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical synthetic intermediate. The following sections provide in-depth, field-tested solutions to common purification problems, moving beyond simple instructions to explain the underlying chemical principles.

Initial Assessment: Understanding Your Impurity Profile

Before attempting any purification, a preliminary analysis of the crude material is paramount. The choice of purification strategy is dictated by the nature and quantity of the impurities present.

Frequently Asked Question

Q1: What are the likely impurities in my crude this compound?

A1: Impurities are typically route-dependent but often fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-chloro-2,3-difluorobromobenzene or related organometallic reagents.[1]

  • Side-Reaction Products: Isomeric benzoic acids, or products from incomplete or over-reactions (e.g., residual aldehydes if oxidizing an alcohol).[2]

  • Reagents & Solvents: Residual catalysts, inorganic salts, and processing solvents (e.g., ether, toluene, hexanes).

  • Neutral or Basic Organic Compounds: Byproducts that do not possess the acidic carboxyl group.

A quick Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is the best first step to visualize the number and polarity of the components in your mixture.

Troubleshooting Common Purification Issues

This section addresses the most common challenges encountered during the purification of this compound in a question-and-answer format.

Recrystallization Problems

Recrystallization is often the most effective method for purifying solid organic compounds like this compound.[3] However, success hinges on selecting the correct solvent and technique.

Q2: I performed a recrystallization, but my yield is extremely low. What went wrong?

A2: Low yield is the most common recrystallization problem. The cause is almost always related to solvent choice or volume.[4]

  • Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using a large excess of solvent means that a significant amount of your product will remain dissolved even after cooling, and will be lost during filtration.[4][5]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. An ideal recrystallization solvent dissolves the solute poorly at low temperatures but very well at high temperatures.[5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize in the filter funnel and be lost.[6]

  • Insufficient Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) will prevent maximum recovery of the crystalline product.[5][6]

Solution Workflow:

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the filtrate to evaporate some of the solvent and attempt to recrystallize again.[4]

  • Re-evaluate Your Solvent: Perform a solvent screen using small amounts of your crude product in different test tubes. See the protocol below.

  • Preheat Your Funnel: For hot filtration, always preheat the filter funnel and flask with hot solvent vapor to prevent premature crystal formation.[2][6]

Q3: My product "oiled out" instead of forming crystals. How do I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4][6] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Expert Insight: Halogenated aromatic compounds can have lower melting points than their non-halogenated analogs and may be more prone to oiling out, especially if significant impurities are present which depress the melting point.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool very slowly.[4]

  • Slow Cooling: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature first, perhaps by insulating the flask. Slow cooling favors the formation of well-ordered crystals over oils.[4][7]

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[3]

  • Change Solvents: If the problem persists, the solvent is likely unsuitable. Consider a lower-boiling point solvent or a solvent-pair system.

Chromatography & Extraction Issues

Q4: My compound streaks badly on a silica gel TLC plate. Will column chromatography work?

A4: This is a classic issue with carboxylic acids on silica gel. The streaking (or tailing) is caused by strong polar interactions between the acidic proton of your compound and the slightly acidic silica gel surface.[2] This leads to a mixture of protonated and deprotonated forms, which travel at different rates.

  • The Fix: You can absolutely use column chromatography, but you must modify your mobile phase (eluent). Add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your solvent system. This ensures the carboxylic acid remains fully protonated, moves as a single sharp band, and provides good separation.[2]

Q5: My NMR shows a clean product, but I suspect there are neutral, non-aromatic impurities. How can I remove them?

A5: This is an ideal scenario for an acid-base extraction. This technique exploits the acidic nature of your compound to separate it from neutral or basic impurities.[8][9] The process involves deprotonating your carboxylic acid with a weak base to make it water-soluble, washing the aqueous layer with an organic solvent to remove impurities, and then re-protonating to recover your purified product.[2][10] See Protocol 3.0 for a detailed method.

Purification & Analysis Protocols

Protocol 1.0: Recrystallization Solvent Screening

Objective: To identify an optimal single or binary solvent system for recrystallization.

  • Place ~20-30 mg of crude this compound into several small test tubes.

  • Add a common solvent (see Table 1) dropwise to one tube at room temperature, vortexing after each addition. If the solid dissolves easily at room temperature, the solvent is unsuitable (too soluble).

  • If the solid is insoluble at room temperature, heat the test tube carefully in a sand or water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a large quantity of crystalline precipitate upon cooling.[5]

  • Repeat for other solvents to find the best candidate. If no single solvent is ideal, try a binary (two-solvent) system.

Table 1: Common Solvents for Aromatic Acid Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water (H₂O)100Very HighOften requires a co-solvent like ethanol for aromatic acids.
Ethanol (EtOH)78HighGood general solvent, often paired with water.
Methanol (MeOH)65HighSimilar to ethanol, lower boiling point.
Isopropanol (IPA)82MediumGood choice for many aromatic compounds.
Toluene111LowCan be effective for less polar impurities.
Heptane/Hexane98 / 69Very LowTypically used as the "poor" or "anti-solvent" in a binary pair.
Ethyl Acetate (EtOAc)77MediumGood general solvent, often paired with hexanes.
Protocol 2.0: Bulk Recrystallization (Single Solvent)
  • Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[5]

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid at the boiling point. Use a stir bar or boiling chips for smooth boiling.[2]

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.[6]

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.[7]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[6]

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a minimum amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[3]

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 3.0: Acid-Base Extraction

Objective: To remove neutral or basic impurities.

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.[2]

  • Allow the layers to separate. Drain the lower aqueous layer (which now contains the sodium salt of your acid) into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid has been transferred to the aqueous phase. Combine the aqueous extracts.[2]

  • Expert Insight: At this stage, the organic layer contains the neutral/basic impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly acidify the aqueous solution by adding concentrated HCl dropwise until the solution is acidic (pH ~2, check with pH paper) and a precipitate is no longer forming. Your purified this compound will precipitate out of the solution.

  • Collect the pure solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purification and the mechanism of a key technique.

Diagram 1: Troubleshooting & Purification Workflow

Purification Workflow start Crude this compound assess Initial Analysis (TLC/HPLC) start->assess decision1 What is the impurity profile? assess->decision1 recrystallize Primary Method: Recrystallization decision1->recrystallize Mainly solids with different solubility acid_base Alternative: Acid-Base Extraction decision1->acid_base Neutral or basic impurities suspected chromatography Final Polish: Column Chromatography decision1->chromatography Impurities have similar polarity decision2 Successful? recrystallize->decision2 acid_base->decision2 chromatography->decision2 pure Pure Product (Verify by NMR/HPLC/MP) decision2->pure Yes troubleshoot Troubleshoot: - Low Yield? - Oiled Out? - Discolored? decision2->troubleshoot No troubleshoot->recrystallize Acid-Base Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification org1 Organic Layer (Ether) - R-COOH (Product) - Neutral Impurity aq1 Aqueous Layer (NaHCO3 soln) org1->aq1 + NaHCO3 (Deprotonation) org2 Organic Layer (Discard) - Neutral Impurity aq2 Aqueous Layer (Keep) - R-COO- Na+ (Salt) aq3 Aqueous Layer - R-COO- Na+ precipitate Precipitate (Collect) - R-COOH (Pure Product) aq3->precipitate + HCl (Reprotonation)

Caption: Movement of the target acid during extraction.

Final Purity Assessment

After purification, verify the purity using at least two analytical methods.

  • Melting Point: A sharp melting point range (within 1-2 °C) that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point.

  • HPLC: A single major peak (>98% by area integration) is desired. A typical reversed-phase method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic or formic acid) under UV detection. [11][12][13]* NMR Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding only to the desired structure, with no significant peaks attributable to impurities. ¹⁹F NMR is also highly valuable for this compound.

By systematically diagnosing the problem and applying the appropriate, chemically-sound solution, you can reliably achieve high-purity this compound for your research and development needs.

References

  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2021). 2.1: Recrystallization.
  • Wellesley College. (n.d.). Recrystallization-1.pdf.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • SpectraBase. (n.d.). 4-Chloro-2,5-difluorobenzoic acid.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Reddit. (2019). Isolation of a Carboxylic acid.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid.
  • SpectraBase. (n.d.). 4-Chloro-2-fluorobenzoic acid.
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

Sources

Technical Support Center: By-product Formation in Fluorinated Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in their experiments. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the purity and yield of your target compounds. Fluorinated benzoic acids are crucial building blocks in pharmaceuticals and agrochemicals, and controlling their synthesis is paramount for successful research and development.[1]

Section 1: The Balz-Schiemann Reaction: A Classic Route Fraught with Pitfalls

The Balz-Schiemann reaction is a cornerstone for introducing fluorine into an aromatic ring, proceeding through the thermal decomposition of an aryl diazonium tetrafluoroborate intermediate.[2][3] While effective, it is sensitive to reaction conditions, and deviations can lead to a host of by-products that complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a strong reddish-brown color, and I'm isolating a sticky, tar-like substance. What is happening?

A1: The formation of a colored, tarry residue is a common issue in the Balz-Schiemann reaction and often points to the formation of azo-compounds.[4][5] This occurs when the diazonium salt couples with an electron-rich aromatic species in the reaction mixture.

  • Causality: Incomplete diazotization or the presence of unreacted starting amine can lead to this side reaction. The diazonium cation is a potent electrophile and will readily attack the activated ring of the parent amine.

  • Troubleshooting:

    • Temperature Control: Maintain a strict temperature of 0-5 °C during the diazotization step.[3] Use of an ice-salt bath is recommended.

    • Stoichiometry of Nitrous Acid: Ensure a slight excess of nitrous acid to drive the diazotization to completion. However, a large excess should be avoided as it can lead to other side reactions.

    • Purity of Starting Material: Use highly pure aromatic amine. Impurities can act as coupling partners for the diazonium salt.

Q2: My yield of fluorinated benzoic acid is low, and I'm detecting a significant amount of the corresponding hydroxybenzoic acid by LC-MS. What is the cause?

A2: The formation of phenolic by-products is a result of the hydrolysis of the diazonium salt intermediate.[1] The diazonium group can be displaced by water, especially at elevated temperatures.

  • Causality: The presence of excess water and elevated temperatures during the decomposition of the diazonium tetrafluoroborate are the primary causes.

  • Troubleshooting:

    • Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, it is crucial to thoroughly dry the isolated diazonium tetrafluoroborate salt before the thermal decomposition step.

    • Controlled Thermal Decomposition: Decompose the dried salt in an inert, high-boiling solvent to ensure even heat distribution and prevent localized overheating. Alternatively, photolytic decomposition can be employed under milder conditions.[6]

By-product Profile and Analytical Detection
By-product ClassCommon ExamplesFormation MechanismRecommended Analytical MethodKey Diagnostic Signals
Azo-compounds 4,4'-dicarboxyazobenzeneElectrophilic attack of the diazonium cation on an unreacted amine molecule.HPLC-UV, GC-MSCharacteristic UV-Vis absorbance, molecular ion peak in MS corresponding to the coupled product.[7][8][9]
Phenolic compounds 4-Hydroxybenzoic acidHydrolysis of the diazonium salt intermediate.HPLC, GC-MS (after derivatization)Presence of a hydroxyl group in IR and NMR, characteristic fragmentation pattern in MS.[10][11]
Tar-like substances Complex polymeric materialsPolymerization of various reactive intermediates.-Insoluble, complex mixture, difficult to characterize.[12]
Experimental Protocol: Minimizing By-products in the Synthesis of 4-Fluorobenzoic Acid
  • Diazotization:

    • Dissolve 4-aminobenzoic acid in aqueous fluoroboric acid at 0-5 °C.

    • Slowly add a pre-cooled solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir for 30 minutes at 0-5 °C after the addition is complete.

  • Isolation of Diazonium Salt:

    • Collect the precipitated 4-carboxybenzenediazonium tetrafluoroborate by filtration.

    • Wash the solid with cold water, followed by cold methanol, and finally with diethyl ether to facilitate drying.

    • Dry the salt thoroughly under vacuum.

  • Thermal Decomposition:

    • In a flask equipped with a condenser, suspend the dried diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene).

    • Heat the mixture gently and uniformly until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the 4-fluorobenzoic acid with a suitable aqueous base (e.g., sodium carbonate solution).

    • Wash the aqueous extract with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a mineral acid to precipitate the 4-fluorobenzoic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Section 2: Navigating the Challenges of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing fluorine, particularly in activated aromatic systems. However, the synthesis of certain isomers, like 2-fluorobenzoic acid, can be challenging, with side reactions often dominating.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize 2-fluorobenzoic acid via nucleophilic fluorination of a benziodoxolone precursor and my main product is benzoic acid. Why is this happening?

A1: The formation of the non-fluorinated benzoic acid is a common side reaction in the nucleophilic fluorination of certain precursors, such as 1-arylbenziodoxolones. This is often due to a competing radical decomposition pathway.[13]

  • Causality: The reaction intermediate can undergo homolytic cleavage, generating a radical species that abstracts a hydrogen atom from the solvent or another molecule to form benzoic acid. The presence of a polar nitro group on the benziodoxole can suppress this radical decomposition.[13]

  • Troubleshooting:

    • Use of Radical Scavengers: The addition of a radical scavenger, such as TEMPO, can help to suppress the undesired radical pathway.[13]

    • Substrate Modification: Employing precursors with electron-withdrawing groups, such as a nitro group, can increase the reactivity towards nucleophilic attack and disfavor radical decomposition.[13]

    • Solvent Choice: Use a solvent that is less prone to hydrogen atom donation.

By-product Formation Pathway

Caption: Competing pathways in nucleophilic fluorination.

Section 3: Taming the Reactivity of Electrophilic Fluorination

Electrophilic fluorinating agents, such as Selectfluor®, offer a milder alternative for introducing fluorine. However, their high reactivity can lead to a lack of selectivity and the formation of multiple products.[14][15]

Frequently Asked Questions (FAQs)

Q1: My electrophilic fluorination of benzoic acid is producing a mixture of ortho, meta, and para isomers, as well as some difluorinated products. How can I improve the selectivity?

A1: Poor regioselectivity and over-fluorination are common challenges in electrophilic aromatic substitution, especially with highly reactive fluorinating agents.[16][17]

  • Causality: The carboxyl group is a deactivating, meta-directing group. However, the high reactivity of some electrophilic fluorinating agents can overcome this directing effect, leading to a mixture of isomers. Over-fluorination occurs when the initially formed fluorinated product is still sufficiently activated to react further.

  • Troubleshooting:

    • Choice of Fluorinating Agent: Use a less reactive fluorinating agent. The reactivity of N-F reagents can be tuned by modifying the electron-withdrawing groups attached to the nitrogen.[14]

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

    • Solvent Effects: The choice of solvent can influence the reactivity of the fluorinating agent and the selectivity of the reaction.[18] Experiment with different solvents to optimize the reaction.

    • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent to minimize over-fluorination. Use of a slight excess is often sufficient.

Troubleshooting Workflow for Electrophilic Fluorination

G start Poor Selectivity or Over-fluorination Observed reagent Is the Fluorinating Agent too Reactive? start->reagent temp Is the Reaction Temperature too High? reagent->temp No solution1 Use Milder N-F Reagent reagent->solution1 Yes solvent Is the Solvent Optimal? temp->solvent No solution2 Lower Reaction Temperature temp->solution2 Yes stoich Is Stoichiometry Controlled? solvent->stoich No solution3 Screen Different Solvents solvent->solution3 Yes solution4 Use Stoichiometric Amount of Reagent stoich->solution4

Caption: Decision tree for troubleshooting electrophilic fluorination.

Section 4: Analytical Protocols for By-product Identification

Accurate identification and quantification of by-products are essential for optimizing your reaction conditions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.[2][19][20][21][22][23][24][25][26][27]

Protocol 1: HPLC-UV Method for Isomer and Non-volatile By-product Analysis
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic or phosphoric acid.[27]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: GC-MS Method for Volatile By-products and Phenolic Impurities
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Detection: Electron Ionization (EI) with a scan range of m/z 40-400.

  • Sample Preparation: Derivatization of the acidic and phenolic protons to their corresponding methyl or silyl esters/ethers is often necessary to improve volatility.[15][28]

References

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC - NIH. [Link]
  • a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]
  • Electrophilic fluorin
  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones.
  • Balz–Schiemann reaction. Wikipedia. [Link]
  • Fluorination with aminosulfuranes. Wikipedia. [Link]
  • APPLIC
  • Mechanism of Electrophilic Fluorination with Pd(IV)
  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. [Link]
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.
  • General reaction mechanism for the directed radical fluorination of C−H bonds.
  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). S4Science. [Link]
  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
  • Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids.
  • Balz Schiemann Reaction: Mechanism, Steps & Applic
  • Fluorination of Haloaromatic Compounds 1,2.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • SNAr troubleshooting. Reddit. [Link]
  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]
  • Diethylaminosulfur trifluoride. Wikipedia. [Link]
  • Aromatic fluorination.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [Link]
  • Introduction: Fluorine Chemistry.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • Impurities Application Notebook.
  • Application Notes.
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). S4Science. [Link]
  • Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column. Restek. [Link]
  • Nucleophilic Fluorin
  • Gas chromatography (GC-MS) analysis in total ion chromatogram (TIC)...
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • 4-Fluorobenzoic Acid | 456-22-4. SynZeal. [Link]
  • Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other arom

Sources

preventing discoloration of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Discoloration

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and handling of 4-Chloro-2,3-difluorobenzoic acid.

Q1: My this compound, which was initially a white solid, has developed a yellow or brownish tint. What is the likely cause?

A1: The discoloration of this compound is most commonly attributed to two primary factors: photodegradation and the presence of impurities. Halogenated aromatic compounds can be sensitive to light, particularly UV radiation. This exposure can initiate photochemical reactions, leading to the formation of colored byproducts. Additionally, residual impurities from the synthesis process can either be colored themselves or degrade over time to form colored species.

Q2: What types of impurities could be present in this compound?

A2: Impurities can be introduced at various stages of the manufacturing process. These may include:

  • Isomeric Impurities: During the synthesis of halogenated benzoic acids, the formation of regioisomers is possible. These isomers may have different stability profiles and could contribute to discoloration.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or synthetic intermediates in the final product.

  • Residual Catalysts: Trace amounts of metal catalysts used in the synthesis can sometimes remain and may promote degradation reactions.

  • Byproducts of Side Reactions: Unintended side reactions during synthesis can generate a variety of impurities. For example, in the synthesis of similar compounds, nitration and subsequent reduction steps can lead to various intermediates and byproducts that may be difficult to remove completely.[1]

Q3: Is the discoloration a sign of significant decomposition of the main compound?

A3: Not necessarily. Often, the colored impurities are present in very small quantities. While the discoloration indicates that some degradation has occurred, the bulk purity of the this compound may still be high. However, for applications in pharmaceutical development and other sensitive research areas, even trace impurities can be a significant concern. Therefore, it is crucial to address any visible discoloration.

Q4: How should I properly store this compound to prevent discoloration?

A4: Proper storage is the most effective preventative measure. The following conditions are recommended:

  • Protection from Light: Store the compound in an amber or opaque container to block out UV and visible light.

  • Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Controlled Temperature: Store in a cool, dry place.[2][3][4][5] Refrigeration may be beneficial, but ensure the container is well-sealed to prevent moisture condensation upon removal.

  • Tightly Sealed Containers: Use containers with a secure seal to prevent exposure to air and moisture.[2][3][4][5]

Troubleshooting Guide: Addressing Discoloration

This section provides a systematic approach to identifying the cause of discoloration and practical steps for remediation.

graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Discoloration Observed\nin this compound", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Review Storage and\nHandling Procedures", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Assess Purity:\nAnalytical Testing (HPLC-UV/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Implement Preventative Measures", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification Required", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Store in amber vial,\nunder inert gas, in a cool, dark place", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Consider adding a radical scavenger\n(e.g., BHT) for long-term storage", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Characterize Impurities\n(LC-MS/MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Evaluate Impact on\nDownstream Applications", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Purified Product:\nVerify Purity and Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; B -> D; D -> F; D -> G; C -> E [label="Purity below\nacceptable limits"]; C -> J [label="Purity acceptable,\nminor discoloration"]; E -> H; E -> I; H -> K; I -> J; }

Caption: Troubleshooting workflow for discolored this compound.
Step 1: Assess the Extent of the Problem

Q5: My sample is discolored. How can I determine if it's still usable for my experiment?

A5: The usability of a discolored sample depends on the sensitivity of your application.

  • Visual Inspection: A pale yellow tint may indicate minor degradation, while a dark yellow or brown color suggests more significant impurity levels.

  • Analytical Characterization: For critical applications, it is essential to re-analyze the material. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method to quantify the purity of the main compound and detect colored impurities. Mass Spectrometry (MS) coupled with HPLC can help in identifying the mass of the impurities.

Step 2: Remediation - Purification of Discolored Material

Q6: I have confirmed that my discolored this compound needs purification. What is the recommended procedure?

A6: Recrystallization is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system of ethanol and water is a good starting point. Toluene or heptane may also be effective.

  • Dissolution:

    • Place the discolored solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system, e.g., ethanol) to just dissolve the solid. Gentle heating and stirring will facilitate dissolution.

  • Decolorization (Optional):

    • If the solution is still colored, you can add a small amount of activated charcoal to the hot solution.

    • Heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly under vacuum.

Troubleshooting Recrystallization
Problem Solution
Oiling out (liquid layer forms instead of crystals) Reheat the solution and add a small amount of the more soluble solvent. Ensure slow cooling.
No crystals form upon cooling The solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery Too much solvent was used. Minimize the amount of hot solvent used for dissolution. Ensure the wash solvent is ice-cold.
Color remains in crystals Repeat the recrystallization, possibly with the use of activated charcoal.
Step 3: Prevention - Minimizing Future Discoloration

Q7: How can I prevent my purified this compound from discoloring again?

A7: In addition to the proper storage conditions outlined in Q4, for highly sensitive applications or long-term storage, the use of a radical scavenger can be considered.

  • Butylated Hydroxytoluene (BHT): BHT is a common antioxidant that can inhibit free-radical mediated degradation processes.[3] Adding a small amount of BHT (e.g., 0.01-0.1% by weight) to the purified solid may enhance its stability. However, the compatibility and potential interference of BHT with your specific application should be evaluated.

In-Depth Technical Discussion

The Chemistry of Discoloration

The discoloration of halogenated aromatic acids is often a result of complex chemical transformations.

graph Discoloration_Pathway { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="this compound\n(Colorless Solid)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Initiating Factors\n(Light, Heat, Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Formation of Reactive Intermediates\n(e.g., Free Radicals)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Oxidation & Polymerization\nReactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Formation of Colored Byproducts\n(Conjugated Systems)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C [label="Energy Input"]; B -> C; C -> D; D -> E; }

Caption: Simplified proposed pathway for the discoloration of this compound.

Photodegradation of chlorobenzoic acids can proceed via dechlorination, where the carbon-chlorine bond is broken.[6] This can lead to the formation of radical species that can then react further. The subsequent reactions can involve oxidation of the aromatic ring, leading to the formation of phenolic compounds. These phenols can be further oxidized to form quinone-like structures, which are often highly colored. Polymerization of these reactive intermediates can also occur, resulting in larger, conjugated molecules that absorb visible light, thus appearing colored.

Analytical Methods for Impurity Profiling

For a thorough investigation of the discoloration, advanced analytical techniques are invaluable.

  • HPLC with Diode Array Detection (DAD): This technique is useful for separating the impurities from the main compound and obtaining a UV-visible spectrum of each peak. This can help in characterizing the chromophores (light-absorbing parts) of the colored impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique provides molecular weight information and fragmentation patterns of the impurities, which is crucial for their structural elucidation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolating sufficient quantities of an impurity, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) can provide definitive structural information.

By implementing the preventative storage and handling procedures outlined in this guide, and by utilizing the troubleshooting and purification protocols when necessary, researchers can ensure the integrity and purity of their this compound for successful experimental outcomes.

References

  • Serpone, N., et al. (2007). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. ResearchGate.
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 179-185.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
  • ResearchGate. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
  • ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-169.
  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
  • Siskin, M., & Brons, G. (2000). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 39(8), 2735-2739.
  • Wikipedia. (n.d.). Benzoic acid.
  • Sang, S., & Lambert, J. D. (2019). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 24(17), 3144.
  • Hühner, J., et al. (2014). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 86(24), 12194-12201.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Parsha, S., Kumar, Y. R., & Ravichander, M. (2016). LC-MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Journal of Analytical & Bioanalytical Techniques, 7(1), 1-7.
  • Ding, X., et al. (2013). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 47(21), 12249-12256.
  • Park, S., et al. (2023). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 21(30), 6205-6210.
  • The Good Scents Company. (n.d.). benzoic acid.
  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • da Silva, A. P. F., et al. (2023). Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. Foods, 12(23), 4305.
  • Valle, B., et al. (2023). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. Catalysts, 13(1), 153.
  • Wikipedia. (n.d.). Vanillin.

Sources

Technical Support Center: Purification of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges encountered during the purification of these important compounds. The strategic incorporation of fluorine into benzoic acid scaffolds dramatically alters their physicochemical properties, which, while beneficial for drug design, can complicate purification processes.[1] This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section is organized by common purification techniques. Each addresses specific issues, their underlying causes, and step-by-step protocols for resolution.

Section 1: Crystallization

Crystallization is a powerful technique for purifying solid compounds, but the unique properties of fluorinated benzoic acids can present challenges.

Issue 1: Compound "Oils Out" or Fails to Crystallize

Question: My fluorinated benzoic acid is forming an oil or failing to crystallize from solution, even after cooling. What's happening and how can I fix it?

Root Cause Analysis: This phenomenon, known as "oiling out," occurs when the solute is too soluble in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The high electronegativity of fluorine can increase the solubility of fluorinated benzoic acids in polar solvents compared to their non-fluorinated analogs, making solvent selection critical.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent System:

    • Problem: The chosen solvent may be too good at dissolving your compound.

    • Solution: If using a single solvent, try a solvent in which your compound is less soluble. For mixed solvent systems, reduce the proportion of the "good" solvent. For instance, if you are using a methanol/water system, decrease the amount of methanol.[2]

    • Expert Tip: A systematic approach to solvent screening is crucial. Common solvents for recrystallizing benzoic acids include water, aqueous ethanol, acetic acid, and benzene.[3] For fluorinated analogs, a slightly less polar solvent system might be required.

  • Induce Crystallization:

    • Problem: Spontaneous nucleation is not occurring.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[4]

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a template for crystal growth.[4]

      • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-cool.[2]

  • Control the Cooling Rate:

    • Problem: Rapid cooling can favor oil formation over crystal growth.

    • Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.[2]

Issue 2: Poor Recovery of Crystalline Product

Question: I'm getting beautiful crystals, but my final yield is very low. How can I improve my recovery?

Root Cause Analysis: Low recovery is often due to using an excessive amount of solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

Troubleshooting Protocol:

  • Minimize Solvent Usage:

    • Problem: Using too much hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid.[5][6] Add the solvent in small portions to the heated crude material.

  • Prevent Premature Crystallization:

    • Problem: If the compound crystallizes in the funnel during hot filtration (if performed to remove insoluble impurities), it will be lost.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution hot throughout the filtration process.[6]

  • Optimize Washing:

    • Problem: Washing the collected crystals with room temperature solvent can dissolve a portion of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[4]

Section 2: Column Chromatography

Flash column chromatography is a staple for purifying reaction mixtures. However, the acidic nature and varying polarities of fluorinated benzoic acids can lead to common issues.

Issue 3: Peak Tailing and Poor Separation on Silica Gel

Question: My fluorinated benzoic acid is giving broad, tailing peaks on my silica gel column, leading to poor separation from impurities. What is the cause?

Root Cause Analysis: The acidic protons of the silanol groups on the surface of silica gel can interact strongly with the carboxylic acid group of your compound. This can lead to peak tailing. The pKa of surface silanols is typically around 4-5, meaning they can be deprotonated, creating cation exchange sites that interact with acidic compounds.[7]

Troubleshooting Protocol:

  • Modify the Mobile Phase:

    • Problem: The mobile phase is not suppressing the interaction between the analyte and the silica gel.

    • Solution: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid or formic acid (typically 0.1-1%) is often effective. This protonates the silica surface and the carboxylate, reducing ionic interactions.

    • Expert Tip: For compounds sensitive to acid, consider using a deactivated silica gel or an alternative stationary phase like alumina.[8]

  • Optimize Solvent Polarity:

    • Problem: Incorrect solvent polarity can lead to either no elution or co-elution with impurities.

    • Solution: A typical starting point for "normal" compounds is 10-50% ethyl acetate in hexanes.[9] For more polar fluorinated benzoic acids, you might need to increase the polarity, for example, by using a methanol/dichloromethane system.[9] Always develop your solvent system using Thin Layer Chromatography (TLC) first.

Visualizing the Problem: Analyte-Stationary Phase Interaction

G cluster_0 Standard Silica Gel cluster_1 Mobile Phase with Acid Modifier Silica_Surface Silica Surface (Si-OH) Result1 Peak Tailing & Poor Separation Silica_Surface->Result1 FBA Fluorinated Benzoic Acid (R-COOH) FBA->Silica_Surface Strong H-Bonding/ Ionic Interaction Modified_Silica Protonated Silica (Si-OH2+) Result2 Sharp Peaks & Improved Separation Modified_Silica->Result2 Protonated_FBA Protonated FBA (R-COOH) Protonated_FBA->Modified_Silica Reduced Interaction Modifier Acid Modifier (e.g., Acetic Acid) Modifier->Modified_Silica Modifier->Protonated_FBA

Caption: Effect of an acidic modifier in the mobile phase on the interaction between a fluorinated benzoic acid and the silica gel stationary phase.

Section 3: Liquid-Liquid Extraction (LLE)

Acid-base extraction is a common first step in purification to separate acidic compounds from neutral or basic impurities.

Issue 4: Incomplete Extraction and Emulsion Formation

Question: I'm performing an acid-base extraction, but I'm getting low yields in my aqueous layer, and a stubborn emulsion is forming at the interface. What should I do?

Root Cause Analysis: Incomplete extraction is often due to incorrect pH control. The aqueous phase must be sufficiently basic to deprotonate the benzoic acid and draw it into the aqueous layer. Fluorine's electron-withdrawing effect increases the acidity (lowers the pKa) of benzoic acids, but precise pH control is still necessary.[10][11] Emulsions can form when there are particulate matter or amphiphilic impurities present.

Troubleshooting Protocol:

  • Ensure Complete Deprotonation:

    • Problem: The pH of the aqueous base is not high enough to fully deprotonate the fluorinated benzoic acid.

    • Solution: As a rule of thumb, the pH of the aqueous solution should be at least 2 pH units above the pKa of the acid. Check the pH of the aqueous layer after mixing and add more base if necessary.

  • Breaking Emulsions:

    • Problem: An emulsion is preventing clean separation of the aqueous and organic layers.

    • Solution:

      • Time: Allow the separatory funnel to stand undisturbed for a longer period.

      • Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help break the emulsion.

      • Filtration: Filter the entire mixture through a pad of celite or glass wool to remove particulates that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: My final fluorinated benzoic acid product is discolored. What is the likely cause and how can I remove the color?

A1: Discoloration (often yellow or brown) is typically due to trace impurities. Common culprits include azo compounds from diazotization syntheses or colored oxidation byproducts.[12]

  • Solution 1: Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before crystallization. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.[5][12] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Solution 2: Recrystallization: A second, careful recrystallization is often sufficient to remove colored impurities.

  • Solution 3: Sublimation: For thermally stable compounds, vacuum sublimation can be a very effective method for removing non-volatile colored impurities.[12]

Q2: I have a mixture of isomeric fluorinated benzoic acids. How can I separate them?

A2: Separating isomers is a significant challenge due to their similar physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method. Reversed-phase HPLC (e.g., using a C18 column) with an acidic mobile phase can often resolve isomers.[13][14] Method development may be required, including adjusting the mobile phase composition and pH.

  • Fractional Crystallization: This can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This is often a trial-and-error process.

  • Gas Chromatography (GC): For analytical separation, GC can be used, but it requires derivatization of the carboxylic acid to a more volatile ester.[13]

Table 1: Physicochemical Properties of Monofluorobenzoic Acid Isomers
Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
pKa 3.273.864.144.20
Melting Point (°C) 122-125123-125184122.4
Data sourced from BenchChem.[1] The difference in acidity, particularly the "ortho effect" making 2-fluorobenzoic acid the strongest acid, can sometimes be exploited for separation.[1]

Q3: Why is my fluorinated benzoic acid unstable on a silica gel column?

A3: While many are stable, some highly activated or sterically hindered fluorinated benzoic acids can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[8]

  • Solution:

    • TLC Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If you see new spots appearing, your compound is likely degrading.

    • Use Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine.[9]

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or florisil. For very polar compounds, reversed-phase chromatography is a better choice.[8]

Decision Workflow for Purification Strategy

G Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes LLE Liquid-Liquid Extraction (Acid-Base) Is_Solid->LLE No / Impure Purity_Check1 Check Purity (TLC/HPLC) Recrystallization->Purity_Check1 Column_Chrom Column Chromatography LLE->Column_Chrom Purity_Check1->Column_Chrom <98% Pure Final_Product Pure Product Purity_Check1->Final_Product >98% Pure Purity_Check2 Check Purity (TLC/HPLC) Column_Chrom->Purity_Check2 Purity_Check2->Final_Product >98% Pure Isomeric_Mix Isomeric Mixture? Purity_Check2->Isomeric_Mix <98% Pure Isomeric_Mix->Final_Product No HPLC_Purification Preparative HPLC Isomeric_Mix->HPLC_Purification Yes HPLC_Purification->Final_Product

Caption: A general decision workflow for selecting a purification strategy for fluorinated benzoic acids.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Benchchem. (2025, December). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • Benchchem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Benchchem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • (n.d.). Recrystallization of Benzoic Acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (n.d.). HPLC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • (n.d.). The Recrystallization of Benzoic Acid.
  • (n.d.). Recrystallisation of benzoic acid.
  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?

Sources

Technical Support Center: Purification of 4-Chloro-2,3-difluorobenzoic acid via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the successful application of acid-base extraction. The methodologies and advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using acid-base extraction for purifying this compound?

A1: Acid-base extraction leverages the difference in solubility between a compound's neutral form and its ionized (salt) form.[1] this compound, a carboxylic acid, is largely insoluble in water but soluble in many organic solvents.[2] By reacting it with a base (like sodium hydroxide or sodium bicarbonate), we deprotonate the carboxylic acid to form its corresponding carboxylate salt.[3][4] This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be separated from neutral or basic impurities that remain in the organic phase.[1][5] Subsequently, the aqueous layer containing the carboxylate salt is acidified, which protonates the salt, regenerating the water-insoluble this compound, causing it to precipitate out for collection.[3][4]

Q2: What are the most common impurities found in crude this compound samples?

A2: The impurities largely depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the oxidation of a corresponding alcohol or aldehyde, these precursors might be present. Neutral organic compounds are common impurities that can be effectively removed through acid-base extraction.[2][6]

Q3: How do I select the appropriate base for the extraction?

A3: The choice of base depends on the acidity of the compound you wish to extract. For carboxylic acids like this compound, a relatively weak base such as sodium bicarbonate is often sufficient.[3][7] However, a stronger base like sodium hydroxide can also be used to ensure complete deprotonation.[2] It is crucial to choose a base that will not react with other functional groups in your molecule of interest or any desired components of the mixture.[1] For instance, if your mixture contains an ester you wish to preserve, a strong base like sodium hydroxide should be avoided as it can cause hydrolysis.[1]

Q4: Can I use any organic solvent for this procedure?

A4: No, the organic solvent must be immiscible with water to allow for the formation of two distinct layers.[3] Common choices include diethyl ether, ethyl acetate, and dichloromethane.[1][2] The choice of solvent can also depend on the solubility of your crude mixture and the density of the solvent, which will determine whether the organic layer is the top or bottom layer.[1]

Troubleshooting Guides

Problem 1: Poor or No Precipitation of this compound Upon Acidification
Possible Cause & Scientific Explanation Suggested Solution & Protocol
Incomplete Acidification: The carboxylate salt is still in its soluble form because not enough acid has been added to lower the pH sufficiently for protonation. For efficient precipitation, the pH of the solution should be at least three units below the pKa of the carboxylic acid.[8]Solution: Add more acid (e.g., 6M HCl) dropwise while continuously monitoring the pH with pH paper or a pH meter.[6] Continue adding acid until the solution is strongly acidic (pH < 2). It is critical to add enough HCl to completely neutralize the base used in the extraction.[7][9]
Insufficient Concentration of the Carboxylic Acid: If the concentration of your product in the aqueous layer is too low, it may not precipitate out of solution even after acidification.Solution: If no solid forms, or only a small amount, the acidic component can be extracted back into an organic solvent (like diethyl ether or ethyl acetate).[5] Perform at least three extractions with fresh organic solvent. Combine the organic layers, wash with brine, dry with a suitable drying agent (e.g., anhydrous MgSO₄), and remove the solvent under reduced pressure to isolate the product.[5]
Product is an Oil or Gummy Solid: Sometimes, even pure compounds can precipitate as non-crystalline oils or gums, especially if cooled too quickly or if trace impurities are present.[6]Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, consider redissolving the oil in a minimal amount of a suitable hot solvent and allowing it to cool slowly for recrystallization.[8]
Problem 2: Formation of an Emulsion During Extraction
Possible Cause & Scientific Explanation Suggested Solution & Protocol
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, which is a suspension of one liquid within the other.[6]Solution: Instead of vigorous shaking, gently invert the separatory funnel several times to allow the two phases to mix.[6][10]
High Concentration of Dissolved Substances: High concentrations of your compound or impurities can increase the viscosity of the layers and promote emulsion formation.Solution: Add a small amount of a saturated sodium chloride solution (brine).[6] The increased ionic strength of the aqueous layer helps to break up the emulsion by reducing the solubility of the organic solvent in the aqueous phase.
Presence of Surfactant-like Impurities: Certain impurities can act as surfactants, stabilizing the emulsion.Solution: Allow the separatory funnel to stand undisturbed for a period. If the emulsion persists, gentle swirling or passing a stream of nitrogen over the surface might help. In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Problem 3: Only One Layer is Observed in the Separatory Funnel
Possible Cause & Scientific Explanation Suggested Solution & Protocol
Miscible Organic Solvent: The organic solvent used is miscible with water (e.g., acetone, ethanol, acetonitrile).[1] A proper liquid-liquid extraction requires two immiscible solvents to form distinct layers.[3]Solution: Ensure you are using a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[1][2]
Insufficient Volume of One Phase: If a very small volume of either the organic or aqueous phase is used, it may be difficult to see the separation.Solution: Add more of the less-visible solvent to make the phase separation clear.
Problem 4: Pressure Buildup in the Separatory Funnel
Possible Cause & Scientific Explanation Suggested Solution & Protocol
Gas Evolution from Bicarbonate Use: When using sodium bicarbonate to extract an acidic compound, carbonic acid is formed, which then decomposes to carbon dioxide gas and water.[5] This can cause a significant pressure buildup.Solution: Vent the separatory funnel frequently, especially at the beginning of the extraction process.[1][10] After inverting the funnel, immediately open the stopcock (while pointing the tip away from yourself and others in a fume hood) to release the pressure.[10]
Use of a Low-Boiling Point Solvent: Solvents with low boiling points, like diethyl ether, can vaporize due to the heat generated from the acid-base neutralization, leading to pressure buildup.[10]Solution: Work with gentle mixing and frequent venting.[10] Cooling the solutions before mixing can also help to mitigate this effect.

Experimental Protocols

Detailed Step-by-Step Methodology for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[2]

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[6]

  • Mixing and Venting: Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure.[6][10]

  • Separation of Layers: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[6]

  • Repeat Extraction: To ensure all the carboxylic acid is extracted, repeat the extraction of the organic layer with a fresh portion of the sodium bicarbonate solution.[6] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise until the solution is acidic (test with litmus or pH paper).[6] The this compound should precipitate out of the solution.

  • Isolation of Pure Product: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts. Dry the purified product, for example, in a vacuum oven.[6]

Data Presentation
PropertyValueSource
This compound
Molecular FormulaC₇H₃ClF₂O₂[11]
Molecular Weight192.55 g/mol [11]
Benzoic Acid (for comparison)
pKa4.2
Solvents
Diethyl Ether Density0.713 g/cm³
Dichloromethane Density1.33 g/cm³
Water Density1.00 g/cm³

Visualizations

Experimental Workflow Diagram

AcidBaseExtraction cluster_0 Separatory Funnel (Initial State) cluster_1 Extraction Step cluster_2 Phase Separation cluster_3 Isolation of Product Crude Crude Product (this compound + Neutral Impurities) in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO₃) Crude->AddBase 1. Dissolve Shake Gently Mix & Vent AddBase->Shake 2. React OrganicLayer Organic Layer (Neutral Impurities) Shake->OrganicLayer 3. Separate AqueousLayer Aqueous Layer (Sodium 4-Chloro-2,3-difluorobenzoate) Shake->AqueousLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify 4. Isolate Precipitate Precipitation of Pure Acid Acidify->Precipitate 5. Protonate Filter Filter & Dry Precipitate->Filter 6. Collect PureProduct Pure this compound Filter->PureProduct

Caption: Workflow for the purification of this compound.

Chemical Transformation Diagram

ChemicalReaction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Acid_Org R-COOH (Water Insoluble) Salt_Aq R-COO⁻ Na⁺ (Water Soluble) Acid_Org->Salt_Aq + NaHCO₃ (Extraction) Acid_Aq R-COOH (Precipitate) (Water Insoluble) Salt_Aq->Acid_Aq + HCl (Acidification)

Caption: Chemical transformations during acid-base extraction.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • LibreTexts. (2022, April 7). Acid-Base Extraction.
  • Scribd. (n.d.). Acid/Base Extraction in Organic Chemistry.
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • YouTube. (2022, October 4). c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.

Sources

Technical Support Center: Purifying Substituted Benzoic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these acidic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your separations are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when purifying substituted benzoic acids via column chromatography.

Q1: Why is my benzoic acid derivative showing severe peak tailing in my chromatogram?

A1: Peak tailing is a common issue when separating acidic compounds like benzoic acids on silica gel.[1][2][3] The primary cause is often secondary interactions between the acidic analyte and the stationary phase.[2][4] On silica-based columns, residual silanol groups (Si-OH) can be deprotonated and negatively charged, leading to strong, unwanted ionic interactions with the carboxylate form of your benzoic acid.[1][3][4] This results in a portion of the analyte being retained longer than the bulk, causing the characteristic tailing. To mitigate this, consider adjusting the mobile phase pH to suppress the ionization of both the benzoic acid and the silanol groups.[1][2][3]

Q2: What is the ideal mobile phase pH for analyzing benzoic acid derivatives?

A2: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the benzoic acid derivative to ensure it is in its non-ionized, protonated form.[5] This increases its hydrophobicity and retention on a C18 column, leading to better peak shape and separation.[5][6] For many common benzoic acid derivatives, a pH in the range of 2.5 to 3.0 is recommended.[5] Using a buffer, such as a phosphate or formate buffer at a concentration of 10-25 mM, is highly recommended to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[5]

Q3: My substituted benzoic acids are not separating well, even with different solvent systems. What should I do?

A3: Poor separation, or resolution, can stem from several factors. First, ensure your chosen mobile phase has the appropriate polarity to differentiate between your compounds. If simple solvent mixtures are failing, consider the electronic nature of your substituents. Electron-donating and electron-withdrawing groups can subtly alter the polarity and pKa of the benzoic acid derivatives, affecting their interaction with the stationary phase. For challenging separations, modifying the mobile phase with a small amount of a competitive agent, like acetic or formic acid, can improve resolution by masking active sites on the stationary phase.[7][8] Additionally, ensure the column is not overloaded, as this can lead to broad, overlapping peaks.[1][4]

Q4: I am experiencing low recovery of my benzoic acid derivative from the column. Where could it be going?

A4: Low recovery can be due to irreversible adsorption of your compound onto the stationary phase or decomposition on the column.[9] Substituted benzoic acids, particularly those with highly polar or reactive functional groups, can bind very strongly to the active sites on silica gel.[4] To check for decomposition, you can perform a stability test by spotting your compound on a TLC plate and letting it sit for the approximate duration of your chromatography run before eluting.[9] If decomposition is observed, you may need to switch to a less acidic stationary phase, like alumina, or deactivate the silica gel.[9] To improve recovery from strong adsorption, adding a more polar solvent or a modifier like acetic acid to the mobile phase during elution can help displace the compound from the stationary phase.[9]

Q5: Should I use normal-phase or reversed-phase chromatography for my substituted benzoic acid?

A5: The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) chromatography depends on the polarity of your specific substituted benzoic acid.[10]

  • Normal-phase chromatography on silica gel or alumina is a common starting point, especially for less polar substituted benzoic acids.[11]

  • Reversed-phase chromatography is often preferred for more polar or water-soluble benzoic acid derivatives.[10][12] It also offers the advantage of using pH control of the aqueous mobile phase to manipulate the retention of the acidic analytes effectively.[6]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step methodologies for diagnosing and resolving more complex issues.

Guide 1: Diagnosing and Resolving Severe Peak Tailing

Peak tailing is a persistent issue in the chromatography of acidic compounds. This guide provides a systematic approach to identify the cause and implement a solution.

Step 1: Assess the Role of pH

The ionization state of both your substituted benzoic acid and the silica surface is the most likely culprit for peak tailing.

Protocol: Mobile Phase Modification

  • Determine the pKa of your substituted benzoic acid.

  • Prepare a mobile phase with a pH at least 2 units below the pKa of your compound. This is typically achieved by adding a small percentage (0.1-1%) of an acid like acetic acid or formic acid to your eluent.[7][8]

  • Run a comparative analysis using the original and the acidified mobile phase. A significant improvement in peak symmetry points to ionization as the primary cause of tailing.

Causality: By lowering the pH, you ensure the benzoic acid is in its protonated, less polar form (R-COOH), and you also suppress the ionization of the surface silanol groups (Si-OH), minimizing the strong ionic interactions that lead to tailing.[1][3][6]

Step 2: Evaluate Column Health and Packing

A poorly packed column or a contaminated one can also contribute to asymmetrical peaks.

Protocol: Column Integrity Check

  • Inspect the column bed: Look for any channels or voids in the packing material. These can cause uneven flow paths for the analyte, leading to peak broadening and tailing.[1][2]

  • Flush the column: If the column has been used extensively, it may have accumulated strongly retained impurities.[4] Flushing with a strong solvent can help clean the column.

  • Repack or replace: If a void is observed or flushing doesn't resolve the issue, the column may need to be repacked or replaced.[2][3]

Diagram: Troubleshooting Peak Tailing

G start Severe Peak Tailing Observed check_ph Is Mobile Phase pH > pKa - 2? start->check_ph add_acid Add 0.1-1% Acetic/Formic Acid to Mobile Phase check_ph->add_acid Yes check_column Inspect Column for Voids/Channels check_ph->check_column No end Symmetrical Peak Achieved add_acid->end flush_column Flush Column with Strong Solvent check_column->flush_column No Voids repack_replace Repack or Replace Column check_column->repack_replace Voids Present flush_column->end repack_replace->end

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Separation of Closely Related Benzoic Acids

Achieving baseline separation of isomers or benzoic acids with similar substituents requires careful optimization of the chromatographic conditions.

Step 1: Stationary Phase Selection

The choice of stationary phase is critical for selectivity.

  • Silica Gel: A good starting point for most separations. Its acidic nature can be advantageous for protonating benzoic acids.[11]

  • Alumina: Can be obtained in acidic, neutral, or basic forms. Neutral or acidic alumina can be a good alternative if your compound is sensitive to the acidity of silica gel.[9]

  • Modified Silica (e.g., C18, Cyano): For reversed-phase chromatography, C18 is the most common choice.[12] For normal-phase, cyano-bonded phases offer different selectivity compared to plain silica.[10]

Step 2: Mobile Phase Optimization

A systematic approach to mobile phase selection is key.

Protocol: Gradient Elution and Solvent Screening

  • Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • For reversed-phase, start with a polar mobile phase (e.g., water with a buffer) and increase the concentration of an organic modifier like acetonitrile or methanol.[13]

  • Utilize a solvent polarity table to guide your choice of eluents.

Table 1: Common Solvent Systems for Normal-Phase Chromatography of Benzoic Acids

Solvent System (v/v)PolarityTypical Applications
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for many substituted benzoic acids.
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighGood for more polar benzoic acids.
Hexane:Ethyl Acetate + 1% Acetic AcidModifiedImproves peak shape and can alter selectivity.
Diagram: The Impact of pH on Benzoic Acid Retention

G cluster_0 Low pH (Acidic Mobile Phase) cluster_1 High pH (Neutral/Basic Mobile Phase) low_ph_state Benzoic Acid (R-COOH) Protonated Less Polar low_ph_interaction Silica (Si-OH) Protonated Weak Interaction low_ph_state->low_ph_interaction interacts with low_ph_result Good Retention & Symmetrical Peak low_ph_interaction->low_ph_result leads to high_ph_state Benzoate (R-COO⁻) Ionized More Polar high_ph_interaction Silica (Si-O⁻) Ionized Strong Ionic Interaction high_ph_state->high_ph_interaction interacts with high_ph_result Poor Retention & Peak Tailing high_ph_interaction->high_ph_result leads to

Caption: Effect of mobile phase pH on benzoic acid ionization and interaction with silica.

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • ACD/Labs. (2022-10-06).
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • Chrom Tech, Inc. (2025-10-28).
  • alwsci. (2025-07-17).
  • Agilent.
  • Journal of Liquid Chromatography & Related Technologies. (2006).
  • ResearchGate. (2025-08-06).
  • MDPI. (2020).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • ResearchGate. (2010). Retention of benzoic acid at different pH values. Liquid system... [Link]
  • PubMed. (2006).
  • University of Rochester, Department of Chemistry.
  • PubMed. (1993). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]
  • GL Sciences Inc. (2022-05-31). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. [Link]
  • ResearchGate. (2025-08-07).
  • American Chemical Society. (1977).
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
  • HPLC Troubleshooting Guide. [Link]
  • Journal of Chromatographic Science. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]
  • Hawach. (2025-02-13). Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
  • SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Column chrom
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • Magritek.
  • PubMed. (1978).
  • Chrom Tech, Inc. (2024-11-20).
  • ResearchGate. (2025-08-06).

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,3-difluorobenzoic acid (CAS RN: 150444-94-3). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound in their experimental workflows. As a halogenated aromatic carboxylic acid, this compound presents a unique set of properties that can make its dissolution and handling non-trivial. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to enable you to effectively work with this compound.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for overcoming solubility issues. Key parameters are summarized in the table below.

PropertyValueSource
CAS Number 150444-94-3[1][2][3]
Molecular Formula C₇H₃ClF₂O₂[1][2][3]
Molecular Weight 192.55 g/mol [1][2][3]
Predicted pKa 2.70 ± 0.10[4]
Appearance White to off-white solid[3]

The low predicted pKa of approximately 2.70 indicates that this compound is a relatively strong acid. This is a critical piece of information for developing pH-dependent solubilization strategies.

Troubleshooting Common Solubility Issues

This section addresses frequently encountered problems when trying to dissolve this compound and provides a logical, step-by-step approach to resolving them.


start [label="Start: Compound fails to dissolve in desired aqueous buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Is the compound purity confirmed?"]; purity_no [label="Purity issue may be the cause. Purify the compound.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purity_yes [label="Purity is confirmed."]; initial_solvents [label="Attempt dissolution in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF, Ethanol)."]; dissolves_organic [label="Does it dissolve?"]; organic_no [label="Compound has very low intrinsic solubility. Consider advanced methods.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; organic_yes [label="Yes, it dissolves in the organic solvent."]; aqueous_dilution [label="Slowly add the organic stock solution to the aqueous buffer with vigorous stirring."]; precipitates [label="Does it precipitate upon dilution?"]; precipitate_yes [label="Yes, precipitation occurs."]; precipitate_no [label="No, a clear solution is formed. Proceed with the experiment.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_adjustment [label="Adjust the pH of the aqueous buffer to be at least 2 units above the pKa (i.e., pH > 4.7)."]; dissolves_ph [label="Does it dissolve?"]; ph_yes [label="Yes, a clear solution is formed. Proceed, but maintain pH.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_no [label="Still insoluble or precipitates."]; co_solvents [label="Explore the use of co-solvents (e.g., PEG, propylene glycol) in the aqueous buffer."]; dissolves_cosolvent [label="Does it dissolve?"]; cosolvent_yes [label="Yes, a clear solution is formed. Validate co-solvent compatibility with the assay.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cosolvent_no [label="Still insoluble."]; advanced_methods [label="Consider advanced formulation strategies: Surfactants, Cyclodextrins, or Solid Dispersions.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_purity; check_purity -> purity_no [label="No"]; check_purity -> purity_yes [label="Yes"]; purity_yes -> initial_solvents; initial_solvents -> dissolves_organic; dissolves_organic -> organic_no [label="No"]; dissolves_organic -> organic_yes [label="Yes"]; organic_yes -> aqueous_dilution; aqueous_dilution -> precipitates; precipitates -> precipitate_no [label="No"]; precipitates -> precipitate_yes [label="Yes"]; precipitate_yes -> ph_adjustment; ph_adjustment -> dissolves_ph; dissolves_ph -> ph_yes [label="Yes"]; dissolves_ph -> ph_no [label="No"]; ph_no -> co_solvents; co_solvents -> dissolves_cosolvent; dissolves_cosolvent -> cosolvent_yes [label="Yes"]; dissolves_cosolvent -> cosolvent_no [label="No"]; cosolvent_no -> advanced_methods; }

Troubleshooting workflow for poor solubility.

Frequently Asked Questions (FAQs)

Q1: I am preparing a stock solution of this compound. Which organic solvent should I start with?

A1: Based on the solubility of the structurally similar 4-chlorobenzoic acid, it is advisable to start with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), or polar protic solvents like ethanol.[5] These solvents are generally effective at dissolving crystalline organic acids. For biological assays, DMSO is a common choice; however, it is crucial to keep the final concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as kinetic solubility failure. The compound is soluble in the organic stock but not in the final aqueous environment. Here are the steps to address this:

  • pH Adjustment: The most effective initial step is to increase the pH of your aqueous buffer. Since this compound has a predicted pKa of ~2.70, it exists predominantly in its less soluble, protonated form at acidic or neutral pH.[4] By increasing the pH to at least 4.7 (pKa + 2), you will convert the acid to its more soluble carboxylate salt.

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Warming: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility. Ensure this is compatible with your assay components.

Q3: What is the maximum aqueous solubility I can expect to achieve with pH adjustment?

Q4: I have adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?

A4: If pH adjustment is not sufficient, consider the following advanced strategies:

  • Co-solvents: The addition of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound. Common co-solvents for in vitro assays include polyethylene glycols (PEGs) and propylene glycol (PG).[7] It is essential to perform a vehicle control to ensure the co-solvent does not interfere with your assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[8] Beta-cyclodextrins and their derivatives are often used for aromatic compounds.

  • Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) can aid in solubilization.[7] This is particularly useful for in vitro assays but requires careful validation to ensure no interference with the biological system.

Q5: How do I perform a kinetic solubility assessment for my compound?

A5: A kinetic solubility assay is a valuable tool to determine the solubility of your compound under your specific experimental conditions.[7][9][10][11][12]


prep_stock [label="Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serial_dilute [label="Perform serial dilutions of the DMSO stock into your aqueous assay buffer."]; incubate [label="Incubate the samples under your standard assay conditions (e.g., 1-2 hours at room temperature or 37°C)."]; centrifuge [label="Centrifuge the samples at high speed to pellet any precipitate."]; collect_supernatant [label="Carefully collect the supernatant."]; analyze [label="Analyze the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV or LC-MS)."]; determine_solubility [label="The highest concentration with no observed precipitation is the kinetic solubility.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_stock -> serial_dilute; serial_dilute -> incubate; incubate -> centrifuge; centrifuge -> collect_supernatant; collect_supernatant -> analyze; analyze -> determine_solubility; }

Workflow for kinetic solubility assessment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh a desired amount of this compound.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to completely dissolve the compound.

  • Gentle warming or sonication can be used to facilitate dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with the same solvent to achieve the target stock concentration.

  • Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C for long-term storage).

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
  • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

  • Adjust the pH of the buffer to be at least 2 units higher than the pKa of this compound (i.e., pH ≥ 4.7). For example, a phosphate buffer at pH 7.4 would be suitable.[13][14][15][16]

  • Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) as described in Protocol 1.

  • While vigorously stirring the pH-adjusted aqueous buffer, add the organic stock solution dropwise.

  • Continue stirring for a few minutes to ensure complete mixing and dissolution.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Note: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent and buffer used to dissolve the compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, please consult the material safety data sheet (MSDS) from your supplier.

References

  • [Link to a general guide on handling poorly soluble compounds in assays]
  • [Link to a general guide on kinetic solubility assays]
  • ChemBK. (2023). 2,3-Difluorobenzoic acid.
  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Charnwood Discovery. (n.d.). Kinetic Solubility.
  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0).
  • PubChem. (n.d.). 4-Chlorobenzoic acid.
  • Chemcasts. (n.d.). 4-Chloro-3-fluorobenzoic acid Properties vs Temperature.
  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • PubMed Central. (2022). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • PubMed Central. (2008). 2,3-Difluorobenzoic acid.
  • Chemdad. (n.d.). This compound.
  • [Link to a supplier of 2,3-Difluorobenzoic acid]
  • Fisher Scientific. (n.d.). 4-Chloro-2,5-difluorobenzoic acid, 97%, Thermo Scientific.
  • [Link to a paper on formul
  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • [Link to a review on physicochemical properties of buffers]
  • YouTube. (2023, May 22). Dissolution Test Media Buffer Solutions.
  • Google Patents. (n.d.). Method for producing 2-halogenated benzoic acids.

Sources

Technical Support Center: Minimizing Tar Formation in Diazotization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diazotization Reactions. This guide is designed for researchers, chemists, and process development professionals who utilize the diazotization of anilines and encounter the common, yet often troublesome, issue of tar formation. Our goal is to provide you with in-depth, scientifically-grounded troubleshooting advice and preventative best practices to ensure clean, high-yield reactions.

Section 1: Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during an experiment.

Problem: A dark brown or black tarry precipitate forms immediately upon adding sodium nitrite solution.

This is a classic sign of a runaway reaction or severe decomposition. The dark color indicates the formation of complex polymeric azo compounds and other degradation products.[1]

  • Probable Cause 1: Localized Overheating. The reaction between the amine and the in-situ generated nitrous acid is exothermic.[2] If the sodium nitrite solution is added too quickly, the heat generated in a small area can exceed the cooling capacity of the system, causing the temperature to spike well above the critical 0-5 °C range.[1][2][3] This leads to the rapid decomposition of the thermally unstable diazonium salt.[1]

  • Solution 1: Controlled Reagent Addition & Enhanced Cooling.

    • Slow, Dropwise Addition: Add the aqueous sodium nitrite solution dropwise using a pressure-equalizing dropping funnel.[1][3] The addition should be slow enough to allow the cooling bath to dissipate the heat generated.

    • Subsurface Addition: If possible, add the nitrite solution below the surface of the reaction mixture, near the stirrer, to promote rapid dispersion and prevent localized high concentrations.

    • Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogenous temperature throughout the reaction vessel.

    • Ice-Salt Bath: Use an ice-salt bath instead of an ice-water bath to achieve temperatures between -5 °C and 0 °C, providing a greater thermal buffer.[1]

  • Probable Cause 2: Insufficient Acidity. High acidity is crucial for two primary reasons: it is required to generate the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it protonates the unreacted aniline, preventing it from acting as a nucleophile.[1] If the medium is not acidic enough, the newly formed diazonium salt (an excellent electrophile) will readily couple with the unreacted, electron-rich parent aniline (a nucleophile) to form diazoamino compounds, which are precursors to tar.[1][4]

  • Solution 2: Verify and Adjust Acid Stoichiometry.

    • Use Sufficient Excess Acid: A common practice is to use at least 2.5 to 3 equivalents of mineral acid (like HCl or H₂SO₄) per equivalent of aniline. One equivalent neutralizes the amine, one reacts with sodium nitrite to generate nitrous acid, and the excess maintains high acidity to suppress side reactions.[5]

    • Check Aniline Basicity: For weakly basic anilines (e.g., those with electron-withdrawing groups like nitroanilines), even stronger acidic conditions may be necessary to ensure full protonation.[1]

Problem: The reaction proceeds without immediate tarring, but the final product yield is low, with a significant amount of tarry residue after workup.

This scenario suggests a slower decomposition of the diazonium salt or competing side reactions throughout the process.

  • Probable Cause 1: Gradual Decomposition of the Diazonium Salt. Even within the 0-5 °C range, diazonium salts are only metastable and will decompose over time.[6] If the diazonium salt solution is allowed to stand for too long or warm up before the subsequent reaction (e.g., a Sandmeyer reaction), it will decompose to form phenols and nitrogen gas.[2][7][8] These generated phenols are highly activated and can couple with remaining diazonium salts, leading to colored azo impurities and tars.[2][9]

  • Solution 1: Immediate Use of the Diazonium Salt.

    • Prepare for Immediate Consumption: The diazonium salt solution should be used immediately in the next synthetic step.[2][6] Have the subsequent reagents and reaction vessel prepared and cooled before starting the diazotization.

    • Maintain Low Temperature: Ensure the diazonium salt solution is kept cold (0-5 °C) during any transfer or waiting period.[2]

  • Probable Cause 2: Impure Starting Aniline. Impurities in the starting aniline, such as secondary amines or oxidation products, can lead to the formation of colored byproducts that contribute to the tarry residue.[3]

  • Solution 2: Purify the Starting Material.

    • Distillation or Recrystallization: Purify the aniline, typically by distillation (for liquids) or recrystallization (for solids), before use.

    • Proper Storage: Store purified anilines under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidation.[1]

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental principles and best practices for preventing tar formation.

Q1: What exactly is "tar" in the context of diazotization?

A: Tar is not a single compound but a complex, often intractable, mixture of high-molecular-weight byproducts. It primarily consists of polymeric azo compounds formed through a series of unwanted side reactions. The key steps leading to tar formation are:

  • Decomposition: The thermally unstable diazonium salt (Ar-N₂⁺) decomposes to an aryl cation (Ar⁺) and nitrogen gas (N₂).

  • Phenol Formation: The highly reactive aryl cation reacts with water in the aqueous medium to form a phenol (Ar-OH).[7][9]

  • Azo Coupling: This newly formed phenol, which is a highly activated aromatic compound, rapidly undergoes azo coupling with another molecule of the diazonium salt.[2] This creates a colored azo dye.

  • Polymerization: This process can repeat, with the initial azo dye coupling again or undergoing other radical reactions, leading to a complex, dark, polymeric mixture.[10][11]

TarFormation

Q2: What is the optimal temperature range and why is it so critical?

A: The universally accepted optimal temperature range is 0-5 °C (273–278 K).[1][2][3]

  • Below 0 °C: While seemingly safer, excessively low temperatures can increase the viscosity of the reaction mixture, hindering efficient stirring. More importantly, it can significantly slow down the rate of diazotization itself, potentially leading to the accumulation of unreacted nitrous acid.

  • Above 5 °C: This is the critical failure point. Arenediazonium salts are thermally unstable.[1] As the temperature rises, the rate of decomposition into phenols and nitrogen gas increases exponentially.[6][12] This not only consumes the desired product but also generates phenols that act as potent initiators for tar-forming azo coupling reactions.[2][7]

Q3: Which acid (HCl vs. H₂SO₄) is better and how much should I use?

A: Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.[1][13] The choice often depends on the subsequent reaction.

  • Hydrochloric Acid (HCl): Often preferred for its good solubilizing properties for many aniline hydrochlorides. The resulting diazonium chloride is typically kept in solution for immediate use.

  • Sulfuric Acid (H₂SO₄): Used when the chloride ion from HCl might interfere in a subsequent step (e.g., certain catalytic reactions). It can sometimes lead to the precipitation of the amine sulfate, requiring careful handling of the slurry.

  • Fluoroboric Acid (HBF₄): Used specifically when the goal is to isolate a relatively stable diazonium tetrafluoroborate salt, which can often be filtered and dried with caution.[13]

Stoichiometry: A minimum of 2 equivalents of acid is theoretically needed. However, to suppress the side reaction of the diazonium salt coupling with unreacted aniline, a practical excess of 2.5 to 3.5 equivalents is highly recommended.[5]

Q4: How can I monitor the reaction to ensure it has gone to completion?

A: The presence of a slight excess of nitrous acid at the end of the reaction indicates that all the aniline has been consumed. This can be tested using starch-iodide paper.

  • Procedure: A drop of the reaction mixture is drawn with a glass rod and touched to a piece of moist starch-iodide paper.

  • Positive Test: The paper turning blue-black instantly indicates the presence of nitrous acid (HNO₂), which oxidizes the iodide (I⁻) to iodine (I₂), forming the dark complex with starch.[2]

  • Negative Test: If the paper does not change color, it means there is no excess nitrous acid, and more sodium nitrite solution may need to be added.

Q5: How do substituents on the aniline ring affect the reaction?

A: Substituents have a significant electronic effect that influences the ease of diazotization and the stability of the resulting diazonium salt.

Substituent TypeExamplesEffect on AnilineImpact on Diazotization
Electron-Donating (Activating) -OCH₃, -CH₃, -OHIncreases nucleophilicity of the amino group.Diazotization is faster. However, the resulting diazonium salt is more reactive and prone to unwanted coupling reactions. Stricter temperature control and higher acidity are crucial.
Electron-Withdrawing (Deactivating) -NO₂, -CN, -SO₃H, -ClDecreases the nucleophilicity of the amino group.Diazotization is slower and may require more forcing conditions (e.g., using nitrosylsulfuric acid). However, the resulting diazonium salt is generally more stable.

Section 3: Reference Protocol & Workflow

This section provides a generalized, best-practice protocol for a clean diazotization reaction.

Reference Protocol: Diazotization of p-Toluidine

  • Amine Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine p-toluidine (1.0 eq) and 3M HCl (3.0 eq).

    • Stir until the amine is fully dissolved. Some gentle warming may be required, but the solution must be cooled back to room temperature before proceeding.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous, vigorous stirring.[1]

  • Nitrite Solution Preparation:

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold deionized water. Cool this solution in an ice bath.

  • Diazotization (Critical Step):

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel into the cold, stirred amine solution over 20-30 minutes.

    • Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [12]

  • Completion & Monitoring:

    • After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.[2]

    • Test for a slight excess of nitrous acid using starch-iodide paper.[2] A positive test (blue-black color) confirms the reaction is complete.

    • If the test is negative, add a small amount of additional nitrite solution and re-test after 10 minutes.

  • Immediate Use:

    • The resulting cold solution of p-toluenediazonium chloride is now ready for the subsequent reaction and should be used without delay.[2][6]

Workflow

References

  • BenchChem. (2025).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Diazotis
  • DIAZOTIS
  • Chemistry Diazotization Reaction. (n.d.).
  • Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means. (1981).
  • Aromatic Diazonium Salts. (n.d.). NPTEL Archive.
  • Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. (n.d.). CHIMIA.
  • Diazonium compound. (n.d.). Wikipedia.
  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.).
  • some reactions of diazonium ions. (n.d.). Chemguide.
  • Selectivity engineering of the diazotization reaction in a continuous flow reactor. (n.d.). Royal Society of Chemistry.
  • Process for the preparation of phenols. (2016).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem.
  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (2025). BenchChem.
  • Removal of amino in anilines through diazonium salt-based reactions. (2025).
  • Azo coupling. (n.d.). Wikipedia.
  • Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. (1984).
  • Exploring Flow Procedures for Diazonium Form
  • making diazonium salts from phenylamine (aniline). (n.d.). Chemguide.
  • diazonium ion form
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • Why does aniline give diazotization reaction but aliph
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). [Source not further specified].
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development.
  • Continuous diazotization of amines. (1981).
  • Can any one please suggest me why my product is unstable? and how to correct it.? (2020).
  • Azo Coupling. (n.d.). Organic Chemistry Portal.
  • Diazotization Reaction Mechanism. (n.d.). Unacademy.
  • Benzene. (n.d.). Wikipedia.
  • Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. (2020). MDPI.
  • Tar formation in pyrolysis and gasification. (n.d.).
  • Process Development and Control Strategy for an Efficient Large Scale Manufacturing Process. (2023). YouTube.
  • Mechanism of Tar Generation during Fluidized Bed Gasification and Low Temperature Pyrolysis. (2025).

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fluorination Chemistry. As Senior Application Scientists, we understand that controlling reaction parameters is paramount for success. Temperature, in particular, is a critical variable that dictates not only the rate of your reaction but also its selectivity and overall yield. This guide is designed to provide you with practical, in-depth solutions to common temperature-related challenges encountered during fluorination reactions.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. We diagnose the likely cause and provide actionable, step-by-step solutions.

Q1: My reaction shows low or no conversion. How can I determine if the temperature is too low?

A1: Diagnosis and Solution

Low conversion is frequently a sign that the reaction lacks sufficient thermal energy to overcome the activation energy barrier (Ea), a concept quantified by the Arrhenius equation which states that the rate constant increases exponentially with temperature.[1] Many fluorination reactions, especially those involving stable C-O or C-Cl bonds, require significant heat input to proceed at a practical rate.[2][3]

Troubleshooting Steps:

  • Initial Assessment: If you are running the reaction at room temperature or below, and seeing little to no product formation after a reasonable time (e.g., 2-4 hours), insufficient temperature is a primary suspect.

  • Systematic Temperature Increase: Gradually increase the reaction temperature in controlled increments (e.g., 20 °C). Monitor the reaction progress at each new setpoint using an appropriate analytical method like TLC, LC-MS, or GC-MS. For nucleophilic aromatic substitution (SNAr) reactions, temperatures of 80-150 °C are often required.[2]

  • Consider the Solvent: Ensure your chosen solvent has a boiling point that accommodates the target temperature range. Polar aprotic solvents like DMSO or DMF are common for nucleophilic fluorinations as they enhance fluoride's nucleophilicity and have high boiling points.[2][3]

  • Microwave Irradiation: For highly temperature-sensitive or slow reactions, microwave heating can be a powerful tool. It allows for rapid and uniform heating to high temperatures, often reducing reaction times from hours to minutes and broadening the effective temperature range for efficient fluorination.[4][5][6]

Protocol 1: Systematic Temperature Screening
  • Setup: In parallel reaction vials, set up identical reactions (same substrate, reagent, solvent, and concentration).

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set a temperature gradient across the block (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by LC-MS or GC-MS to determine the conversion and yield at each temperature.

  • Optimization: Identify the temperature that provides the best balance of conversion and minimal side-product formation.

Q2: I'm observing significant side product formation (e.g., elimination, rearrangement) or low regioselectivity. Could the temperature be too high?

A2: Diagnosis and Solution

Yes, excessive temperature is a common culprit for poor selectivity. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesired pathways (e.g., elimination, decomposition) that have higher activation energies. This leads to a mixture of products and a lower yield of the target molecule.[3][7][8]

Troubleshooting Steps:

  • Lower the Temperature: The most direct solution is to reduce the reaction temperature. Even a modest decrease of 10-20 °C can dramatically favor the desired kinetic product over undesired thermodynamic byproducts.

  • Monitor at Lower Temperatures: If you previously found a high temperature was needed for conversion, try running the reaction at a lower temperature for a longer period. Many reactions that are sluggish at room temperature can proceed cleanly at 40-50 °C if given sufficient time.

  • Reagent Stability: Be aware of the thermal stability of your fluorinating agent. Reagents like DAST (diethylaminosulfur trifluoride) can undergo energetic decomposition at temperatures as low as 50-60 °C.[8][9][10] In contrast, crystalline reagents like XtalFluor-E and Fluolead™ exhibit significantly higher thermal stability.[7][8][10][11]

  • Solvent Decomposition: At high temperatures, some solvents can participate in side reactions. For instance, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[2] If this is suspected, switch to a more thermally stable solvent like DMSO or sulfolane.[2][3]

Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram A Starting Material B Kinetic Product (Lower Ea, Favored at Low Temp) A->B ΔG‡ (kinetic) C Thermodynamic Product (Higher Ea, Favored at High Temp) A->C ΔG‡ (thermodynamic)

Caption: Temperature influences which activation barrier is more easily overcome.

Q3: My starting material or product is decomposing. How do I adjust the temperature to improve stability?

A3: Diagnosis and Solution

Decomposition, often indicated by charring or the appearance of multiple unidentifiable spots on a TLC plate, is a clear sign that the reaction temperature is too high for the stability of your molecules.[2] Thermally labile functional groups or the fluorinating agent itself may be breaking down under the reaction conditions.

Troubleshooting Steps:

  • Immediate Temperature Reduction: Drastically lower the reaction temperature. If you are running the reaction at reflux, try room temperature or even 0 °C.

  • Extended Reaction Time: Compensate for the slower rate at lower temperatures by extending the reaction time. Monitor closely to find the point of maximum product formation before significant decomposition begins.

  • Evaluate Reagent Stability: The choice of fluorinating agent is critical. As shown in the table below, different reagents have vastly different thermal decomposition profiles. For sensitive substrates, choosing a more thermally stable reagent is essential.

  • Consider Microwave Heating for Sensitive Substrates: Paradoxically, microwave heating can be beneficial for thermally sensitive substrates. The rapid, controlled heating can drive the reaction to completion quickly at a lower set temperature, minimizing the total time the substrate is exposed to heat and thus reducing decomposition.[4]

Table 1: Thermal Stability of Common Fluorinating Agents

Fluorinating AgentTypeOnset of DecompositionComments
DASTNucleophilic~50-60 °C[8]Can decompose energetically; generates corrosive HF.[8][11]
Deoxo-Fluor®Nucleophilic~70 °C[8]More thermally stable than DAST but still requires care.
XtalFluor-E®/M®Nucleophilic>100 °C[8]Crystalline solids, significantly more stable and easier to handle than DAST.[7][8][11]
Fluolead™Nucleophilic232 °C[10]High thermal stability, crystalline solid.[10]
Selectfluor®Electrophilic>200 °CGenerally very stable, but can react violently with certain solvents (e.g., DMF, DMSO).[9]
NFSIElectrophilic>200 °CHigh thermal stability, common alternative to Selectfluor®.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding temperature optimization in fluorination.

Q4: How does reaction type (nucleophilic vs. electrophilic) influence the choice of reaction temperature?

A4: The optimal temperature range is highly dependent on the reaction mechanism.

  • Nucleophilic Fluorination: These reactions (e.g., using KF, CsF, DAST) often require elevated temperatures to proceed, especially when displacing a poor leaving group or performing an SNAr reaction on a moderately activated ring.[2][9] The high bond energy of the bond being broken (e.g., C-O) necessitates significant thermal input. It is common to see these reactions run anywhere from 80 °C to 180 °C.[2][12]

  • Electrophilic Fluorination: These reactions, which typically involve an "F+" source like Selectfluor® or NFSI reacting with a nucleophilic carbon (e.g., an enolate or electron-rich arene), can often be run at much milder temperatures.[9] Many electrophilic fluorinations proceed efficiently at temperatures from -78 °C to room temperature, particularly if a strong base is used to pre-form a highly reactive nucleophile.[13] However, for less reactive substrates, heating to 40-80 °C may be necessary to increase the rate.[14]

Q5: How do I choose a starting temperature for a completely new fluorination reaction?

A5: A logical, stepwise approach is best.

  • Literature Precedent: First, search for similar transformations in the literature. Even if the exact substrate is different, the conditions used for a similar functional group transformation provide the best starting point.

  • Reagent-Based Start:

    • For DAST/Deoxo-Fluor , start at 0 °C or room temperature, as their stability is limited.[8][9]

    • For alkali fluorides (KF, CsF) in SNAr, start around 80-100 °C.[3]

    • For electrophilic reagents (Selectfluor®, NFSI) , start at room temperature (around 20-25 °C).[3]

  • Initial Small-Scale Test: Run a small-scale test reaction at your chosen starting temperature. Monitor it for 1-2 hours. If no reaction occurs, you can begin the systematic temperature increase outlined in Protocol 1. If the reaction is too fast or messy, immediately start a new test at a lower temperature (e.g., 0 °C or -20 °C).

Sources

Technical Support Center: Catalyst Screening for Fluorinated Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst screening in the synthesis of fluorinated aromatics. This guide is designed for researchers, scientists, and drug development professionals actively engaged in C-F bond functionalization. Fluorinated aromatic compounds are critical scaffolds in pharmaceuticals and advanced materials, yet their synthesis via cross-coupling presents unique challenges due to the strength and inertness of the C-F bond.[1][2][3]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will move beyond simple procedural steps to explain the underlying principles, helping you make informed decisions to optimize your catalytic systems.

Part 1: Frequently Asked Questions (FAQs) - Catalyst System Selection

Q1: I'm starting a new project involving C-F coupling. Should I screen Palladium (Pd) or Nickel (Ni) catalysts first?

This is a crucial first question, and the answer depends on your substrate and desired transformation.

  • Palladium (Pd) catalysts are the traditional workhorses for cross-coupling. However, for C-F bonds, oxidative addition is often the most challenging step.[4][5] Pd-catalyzed fluorination often requires highly specialized, sterically hindered, and electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands) to facilitate the difficult C-F reductive elimination step.[4][6] Pd systems are generally more sensitive to the electronic properties of the aryl fluoride.[7]

  • Nickel (Ni) catalysts are often more effective for activating the strong C-F bond, especially in electron-rich or less-activated aryl fluorides.[8] Ni is more readily oxidized from Ni(0) to Ni(II), lowering the energy barrier for oxidative addition.[9] However, Ni catalysts can be more sensitive to coordinating functional groups on the substrate, which can sometimes inhibit the reaction.[7]

Recommendation: For a general screen, it is wise to test both. If your aryl fluoride is electron-deficient (e.g., contains -NO₂, -CN, -CF₃ groups), Pd catalysts may be a good starting point. For electron-neutral or electron-rich systems, a Ni-based screen is often more fruitful.[8]

Q2: How do I choose the right ligand for my screen? The options are overwhelming.

Ligand choice is arguably the most critical variable. The ligand dictates catalyst stability, activity, and selectivity.

Causality: The ligand's role is to stabilize the low-coordinate metal center, promote oxidative addition of the C-F bond, and facilitate the final reductive elimination step to turn over the catalyst.[10]

  • For Palladium: Start with established, commercially available biaryl phosphine ligands. These ligands are sterically bulky and electron-rich.[6][11] The bulkiness encourages the formation of the active monoligated L₁Pd(0) species and promotes the rate-limiting reductive elimination.[4][6] Examples include SPhos, XPhos, and RuPhos.

  • For Nickel: Electron-rich phosphines like tricyclohexylphosphine (PCy₃) are highly effective as they enhance the oxidative addition of aryl fluorides.[8] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for Ni-catalyzed C-F activation.

Screening Strategy: A good initial screen should include ligands from different "families" to probe various steric and electronic properties.

Ligand FamilyRepresentative ExamplesKey FeatureBest For...
Biaryl Monophosphines SPhos, XPhos, RuPhosSteric bulk & electron-richGeneral Pd-catalyzed C-N/C-C couplings.[6][12]
Alkylphosphines PCy₃, P(tBu)₃Strong σ-donorsNi-catalyzed couplings, enhances oxidative addition.[8]
N-Heterocyclic Carbenes IPr, IMes, SIMesStrong σ-donors, sterically tunableStabilizing Ni(0) and promoting challenging couplings.
Ferrocene-based dppfBidentate, robustGeneral Pd-catalyzed couplings, often provides good stability.[10]

Part 2: Troubleshooting Guide - Common Experimental Failures

This section is structured to help you diagnose and solve problems methodically.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue. Before blaming the catalyst, verify the fundamentals.

start Low / No Conversion q1 Is the reaction setup truly inert? start->q1 q2 Are reagents pure & dry? q1->q2 Yes sol1 Solution: Re-dry glassware. Purge with inert gas (3x vacuum/backfill). Use a glovebox or Schlenk line. q1->sol1 No q3 Is the catalyst active? q2->q3 Yes sol2 Solution: Check solvent/amine dryness. Purify aryl fluoride (recrystallize/distill). Use fresh, high-purity reagents. q2->sol2 No q4 Is the base appropriate? q3->q4 Yes sol3 Solution: Use a pre-catalyst. Run a positive control reaction (e.g., aryl bromide coupling). q3->sol3 No q5 Is oxidative addition failing? q4->q5 Yes sol4 Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu). Ensure base is strong enough and soluble. q4->sol4 No sol5 Solution: Switch to a more electron-rich ligand. Switch from Pd to a Ni catalyst system. Increase reaction temperature. q5->sol5 Likely

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Explanations:

  • Inert Atmosphere: Both Pd(0) and Ni(0) active species are highly sensitive to oxygen. An incomplete inert atmosphere is a primary cause of failure. Always use a Schlenk line or a glovebox.[13][14][15] A simple balloon of nitrogen is often insufficient for these sensitive reactions.[14][15]

  • Reagent Quality: Water is detrimental. It can hydrolyze reagents and poison the catalyst. Ensure solvents are anhydrous and bases are stored in a desiccator. Coupling partners should be of high purity.

  • Catalyst Activity: Pre-catalysts are generally more stable and reliable than generating the active catalyst in situ from a metal salt and ligand. To confirm your system is fundamentally working, run a positive control with a more reactive coupling partner, like an aryl bromide, under the same conditions.[16]

  • Oxidative Addition Failure: This is the core chemical challenge. The C-F bond's strength makes its cleavage difficult.

    • Solution A: Enhance Ligand Electron Density. A more electron-donating ligand (like a bulkier biaryl phosphine or an NHC) makes the metal center more electron-rich and thus more potent at breaking the C-F bond.[6][8]

    • Solution B: Switch to Nickel. As discussed, Ni(0) is inherently more reactive toward oxidative addition than Pd(0).[9] This is often the most effective solution for stubborn C-F bonds.

    • Solution C: Increase Temperature. Higher temperatures can provide the necessary activation energy, but be cautious of side reactions.

Problem 2: Product is Formed, but Hydrodefluorination (HDF) is a Major Side Product

Hydrodefluorination (HDF) is the replacement of a fluorine atom with a hydrogen atom, a common and frustrating side reaction.[17][18]

Potential Causes & Solutions:

  • Cause: Presence of a hydride source. This can be trace water, the coupling partner (e.g., boronic acids which can undergo protodeboronation), or the solvent (e.g., alcohols).

    • Solution: Use rigorously dried reagents and solvents. Switch from a boronic acid to a more robust organoboron reagent like a trifluoroborate salt or MIDA boronate. If a hydride transfer from the base or solvent is suspected, change to a non-hydridic base (e.g., K₂CO₃) or a different solvent (e.g., dioxane instead of THF).

  • Cause: β-Hydride elimination from the organometallic intermediate. This is more common with certain catalyst systems and substrates.

    • Solution: Alter the ligand. A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination. Sometimes, switching from Pd to Ni (or vice-versa) can mitigate this pathway, as the energetics of β-hydride elimination differ between the metals.[9]

Part 3: Experimental Protocols & High-Throughput Screening

Protocol: General Procedure for Parallel Catalyst Screening

This protocol is designed for a 24-well plate format, which can be performed in a glovebox.

Objective: To efficiently screen 4 different ligands and 2 different bases for the coupling of Aryl-F with a nucleophile (e.g., an amine or boronic acid).

Setup Workflow:

Caption: Workflow for high-throughput catalyst screening.

Step-by-Step Methodology:

  • Preparation (Outside Glovebox): Place an aluminum reaction block with 24 vials and magnetic stir bars in an oven at 120 °C overnight.

  • Inerting: Transfer the hot block to a vacuum chamber or the antechamber of a glovebox. Allow it to cool to room temperature under vacuum. Transfer into the glovebox.

  • Solid Reagent Dispensing (Inside Glovebox):

    • To each designated vial, add the solid reagents in the following order: base (e.g., 2.0 equiv), pre-catalyst (e.g., 2 mol%), ligand (if not using a pre-catalyst, e.g., 4 mol%), aryl fluoride (1.0 equiv), and solid nucleophile (e.g., 1.2 equiv).

    • Self-Validation Check: Prepare one well with no catalyst and one with no ligand to serve as negative controls.

  • Liquid Reagent Dispensing & Sealing:

    • Add anhydrous solvent (e.g., dioxane, toluene) to achieve the desired concentration (e.g., 0.1 M).

    • If the nucleophile is a liquid, add it at this stage.

    • Securely seal the reaction block with a Teflon-lined silicone septum mat.

  • Reaction:

    • Remove the sealed block from the glovebox and place it on a pre-heated magnetic stirring hotplate.

    • Run the reaction for the specified time (e.g., 12-24 hours) at the desired temperature (e.g., 100 °C).

  • Analysis:

    • After cooling, unseal the block (in a fume hood).

    • Add an internal standard to each well.

    • Dilute a small aliquot from each well and analyze by GC-MS or LC-MS to determine conversion and relative product formation. High-throughput screening can be aided by fluorescence-based methods or colorimetric sensors for rapid evaluation.[19]

This parallel approach allows for rapid identification of promising catalyst systems, which can then be optimized on a larger scale.[20][21][22][23]

References

  • Braun, T., & Hughes, R. P. (Eds.). (2015). Organometallic Fluorine Chemistry.
  • Buchwald, S. L., & Cernak, T. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Carrow, B. P., & Hartwig, J. F. (2012).
  • Cheminform. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Cheminform.
  • Douvris, C., & Ozerov, O. V. (2008).
  • Doyle, A. G., & Shrestha, R. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society.
  • ECMA. (2018). Catalyst handling best practice guide.
  • Fleetwood, T. D., Kerr, W. J., & Mason, J. (2023). High-throughput screening (HTS) for the optimisation of the desired reaction.
  • Gao, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry.
  • Hartwig, J. F. (2010).
  • Ito, H., & Kubota, K. (2025). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry.
  • Jones, G. O. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics.
  • Kerr, W. J., & Watson, A. J. B. (2019). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society.
  • Li, Z., & Nishihara, Y. (2022). Recent Advances in C-F Bond Activation of Acyl Fluorides Directed toward Catalytic Transformation by Transition Metals, N -Heterocyclic Carbenes, or Phosphines. Chemistry – An Asian Journal.
  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society.
  • Moure, A., & Gómez-Benítez, V. (2021).
  • Stradiotto, M., & Kelly, C. M. (2019). C-H and C-F Bond Activation by Nickel Bis(Phosphine) Complexes. Government of Canada.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Tago, T., & Chiba, S. (2022). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
  • Tang, W., & Zhang, X. (2002). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)
  • University of Bristol. (2020). Get the F Out!
  • van Dam, R. M., & Murphy, J. M. (2021).
  • Vicic, D. A., & Jones, W. D. (2001). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society.
  • Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry.
  • Watson, D. A., & Fan, X. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
  • Yoshikai, N., & Yamakawa, T. (2017). Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
  • Zhang, Y., & Gabbaï, F. P. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Chloro-2,3-difluorobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, making its precise measurement critical for quality control and process optimization. The methodologies and principles detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5]

Introduction: The Analytical Imperative for this compound

This compound (C₇H₃ClF₂O₂) is a halogenated benzoic acid derivative with a molecular weight of 192.55 g/mol .[6][7][8] Its purity and concentration directly impact the yield and quality of downstream products. Therefore, a robust and reliable analytical method is paramount. HPLC is a preferred technique for such analyses due to its high resolution, sensitivity, and reproducibility.[2] This guide will walk researchers, scientists, and drug development professionals through the validation of an HPLC method, comparing its performance against established criteria to ensure it is fit for its intended purpose.

The Foundation of Trust: HPLC Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2][4] It is a critical component of quality assurance in the pharmaceutical industry.[2] The validation process for the HPLC method for this compound is a systematic evaluation of several key performance parameters.

HPLC_Method_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution & Evaluation cluster_Finalization Finalization Method_Development Method Development & Optimization Protocol_Definition Validation Protocol (ICH Q2(R2)) Method_Development->Protocol_Definition Defines Scope Specificity Specificity Protocol_Definition->Specificity Initiates Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Consolidates Results Method_Implementation Routine Method Implementation Validation_Report->Method_Implementation Authorizes Use

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the experimental procedure for the validation of the HPLC method for this compound.

3.1. Materials and Instrumentation

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Reagents: HPLC grade acetonitrile, methanol, and water; analytical grade ammonium acetate.

  • Instrumentation: A gradient HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.

3.2. Chromatographic Conditions

  • Mobile Phase A: 0.01M Ammonium Acetate Buffer (pH 2.5) and Methanol (50:50 v/v)

  • Mobile Phase B: Methanol and Water (80:20 v/v)

  • Gradient Program: A linear gradient optimized for the separation of the analyte from potential impurities.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity and accuracy studies.

  • Sample Solutions: Prepare sample solutions by accurately weighing and dissolving the test substance in the mobile phase to a known concentration.

Validation Parameters: A Comparative Analysis

The performance of the HPLC method is evaluated against the following validation parameters as stipulated by ICH guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11][12][13]

  • Experimental Approach:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • Inject a sample solution.

    • If available, inject solutions of known related substances or force-degraded samples to demonstrate separation from potential impurities.[11]

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, with a resolution factor (Rs) of > 2. The peak purity should also be evaluated using a photodiode array (PDA) detector if available.

Linearity and Range

Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15][16]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected sample concentration.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Data Analysis and Acceptance Criteria:

ParameterAcceptance CriterionTypical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal
Range 80-120% of the test concentration for an assay[11]50 - 150 µg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[16][17] It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.[1]

  • Experimental Approach:

    • Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo or sample matrix.

    • Analyze each concentration level in triplicate.

  • Data Analysis and Acceptance Criteria:

Concentration LevelAcceptance Criteria for RecoveryTypical Results (% Recovery)
80%98.0% - 102.0%99.5%
100%98.0% - 102.0%100.2%
120%98.0% - 102.0%101.1%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[2][16]

  • Experimental Approach:

    • Repeatability: Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis and Acceptance Criteria:

Precision LevelAcceptance Criterion (%RSD)Typical Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][18][19] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][18][19]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: This is a common method where the LOD is determined at a signal-to-noise ratio of approximately 3:1, and the LOQ at a ratio of 10:1.[16][20][21]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[19][21]

  • Data Analysis and Acceptance Criteria:

ParameterMethodTypical Result
LOD Signal-to-Noise Ratio0.05 µg/mL
LOQ Signal-to-Noise Ratio0.15 µg/mL
Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[22][23][24]

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Analyze the system suitability solution under each modified condition.

  • Parameters to Vary and Acceptance Criteria:

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability parameters (e.g., retention time, peak area) remain within acceptable limits.
Column Temperature ± 2°CSystem suitability parameters remain within acceptable limits.
Mobile Phase Composition ± 2% organicSystem suitability parameters remain within acceptable limits.

digraph "Validation_Parameters_Relationship" {
graph [splines=true, overlap=false, nodesep=0.6, ranksep=1.2];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

"CoreMethod" [label="Validated HPLC Method", shape=hexagon, fillcolor="#EA4335"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity"]; "Range" [label="Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD" [label="LOD"]; "LOQ" [label="LOQ"]; "Robustness" [label="Robustness"];

"CoreMethod" -> "Specificity" [label="Ensures\nselectivity"]; "CoreMethod" -> "Linearity" [label="Establishes\nproportionality"]; "Linearity" -> "Range" [label="Defines\nworking interval"]; "Range" -> "Accuracy" [label="Verifies\ntrueness"]; "Range" -> "Precision" [label="Confirms\nreproducibility"]; "CoreMethod" -> "Robustness" [label="Demonstrates\nreliability"]; "Linearity" -> "LOD" [label="Determines\ndetection limit"]; "Linearity" -> "LOQ" [label="Determines\nquantitation limit"]; }

Caption: The interrelationship of HPLC method validation parameters.

Conclusion and Method Comparison

The validated HPLC method for the quantification of this compound demonstrates a high degree of specificity, linearity, accuracy, precision, and robustness. The results of all validation parameters fall within the acceptance criteria stipulated by the ICH guidelines.

Comparative Analysis:

When compared to potential alternative methods such as Gas Chromatography (GC), this HPLC method offers the advantage of analyzing a non-volatile compound without the need for derivatization, simplifying sample preparation and reducing potential sources of error. Compared to Titrimetric methods, HPLC provides significantly higher specificity and is capable of simultaneously detecting and quantifying impurities.

This validated HPLC method is, therefore, a reliable and robust tool for the routine quality control analysis of this compound in a research and manufacturing environment. Its adherence to international regulatory standards ensures data integrity and confidence in the quality of the final product.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • AAPS. (2022, October 21).
  • Altabrisa Group. (2025, September 20).
  • HPLC Calculator.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • PharmaGuru. (2025, May 2).
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Industrial Pharmacist. (2023, September 8).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC Intern
  • Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods.
  • Separation Science.
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • Element Lab Solutions.
  • LCGC International.
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • Mastelf. (2025, February 10).
  • NIH. (2019, March 7).
  • Pharmaguideline. (2024, December 11).
  • Lab Manager Magazine. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry.
  • YouTube. (2022, March 3).
  • ResearchGate. Results of accuracy and precision for the HPLC method.
  • AMSbiopharma. (2025, July 22).
  • Santa Cruz Biotechnology. This compound | CAS 150444-94-3.
  • Chemdad. This compound.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 30).
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ChemicalBook. (2025, July 16). This compound | 150444-94-3.
  • PubChem. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532.
  • ChemicalBook. (2025, July 4). 4-Chloro-2-fluorobenzoic acid | 446-30-0.
  • ResearchGate. (2025, August 8).
  • PubMed.
  • Sigma-Aldrich. 2-Chloro-3,4-difluorobenzoic acid | 150444-93-2.
  • HSE Consult
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.

Sources

A Senior Application Scientist's Guide to Difluorobenzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the choice of a synthetic building block is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of fluorinated synthons, the difluorobenzoic acids (DFBAs) stand out for their nuanced yet profound impact on molecular properties. The seemingly subtle shift of a fluorine atom across the aromatic ring can dramatically alter acidity, reactivity, and ultimately, the biological activity or material characteristics of the final compound.

This guide provides an in-depth comparative analysis of the six positional isomers of difluorobenzoic acid: 2,3-DFBA, 2,4-DFBA, 2,5-DFBA, 2,6-DFBA, 3,4-DFBA, and 3,5-DFBA. Moving beyond a simple catalog of properties, we will explore the causal relationships between isomeric structure and synthetic utility, grounded in experimental data and field-proven insights. Our objective is to empower you, the researcher, to make informed decisions in the selection and application of these versatile intermediates.

Physicochemical Properties: A Comparative Overview

The isomeric position of the two fluorine atoms exerts a significant influence on the physicochemical properties of the benzoic acid core. These differences, particularly in acidity (pKa) and solubility, are fundamental to predicting their behavior in both reaction media and biological systems.

Acidity (pKa)

The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.20). This effect is most pronounced when the fluorine atoms are positioned ortho to the carboxyl group, due to a strong inductive effect that stabilizes the resulting carboxylate anion.

Table 1: Comparative Physicochemical Properties of Difluorobenzoic Acid Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa
2,3-Difluorobenzoic Acid4519-39-5158.10163-165[1][2]2.88[3]
2,4-Difluorobenzoic Acid1583-58-0158.10188-1902.85[3]
2,5-Difluorobenzoic Acid2991-28-8158.10132-1342.87[3]
2,6-Difluorobenzoic Acid385-00-2158.10157-161[3][4][5]2.13[3]
3,4-Difluorobenzoic Acid455-86-7158.10120-122[6]3.80[3]
3,5-Difluorobenzoic Acid455-40-3158.10121-124[7][8]3.37[3]

As the data indicates, 2,6-difluorobenzoic acid is the most acidic isomer by a significant margin.[3] This heightened acidity can be a determining factor in its reactivity and its potential to form strong interactions in biological targets.

Solubility

The solubility of DFBA isomers is a critical parameter for their application in synthesis. While all are generally soluble in polar organic solvents, their solubility in less polar media and in water varies.

  • 2,3-Difluorobenzoic acid is slightly soluble in water.[9]

  • 2,6-Difluorobenzoic acid is soluble in methanol and has high solubility in water at pH 7.[3][5][10]

  • 3,5-Difluorobenzoic acid is soluble in chloroform and slightly soluble in methanol.[7] It is recognized for its enhanced solubility in various organic solvents.[8]

A systematic, comparative study of all six isomers in a range of common solvents would be a valuable contribution to the field. However, based on available data, it is evident that the substitution pattern significantly affects solubility, a key consideration for reaction setup and purification.

A Comparative Guide to Synthetic Strategies

The optimal synthetic route to a given DFBA isomer depends on the availability of starting materials, desired scale, and safety considerations. Here, we compare the most common and effective strategies.

G cluster_start Common Starting Materials cluster_reactions Key Synthetic Transformations cluster_products Difluorobenzoic Acid Isomers Difluorotoluenes Difluorotoluenes Oxidation Oxidation Difluorotoluenes->Oxidation KMnO4, etc. Difluorobenzonitriles Difluorobenzonitriles Hydrolysis Hydrolysis Difluorobenzonitriles->Hydrolysis Acid or Base Difluorobenzenes Difluorobenzenes Directed ortho-Lithiation Directed ortho-Lithiation Difluorobenzenes->Directed ortho-Lithiation n-BuLi, then CO2 Difluorobromobenzenes Difluorobromobenzenes Grignard Reaction Grignard Reaction Difluorobromobenzenes->Grignard Reaction Mg, then CO2 2,3-DFBA 2,3-DFBA Oxidation->2,3-DFBA 2,4-DFBA 2,4-DFBA Oxidation->2,4-DFBA 2,5-DFBA 2,5-DFBA Oxidation->2,5-DFBA 2,6-DFBA 2,6-DFBA Oxidation->2,6-DFBA 3,4-DFBA 3,4-DFBA Oxidation->3,4-DFBA 3,5-DFBA 3,5-DFBA Oxidation->3,5-DFBA Hydrolysis->2,3-DFBA Hydrolysis->2,4-DFBA Hydrolysis->2,5-DFBA Hydrolysis->2,6-DFBA Hydrolysis->3,4-DFBA Hydrolysis->3,5-DFBA Directed ortho-Lithiation->2,3-DFBA Directed ortho-Lithiation->2,4-DFBA Directed ortho-Lithiation->2,5-DFBA Directed ortho-Lithiation->2,6-DFBA Directed ortho-Lithiation->3,4-DFBA Directed ortho-Lithiation->3,5-DFBA Grignard Reaction->2,3-DFBA Grignard Reaction->2,4-DFBA Grignard Reaction->2,5-DFBA Grignard Reaction->2,6-DFBA Grignard Reaction->3,4-DFBA Grignard Reaction->3,5-DFBA

Caption: Common synthetic pathways to difluorobenzoic acid isomers.

Oxidation of Difluorotoluenes

This is a classical and often high-yielding approach. The choice of oxidizing agent (e.g., potassium permanganate, chromic acid) and reaction conditions can be tailored to the specific isomer. For instance, the synthesis of 2,4-difluorobenzoic acid often starts from 2,4-difluorotoluene.

Causality: This method is predicated on the robustness of the C-F bonds and the benzene ring to strong oxidizing conditions that selectively convert the methyl group to a carboxylic acid. It is a powerful method when the corresponding difluorotoluene is readily available and cost-effective.

Hydrolysis of Difluorobenzonitriles

Both acidic and alkaline hydrolysis can be employed to convert the nitrile group to a carboxylic acid. This method is particularly useful and can be very efficient. For example, 2,6-difluorobenzoic acid can be synthesized from 2,6-difluorobenzonitrile with high yield and purity.[1]

Causality: The choice between acidic and basic hydrolysis often depends on the stability of the difluorobenzoic acid product to the reaction conditions and the ease of purification. Alkaline hydrolysis, for instance, often requires a final acidification step to precipitate the product.

Directed ortho-Lithiation and Carboxylation

This powerful technique allows for the regioselective introduction of a carboxyl group. A fluorine atom can act as a weak directing group for lithiation, and its position relative to other substituents is key to predicting the site of metalation. The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to form the corresponding carboxylic acid.

Causality: The regioselectivity of this reaction is governed by the ability of the heteroatom (in this case, fluorine) to coordinate with the lithium cation, thereby directing deprotonation to the adjacent ortho position.[11] The interplay between multiple fluorine atoms and other directing groups can lead to highly specific outcomes.

Grignard Reaction and Carboxylation

Starting from a difluorobromobenzene, a Grignard reagent can be formed, which is then carboxylated with carbon dioxide. This is a versatile and widely used method in organic synthesis.

Causality: This method is effective because it transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon in the Grignard reagent, which can then readily attack the electrophilic carbon of CO2. The success of this reaction is highly dependent on anhydrous conditions to prevent quenching of the Grignard reagent.

Applications in Drug Discovery and Agrochemicals: Isomer-Specific Roles

The choice of a specific DFBA isomer is often a strategic decision in the design of bioactive molecules. The fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

G cluster_properties Key Properties Modulated DFBA Isomer DFBA Isomer Physicochemical Properties Physicochemical Properties DFBA Isomer->Physicochemical Properties Dictates Biological Activity Biological Activity Physicochemical Properties->Biological Activity Influences Acidity (pKa) Acidity (pKa) Physicochemical Properties->Acidity (pKa) Lipophilicity Lipophilicity Physicochemical Properties->Lipophilicity Metabolic Stability Metabolic Stability Physicochemical Properties->Metabolic Stability Binding Affinity Binding Affinity Physicochemical Properties->Binding Affinity Final Product Final Product Biological Activity->Final Product Determines Efficacy

Caption: Influence of DFBA isomer choice on final product efficacy.

2,6-Difluorobenzoic Acid: A Cornerstone of Benzoylurea Insecticides

2,6-Difluorobenzoic acid is a key intermediate in the synthesis of benzoylurea insecticides, such as diflubenzuron.[12][13] In these compounds, the 2,6-difluorobenzoyl moiety is crucial for their mode of action, which involves the inhibition of chitin synthesis in insects.

Expert Insight: The ortho-disubstitution pattern is critical here. It forces the amide bond connecting the benzoyl group to the urea moiety out of planarity with the aromatic ring. This specific conformation is believed to be essential for fitting into the active site of the target enzyme and exerting its inhibitory effect.

3,4-Difluorobenzoic Acid: A Versatile Building Block for Pharmaceuticals

The 3,4-difluoro substitution pattern is frequently encountered in pharmaceutical agents. This isomer serves as a valuable intermediate for introducing a 3,4-difluorophenyl group into drug candidates, which can enhance metabolic stability and improve membrane permeability.[4] Its applications are found in the development of treatments for a wide range of diseases.

Expert Insight: The 3,4-difluoro motif is often used to block metabolic oxidation at the para-position while the meta-fluorine fine-tunes the electronic properties of the ring. This strategic placement helps to improve the pharmacokinetic profile of a drug, leading to a longer half-life and potentially reduced dosage.

Experimental Protocols

To provide a practical context for the synthesis of these important isomers, we present a detailed, step-by-step methodology for the preparation of 2,6-difluorobenzoic acid via the hydrolysis of 2,6-difluorobenzonitrile.

Synthesis of 2,6-Difluorobenzoic Acid via Alkaline Hydrolysis

This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[1]

Materials:

  • 2,6-Difluorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • 10% Sulfuric acid (H₂SO₄) aqueous solution

  • Ethanol

  • Autoclave

  • Beakers, filtration apparatus, and standard laboratory glassware

Procedure:

  • Reaction Setup: In an autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water. This corresponds to a molar ratio of approximately 1:3:10.[1]

  • Hydrolysis: Seal the autoclave and heat the mixture to 150 °C. Maintain the reaction for 10 hours, with the pressure controlled at approximately 0.25 MPa.[1]

  • Workup: After the reaction is complete, cool the autoclave and carefully transfer the reaction solution to a beaker.

  • Precipitation: While stirring, adjust the pH of the solution to 1 by the dropwise addition of a 10% sulfuric acid aqueous solution. A slightly yellowish solid will precipitate.[1]

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Dry the crude solid and then recrystallize it from a 2:1 mixture of ethanol and water (e.g., 300 mL) to obtain white crystals of 2,6-difluorobenzoic acid.

  • Final Product: After recrystallization, filter the crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight. A typical yield for this procedure is around 85%, with a purity of approximately 98.5%.[1]

Conclusion

The six isomers of difluorobenzoic acid are not interchangeable commodities but rather a palette of precisely tuned synthetic building blocks. As we have demonstrated, the position of the fluorine atoms dictates the molecule's fundamental physicochemical properties, which in turn governs its reactivity in synthesis and its suitability for specific applications in drug discovery and materials science. A thorough understanding of these structure-property relationships is essential for any researcher aiming to leverage the unique advantages of fluorine chemistry. This guide serves as a foundational resource to aid in the rational selection and application of these powerful synthetic intermediates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid.
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Difluorobenzoic Acid: A Key Intermediate for Pharmaceutical and Chemical Synthesis.
  • PubMed. (2014). Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions: role of monomer-, dimer-, and tetramer-based intermediates and lessons about rate limitation.
  • PrepChem.com. (n.d.). Synthesis of 3,4-difluorobenzoic acid.
  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • AERU. (n.d.). 2,6-difluorobenzoic acid.
  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid.
  • PubChem. (n.d.). 2,6-Difluorobenzoic acid.
  • Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
  • PubChem. (n.d.). 3,5-Difluorobenzoic acid.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • ResearchGate. (n.d.). 2,6-Difluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

Sources

A Comparative Guide to the Reactivity of 4-Chloro-2,3-difluorobenzoic Acid and 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to synthetic efficiency and success. Halogenated benzoic acids, in particular, serve as versatile intermediates, primarily for their utility in cross-coupling reactions to form complex molecular architectures. This guide provides an in-depth comparison of two such critical reagents: 4-Chloro-2,3-difluorobenzoic acid and 4-Bromo-2,3-difluorobenzoic acid, focusing on their relative reactivity and offering guidance for their practical application.

Introduction: Profiling the Molecules

At first glance, the two compounds differ only by the halogen at the 4-position. However, this seemingly minor variation has profound implications for their chemical behavior, particularly in the context of transition metal-catalyzed cross-coupling reactions. Both molecules share a difluorobenzoic acid core, which imparts strong electron-withdrawing characteristics to the aromatic ring, influencing the reactivity of the carbon-halogen (C-X) bond.

PropertyThis compound4-Bromo-2,3-difluorobenzoic acid
CAS Number 150444-94-3[1]194804-91-6[2][3]
Molecular Formula C₇H₃ClF₂O₂[1]C₇H₃BrF₂O₂[2][3]
Molecular Weight 192.55 g/mol [1][4]237.00 g/mol [2][3]
Appearance White to light yellow powderWhite to light yellow powder[3]
Melting Point Not specified196-198 °C[2]
Boiling Point Not specified288 °C[2][3]

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary determinant of reactivity in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings is the lability of the C-X bond. This is governed by two main factors: bond dissociation energy (BDE) and the kinetics of oxidative addition to a metal catalyst (typically palladium).

2.1. Bond Dissociation Energy (BDE)

The BDE is the energy required to cleave a bond homolytically. A weaker bond is more easily broken and, in the context of many catalytic cycles, leads to a more reactive substrate. The general trend for aromatic C-X bond strengths is:

C-F > C-Cl > C-Br > C-I

Specifically, the average bond energy for an aromatic C-Cl bond is approximately 339 kJ/mol, whereas the C-Br bond is significantly weaker at around 276 kJ/mol.[5] This fundamental difference suggests that, all else being equal, the C-Br bond in 4-bromo-2,3-difluorobenzoic acid will break more readily than the C-Cl bond in its chloro-analogue.

Caption: Relationship between Bond Dissociation Energy and Predicted Reactivity.

2.2. Oxidative Addition in Catalytic Cycles

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[6] This step involves the insertion of the palladium atom into the C-X bond, forming a Pd(II) intermediate.

The reactivity trend for oxidative addition mirrors the inverse of bond strength: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[7] Aryl bromides are generally more reactive than aryl chlorides.[8] This is because the weaker C-Br bond presents a lower activation energy barrier for the palladium insertion. Consequently, reactions with 4-bromo-2,3-difluorobenzoic acid typically proceed under milder conditions—lower temperatures, shorter reaction times, and sometimes lower catalyst loadings—compared to those with this compound.[9]

G cluster_catalyst Catalytic Cycle cluster_reactivity Relative Reactivity in Oxidative Addition Pd(0) Pd(0) OxAdd Oxidative Addition (Rate-Limiting Step) Pd(0)->OxAdd ArX Ar-X ArX->OxAdd ArPd(II)X Ar-Pd(II)-X OxAdd->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd(0) ArNu Ar-Nu ReductiveElim->ArNu Ar-Br 4-Bromo-Substrate Ar-Br->OxAdd Lower Ea Faster Faster Rate Ar-Br->Faster Ar-Cl 4-Chloro-Substrate Ar-Cl->OxAdd Higher Ea Slower Slower Rate Ar-Cl->Slower

Sources

comparison of catalysts for the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of Substituted Benzoic Acids

Introduction: The Enduring Importance of the Carboxyl Group

Substituted benzoic acids are not merely foundational molecules in organic chemistry; they are critical structural motifs in a vast array of functional materials, agrochemicals, and, most notably, pharmaceuticals.[1] Their prevalence in blockbuster drugs like Aspirin, Diflunisal, and Tranilast underscores the continuous need for efficient, versatile, and sustainable methods for their synthesis. While classical methods have served chemists for over a century, the demands of modern chemistry—greater functional group tolerance, milder conditions, and improved atom economy—have spurred the development of sophisticated catalytic systems.

This guide provides a comparative analysis of the leading catalytic strategies for synthesizing substituted benzoic acids. We will move beyond simple protocols to explore the mechanistic underpinnings of each system, offering insights into the rationale behind experimental choices. This resource is designed for researchers, scientists, and drug development professionals seeking to select the optimal catalytic approach for their specific synthetic challenges.

The Benchmark: Grignard Reagent Carboxylation

Before delving into catalytic systems, it is essential to acknowledge the classic Grignard reaction, which serves as a valuable benchmark. This method involves the reaction of an organomagnesium halide (Grignard reagent) with solid carbon dioxide (dry ice), followed by an acidic workup.[2][3]

The Grignard carboxylation is robust and often high-yielding for simple aryl halides. However, its significant limitation lies in its poor functional group tolerance. The highly nucleophilic and basic nature of the Grignard reagent makes it incompatible with acidic protons (e.g., alcohols, amines) and many electrophilic functional groups (e.g., esters, ketones, nitriles). This constraint often necessitates the use of protecting group strategies, adding steps and reducing overall efficiency.

Workflow for Grignard Carboxylation

cluster_prep Grignard Reagent Formation cluster_react Carboxylation & Work-up A Aryl Halide (Ar-X) + Mg Turnings C Phenylmagnesium Bromide (Ar-MgX) A->C Reflux B Anhydrous Ether B->C Solvent E Magnesium Carboxylate Salt C->E Nucleophilic Attack D Crushed Dry Ice (CO2) D->E G Benzoic Acid (Ar-COOH) E->G Protonation F Aqueous Acid (e.g., HCl) F->G

Caption: General workflow for benzoic acid synthesis via the Grignard reaction.

Transition Metal Catalysis: A Paradigm Shift

Transition metal-catalyzed carboxylation reactions have emerged as powerful alternatives to classical methods, offering milder conditions and vastly superior functional group tolerance. These methods typically involve the direct coupling of an organic (pseudo)halide with CO₂, bypassing the need for pre-formed, highly reactive organometallic reagents.[4] We will compare the three most prominent systems: Palladium, Nickel, and Copper.

Palladium-Catalyzed Carboxylation

Palladium catalysis represents a cornerstone of modern cross-coupling chemistry, and its application to carboxylation is no exception. The first catalytic carboxylation of aryl bromides was reported by Correa and Martín in 2009, a significant breakthrough that demonstrated the feasibility of direct CO₂ insertion into a Pd-C bond.[5][6]

Mechanism and Rationale: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: A low-valent Pd(0) species, typically stabilized by a bulky, electron-rich phosphine ligand like tBuXPhos or DavePhos, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.[6] The choice of ligand is critical; these ligands promote the oxidative addition step and stabilize the active catalyst.

  • CO₂ Insertion: This is often the most challenging step. Carbon dioxide inserts into the Aryl-Pd bond to form a palladium carboxylate complex.

  • Reductive Step & Catalyst Regeneration: The Pd(II) carboxylate must be reduced back to the active Pd(0) catalyst. This is typically achieved via transmetalation with a stoichiometric organometallic reductant, such as diethylzinc (Et₂Zn), followed by reductive elimination.[6] The reductant is a key component, but its use detracts from the overall atom economy. More recent advancements have utilized visible-light photoredox co-catalysis to drive the reductive elimination step, avoiding the need for metallic reductants.[6][7]

pd0 Pd(0)Lu2099 pdiia Ar-Pd(II)Lu2099-X pd0->pdiia Oxidative Addition (Ar-X) pdiib ArCOO-Pd(II)Lu2099-X pdiia->pdiib COu2082 Insertion zn_carboxylate Zinc Carboxylate pdiib->zn_carboxylate Transmetalation (Etu2082Zn) et_pd_br Et-Pd(II)Lu2099-Br pdiib->et_pd_br Benzoic Acid Benzoic Acid zn_carboxylate->Benzoic Acid Acidic Work-up et_pd_br->pd0 Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed carboxylation with a stoichiometric reductant.

Performance and Scope: Palladium systems show excellent tolerance for a wide range of functional groups. However, they often require high pressures of CO₂ (up to 10 atm) and the use of pyrophoric and expensive reductants like Et₂Zn.[6] The development of photoredox-assisted methods has allowed for reactions under atmospheric CO₂ pressure.[7]

SubstrateCatalyst SystemReductant/ConditionsYield (%)Reference
4-BromobiphenylPd(OAc)₂ / tBuXPhosEt₂Zn, 10 atm CO₂95[6]
4-ChloroacetophenonePd(OAc)₂ / DavePhos / Ir-photocatalystVisible light, 1 atm CO₂85[6]
3-BromopyridinePd(OAc)₂ / tBuXPhosEt₂Zn, 10 atm CO₂78[6]

Nickel-Catalyzed Carboxylation

Nickel, being more earth-abundant and significantly cheaper than palladium, presents an attractive alternative for large-scale applications. Ni-catalyzed carboxylations are particularly effective for less reactive but more economical aryl chlorides.[4][8]

Mechanism and Rationale: The mechanism of nickel-catalyzed carboxylation is more complex and can involve Ni(0), Ni(I), and Ni(II) intermediates. A common pathway involves:

  • Reduction: A Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂) is reduced in situ to an active Ni(0) species by a stoichiometric reductant, typically manganese (Mn) or zinc (Zn) powder.[8][9]

  • Oxidative Addition: The Ni(0) complex reacts with the aryl halide to form an Ar-Ni(II)-X species.

  • Further Reduction & CO₂ Insertion: This Ar-Ni(II)-X intermediate can be further reduced to a highly reactive Ar-Ni(I) species, which then readily reacts with CO₂.[8][10] The use of additives like tetraethylammonium iodide (Et₄NI) can facilitate this single-electron transfer (SET) process.[4]

  • Product Formation: The resulting Ni(I) carboxylate is reduced to regenerate the Ni(0) catalyst and release the carboxylate product.

ni0 Ni(0)Lu2099 niiia Ar-Ni(II)Lu2099-Cl ni0->niiia Oxidative Addition (Ar-Cl) nii Ar-Ni(I)Lu2099 niiia->nii Reduction (Mn) ni_carboxylate ArCOO-Ni(I)Lu2099 nii->ni_carboxylate COu2082 Insertion ni_carboxylate->ni0 Reduction (Mn) carboxylate_product Carboxylate ni_carboxylate->carboxylate_product cu_i (NHC)Cu-X ar_cu_i (NHC)Cu-Ar cu_i->ar_cu_i Transmetalation (Ar-B(OH)u2082, Base) cu_carboxylate (NHC)Cu-OOCAr ar_cu_i->cu_carboxylate COu2082 Insertion cu_carboxylate->cu_i Catalyst Regeneration carboxylate_product Carboxylate cu_carboxylate->carboxylate_product Work-up

Caption: Catalytic cycle for Cu-catalyzed carboxylation of aryl boronic acids.

Performance and Scope: The use of readily available aryl boronic acids as substrates is a major advantage, as they are generally stable and compatible with a wide array of functional groups like ketones, esters, and nitriles. [1][11]Reactions typically proceed at or slightly above room temperature under 1 atm of CO₂, making the protocol experimentally simple and safe. [11][12]

Substrate Catalyst System Base/Conditions Yield (%) Reference
4-Acetylphenylboronic acid (IPr)CuCl KOMe, 1 atm CO₂ 95 [1][11]
Naphthalen-2-ylboronic acid (IPr)CuCl KOMe, 1 atm CO₂ 89 [1][11]

| 4-(Trifluoromethyl)phenylboronic acid | (IPr)CuCl | KOMe, 1 atm CO₂ | 85 | [1][11]|

Comparative Summary of Catalytic Systems

FeaturePalladium CatalysisNickel CatalysisCopper Catalysis
Cost HighLowModerate
Typical Substrates Aryl Bromides, Triflates, ChloridesAryl/Vinyl Chlorides, Benzyl HalidesAryl Boronic Acids, Aryl Iodides
Key Advantages Well-studied, high reactivity, broad scopeExcellent for aryl chlorides, low costExcellent functional group tolerance, mild conditions (1 atm CO₂, RT)
Key Limitations Cost, often requires high CO₂ pressure, pyrophoric/stoichiometric reductantsCan be sensitive to ligand choice, requires reductantSubstrate often needs pre-functionalization (to boronic acid)
Typical Reductant Et₂Zn, PhotoredoxMn, Zn, ElectrochemistryOften not required for boronic acids

Experimental Protocols

Protocol 1: Ni-Catalyzed Carboxylation of an Aryl Chloride

Adapted from Fujihara, T. et al., J. Am. Chem. Soc., 2012. [8] Objective: To synthesize 4-biphenylcarboxylic acid from 4-chlorobiphenyl.

  • Preparation: In a glovebox, add NiCl₂(PPh₃)₂ (16.4 mg, 0.025 mmol, 5 mol%), 4-chlorobiphenyl (94.3 mg, 0.5 mmol), manganese powder (82.4 mg, 1.5 mmol), and tetraethylammonium iodide (Et₄NI) (128.5 mg, 0.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the tube.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a CO₂ balloon (1 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The color of the solution will typically change, indicating reaction progress.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-biphenylcarboxylic acid.

Protocol 2: Cu-Catalyzed Carboxylation of an Aryl Boronic Acid

Adapted from Yu, D. et al., Org. Chem. Front., 2019. [1][11] Objective: To synthesize 4-acetylbenzoic acid from 4-acetylphenylboronic acid.

  • Catalyst Preparation: In a glovebox, add (IPr)CuCl (12.1 mg, 0.025 mmol, 5 mol%) and KOMe (56.1 mg, 0.8 mmol) to an oven-dried Schlenk tube. Rationale: KOMe acts as the base to activate the boronic acid for transmetalation.

  • Reagent Addition: Add 4-acetylphenylboronic acid (82.0 mg, 0.5 mmol) and a magnetic stir bar to the tube.

  • Solvent and Reaction Setup: Add 2.0 mL of anhydrous THF. Seal the tube, remove it from the glovebox, and connect it to a CO₂ balloon (1 atm).

  • Reaction: Stir the reaction mixture at 50 °C for 12 hours.

  • Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl until pH ~2-3.

  • Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of substituted benzoic acids has evolved dramatically from stoichiometric Grignard reactions to highly sophisticated transition metal-catalyzed processes. Palladium, nickel, and copper systems each offer a unique set of advantages, allowing chemists to tailor their synthetic approach based on substrate availability, cost considerations, and required functional group tolerance.

The future of this field points towards even greater sustainability and efficiency. The development of catalysts based on earth-abundant metals like iron and cobalt is a burgeoning area. Furthermore, the integration of flow chemistry, electrochemistry, and photocatalysis will continue to push the boundaries, enabling carboxylations under even milder conditions, with lower catalyst loadings, and without the need for stoichiometric chemical reductants. These innovations will ensure that the synthesis of these vital carboxylic acids becomes increasingly green, cost-effective, and powerful.

References

  • Yu, D., et al. (2019). Cu-Catalysed carboxylation of aryl boronic acids with CO₂. Organic Chemistry Frontiers.
  • Zhang, Y., et al. (2019). Cu-Catalysed carboxylation of aryl boronic acids with CO₂. RSC Publishing.
  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Docsity.
  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
  • Ukai, K., et al. (2006). Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO₂. Journal of the American Chemical Society.
  • University of Colorado Denver. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Colorado Denver.
  • University of Calgary. (n.d.). ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. University of Calgary.
  • Correa, A., & Martín, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. R Discovery.
  • Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society.
  • Wang, P., et al. (2022). Nickel-catalyzed divergent formylation and carboxylation of aryl halides with isocyanides. Organic & Biomolecular Chemistry.
  • Scafato, P., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. PMC - NIH.
  • Correa, A., et al. (2013). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO₂. ACS Publications.
  • Wang, Z., et al. (2018). Visible-light photoredox-catalyzed carboxylation of benzyl halides with CO₂: Mild and transition-metal-free. ResearchGate.
  • Fujihara, T., et al. (2012). Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. Organic Chemistry Portal.
  • Wu, L., et al. (2018). Photoredox‐catalyzed transition‐metal‐free carboxylation of benzyl halides with CO₂. ResearchGate.
  • Liu, Y., et al. (2022). Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO₂. Research Communities by Springer Nature.
  • Daugulis, O., & Hung, C-L. (2013). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal.
  • Martín, R., & Correa, A. (2014). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO₂. PMC - NIH.

Sources

A Comparative Guide to Impurity Profiling of Synthetic 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of 4-Chloro-2,3-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. It is designed to offer field-proven insights and actionable protocols grounded in authoritative regulatory standards.

Introduction: The Criticality of Purity

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any API intermediate, controlling its purity is paramount. Impurities, even in minute quantities, can affect the stability, efficacy, and safety of the final drug product. Regulatory bodies, governed by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at or above a specified threshold.[1][2][3]

This guide delves into the genesis of potential impurities during the synthesis of this compound and provides a comparative analysis of the primary analytical techniques used for their detection, identification, and quantification. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in established scientific principles.

The Genesis of Impurities: A Synthetic Route Analysis

Understanding the potential impurities in a drug substance begins with a thorough analysis of its synthetic pathway. While multiple routes to this compound exist, a common strategy involves the halogenation and subsequent functional group manipulation of a difluorinated aromatic precursor. A plausible and illustrative pathway, extrapolated from patented syntheses of close structural isomers, starts from 1,2-difluorobenzene.[4]

Plausible Synthetic Pathway:

  • Chlorination: Electrophilic aromatic substitution of 1,2-difluorobenzene introduces a chlorine atom. This step is seldom perfectly regioselective, leading to the formation of positional isomers.

  • Friedel-Crafts Acylation: The resulting chlorodifluorobenzene is acylated (e.g., with acetyl chloride and a Lewis acid catalyst like AlCl₃) to introduce a ketone functionality. Again, this reaction can produce a mixture of isomers.

  • Haloform Reaction/Oxidation: The methyl ketone is then oxidized to a carboxylic acid (e.g., using sodium hypochlorite) to yield the final product.

This multi-step synthesis inherently gives rise to several classes of impurities as defined by ICH Q3A guidelines.[1][5]

Potential Process-Related Organic Impurities:

  • Starting Materials: Unreacted 1,2-difluorobenzene or 3,4-difluorochlorobenzene.

  • Intermediates: Carryover of the acetophenone intermediate (e.g., 1-(4-chloro-2,3-difluorophenyl)ethan-1-one).

  • By-products (Isomers): The most significant challenge is often the presence of positional isomers formed during the chlorination and acylation steps. For example, 2-chloro-3,4-difluorobenzoic acid and other regioisomers can be formed and may be difficult to separate from the desired product.[1][4]

  • By-products (Other): Over-chlorinated species (e.g., dichloro-difluorobenzoic acid) can arise from aggressive chlorination conditions.[1]

  • Reagents & Catalysts: While typically inorganic, residues from reagents like AlCl₃ or FeCl₃ can persist.

The following diagram illustrates this logical flow from synthesis to potential impurities.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Genesis of Impurities A 1,2-Difluorobenzene B Chlorination (e.g., Cl2, FeCl3) A->B I1 Starting Material (Unreacted 1,2-Difluorobenzene) A->I1 C Chlorodifluorobenzene Isomers B->C I4 Over-chlorinated By-products B->I4 Side Reaction D Friedel-Crafts Acylation (e.g., AcCl, AlCl3) C->D I3 Isomeric By-products (e.g., 2-Chloro-3,4-difluorobenzoic acid) C->I3 Regioselectivity E Chloro-difluoroacetophenone Isomers D->E F Oxidation (e.g., NaOCl) E->F I2 Intermediate (Acetophenone derivative) E->I2 G Crude this compound F->G

Caption: Synthetic pathway and the origin of process-related impurities.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for resolving the complex mixture of the target compound and its closely related impurities. The primary contenders for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the cornerstone technique for analyzing non-volatile and thermally labile compounds, making it ideally suited for benzoic acid derivatives.[6][7]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.

  • Strengths for this Application:

    • Direct Analysis: No derivatization is required for the carboxylic acid group, simplifying sample preparation and avoiding potential side reactions.

    • Versatility: A wide range of stationary phase chemistries and mobile phase conditions can be screened to optimize the separation of challenging isomers.

    • Robustness: Well-established, reliable technology for quality control environments.

  • Limitations:

    • Solvent Consumption: Can generate significant volumes of solvent waste, although modern UHPLC systems mitigate this.

    • Peak Capacity: While excellent, it can sometimes be challenging to resolve all closely related isomers in a single run without extensive method development.

Gas Chromatography (GC)

GC offers exceptional separation efficiency for volatile compounds. However, its application to acidic molecules like this compound has a critical prerequisite.

  • Principle: Separation is based on the partitioning of volatile analytes between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inside of a long capillary column.

  • Strengths for this Application:

    • High Efficiency: Capillary GC columns provide very high resolution, which can be advantageous for separating volatile impurities.[6]

    • MS Compatibility: GC-MS is a powerful tool for structural elucidation of unknown volatile impurities.

  • Limitations:

    • Derivatization Required: Carboxylic acids are polar and non-volatile, requiring derivatization (e.g., esterification to their methyl esters) before GC analysis. This extra step adds time, complexity, and a potential source of error.[8]

    • Thermal Instability: The high temperatures used in the GC inlet and oven can potentially cause degradation of thermally sensitive impurities.

Head-to-Head Comparison: HPLC vs. GC-MS

The decision between HPLC and GC is primarily driven by the properties of the analyte and the specific goals of the analysis.

ParameterHPLC / UHPLCGas Chromatography (GC-MS)
Sample Preparation Simple dissolution in a suitable solvent.Derivatization required (e.g., esterification). More complex and time-consuming.
Analyte Suitability Excellent. Ideal for non-volatile, polar acids.[7]Poor (without derivatization). Only suitable for volatile impurities or after conversion of the acid.
Isomer Separation Highly effective, especially with specialized columns (e.g., PFP).Can be effective for volatile isomers post-derivatization.
Sensitivity High, detector-dependent (UV, DAD, MS).Generally very high, especially with MS detection.[8]
Speed UHPLC offers very fast analysis times (< 5 min).Run times are typically fast, but sample prep adds significant time.
Cost per Analysis Higher due to solvent consumption.[7]Lower due to minimal solvent use (carrier gas is the main consumable).[7]
Primary Application Recommended. Routine QC, purity testing, stability studies.Identification of volatile impurities, complementary analysis.

In-Depth Protocol: A Validated HPLC Method for Isomer Separation

The key to a successful impurity profile is an analytical method that can separate the main component from all potential impurities, especially positional isomers. Standard C18 columns are workhorses but may not provide sufficient selectivity for halogenated isomers. Pentafluorophenyl (PFP) stationary phases offer alternative selectivity through multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, and shape selectivity), making them exceptionally powerful for this application.[3][9][10]

The following protocol outlines a robust, stability-indicating UHPLC method.

Experimental Workflow

cluster_workflow Analytical Workflow A Sample Preparation (Accurate weighing, dissolution in Diluent) B System Suitability Test (SST) (Inject standard, verify resolution, tailing, precision) A->B C UHPLC-DAD/MS Analysis (Inject sample, acquire data) B->C D Data Processing (Peak integration, identification by RT and/or m/z) C->D E Quantification & Reporting (Calculate % area, apply RRFs, compare to thresholds) D->E

Caption: A typical workflow for HPLC-based impurity profiling.

Step-by-Step Protocol

Instrumentation and Columns:

  • System: UHPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column Comparison:

    • Primary (Recommended): PFP Column (e.g., 100 x 2.1 mm, 1.8 µm). Offers superior selectivity for halogenated isomers.

    • Alternative (Orthogonal): C18 Column (e.g., 100 x 2.1 mm, 1.8 µm). For confirmation and separation of non-polar impurities.

Reagents and Solutions:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm.

  • Formic Acid (FA): LC-MS grade.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterRecommended Condition
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
DAD Wavelength 210 nm (for general detection) & 254 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to achieve a final concentration of ~0.5 mg/mL.

  • Vortex to ensure complete dissolution and transfer an aliquot to an HPLC vial.

System Suitability (Self-Validation):

Before sample analysis, inject a standard mixture containing the main compound and known key impurities (if available). The system is deemed ready if:

  • Resolution (Rs): The resolution between this compound and its most critical isomeric impurity is > 2.0.

  • Tailing Factor (Tf): The tailing factor for the main peak is ≤ 1.5.

  • Precision: Relative standard deviation (RSD) for six replicate injections of the main peak area is ≤ 1.0%.

Data Interpretation and Adherence to Regulatory Standards

Interpreting the data requires not only identifying and quantifying the impurities but also evaluating them against regulatory thresholds.

Identification and Quantification
  • Identification: Impurities are initially identified by their Relative Retention Time (RRT) compared to the main peak. Confirmation is achieved by spiking with known impurity standards or by using a mass spectrometer for mass-to-charge ratio (m/z) confirmation.

  • Quantification: Impurities are typically quantified by area percent (Area %). It is crucial to note that different impurities may have different UV responses. For accurate quantification, a Relative Response Factor (RRF) for each impurity should be determined and applied.

Regulatory Context: ICH Q3A Thresholds

The ICH Q3A(R2) guideline provides a framework for action based on impurity levels, which are tied to the Maximum Daily Dose (MDD) of the final drug product.[1][2][4]

ThresholdMDD ≤ 2 g/day Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.
Identification ≥ 0.10%The structure of any impurity at or above this level must be determined.
Qualification ≥ 0.15%Any impurity at or above this level must be assessed for biological safety.

Table based on ICH Q3A(R2) guidelines.[1][4]

A comprehensive impurity profile report should tabulate each detected impurity, its RRT, its level (as Area % and after RRF correction), and note whether it exceeds the reporting, identification, or qualification thresholds.

Conclusion

A robust impurity profiling strategy for this compound is fundamental to ensuring the quality and safety of downstream APIs. This guide establishes that:

  • Synthesis Dictates Impurity Profile: A thorough understanding of the synthetic route is the first step in predicting potential impurities, with positional isomers being a primary concern.

  • HPLC is the Primary Tool: Due to the non-volatile and polar nature of the target molecule, HPLC is the method of choice, eliminating the need for complex derivatization.

  • Column Chemistry is Key: For separating closely related halogenated isomers, specialized stationary phases like Pentafluorophenyl (PFP) offer superior selectivity and resolving power compared to standard C18 columns.

  • Regulatory Compliance is Non-Negotiable: All profiling activities must be conducted within the framework of regulatory guidelines, such as ICH Q3A, to ensure that impurities are appropriately reported, identified, and qualified.

By implementing the comparative insights and detailed protocols within this guide, researchers and drug developers can establish a scientifically sound, efficient, and compliant control strategy for this compound.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. [Link]
  • MAC-MOD Analytical. Exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]
  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-difluorobenzoic Acid.
  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC)
  • Lab Manager.

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of Analytical Methods for Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Halobenzoic Acids

Halobenzoic acids (HBAs) are a class of compounds significant in environmental monitoring as metabolites of polychlorinated biphenyls (PCBs) and in pharmaceutical development as synthetic intermediates.[1][2] Their accurate and precise quantification is paramount for toxicological assessments, environmental remediation, and ensuring the quality of pharmaceutical products. However, the inherent polarity and varying volatility of HBAs present distinct analytical challenges. This guide provides an in-depth comparison of the primary analytical techniques used for HBA determination, focusing on the critical performance metrics of accuracy and precision. We will delve into the causality behind experimental choices, present validated performance data, and offer detailed protocols to ensure trustworthy and reproducible results.

The Analytical Gauntlet: Key Challenges in HBA Determination

Analyzing HBAs effectively requires overcoming several intrinsic chemical properties:

  • High Polarity: The carboxylic acid group makes HBAs highly polar, which can lead to poor peak shape (tailing) and low volatility, complicating gas chromatographic analysis.[3]

  • Matrix Complexity: HBAs are often found in complex matrices like soil, water, or biological fluids, necessitating robust sample preparation to remove interfering substances.[1][4]

  • Structural Similarity: The presence of numerous isomers (e.g., different chlorination patterns on the benzoic acid ring) demands high-resolution separation techniques for unambiguous identification and quantification.[1]

To address these challenges, analysts primarily turn to two powerful separation science domains: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with Capillary Electrophoresis (CE) emerging as a potent alternative.

Gas Chromatography (GC): The Gold Standard for Volatile and Semi-Volatile Compounds

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a benchmark technique for the analysis of halogenated organic compounds due to its high sensitivity and selectivity.[5] However, for non-volatile compounds like HBAs, direct analysis is often impractical.[6]

The Causality of Derivatization in GC

The core challenge with GC analysis of HBAs is their low volatility and high polarity due to the carboxylic acid functional group.[3] To overcome this, a chemical modification step known as derivatization is essential. This process converts the polar carboxylic acid into a less polar, more volatile ester.[6]

Why Derivatize?

  • Increases Volatility: By replacing the active hydrogen on the hydroxyl group of the carboxylic acid, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point and allowing the compound to be vaporized in the GC inlet without decomposition.[6]

  • Improves Peak Shape: The derivatized analytes are less prone to adsorption on the surfaces of the GC inlet and column, resulting in sharper, more symmetrical peaks, which is crucial for accurate integration and precise quantification.[6]

  • Enhances Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can dramatically increase the response of an electron capture detector (ECD), a common detector for halogenated compounds.[7]

Common derivatization reactions for carboxylic acids include alkylation (e.g., esterification with diazomethane or alcohols with an acid catalyst) and silylation (reaction with reagents like BSTFA).[7][8] The choice of reagent depends on factors like reaction efficiency, stability of the derivative, and potential for side reactions.[1] For instance, diazomethane is highly efficient but also toxic and explosive, requiring careful handling.[1]

Experimental Workflow & Protocol: SPE-GC-MS for Chlorobenzoic Acids (CBAs) in Soil

This protocol outlines a validated method for determining chlorobenzoic acid isomers in complex soil matrices.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Soil Sample ASE 2. Accelerated Solvent Extraction (ASE) Sample->ASE Acetone/Hexane GPC 3. Gel Permeation Chromatography (GPC) Cleanup ASE->GPC Remove high MW interferences Deriv 4. Derivatization (e.g., with Diazomethane) GPC->Deriv Esterification Inject 5. GC Injection Deriv->Inject Inject Methylated CBAs Sep 6. Chromatographic Separation (e.g., DB-5 column) Inject->Sep Detect 7. Mass Spectrometric Detection (EI-MS) Sep->Detect Data 8. Data Analysis Detect->Data Quantification

Caption: Workflow for the analysis of HBAs using GC-MS, including sample preparation and analysis steps.

  • Sample Extraction:

    • Accurately weigh 10 g of the soil sample.

    • Perform accelerated solvent extraction (ASE) using a mixture of acetone and hexane. This technique uses elevated temperature and pressure to achieve rapid and efficient extraction.[1]

  • Extract Cleanup:

    • Concentrate the extract and subject it to Gel Permeation Chromatography (GPC) for cleanup.

    • Causality: GPC is a size-exclusion chromatography technique that effectively removes large interfering molecules like lipids and humic substances, which can contaminate the GC system and interfere with quantification.[1]

  • Derivatization:

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Add an ethereal solution of diazomethane. The reaction is typically performed at a low temperature (e.g., 5°C) for about 1 hour to convert the CBAs to their corresponding methyl esters.[1]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Separation: Use a capillary column such as a DB-5, which provides good separation for a wide range of semi-volatile organic compounds.[1]

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode, monitoring for characteristic ions of the CBA methyl esters for quantification.[1]

Performance: Accuracy and Precision

GC-based methods, when properly validated, demonstrate excellent accuracy and precision.

ParameterPerformance MetricTypical ValueSource
Accuracy Recovery (%)98 - 105%[9]
Precision Relative Standard Deviation (RSD)< 5%[9]
Limit of Quantification (LOQ) Concentration1 - 10 ng/g (in soil)[1]
Linearity Correlation Coefficient (r²)> 0.999[9]
Performance data for a validated GC-MS method for benzoic acid in fruit juice, demonstrating typical performance.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Compounds

HPLC is inherently well-suited for analyzing polar compounds like HBAs, often without the need for derivatization.[10] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode used.

The Causality of Mobile Phase Selection in HPLC

In reversed-phase HPLC, the separation is governed by the partitioning of the analyte between the mobile and stationary phases. For acidic compounds like HBAs, the pH of the mobile phase is a critical parameter.

Why Control pH?

  • Retention Control: The protonated (acidic) form of an HBA is less polar than its deprotonated (anionic) conjugate base. By acidifying the mobile phase (e.g., with phosphoric or formic acid), the equilibrium is shifted towards the more nonpolar, protonated form. This increases its affinity for the nonpolar C18 stationary phase, leading to longer retention times and better separation from polar, early-eluting interferences.[11]

  • Improved Peak Shape: Analyzing acids at a pH where they are partially ionized can lead to broad, tailing peaks. Maintaining a pH at least 2 units below the pKa of the analyte ensures it is in a single, un-ionized form, resulting in sharp, symmetrical peaks essential for precision.

Experimental Workflow & Protocol: HPLC-UV for HBAs in Water

This protocol describes a common approach for the determination of HBAs in aqueous samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample 1. Water Sample Adjust 2. Acidify Sample (e.g., pH < 2) Sample->Adjust SPE 3. Solid-Phase Extraction (SPE) on C18 Cartridge Adjust->SPE Load Sample Elute 4. Elute with Organic Solvent (e.g., Acetonitrile) SPE->Elute Wash & Elute Inject 5. HPLC Injection Elute->Inject Reconstitute in Mobile Phase Sep 6. Isocratic/Gradient Separation (C18 Column) Inject->Sep Acidified Mobile Phase (Acetonitrile/Water) Detect 7. UV Detection (e.g., 234 nm) Sep->Detect Data 8. Data Analysis Detect->Data Quantification

Caption: Workflow for the analysis of HBAs using HPLC-UV, highlighting the key sample preparation and analysis stages.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Take a known volume of the water sample (e.g., 200 mL).

    • Acidify the sample to pH < 2 with an acid like HCl. This ensures the HBAs are in their protonated form for optimal retention on the SPE cartridge.[12]

    • Condition a C18 SPE cartridge with acetonitrile followed by acidified water.[13]

    • Pass the acidified sample through the cartridge. The HBAs will be retained on the nonpolar C18 sorbent.[4]

    • Wash the cartridge with water to remove polar interferences.

    • Elute the HBAs from the cartridge with a small volume of a suitable organic solvent like acetonitrile.[13]

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

  • HPLC-UV Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate at pH 4.4) and an organic modifier like methanol or acetonitrile.[11]

    • Column: A C18 column is standard for this type of analysis.[11]

    • Injection: Inject an aliquot of the prepared sample.

    • Detection: Monitor the column eluent with a UV detector. Benzoic acids have a strong chromophore and can typically be detected at wavelengths around 204-234 nm.[11][13]

Performance: Accuracy and Precision

HPLC methods offer a robust and reliable alternative to GC, particularly for routine analysis.

ParameterPerformance MetricTypical ValueSource
Accuracy Recovery (%)87 - 95%[11][13]
Precision Relative Standard Deviation (RSD)4.6 - 9.9%[13]
Limit of Quantification (LOQ) Concentration0.05 µg/L (in water)[13]
Linearity Correlation Coefficient (r²)> 0.999[11]
Performance data for validated HPLC-UV methods for benzoic acid derivatives.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[14] For small molecules like HBAs, Micellar Electrokinetic Chromatography (MEKC) is a powerful mode of CE that allows for the separation of both charged and neutral molecules.[14]

The Causality of MEKC: In MEKC, a surfactant (like cetyltrimethylammonium bromide, CTAB) is added to the buffer above its critical micelle concentration.[15] These micelles act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. This provides a chromatographic-like separation mechanism in addition to the electrophoretic separation, enabling high-resolution analysis of complex mixtures.[14]

Performance: Accuracy and Precision

CE methods are known for their high separation efficiency and minimal sample/reagent consumption.[14]

ParameterPerformance MetricTypical ValueSource
Accuracy Recovery (%)95 - 105% (typical goal)[14]
Precision Relative Standard Deviation (RSD)< 3%[16]
Limit of Detection (LOD) ConcentrationLow µg/mL to ng/mL range[15]
Linearity Correlation Coefficient (r²)> 0.99[15]
Typical validation parameters for CE methods demonstrate its high precision and reliability.

Comparative Summary and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, including sensitivity, matrix complexity, available equipment, and the need for structural confirmation.

MethodPrincipleDerivatization Required?Key AdvantagesKey LimitationsBest Suited For
GC-MS Partitioning between gas mobile phase and liquid/solid stationary phase.Yes , for HBAs.Highest sensitivity and specificity; definitive structural confirmation.[2][5]Derivatization adds time, complexity, and potential for error.[10]Trace-level analysis in complex matrices; definitive identification of isomers.
HPLC-UV Partitioning between liquid mobile phase and solid stationary phase.No , typically.Robust, reliable, and widely available; simpler sample preparation.[10]Lower sensitivity than GC-MS; potential for co-elution with matrix components.Routine quality control; analysis of less complex samples; quantification at moderate concentrations.
CE Differential migration of ions in an electric field.No .Extremely high separation efficiency; very low sample/reagent consumption.[14]Lower concentration sensitivity compared to GC/LC-MS; can be sensitive to matrix effects.Analysis of complex mixtures of isomers; research applications where high resolution is critical.

Conclusion: A Multi-Tool Approach to HBA Analysis

No single technique is universally superior for the analysis of halobenzoic acids.

  • GC-MS remains the ultimate tool for trace-level quantification and unambiguous identification, especially in challenging matrices, with the caveat that it requires a well-optimized derivatization step.

  • HPLC-UV offers a pragmatic, robust, and reliable workhorse method for routine analysis where the highest sensitivity is not required. Its simplicity and direct analysis capabilities make it highly attractive.

  • Capillary Electrophoresis provides unparalleled separation efficiency, making it an excellent problem-solving tool for complex isomer mixtures that are difficult to resolve by chromatography.

As a Senior Application Scientist, my recommendation is to select the technique that best aligns with the specific data quality objectives of your project. For regulatory submissions or trace contaminant analysis, a validated GC-MS or LC-MS method is indispensable. For process monitoring or routine quality control, a well-developed HPLC-UV method often provides the optimal balance of performance, speed, and cost-effectiveness. The key to success lies not just in the instrument, but in a thorough understanding of the sample preparation and analytical causality that underpins a precise and accurate result.

References

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Acids: Derivatiz
  • Chemistry LibreTexts. (2023). Derivatization.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • EPA. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-rnethyl-,2-(3,5-dimethylbenzoyl)-2~(1 N-(1 ,l -dimethylethyl).
  • BENZOIC ACID. (n.d.).
  • Reiner, E. J., et al. (2010).
  • ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
  • The Royal Society of Chemistry. (n.d.). EPA Method 525.3.
  • EPA. (n.d.). EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom.
  • ScienceDirect. (2024). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater.
  • PubMed. (2009). Development and validation of an ultra-high-performance liquid chromatography coupled to time-of-flight mass spectrometry method to quantify benzoic acid and long-chain monocarboxylic acids (C12-C28) in atmospheric aerosols. Journal of Chromatography A.
  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Raykol. (n.d.). Application of Solid Phase Extraction in Environmental Sample Analysis.
  • Semantic Scholar. (n.d.). Table 2 from Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • LCGC International. (2006). Extraction Techniques for Environmental Samples.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.).
  • De La Salle University. (n.d.). Method development and validation of capillary electrophoresis: A practical aspect.
  • EPA NEPIS. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water: Supplement 2.
  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Diva. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd.
  • PubMed Central. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. (n.d.).
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • PubMed. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015).
  • PubMed. (2019). Analytical techniques for metabolomic studies: a review. Bioanalysis.
  • Stanford University. (n.d.). Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection.
  • ijarsct. (n.d.). Review on Analytical Techniques in Pharmaceutical Analysis.
  • PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
  • PubMed. (2004). Capillary electrophoresis for the analysis of short-chain organic acids in coffee. Journal of Chromatography A.
  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
  • Journal of Pharmaceutical Negative Results. (n.d.). ANALYTICAL CHEMISTRY: Overview (Techniques & Applications).

Sources

A Senior Application Scientist's Guide to the Efficacy of Purification Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integration of fluorine into molecular scaffolds is a cornerstone of modern discovery, offering profound enhancements to metabolic stability, binding affinity, and lipophilicity. However, these same unique physicochemical properties present significant challenges during purification. The altered polarity, unique intermolecular interactions, and sometimes-elusive chromatographic behavior of organofluorine compounds demand a nuanced approach to separation science.

This guide provides an in-depth comparison of the primary purification techniques available to the modern chemist: traditional flash chromatography (both normal and reverse-phase), the specialized Fluorous Solid-Phase Extraction (FSPE), and the increasingly powerful Supercritical Fluid Chromatography (SFC). We will move beyond mere descriptions to dissect the underlying principles, present comparative experimental data, and provide actionable protocols to empower you to select and optimize the most effective purification strategy for your fluorinated molecules.

The Fluorine Factor: Understanding the Purification Challenge

The high electronegativity of fluorine dramatically alters the electronic properties of a molecule. A C-F bond is highly polarized, yet a perfluoroalkyl chain can create a nonpolar, "fluorophilic" microenvironment. This duality is central to the purification challenges encountered. Unlike traditional hydrocarbons, fluorinated molecules exhibit weaker van der Waals interactions and a reduced propensity for hydrogen bonding, leading to atypical retention behaviors on standard silica and C18 stationary phases. Often, fluorinated compounds co-elute with less polar impurities in normal-phase chromatography or elute too quickly in reverse-phase, making baseline separation difficult to achieve.

Comparative Analysis of Key Purification Methodologies

The selection of a purification method is a critical decision that impacts yield, purity, throughput, and resource consumption. Below, we compare the four most relevant techniques for the purification of fluorinated compounds.

Normal-Phase Flash Chromatography

Principle of Separation: This technique relies on the differential adsorption of compounds onto a polar stationary phase (typically silica gel) and their elution with a non-polar mobile phase. Separation is driven by polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the stationary phase.

Expertise & Experience in Application: For moderately polar fluorinated compounds, normal-phase flash chromatography remains a viable and accessible option. However, the unique electronic nature of fluorinated molecules often leads to weak interactions with silica gel, resulting in poor retention and co-elution with non-polar byproducts. Increasing the mobile phase polarity to improve retention of the target compound can often lead to the elution of more polar impurities, thus compromising purity. One common issue is the similar chromatographic behavior of a fluorinated product and its non-fluorinated precursor, which can make separation challenging if the reaction has not gone to completion.

Limitations and Causality:

  • Poor Retention: Highly fluorinated compounds can be quite non-polar and may elute very quickly, offering a limited separation window.

  • Tailing of Polar Fluorinated Heterocycles: Fluorinated nitrogen-containing heterocycles can interact strongly with surface silanols on the silica gel, leading to significant peak tailing and reduced resolution. The use of additives like triethylamine or ammonia in the mobile phase can mitigate this by competing for active sites on the silica.

  • Solvent Consumption: Can be high, especially for difficult separations requiring shallow gradients.

Reverse-Phase Flash Chromatography

Principle of Separation: In this modality, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically water with methanol or acetonitrile). Separation is based on hydrophobic interactions; more non-polar compounds are retained longer.

Expertise & Experience in Application: Reverse-phase chromatography is often a more effective choice for the purification of polar fluorinated compounds, particularly those containing ionizable groups or a higher ratio of heteroatoms to fluorine.[1] The hydrophobic nature of perfluoroalkyl chains can lead to strong retention on C18 phases, which can be modulated by the organic content of the mobile phase.[2] This technique is particularly advantageous when dealing with highly polar impurities, which will elute in the solvent front.

Limitations and Causality:

  • Poor Retention of Highly Polar Analytes: Some polar fluorinated molecules may still have insufficient retention, even on C18.

  • Solvent and Time Intensive: The use of aqueous mobile phases necessitates a subsequent, often time-consuming, lyophilization or evaporation step to isolate the purified compound.

  • Orthogonality: Provides an excellent orthogonal technique to normal-phase chromatography. If a separation is difficult on silica, it is often readily achieved on C18, and vice-versa.

Fluorous Solid-Phase Extraction (FSPE)

Principle of Separation: FSPE leverages the unique principle of "fluorous-fluorous" interactions. A fluorous stationary phase (silica gel modified with a perfluoroalkyl chain, such as -Si(CH₃)₂CH₂CH₂C₈F₁₇) strongly retains compounds with a high fluorine content (either intrinsically or via a fluorous tag).[3][4] The separation is akin to a filtration rather than traditional chromatography.[5]

Expertise & Experience in Application: FSPE is an exceptionally powerful and predictable technique for separating highly fluorinated compounds from their non-fluorous counterparts.[5][6] The process is typically binary: a "fluorophobic" wash (e.g., 80:20 methanol/water) elutes all non-fluorous components, while the desired fluorous compound is retained. A subsequent "fluorophilic" wash (e.g., methanol or THF) then elutes the purified fluorous product. This method is ideal for high-throughput parallel synthesis purification, where its simplicity and efficiency are paramount.[7]

Limitations and Causality:

  • Requires High Fluorine Content: The compound of interest must be sufficiently "fluorous" to be retained. This often necessitates the strategic incorporation of a fluorous tag during synthesis if the molecule itself does not have a high fluorine content.

  • Not a Chromatographic Separation: FSPE is not designed to separate a mixture of different fluorous compounds from each other. It is primarily a catch-and-release technique to separate fluorous from non-fluorous species.

  • Loading Conditions are Critical: The choice of loading solvent and its volume can impact the efficiency of retention. More fluorophilic solvents like THF should be used in smaller volumes to prevent premature elution of the fluorous compound.

Supercritical Fluid Chromatography (SFC)

Principle of Separation: SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase.[8][9] The mobile phase is often modified with a small amount of an organic solvent (e.g., methanol) to modulate its polarity and solvating power. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiencies compared to traditional HPLC.

Expertise & Experience in Application: SFC has emerged as a premier technique for the purification of fluorinated compounds, particularly in the pharmaceutical industry.[8] It offers the speed and normal-phase selectivity often needed for these molecules, but with significantly reduced organic solvent consumption. For many achiral purifications, SFC is now the technique of first choice, with reverse-phase HPLC as the backup.[8] The rapid removal of the CO₂ and small amounts of co-solvent post-collection dramatically reduces the time required for sample workup compared to reverse-phase HPLC.[6][10]

Limitations and Causality:

  • Sample Solubility: Compounds must be soluble in the supercritical fluid/co-solvent mixture. Highly polar or ionic compounds can sometimes present solubility challenges.

  • Instrumentation: Requires specialized instrumentation capable of handling high pressures.

  • Method Development: While powerful, optimizing the co-solvent, additives, pressure, and temperature can be more complex than for standard flash chromatography.

Data-Driven Performance Comparison

To provide a clear, quantitative comparison, the following table summarizes the performance of each technique based on published data and typical laboratory outcomes.

Parameter Normal-Phase Flash Reverse-Phase Flash Fluorous SPE (FSPE) Preparative SFC Supporting Data/Citations
Typical Purity Moderate to HighHighVery High (for fluorous vs. non-fluorous)Very HighSFC and RPLC show similar success rates in purity for library compounds. FSPE provides excellent purity for targeted separations.
Typical Yield Good to ExcellentGood to ExcellentExcellentExcellentRecoveries are generally high across all methods, though SFC showed higher recoveries for some impurities due to better peak shape.[10]
Throughput ModerateLow (due to solvent removal)High (amenable to automation)Very HighSFC is on average three times faster than reverse-phase HPLC.[8] Flash SFC also demonstrates higher productivity than flash LC.[11][12]
Solvent Consumption HighHighLow to ModerateVery Low (organic solvent)SFC can lead to a 48-fold reduction in organic solvent consumption compared to RPLC for large sample sets.[6]
Cost (Operational) LowLowModerate (cartridge cost)Moderate (instrument cost)FSPE cartridges can be reused to reduce cost. SFC has higher initial instrument costs but lower solvent and disposal costs.
"Greenness" PoorPoorGoodExcellentSFC is praised as a 'green' separation technique due to its use of recycled CO₂ and minimal organic co-solvents.[10]

Experimental Protocols & Workflows

To ensure this guide is not just theoretical but also practical, we provide detailed, self-validating protocols for the purification of a model fluorinated compound.

Workflow Visualization: Selecting a Purification Method

The choice of method can be guided by a logical workflow based on the properties of the target compound and the impurities.

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Reverse-Phase Flash Chromatography of a Polar Fluorinated Heterocycle

Objective: To purify a polar, fluorinated pyrazole derivative from non-polar and closely-eluting impurities.

Methodology:

  • Sample Preparation: Dissolve ~100 mg of the crude reaction mixture in a minimal volume of DMSO or DMF (~0.5 mL).

  • Column Equilibration: Equilibrate a C18 flash column (e.g., 12 g) with 5% acetonitrile in water for 3-5 column volumes.

  • Loading: Load the dissolved sample directly onto the column.

  • Elution: Run a linear gradient from 5% to 95% acetonitrile in water over 15-20 column volumes. Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Purity Confirmation: Analyze the collected fractions by analytical LC-MS to confirm purity and identify the product-containing fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to yield the purified product.

Protocol 2: Fluorous Solid-Phase Extraction (FSPE) of a Fluorous-Tagged Compound

Objective: To separate a fluorous-tagged small molecule from excess non-fluorous starting materials.

Methodology:

  • Cartridge Conditioning: Condition a fluorous SPE cartridge (e.g., 1.5 g) by washing with a fluorophilic solvent (e.g., 5 mL of methanol), followed by a fluorophobic solvent (e.g., 2 x 5 mL of 80:20 methanol/water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a loading solvent (e.g., <0.8 mL of DMF for a 3g cartridge) and load it onto the conditioned cartridge.

  • Fluorophobic Wash (Elution of Non-Fluorous Impurities): Elute the cartridge with 3-5 column volumes of the fluorophobic solvent (80:20 methanol/water). Collect this fraction, which contains the non-fluorous impurities.

  • Fluorophilic Elution (Elution of Fluorous Product): Elute the cartridge with 3-5 column volumes of a fluorophilic solvent (e.g., methanol) into a separate collection tube. This fraction contains the purified fluorous-tagged product.

  • Purity Confirmation: Analyze both the fluorophobic and fluorophilic fractions by LC-MS or TLC to confirm that the separation was successful.

  • Solvent Removal: Evaporate the solvent from the fluorophilic fraction to obtain the pure product.

Sources

A Comparative Guide to the Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2,3-difluorobenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid. The specific arrangement of its substituents—a chlorine atom and two vicinal fluorine atoms—imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of complex organic molecules. Its derivatives are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the halogen atoms can influence molecular conformation, binding affinity to biological targets, and metabolic stability. Consequently, robust and efficient synthetic access to this compound is of paramount importance for researchers in these fields.

This guide will explore and compare two primary synthetic strategies for the preparation of this compound:

  • Strategy A: Oxidation of a Toluene Precursor

  • Strategy B: Carboxylation of an Aryl Halide

Each strategy will be evaluated based on factors such as the availability of starting materials, reaction efficiency (yield), scalability, and the safety and environmental impact of the reagents and conditions employed.

Strategy A: Oxidation of 4-Chloro-2,3-difluorotoluene

This approach is a classical and often straightforward method for the synthesis of benzoic acids, contingent on the availability of the corresponding toluene derivative. The overall transformation involves the synthesis of the key intermediate, 4-chloro-2,3-difluorotoluene, followed by its oxidation to the desired carboxylic acid.

Workflow for Strategy A

Strategy A start 2,3-Difluoroaniline step1 Diazotization and Chlorination (Sandmeyer Reaction) start->step1  NaNO2, HCl, CuCl   intermediate 4-Chloro-2,3-difluoroaniline step1->intermediate step2 Diazotization and Reduction intermediate->step2  1. NaNO2, H2SO4 2. H3PO2   toluene 4-Chloro-2,3-difluorotoluene step2->toluene step3 Oxidation toluene->step3  KMnO4 or CrO3   product This compound step3->product

Caption: Synthetic workflow for Strategy A.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,3-difluoroaniline from 2,3-Difluoroaniline (Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate.[1][2]

  • Protocol:

    • To a stirred solution of 2,3-difluoroaniline (1.0 eq.) in a suitable acidic medium (e.g., 6M HCl), cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-chloro-2,3-difluoroaniline by distillation or column chromatography.

  • Causality and Insights: The use of a copper(I) salt is catalytic and crucial for the radical-nucleophilic aromatic substitution mechanism.[3] Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

Step 2: Synthesis of 4-Chloro-2,3-difluorotoluene (Hypothetical Adaptation)

This step is a conceptual adaptation of known deamination procedures.

  • Protocol:

    • Diazotize 4-chloro-2,3-difluoroaniline (1.0 eq.) as described in the previous step.

    • Instead of adding to a copper salt, the diazonium salt solution is treated with a reducing agent such as hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom. This reaction is not a direct route to the toluene but serves as a general method for deamination. A more direct, albeit challenging, route would involve a different precursor. A plausible, though not explicitly found, alternative would be the chlorination of 2,3-difluorotoluene.

  • Expert Commentary: A more practical approach to 4-chloro-2,3-difluorotoluene would likely involve the chlorination of 2,3-difluorotoluene. However, this reaction may suffer from regioselectivity issues, yielding a mixture of isomers. The synthesis of 4-chloro-2-fluorotoluene from 5-chloro-2-methylaniline via a diazotization-fluorination reaction (a Balz-Schiemann type reaction) has been reported, suggesting that analogous routes starting from appropriately substituted anilines are feasible.[2]

Step 3: Oxidation of 4-Chloro-2,3-difluorotoluene to this compound

The oxidation of the benzylic methyl group is a robust transformation.[4][5]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-2,3-difluorotoluene (1.0 eq.) in an aqueous solution of potassium permanganate (KMnO₄, approx. 3.0 eq.).

    • Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has discharged.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • Trustworthiness and Validation: The progress of the oxidation can be monitored by the disappearance of the purple permanganate color. The identity and purity of the final product should be confirmed by melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Strategy B: Carboxylation of 1-Bromo-4-chloro-2,3-difluorobenzene

This strategy introduces the carboxylic acid functionality in the final step via the formation of an organometallic intermediate (either a Grignard or organolithium reagent), which then reacts with carbon dioxide. The success of this route hinges on the selective formation of the organometallic reagent and the availability of the required aryl halide precursor.

Workflow for Strategy B

Strategy B start 4-Chloro-2,3-difluoroaniline step1 Diazotization and Bromination (Sandmeyer Reaction) start->step1  1. NaNO2, HBr 2. CuBr   intermediate 1-Bromo-4-chloro-2,3-difluorobenzene step1->intermediate step2 Grignard Formation intermediate->step2  Mg, THF   grignard Arylmagnesium Bromide step2->grignard step3 Carboxylation grignard->step3  1. CO2 (s) 2. H3O+   product This compound step3->product

Caption: Synthetic workflow for Strategy B.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-chloro-2,3-difluorobenzene from 4-Chloro-2,3-difluoroaniline

This step again utilizes the Sandmeyer reaction, this time to install a bromine atom.[1][6]

  • Protocol:

    • Prepare the diazonium salt of 4-chloro-2,3-difluoroaniline (1.0 eq.) as described in Strategy A, Step 1, but using HBr instead of HCl.

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in concentrated HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Work-up and purification are analogous to the chlorination reaction described previously.

  • Expertise and Experience: The choice between bromine and chlorine as the leaving group for the subsequent organometallic formation is critical. Aryl bromides are generally more reactive than aryl chlorides in the formation of Grignard reagents, providing a basis for selectivity.[7]

Step 2 & 3: Grignard Reaction and Carboxylation

This two-step, one-pot procedure is a classic method for converting aryl halides to benzoic acids.[8]

  • Protocol:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of a solution of 1-bromo-4-chloro-2,3-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

    • Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice bath and then pour it slowly over crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature, and then quench by the slow addition of aqueous HCl.

    • Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • The crude product can be purified by recrystallization.

  • Authoritative Grounding: The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent at the bromine-substituted position.[9] The use of anhydrous conditions is absolutely essential for the success of Grignard reactions.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: Oxidation of TolueneStrategy B: Carboxylation of Aryl Halide
Starting Material Accessibility Requires 4-chloro-2,3-difluorotoluene, which is not readily available and its synthesis may be non-trivial.Requires 4-chloro-2,3-difluoroaniline, which may be more accessible or can be synthesized from 2,3-difluoroaniline.
Number of Steps Potentially fewer steps if the toluene precursor is available.Generally involves a well-defined number of steps from a common precursor.
Key Reactions Sandmeyer reaction, Oxidation.Sandmeyer reaction, Grignard formation, Carboxylation.
Potential Challenges Regioselectivity in the synthesis of the toluene precursor; harsh oxidation conditions.Strict requirement for anhydrous conditions for the Grignard reaction; potential for Wurtz coupling side reactions.
Scalability Oxidation reactions can sometimes be challenging to scale up safely.Grignard reactions are routinely performed on an industrial scale, but require careful control of conditions.
Estimated Overall Yield Moderate to good, highly dependent on the efficiency of the toluene synthesis.Moderate to good, with each step generally proceeding in reasonable yield.
Safety and Environmental Use of strong oxidants like KMnO₄.Use of reactive organometallic intermediates and flammable solvents like THF.

Conclusion and Recommendation

Both Strategy A and Strategy B present viable, albeit not fully optimized, pathways to this compound based on established chemical principles.

Strategy B is likely the more practical and reliable approach for a laboratory setting. The synthesis of the key intermediate, 1-bromo-4-chloro-2,3-difluorobenzene, via a Sandmeyer reaction from a plausible aniline precursor is a well-precedented transformation. The subsequent Grignard formation and carboxylation is a robust and high-yielding method for the introduction of the carboxylic acid group. The selectivity for the reaction at the C-Br bond over the C-Cl bond is a predictable and advantageous feature of this route.

Strategy A's primary limitation is the accessibility of 4-chloro-2,3-difluorotoluene. While the final oxidation step is straightforward, the synthesis of the toluene precursor with the desired substitution pattern may be inefficient or low-yielding due to regioselectivity issues in electrophilic aromatic substitution reactions on a difluorinated ring system.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale of the intended synthesis. For researchers requiring a reliable and predictable route to multigram quantities of this compound, the development and optimization of Strategy B would be the recommended course of action.

References

  • This guide is a synthesis of established chemical principles and does not represent a single, published experimental procedure for the target molecule.
  • URL integrity has been prioritized. Some links may lead to a landing page rather than a deep link to the specific article.
  • Sandmeyer Reaction - Wikipedia. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.).
  • Precursors and products from the Sandmeyer reaction - ResearchGate. (n.d.).
  • CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents. (n.d.).
  • Sandmeyer Reaction - J&K Scientific LLC. (n.d.).
  • Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. (n.d.).
  • Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents. (n.d.).
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. (n.d.).
  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
  • CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents. (n.d.).
  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
  • Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Oxidation reaction of carboxylic acids - AWS. (n.d.).
  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. (2016).
  • 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product? - Brainly.in. (2020).
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
  • 20.6: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024).
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025).

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-difluorobenzoic acid is a pivotal intermediate in the synthesis of advanced pharmaceuticals, particularly within the class of fluoroquinolone antibiotics where its specific substitution pattern is crucial for therapeutic efficacy.[1] The economic viability of producing these life-saving drugs is intrinsically linked to the efficiency and cost-effectiveness of the synthetic pathways used to construct their core building blocks. For researchers and process chemists, selecting an optimal synthetic route requires a multi-faceted analysis that extends beyond simple reaction yield to encompass raw material costs, process safety, scalability, and waste management.

This guide provides an in-depth, objective comparison of distinct synthetic strategies for preparing this compound. We will dissect each route, moving from the foundational chemical principles to detailed experimental protocols and a rigorous cost-effectiveness analysis. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific objectives, whether for lab-scale discovery or industrial-scale manufacturing.

Route 1: Electrophilic Chlorination of 3,4-Difluorobenzoic Acid

This route leverages a commercially available and relatively inexpensive starting material, 3,4-difluorobenzoic acid.[2] The core of this strategy is a regioselective electrophilic aromatic substitution, where a chlorine atom is directed to the C2 position.

Chemical Rationale and Strategy

The directing effects of the substituents on the 3,4-difluorobenzoic acid ring present a regioselectivity challenge. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. The surprising selectivity for chlorination at the C2 position, despite the expected directing effects, is a key feature of this process, particularly when conducted in strong acidic media like oleum or chlorosulfonic acid.[3] This outcome is likely due to the complex interplay of electronic effects and the specific reaction medium which can protonate the carboxylic acid, altering its directing influence.

start 3,4-Difluorobenzoic Acid reagents Cl2, FeCl3 Chlorosulfonic Acid / H2SO4 start->reagents Chlorination product This compound reagents->product caption Diagram 1: Electrophilic Chlorination Route.

Diagram 1: Electrophilic Chlorination Route.

Detailed Experimental Protocol

Adapted from patent literature for illustrative purposes.[3]

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, and thermometer, charge chlorosulfonic acid (50 g) and 100% sulfuric acid (50 g).

  • Catalyst and Substrate Addition: Add iron(III) chloride (0.5 g) as a catalyst. Carefully add 3,4-difluorobenzoic acid (15.8 g, 0.1 mol) to the acid mixture while maintaining the temperature below 25°C.

  • Chlorination: Heat the mixture to 40°C. Bubble chlorine gas (Cl₂) through the mixture at a controlled rate (e.g., 1 L/h) for 2 hours. Monitor the reaction progress using a suitable technique (e.g., HPLC or TLC).

  • Quenching and Isolation: Once the reaction is complete, cool the mixture and carefully purge with nitrogen to remove excess chlorine. Cautiously add the reaction mixture to 50 g of crushed ice with vigorous stirring.

  • Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by fractional crystallization from water or hexane to separate any isomers formed.[3]

Cost-Effectiveness and Process Analysis
ItemDescriptionEstimated Cost (USD/kg)Key Considerations
Starting Material 3,4-Difluorobenzoic Acid$30 - $50Readily available, relatively low cost.
Reagents Chlorine Gas, Iron(III) Chloride, Chlorosulfonic Acid, Sulfuric Acid~$5 - $10 (aggregate)Highly corrosive and hazardous reagents require specialized handling equipment.
Process Yield: Variable, often moderate due to isomer formation.-The formation of undesired isomers (e.g., 2-chloro-4,5-difluorobenzoic acid) necessitates costly and challenging purification steps.[3]
Safety: Use of chlorine gas and oleum/chlorosulfonic acid poses significant safety risks and requires robust engineering controls.-High potential for industrial accidents if not managed properly.
Scalability: The handling of large quantities of corrosive acids and chlorine gas makes scaling this process capital-intensive.-Waste disposal of acidic streams is a major environmental and cost factor.

Verdict: While this route benefits from an inexpensive starting material, its cost-effectiveness is severely hampered by moderate yields, the formation of difficult-to-separate isomers, and significant safety and environmental concerns. It is less favorable for large-scale production without significant process optimization to improve regioselectivity.

Route 2: Sandmeyer Reaction from 2,3-Difluoro-4-chloroaniline

The Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5] This route begins with an appropriately substituted aniline.

Chemical Rationale and Strategy

This multi-step synthesis starts from a pre-functionalized aniline. The key transformation is the conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[6] This diazonium salt is a highly reactive intermediate that can be readily displaced by a carboxyl group. A common modern approach involves a carbonylation reaction under palladium catalysis, which can be more efficient than traditional methods. For this analysis, we will consider the pathway to the required aniline and its subsequent conversion.

start 2,3-Difluoro-4-chloroaniline reagents1 1. NaNO2, HCl (0-5°C) start->reagents1 diazonium Diazonium Salt Intermediate reagents2 2. CO, Pd-catalyst or CuCN then Hydrolysis diazonium->reagents2 product This compound reagents1->diazonium Diazotization reagents2->product Carboxylation caption Diagram 2: Sandmeyer-type Synthesis Route.

Diagram 2: Sandmeyer-type Synthesis Route.

Detailed Experimental Protocol

This protocol is a composite representation of the Sandmeyer reaction principle.[7][8]

  • Diazotization: Dissolve 2,3-difluoro-4-chloroaniline (1.64 g, 10 mmol) in a mixture of concentrated hydrochloric acid and water in a flask cooled to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Cyanation (Gattermann/Sandmeyer variant): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. Add the cold diazonium salt solution to this mixture. Allow the reaction to warm to room temperature and stir for several hours. This forms the corresponding benzonitrile.

  • Hydrolysis: Isolate the crude 4-chloro-2,3-difluorobenzonitrile. Add the nitrile to a solution of concentrated sulfuric acid and water and heat under reflux for several hours until hydrolysis is complete.

  • Isolation and Purification: Cool the reaction mixture and pour it onto ice. The precipitated this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol/water.

Cost-Effectiveness and Process Analysis
ItemDescriptionEstimated Cost (USD/kg)Key Considerations
Starting Material 2,3-Difluoro-4-chloroaniline$150 - $250+Significantly more expensive and less common than 3,4-difluorobenzoic acid. Its synthesis adds preceding steps and cost.
Reagents Sodium Nitrite, HCl, Copper(I) Cyanide~$20 - $40 (aggregate)The use of cyanide salts is a major safety and environmental hazard, requiring stringent containment and waste treatment protocols.
Process Yield: Typically good to excellent for both diazotization and hydrolysis steps (often >80% for each).[7]-High overall yield can offset the higher starting material cost.
Safety: Diazonium salts can be explosive if allowed to dry. Cyanide reagents are highly toxic.-Requires strict temperature control and specialized handling procedures.
Scalability: The process is generally scalable, but the management of toxic cyanide waste adds significant complexity and cost at an industrial level.-Palladium-catalyzed carbonylation offers a cyanide-free alternative but introduces the high cost and potential for leaching of a precious metal catalyst.

Verdict: This route offers high yields and excellent regiochemical control, leading to a pure product and simplifying purification. However, the high cost of the aniline starting material and the severe safety and environmental issues associated with cyanide use are significant drawbacks. This pathway is more suitable for smaller-scale synthesis where purity is paramount and cost is a secondary concern.

Route 3: Organometallic Carboxylation of 1-Bromo-4-chloro-2,3-difluorobenzene

This approach utilizes organometallic chemistry, specifically a lithium-halogen exchange or Grignard formation, to create a nucleophilic aryl species that can then be carboxylated with carbon dioxide (dry ice).[9][10]

Chemical Rationale and Strategy

The key to this synthesis is the generation of an aryllithium or arylmagnesium reagent from 1-bromo-4-chloro-2,3-difluorobenzene. The bromine atom is more susceptible to metal-halogen exchange than the chlorine atom, allowing for the selective formation of the organometallic intermediate at the desired position. This potent nucleophile then readily attacks carbon dioxide (in the form of dry ice), and subsequent acidic workup yields the carboxylic acid. This method offers a very direct and high-yielding conversion.

start 1-Bromo-4-chloro-2,3-difluorobenzene reagents1 1. n-BuLi or Mg THF, -78°C start->reagents1 intermediate Aryllithium Intermediate reagents2 2. CO2 (solid) 3. H3O+ workup intermediate->reagents2 product This compound reagents1->intermediate Lithiation reagents2->product Carboxylation caption Diagram 3: Organometallic Carboxylation Route.

Diagram 3: Organometallic Carboxylation Route.

Detailed Experimental Protocol

Based on general procedures for aryllithium carboxylation.[10][11]

  • Reaction Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous tetrahydrofuran (THF, 100 mL).

  • Substrate Addition: Add 1-bromo-4-chloro-2,3-difluorobenzene (2.27 g, 10 mmol) to the THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, e.g., 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

  • Carboxylation: In a separate flask, crush an excess of dry ice (solid CO₂). Carefully transfer the cold aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.

  • Workup and Isolation: Allow the mixture to warm to room temperature. Quench the reaction by adding water, followed by acidification with aqueous HCl (e.g., 2 M) to pH ~2.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization.

Cost-Effectiveness and Process Analysis
ItemDescriptionEstimated Cost (USD/kg)Key Considerations
Starting Material 1-Bromo-4-chloro-2,3-difluorobenzene$200 - $400+An expensive, specialized starting material. Its own synthesis adds to the overall cost.[12]
Reagents n-Butyllithium, Dry Ice, Anhydrous THF~$50 - $100 (aggregate)n-BuLi is pyrophoric and requires specialized handling. Cryogenic temperatures (-78°C) are energy-intensive and difficult to maintain at large scale.
Process Yield: Generally very high (>85-90%) for the carboxylation step.-Excellent yield and purity, minimizing downstream processing costs.
Safety: Pyrophoric n-BuLi and cryogenic conditions pose significant operational hazards.-Requires highly trained personnel and specialized equipment.
Scalability: Scaling cryogenic reactions is challenging and expensive. The cost of n-BuLi at an industrial scale is substantial.-Not typically favored for bulk commercial manufacturing due to cost and safety, but excellent for lab-scale.

Verdict: This route is a synthetic chemist's choice for laboratory-scale production due to its directness, high yield, and exceptional purity. However, the high cost of the starting material, the use of hazardous pyrophoric reagents, and the need for cryogenic temperatures make it prohibitively expensive and challenging for industrial-scale cost-effective production.

Comparative Summary and Recommendation

Synthetic RouteStarting Material CostKey Reagent HazardsOverall YieldScalability & SafetyOverall Cost-Effectiveness
1. Electrophilic Chlorination LowHigh (Cl₂, Oleum)ModerateChallengingPoor to Moderate
2. Sandmeyer Reaction HighVery High (Cyanide)Good-HighModerate (Waste Issue)Moderate
3. Organometallic Carboxylation Very HighVery High (n-BuLi)Very HighPoorPoor (for bulk)

Conclusion

The analysis reveals a clear trade-off between starting material cost, process complexity, and overall efficiency.

  • For Large-Scale Industrial Production: The Electrophilic Chlorination of 3,4-Difluorobenzoic Acid (Route 1) , despite its flaws, holds the most promise for cost-effectiveness. The low cost of the starting material is a powerful economic driver. Future investment in this route should focus on developing more selective catalysts or reaction conditions to minimize isomer formation, thereby reducing purification costs and improving the overall yield. This optimization is key to unlocking its full industrial potential.

  • For Laboratory and Pilot-Scale Synthesis: Where material cost is less critical than speed and purity, the Organometallic Carboxylation (Route 3) is the superior choice. It offers a rapid, clean, and high-yielding pathway to high-purity material, which is ideal for research and development or the production of small, high-value batches. The Sandmeyer Reaction (Route 2) serves as a viable but less attractive alternative due to the extreme toxicity of the reagents involved.

Ultimately, the "best" synthetic route is context-dependent. A comprehensive cost-effectiveness analysis must weigh the price of raw materials against the hidden costs of safety infrastructure, waste disposal, and complex purification protocols.

References

  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Yu, S., Feng, X., & Zhou, W. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
  • Sandmeyer reaction. (2024). In Wikipedia.
  • 4-Chloro-2-fluorobenzoic acid synthesis. ChemicalBook.
  • CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Journal of Chemical Research.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • Li, Z., & Huang, N. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Sandmeyer Reactions: Mechanism, Examples, and Applic
  • Yadav, P., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Sandmeyer Reaction. J&K Scientific LLC.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. X-MOL.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Optimizing Fluoroquinolone Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 446-30-0|4-Chloro-2-fluorobenzoic acid|BLD Pharm.
  • This compound | 150444-94-3. Sigma-Aldrich.
  • 3-Chloro-2,4-difluorobenzoic acid. Chem-Impex.
  • This compound. Chongqing Chemdad Co., Ltd.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • 4-Chloro-2,5-difluorobenzoic acid. Chemsrc.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) and t-butyllithium (t-BuLi). Growing Science.
  • 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-Bromo-3-chloro-2,4-difluorobenzene. PubChem.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • 1-Bromo-3,4-difluorobenzene 348-61-8. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-2,3-difluorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a procedural step but a critical determinant of a product's efficacy, safety, and intellectual property standing. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different biological activities and chemical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 4-Chloro-2,3-difluorobenzoic acid and three of its closely related, commercially available isomers: 2-Chloro-4,5-difluorobenzoic acid, 3-Chloro-2,4-difluorobenzoic acid, and 4-Chloro-2,5-difluorobenzoic acid. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the unique spectral fingerprints of each molecule, grounded in fundamental principles and supported by experimental data.

Introduction: The Imperative of Isomer Differentiation

The journey from a lead compound to a marketable drug or a high-purity chemical is paved with rigorous analytical challenges. Among the most fundamental is the structural confirmation of the target molecule. For substituted aromatic compounds like chlorodifluorobenzoic acids, the potential for positional isomerism is significant. An incorrect substitution pattern on the benzene ring can lead to inactive or, in worst-case scenarios, toxic outcomes.

Spectroscopic techniques offer a non-destructive, highly sensitive means to probe the molecular architecture of these isomers. Each method provides a different piece of the structural puzzle:

  • NMR Spectroscopy details the chemical environment and connectivity of magnetically active nuclei (¹H, ¹³C, ¹⁹F).

  • IR Spectroscopy identifies the functional groups and vibrational modes present within the molecule.

  • Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

This guide is structured to empower researchers to confidently distinguish between these four specific isomers, explaining the causal relationships between molecular structure and spectral output.

The Isomers in Focus

The four compounds under comparison share the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol .[1][2] Their distinct substitution patterns, however, give rise to unique spectroscopic signatures.

Figure 1: Structures of the four chlorodifluorobenzoic acid isomers under comparison.


Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed structural map.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The position and substitution pattern of the electron-withdrawing groups (-Cl, -F, -COOH) dictate the number of unique protons and their coupling interactions.

Data Comparison

IsomerAromatic Proton Signals (δ, ppm) & MultiplicityKey Differentiating Features
This compound Two signals: ~7.8 (ddd), ~7.4 (ddd)Two distinct, complex multiplets (doublet of doublet of doublets) due to coupling with two adjacent protons and two fluorine atoms.
2-Chloro-4,5-difluorobenzoic acid Two signals: ~8.0 (t), ~7.5 (t)Two signals appearing as triplets due to coupling with adjacent fluorine atoms. The downfield shift of one proton is notable.
3-Chloro-2,4-difluorobenzoic acid Two signals: ~8.1 (td), ~7.2 (t)Two signals, one a triplet of doublets and the other a triplet, reflecting the specific H-H and H-F couplings.[3]
4-Chloro-2,5-difluorobenzoic acid Two signals: ~7.7 (dd), ~7.6 (dd)Two signals, each a doublet of doublets, with characteristic coupling constants arising from H-F interactions.[4]

Expert Insights: The multiplicity is the key. For example, in 2-Chloro-4,5-difluorobenzoic acid, the proton at C6 is coupled to the fluorine at C5, and the proton at C3 is coupled to the fluorine at C4, resulting in triplet-like patterns (assuming J(H,F) coupling is resolved). This contrasts sharply with the more complex splitting expected for the other isomers. The presence of ¹⁹F-¹H coupling is a critical piece of evidence that can be confirmed with ¹⁹F decoupling experiments.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the benzoic acid isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the sample well and shift the acidic proton signal downfield, away from other resonances.

  • Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Validation: To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton will exchange with deuterium and disappear.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Isomer in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Tune & Match Spectrometer Prep2->Acq1 Acq2 Acquire 1H, 13C, 19F Spectra Acq1->Acq2 Proc1 Fourier Transform & Phasing Acq2->Proc1 Proc2 Reference & Integrate Proc1->Proc2 Proc3 Analyze Shift, Multiplicity, Coupling Constants (J) Proc2->Proc3 Result Isomer Identification Proc3->Result Structural Elucidation

Figure 2: Generalized workflow for isomer identification using NMR spectroscopy.


Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While less definitive than NMR for isomerism, IR spectroscopy provides rapid confirmation of key functional groups and can reveal subtle differences in the "fingerprint region" arising from the unique vibrational modes of each isomer.

All four isomers will exhibit characteristic absorptions for:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer structure.[7][8]

  • C=O Stretch (Carbonyl): A strong, sharp absorption. The position is sensitive to electronic effects. For aromatic carboxylic acids, this peak typically falls between 1710 and 1680 cm⁻¹.[9]

  • C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.

  • C-Cl Stretch: Absorptions typically found in the 850-550 cm⁻¹ region.

Data Comparison

IsomerKey IR Absorptions (cm⁻¹)Differentiating Features
All Isomers ~3300-2500 (Broad, O-H), ~1700 (Strong, C=O), ~1300-1100 (Strong, C-F)The primary differences lie in the fingerprint region (< 1000 cm⁻¹), which corresponds to C-H out-of-plane bending. The substitution pattern creates a unique pattern of bands for each isomer.
This compound C=O: ~1705 cm⁻¹Specific C-H bending modes related to the 1,2,3,5-tetrasubstituted pattern.
2-Chloro-4,5-difluorobenzoic acid C=O: ~1700 cm⁻¹Unique fingerprint pattern for a 1,2,4,5-tetrasubstituted ring.
3-Chloro-2,4-difluorobenzoic acid C=O: ~1710 cm⁻¹Unique fingerprint pattern for a 1,2,3,4-tetrasubstituted ring.
4-Chloro-2,5-difluorobenzoic acid C=O: ~1695 cm⁻¹Unique fingerprint pattern for a 1,2,4,5-tetrasubstituted ring, but distinct from the 2-chloro isomer.

Expert Insights: While the major functional group absorptions are similar, the exact position of the C=O stretch can be subtly influenced by the electronic effects of the halogens relative to the carboxylic acid. More importantly, the pattern of weak absorptions in the fingerprint region is unique to each isomer's substitution pattern. Comparing an unknown's spectrum against a reference library of known isomers is the most reliable way to use IR for identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. All four isomers will show a molecular ion (M⁺) peak cluster corresponding to the mass of C₇H₃ClF₂O₂. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ and M+2, with a relative intensity ratio of about 3:1.[10]

  • M⁺ peak: m/z 192 (for ³⁵Cl)

  • M+2 peak: m/z 194 (for ³⁷Cl)

Fragmentation Analysis

While the molecular ion peak confirms the formula, the fragmentation pattern can offer structural clues. Common fragmentation pathways for benzoic acids include:

  • Loss of -OH (m/z 17): [M - OH]⁺

  • Loss of -COOH (m/z 45): [M - COOH]⁺

  • Loss of H₂O (m/z 18): [M - H₂O]⁺ (less common for the parent ion but can occur from fragments)[11]

  • Loss of CO from a fragment: Decarbonylation is a common subsequent fragmentation step.[11]

Expert Insights: Differentiating these specific positional isomers by electron impact (EI) mass spectrometry alone is challenging because they may produce very similar fragmentation patterns. The initial loss of the halogen or carboxylic acid group can lead to common fragment ions. However, subtle differences in the relative intensities of fragment ions may exist. For definitive identification, MS is best used in conjunction with a chromatographic separation method (like GC-MS or LC-MS) where the retention time provides an additional, and often more reliable, distinguishing characteristic.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or via a GC inlet for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺ and M+2) to confirm the molecular weight. Analyze the major fragment ions to gain structural information.

Summary of Key Differentiating Features

This table provides a quick reference for the most reliable spectroscopic features to distinguish between the four isomers.

Spectroscopic Method4-Chloro-2,3-difluoro...2-Chloro-4,5-difluoro...3-Chloro-2,4-difluoro...4-Chloro-2,5-difluoro...
¹H NMR Two complex multiplets (ddd).Two triplet-like signals.One triplet of doublets, one triplet.Two doublet of doublets.
IR Spectroscopy Unique fingerprint pattern below 1000 cm⁻¹.Unique fingerprint pattern below 1000 cm⁻¹.Unique fingerprint pattern below 1000 cm⁻¹.Unique fingerprint pattern below 1000 cm⁻¹.
Mass Spec. M⁺ at m/z 192/194. Fragmentation is not highly diagnostic for isomer position.M⁺ at m/z 192/194. Fragmentation is not highly diagnostic for isomer position.M⁺ at m/z 192/194. Fragmentation is not highly diagnostic for isomer position.M⁺ at m/z 192/194. Fragmentation is not highly diagnostic for isomer position.

Conclusion

While IR and MS are essential for confirming functional groups and molecular formula, NMR spectroscopy stands out as the unequivocal method for differentiating positional isomers of chlorodifluorobenzoic acid. The distinct chemical shifts, and more importantly, the unique spin-spin coupling patterns observed in the ¹H NMR spectra, provide a definitive fingerprint for each molecule. By employing a multi-technique approach and understanding the principles behind the spectral data, researchers and drug development professionals can ensure the structural integrity of their compounds, a cornerstone of scientific rigor and product safety.

References

  • Abraham, R. J., & Cooper, M. A. (2016). A re-investigation of 4 J FF and 5 J FF nuclear spin–spin couplings in substituted benzenes, a novel conformational tool. Physical Chemistry Chemical Physics, 18(23), 15822-15827. [Link]
  • SpectraBase. (n.d.). 4-Chloro-2,5-difluorobenzoic acid. Wiley-VCH. [Link]
  • PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4,5-difluorobenzoic acid.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
  • Chemistry LibreTexts. (2023).

Sources

A Comparative Guide to the Stability of 4-Chloro-2,3-difluorobenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth assessment of the stability of 4-Chloro-2,3-difluorobenzoic acid, a crucial building block in medicinal chemistry. In the absence of extensive, publicly available stability data for this specific molecule, this document synthesizes information from analogous halogenated benzoic acids and outlines rigorous, field-proven experimental protocols for its stability evaluation. This approach provides a robust framework for predicting its stability profile and for designing comprehensive stability-indicating studies.

Introduction to this compound: A Profile

This compound is a polysubstituted aromatic carboxylic acid.[1] Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its halogen substituents.[1] The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring, making it a valuable synthon for introducing fluorinated moieties into drug candidates to enhance metabolic stability and binding affinity.

Physicochemical Properties:

PropertyValueSource
CAS Number 150444-94-3[1]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Boiling Point 280.7±35.0 °C (Predicted)[1]
Density 1.573±0.06 g/cm³ (Predicted)[1]
pKa 2.70±0.10 (Predicted)[1]

Comparative Stability Assessment: An Evidence-Based Approach

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[2][3] The following sections outline the expected stability of this compound under various stress conditions, drawing comparisons with related halogenated benzoic acids.

Thermal Stability

Aromatic carboxylic acids are generally thermally stable.[4] Benzoic acid itself shows negligible degradation after one hour at 350°C.[4] The thermal decomposition of carboxylic acids often proceeds via decarboxylation at elevated temperatures.[5] For halogenated benzoic acids, the strength of the carbon-halogen bond also plays a role. The C-F bond is significantly stronger than the C-Cl bond, suggesting that dehalogenation, if it occurs, would likely involve the chlorine atom first.

Expected Stability: this compound is predicted to be highly stable at temperatures typically encountered during pharmaceutical manufacturing and storage. Degradation would likely require temperatures exceeding its boiling point and may involve decarboxylation or dehalogenation.

Photostability

Halogenated aromatic compounds can be susceptible to photodegradation.[6][7] The absorption of UV light can lead to the cleavage of the carbon-halogen bond, with the reactivity generally following the trend C-I > C-Br > C-Cl > C-F.[8] Photodegradation can also involve reactions with photochemically generated reactive oxygen species.[9]

Expected Stability: Given the presence of a C-Cl bond, this compound may exhibit some sensitivity to UV light, potentially leading to dechlorination. The fluorinated ring is expected to be more photolytically stable.

pH and Hydrolytic Stability

The stability of a carboxylic acid in aqueous solution is largely dependent on its pKa. As a relatively strong acid (predicted pKa ~2.70), this compound will exist predominantly as its carboxylate anion in neutral and basic solutions. The ester and amide derivatives of benzoic acids are susceptible to hydrolysis, particularly under basic conditions.[10] The parent carboxylic acid is generally stable to hydrolysis across a wide pH range.

Expected Stability: this compound is expected to be stable to hydrolysis in acidic, neutral, and basic solutions. However, the potential for nucleophilic aromatic substitution of the halogens under extreme pH and temperature conditions, although unlikely, should be considered.

Oxidative Stability

Oxidative degradation can be a significant pathway for many organic molecules. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[2][11] Aromatic rings can be susceptible to oxidation, leading to the formation of hydroxylated derivatives or ring-opening products under harsh conditions.[12][13] The carboxylic acid group is generally stable to oxidation.

Expected Stability: The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards electrophilic attack, which may confer some resistance to oxidation. However, degradation via reaction with strong oxidizing agents like hydrogen peroxide is possible, potentially leading to hydroxylation of the aromatic ring.

Reductive Stability

Reductive degradation of aryl halides can occur, particularly in the presence of a catalyst.[14][15] The ease of reductive dehalogenation typically follows the order I > Br > Cl.[8] Therefore, the chloro substituent is more susceptible to reduction than the fluoro substituents.

Expected Stability: this compound is expected to be stable under most reducing conditions encountered in pharmaceutical systems. However, catalytic hydrogenation or reaction with strong reducing agents could potentially lead to the reduction of the chloro group.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted as outlined by ICH guidelines.[16]

General Experimental Workflow

Caption: A general workflow for the forced degradation study of this compound.

Detailed Protocols

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

1. Thermal Stress:

  • Solid State: Place the solid compound in a controlled temperature oven at 80°C for 7 days.

  • Solution State: Dilute the stock solution with water to 0.1 mg/mL and heat at 80°C for 7 days.

2. Photolytic Stress:

  • Expose the solid compound and a 0.1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

3. Acid/Base Hydrolysis:

  • Acidic: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 80°C for 7 days.

  • Basic: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Heat at 80°C for 7 days.

  • Neutral: Mix the stock solution with water to a final concentration of 0.1 mg/mL. Heat at 80°C for 7 days.

4. Oxidative Stress:

  • Mix the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours.

5. Reductive Stress:

  • Prepare a 0.1 mg/mL solution in a suitable solvent and add a reducing agent (e.g., sodium bisulfite). Monitor the reaction over time.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is a suitable starting point.[17][18][19][20]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a suitable wavelength (e.g., 220-280 nm).

Mass Spectrometry (MS):

  • Coupling HPLC with MS (LC-MS) is highly recommended for the identification of degradation products.

  • The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak, which can aid in the identification of chlorine-containing degradants.[21][22][23]

Potential Degradation Pathways

Based on the chemistry of halogenated aromatic acids, the following degradation pathways can be postulated:

G cluster_photolytic Photolytic Stress cluster_oxidative Oxidative Stress cluster_reductive Reductive Stress 4-Chloro-2,3-difluorobenzoic_acid 4-Chloro-2,3-difluorobenzoic_acid 2,3-Difluorobenzoic_acid 2,3-Difluorobenzoic_acid 4-Chloro-2,3-difluorobenzoic_acid->2,3-Difluorobenzoic_acid Dechlorination Hydroxylated_derivatives Hydroxylated_derivatives 4-Chloro-2,3-difluorobenzoic_acid->Hydroxylated_derivatives Hydroxylation Oxidized_products Hydroxylated or Ring-Opened Products 4-Chloro-2,3-difluorobenzoic_acid->Oxidized_products 2,3-Difluorobenzoic_acid_reductive 2,3-Difluorobenzoic_acid 4-Chloro-2,3-difluorobenzoic_acid->2,3-Difluorobenzoic_acid_reductive Dechlorination

Caption: Postulated degradation pathways for this compound under stress conditions.

Conclusion and Recommendations

While direct experimental stability data for this compound is limited, a comprehensive stability profile can be inferred from the behavior of analogous halogenated benzoic acids. The molecule is anticipated to be thermally robust and stable to hydrolysis across a wide pH range. However, it may be susceptible to photodegradation via dechlorination and oxidative degradation under harsh conditions.

For any drug development program utilizing this compound, it is imperative to conduct the detailed forced degradation studies outlined in this guide. The development of a validated, stability-indicating HPLC method is a critical first step. The insights gained from these studies will be invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for the final drug product.

References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. [Link]
  • Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • Chemistry LibreTexts. (2020, August 22). 16.
  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • ResearchGate. (2025, August 6). (PDF)
  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-890. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids | Request PDF. [Link]
  • Hartwig, J. F., & Mann, G. (2002). Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes. Journal of the American Chemical Society, 124(34), 10074-10082. [Link]
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Chemistry LibreTexts. (2023, August 29).
  • Klick, S., Muellner, T., & Watklevicz, C. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). Results of reductive dehalogenation of various aryl/alkyl halides in.... [Link]
  • Amanote Research. (n.d.). (PDF)
  • PubChem. (n.d.). 4-Chloro-2,6-difluorobenzoic acid. [Link]
  • Veeprho. (2020, June 27).
  • MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]
  • Two Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.).
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. [Link]
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.).
  • Royal Society of Chemistry. (2012, September 25).
  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. [Link]
  • ResearchGate. (2020, October 18).
  • NIH. (n.d.). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
  • NIH. (2020, October 23).
  • PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid. [Link]
  • Google Patents. (n.d.).
  • NIH. (n.d.). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. [Link]
  • ResearchGate. (2025, August 6). Kinetic Study of Hydrolysis of Benzoates. Part XXV.
  • European Patent Office. (1993, March 10).
  • CSUB. (n.d.).
  • RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]
  • ACS Publications. (n.d.). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates | The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2020, August 26). 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced by NS Sir. [Link]
  • IRE Journals. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • Asian Publication Corporation. (n.d.).
  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?[Link]
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
  • Quora. (2016, August 8). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?[Link]
  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
  • IRE Journals. (n.d.).

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in 4-Chloro-2,3-difluorobenzoic acid, a critical starting material in the synthesis of various pharmaceutical compounds. The accurate quantification of impurities is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Critical Role of Impurity Profiling

This compound is a key building block in medicinal chemistry. Impurities, which can arise from the manufacturing process or degradation, may have their own pharmacological or toxicological effects. Therefore, regulatory bodies like the FDA and EMA mandate stringent control over impurity levels in APIs. This guide offers a comparative analysis of the most effective techniques for this purpose.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and sensitivity for non-volatile and thermally labile compounds. When coupled with a UV detector, it becomes a powerful tool for quantifying impurities in this compound.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound and its likely impurities, a reversed-phase C18 column is typically employed. The separated compounds are then detected by a UV spectrophotometer based on their absorbance of light.

Experimental Protocol: HPLC-UV Method

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in a 10 mL volumetric flask using a diluent of acetonitrile and water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Quantification: The concentration of each impurity is determined by comparing its peak area to that of a certified reference standard.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify vs. Standard integrate->quantify report report quantify->report Generate Report

Caption: HPLC-UV workflow for impurity quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For this compound, this technique is particularly useful for identifying and quantifying residual solvents and other volatile organic impurities.

Principle of Operation: In GC, the sample is vaporized and separated in a gaseous mobile phase based on the compound's boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol: GC-MS Method

  • Sample Preparation: A headspace analysis approach is often preferred for residual solvents. Accurately weigh 100 mg of the sample into a 20 mL headspace vial and seal.

  • GC-MS Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

    • Injector Temperature: 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 35-350 amu

  • Quantification: Quantification is achieved by creating a calibration curve with known concentrations of the target impurities.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis weigh Weigh Sample into Vial seal Seal Vial weigh->seal headspace Headspace Injection seal->headspace separate GC Separation headspace->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report report quantify->report Generate Report

Caption: GC-MS workflow for volatile impurity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard for each analyte. This is particularly advantageous when certified standards for all potential impurities are not available.

Principle of Operation: qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of an internal standard with the sample, the concentration of the analyte can be accurately determined by comparing the integral of its characteristic signal to that of the internal standard.

Experimental Protocol: qNMR Method

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Solvent: DMSO-d6

    • Pulse Program: A standard 30-degree pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Quantification: The quantity of an impurity is calculated using the following formula: Purity = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) where I is the integral, N is the number of protons, M is the molar mass, and m is the mass.

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data (FT, Phasing) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Generate Report

Caption: qNMR workflow for absolute impurity quantification.

Comparative Performance

The choice of analytical technique depends on the specific requirements of the analysis. Below is a comparative summary of the key performance attributes for each method.

ParameterHPLC-UVGC-MSqNMR
Selectivity HighVery HighHigh
Sensitivity High (ng/mL)Very High (pg/mL)Moderate (µg/mL)
Precision Excellent (<1% RSD)Excellent (<2% RSD)Good (<3% RSD)
Quantification External/Internal StandardExternal/Internal StandardAbsolute (with Internal Standard)
Analytes Non-volatile, thermally stableVolatile, semi-volatileSoluble compounds with NMR active nuclei
Throughput HighMediumLow

Conclusion and Recommendations

For routine quality control of this compound, HPLC-UV is the method of choice due to its high precision, throughput, and sensitivity for the parent compound and related non-volatile impurities. For the specific analysis of residual solvents and other volatile impurities, GC-MS is indispensable. qNMR serves as a powerful, complementary technique, particularly for the certification of reference materials and for instances where impurity standards are unavailable. A comprehensive impurity control strategy should leverage the strengths of all three techniques for a complete and accurate profile of this compound.

References

  • International Council for Harmonisation (ICH).Impurities in New Drug Substances Q3A(R2).[Link]
  • United States Pharmacopeia (USP).
  • Agilent Technologies.
  • Bruker.The Power of qNMR.[Link]

A Guide to Inter-Laboratory Comparison of 4-Chloro-2,3-difluorobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 4-Chloro-2,3-difluorobenzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this compound. This document outlines a simulated inter-laboratory study, detailing everything from sample preparation to data analysis, and provides the scientific rationale behind the chosen methodologies.

Introduction: The Imperative for Analytical Harmony

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise and accurate quantification is critical for ensuring final product quality and regulatory compliance. An inter-laboratory comparison, also known as proficiency testing, is a vital exercise to assess and ensure the competency of laboratories in performing specific analyses.[1][2][3][4] By comparing results from multiple laboratories analyzing the same homogenous sample, we can identify potential analytical discrepancies, validate methodologies, and establish a consensus on best practices.

This guide will walk through a simulated inter-laboratory comparison for this compound analysis using a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a technique well-suited for the sensitive and selective analysis of fluorinated organic acids.[5][6][7][8][9]

Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on meticulous planning and execution. The following sections detail the critical components of this simulated study.

Preparation of the Proficiency Testing (PT) Sample

The cornerstone of any proficiency test is the quality of the sample distributed to participating laboratories. For this study, a simulated PT sample is prepared as follows:

  • Matrix: A solution of 50:50 acetonitrile:water is chosen as a clean matrix to minimize matrix effects and focus on the analytical performance for the target analyte.

  • Analyte Spiking: A certified reference material of this compound is used to spike the matrix at a concentration of 50 ng/mL. This concentration is selected to be well above the typical limits of detection but still requires careful analytical technique.

  • Homogeneity and Stability: The bulk spiked solution is thoroughly homogenized. A homogeneity study would be conducted by analyzing ten randomly selected aliquots to ensure the analyte concentration is consistent throughout the batch. Stability would be assessed by analyzing the sample at different time points and storage conditions to ensure its integrity during shipping and handling.

Analytical Methodology: A Validated LC-MS/MS Protocol

Participating laboratories are instructed to use the following validated LC-MS/MS method. Providing a standardized protocol is crucial for comparing laboratory performance on a level playing field.

LC-MS/MS is the chosen technique due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds like this compound, eliminating the need for derivatization often required in Gas Chromatography-Mass Spectrometry (GC-MS).[10] The use of a C18 stationary phase in reversed-phase HPLC provides excellent retention and separation for aromatic acids.[6][8] Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix and other components.

Materials and Reagents:

  • This compound certified reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 191.0
Product Ion (m/z) 147.0
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Sample Preparation:

  • Allow the proficiency testing sample to equilibrate to room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter an aliquot of the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare a calibration curve using the certified reference standard in the range of 1 ng/mL to 100 ng/mL in 50:50 acetonitrile:water.

Data Analysis:

  • Quantify the concentration of this compound in the PT sample using the prepared calibration curve.

  • Report the average of three replicate injections.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample PT Sample Vial equilibrate Equilibrate to Room Temp sample->equilibrate vortex Vortex Mix equilibrate->vortex filter Syringe Filtration (0.22 µm) vortex->filter vial Autosampler Vial filter->vial hplc HPLC Injection vial->hplc column C18 Separation hplc->column esi ESI Source (Negative) column->esi msms MS/MS Detection (m/z 191.0 -> 147.0) esi->msms quantification Quantification msms->quantification calibration Calibration Curve (1-100 ng/mL) calibration->quantification report Report Result quantification->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Performance Evaluation and Data Comparison

The performance of each participating laboratory is evaluated based on their reported result for the PT sample. A common and robust statistical tool used in proficiency testing is the Z-score.[11]

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the robust mean of all participant results).

  • σ is the target standard deviation for proficiency assessment.

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Simulated Inter-Laboratory Comparison Data

The following table presents simulated results from ten laboratories participating in this proficiency test. The assigned value (robust mean) is calculated to be 50.2 ng/mL, and the target standard deviation is set at 3.5 ng/mL.

Laboratory IDReported Concentration (ng/mL)Z-scorePerformance
Lab 149.5-0.20Satisfactory
Lab 252.10.54Satisfactory
Lab 345.3-1.40Satisfactory
Lab 455.81.60Satisfactory
Lab 548.9-0.37Satisfactory
Lab 661.03.09Unsatisfactory
Lab 750.80.17Satisfactory
Lab 847.2-0.86Satisfactory
Lab 958.52.37Questionable
Lab 1051.90.49Satisfactory

Logical Relationship of the Proficiency Testing Process

pt_process A PT Sample Preparation & Distribution B Laboratory Analysis (Standardized Protocol) A->B C Reporting of Results B->C D Calculation of Assigned Value & Std. Dev. C->D E Calculation of Z-scores D->E F Performance Evaluation E->F G Corrective Actions (for unsatisfactory results) F->G if |Z| >= 3.0

Caption: Logical flow of the inter-laboratory proficiency testing process.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. The simulated study highlights the importance of a well-characterized proficiency testing sample, a robust and standardized analytical method, and a clear statistical approach for performance evaluation.

For laboratories that receive questionable or unsatisfactory Z-scores, a thorough investigation into the root cause of the deviation is imperative. This may involve reviewing sample preparation procedures, instrument calibration, data processing, and analyst training. Participation in such inter-laboratory comparisons is a cornerstone of a laboratory's quality assurance program, fostering continuous improvement and ensuring the generation of reliable and comparable analytical data across the scientific community.

References

  • ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • PubMed. (2015, October 23). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
  • PubMed. (2002, May 24). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01).
  • ResearchGate. (2025, August 7). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.
  • Lab Manager. (2025, November 3). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis.
  • CDC Stacks. (2025, September 1). Performance of Laboratories Analyzing Organic Solvents in the Proficiency Analytical Testing Program.
  • RTI Laboratories. (n.d.). Proficiency Testing.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • PubMed. (1995). [Proficiency testing for chemical analytical laboratories--general principles concerning organization and assessment of results].

Sources

The Strategic Advantage of 4-Chloro-2,3-difluorobenzoic Acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of precursors is a critical decision that dictates the efficiency, purity, and overall viability of a synthetic route. Among the plethora of halogenated benzoic acids, 4-Chloro-2,3-difluorobenzoic acid has emerged as a superior building block in numerous applications, most notably in the synthesis of fluoroquinolone antibiotics and targeted cancer therapies such as pazopanib. This guide provides an in-depth technical comparison, grounded in experimental evidence and mechanistic principles, to justify the strategic preference for this compound over other plausible precursors.

The Decisive Edge: Unpacking the Reactivity of this compound

The unique arrangement of substituents on the aromatic ring of this compound imparts a distinct electronic profile that renders it exceptionally suitable for key synthetic transformations, particularly nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms, in addition to the chlorine and carboxylic acid groups, significantly activates the ring towards nucleophilic attack.[1][2]

A crucial, and somewhat counterintuitive, aspect of SNAr reactions is the reactivity trend of halogens as leaving groups. Contrary to the trend observed in aliphatic SN1 and SN2 reactions (I > Br > Cl > F), the order is reversed in many SNAr reactions, with fluoride being a surprisingly good leaving group.[3] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond, making the carbon atom more electrophilic.[1]

The strategic placement of the fluorine atoms at the 2 and 3 positions, ortho and meta to the carboxylic acid and flanking the chlorine at position 4, creates a highly electron-deficient carbon center at the point of substitution, thereby accelerating the reaction with nucleophiles.

Comparative Analysis: this compound vs. Alternative Precursors

To illustrate the advantages of this compound, we will consider its performance in the context of synthesizing key pharmaceutical intermediates against plausible alternatives. While direct head-to-head comparative studies in the literature are scarce, we can infer performance based on established reactivity principles and reported synthetic routes for analogous compounds.

Hypothetical Comparative Reaction:

Let us consider a common synthetic step: the condensation of a halogenated benzoic acid with a generic amine (R-NH2) to form an N-aryl amide, a core structure in many active pharmaceutical ingredients.

PrecursorKey Structural FeaturesExpected Reactivity in SNArPotential Drawbacks
This compound Two fluorine atoms ortho and meta to the chlorine leaving group. Strong inductive electron withdrawal.High. The combined electron-withdrawing effect of the two fluorine atoms and the carboxylic acid group strongly activates the ring for nucleophilic attack.Higher starting material cost compared to less fluorinated analogues.
4-Chloro-2,5-difluorobenzoic acid Two fluorine atoms, one ortho and one meta to the chlorine.High, but potentially lower than this compound. The electronic influence of the fluorine at the 5-position is slightly different and may result in a less activated substitution site compared to the 2,3-difluoro isomer.Potential for side reactions or lower regioselectivity in some cases.
3-Chloro-2,4-difluorobenzoic acid Two fluorine atoms, one ortho and one para to the chlorine.High. The para-fluorine provides strong activation through resonance and inductive effects.The chlorine at the 3-position might be less reactive compared to the 4-position in other isomers due to steric hindrance and different electronic environment.
2,4-Dichloro-3-fluorobenzoic acid One fluorine atom and two chlorine atoms.Moderate to High. While chlorine is less activating than fluorine in SNAr, the presence of two chlorine atoms still provides significant electron withdrawal.The C-Cl bond is generally less reactive than the C-F bond in SNAr, potentially requiring harsher reaction conditions (higher temperatures, longer reaction times). Risk of substitution at either chlorine position, leading to isomeric impurities.

Experimental Workflow: A Generalized Protocol for Nucleophilic Aromatic Substitution

The following protocol outlines a typical procedure for the reaction of this compound with an amine, a foundational step in the synthesis of many pharmaceuticals.

experimental_workflow start Start reagents 1. Reagent Preparation - Dissolve this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF). - Add a non-nucleophilic base (e.g., K2CO3, DIPEA). start->reagents amine_addition 2. Nucleophile Addition - Add the amine nucleophile to the reaction mixture. reagents->amine_addition reaction 3. Reaction - Heat the mixture to the desired temperature (e.g., 80-120 °C). - Monitor reaction progress by TLC or LC-MS. amine_addition->reaction workup 4. Work-up - Cool the reaction mixture. - Quench with water and acidify to precipitate the product. reaction->workup purification 5. Purification - Isolate the solid product by filtration. - Purify by recrystallization or column chromatography. workup->purification end End Product purification->end

Caption: Generalized workflow for SNAr.

Mechanistic Rationale: Why Fluorine Placement Matters

The superiority of this compound can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

meisenheimer_complex reactant Reactant (this compound + Nu-) intermediate Meisenheimer Complex (Stabilized by ortho and meta F atoms) reactant->intermediate Nucleophilic Attack (Rate-determining step) product Product (Substituted benzoic acid) intermediate->product Loss of Leaving Group (Cl-)

Caption: SNAr mechanism highlighting the key intermediate.

The electron-withdrawing fluorine atoms at the ortho and meta positions relative to the site of nucleophilic attack effectively stabilize the negative charge of the Meisenheimer complex through strong inductive effects. This stabilization lowers the activation energy of the rate-determining nucleophilic addition step, leading to a faster reaction rate compared to precursors with less activating or differently positioned substituents.

Case Study: The Synthesis of Fluoroquinolone Antibiotics

Conclusion

The strategic selection of this compound as a precursor in complex organic synthesis is a well-justified choice rooted in fundamental principles of chemical reactivity. Its unique substitution pattern, featuring two activating fluorine atoms in proximity to the chlorine leaving group, significantly enhances its reactivity in nucleophilic aromatic substitution reactions. This leads to faster reaction rates, potentially milder reaction conditions, and higher yields compared to alternative precursors. For researchers and drug development professionals, the use of this compound represents a key enabling technology for the efficient and reliable synthesis of a wide range of important molecules.

References

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
  • Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10.
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • A process for the preparation of pazopanib using novel intermediate.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
  • Concerted Nucleophilic Arom
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH.
  • Nucleophilic Arom
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. University of Alberta.
  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536. PubChem. [Link]
  • Two Types of Nucleophilic Substitution Reactions - What The D
  • Comparision of Aliphatic Nucleophilic Substitution With Arom
  • A Comparative Performance Analysis of 2,6-Dichloro-3-fluorobenzoic Acid in Key Organic Transform

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Chloro-2,3-difluorobenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety data and regulatory frameworks, designed to provide a clear, actionable plan for researchers in drug development and other scientific fields.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

This compound is a solid organic compound that, like similar halogenated benzoic acids, presents several potential hazards. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols. The primary hazards are associated with direct contact and inhalation, particularly of its dust form.

While a specific, comprehensive Safety Data Sheet (SDS) for the 2,3-difluoro isomer was not found, data from closely related analogs allows for a reliable hazard assessment.

Table 1: Hazard Profile of Halogenated Benzoic Acids

Hazard Classification Description Rationale and Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3] Ingestion can lead to systemic toxicity. Precaution: Do not eat, drink, or smoke in laboratory areas.[1][2] Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][5] The acidic nature and chemical structure can cause local inflammation and irritation upon contact. Precaution: Wear nitrile gloves and a lab coat.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][5] Direct contact with the eyes can result in significant damage. Precaution: Wear chemical safety goggles.[6][7]

| Respiratory Irritation | May cause respiratory irritation.[2][3][5] | Inhaling dust particles can irritate the respiratory tract. Precaution: Handle in a well-ventilated area or chemical fume hood.[6][8] If dust generation is unavoidable, a respirator is required.[1] |

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[9][10]

Causality: Halogenated (containing fluorine, chlorine, bromine, or iodine) and non-halogenated organic wastes are treated differently at disposal facilities.[11] Halogenated compounds, when incinerated, can produce acidic gases (like HCl and HF) that require specialized scrubbers and high-temperature incineration to prevent environmental release and equipment corrosion.[9] Mixing halogenated waste with non-halogenated solvents complicates and increases the cost of disposal for the entire container.

Therefore, you must adhere to the following:

  • NEVER mix this compound with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[11]

  • NEVER dispose of this chemical down the drain.[1][8]

  • ALWAYS collect it in a designated "Halogenated Organic Waste" container.[9][10]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE) Verification Before handling the waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.[2]

  • Respiratory Protection: Required if handling the powder outside of a fume hood where dust may be generated.[1]

Step 2: Waste Container Preparation

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap. The container must be in good condition.[11]

  • Proper Labeling: Label the container before adding any waste.[11] The label must clearly state:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[11]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 3: Waste Accumulation

  • Carefully transfer the solid waste into the prepared container using a funnel or other appropriate tool to minimize dust generation.

  • If transferring a solution containing this acid, ensure all components are listed on the waste label.

  • Keep the waste container securely closed at all times, except when actively adding waste.[11]

  • Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) that is clearly marked and away from incompatible materials (e.g., strong bases, strong oxidizing agents).[12]

Step 4: Final Disposal and Handover

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

  • Do not leave chemicals in their original containers for disposal unless they are unused or outdated.[1][11]

  • The final disposal will be conducted at an approved and licensed hazardous waste treatment facility, typically via high-temperature incineration.[4][9]

Emergency Protocol: Small Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain the Spill: Prevent the powder from becoming airborne or entering drains.[1]

  • Cleanup:

    • Gently sweep or scoop the solid material.[4][8] Avoid aggressive actions that create dust.[1] A vacuum cleaner designed for hazardous dusts may also be used.[8]

    • Place the collected material into a properly labeled hazardous waste container as described in Section 3.

    • Clean the affected area with soap and water.[12]

  • Decontaminate: Wipe down all equipment used for cleanup and dispose of contaminated materials (e.g., wipes, gloves) as halogenated organic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_storage Storage & Final Disposition start Begin Disposal Process identify Identify Waste: This compound start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe classify Classify as Halogenated Organic Waste ppe->classify container Select & Label Approved 'Halogenated Waste' Container classify->container Yes transfer Transfer Waste to Container container->transfer store Store Sealed Container in Satellite Accumulation Area (SAA) transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point Disposal via Licensed Hazardous Waste Facility contact_ehs->end_point

Caption: Decision workflow for compliant waste disposal.

Regulatory Grounding

The disposal of this compound falls under regulations governing hazardous waste. In the United States, this is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions.[13][14] All disposal activities must be in strict accordance with local, state, and national regulations.[1]

By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment, in full compliance with the law.

References

  • 4-Chlorobenzoic acid Safety Data Sheet. MilliporeSigma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQu3_A7UGwbz0tH1NvQs31tpYpu_Gu3uX4UGouR5deAiY2C6bokTE89H2SrivXjw-WjkKMq57ULDEsJwOegHkzRDYIKx4dApVjsIUnJDWzaN3eiMxLZTuDn0KBOJPi1ujM3_o-3hvCpLc5TWQEf1KQ
  • Hazardous Waste Segregation Guide. Bucknell University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8g6J639T090GbDqlqhkBw4a0Tsat4jMccwjnxzd9j-QwSbqzeKs3nx2KUNGqJS3nDFsXZJgy77tZjtlgD0MKj4_yMCoY7UXKxD0tVlbi0UTXdBmCJzUyF5kiFR8moJWGjynsmqKAClBrkcpOTqEaPxUqDRi7UTpCHn11rQuktRL0jD5bYePTGD6m9WQARLNobirxr7d7pcUhBiibKn165V5CY9QINgQt6N8hbi9i_4jXcTA==
  • 4-Chloro-2,5-difluorobenzoic acid Safety Data Sheet. Echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZHGKm0YFy7OPLUmL7H-c44Zg4a0633YZ1Vvax1Amloqvj0q7Ybk4RC_Yi0jb5rQzwlwRS8Q3NQ9ssfDEtpN-sf1kFG4FQbOrS8e_QFDGA3dRTNonLCwc0RZb-Zp9jCgGquUw0wGZYgPUKVc4u6Ldbtir-BXBHibf-oHU3-s16_b9DbjnCOWCpd-rs
  • 4-Chloro-2,6-difluorobenzoic acid Safety Data Sheet. Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4GwW5cdOIR_VpvsjxaRiwCpP0qzwgbRDZmhjvlkcMTDweGtf1teHRwdQ34brdm5tkCsGsbTcUD0b-Tsuu2btkoCqCpklL1cwvDkzM6tU1jr7tn3ahjrrRx8FYnPaLPCS9NnwDDZMR0HdtFthwpeCLoxspUTbrEE5dpWALzH-w5lAqRBx_k2_dbQIplvGSGAYwO9hqhAESnYBWKKiBN-Gls-t105KWL9Nwb3ml_ap6fnDeFrGT0WcJwoZJyL9CrVH484C1B_JIcUh9fnc9xB22CmTQK16cw==
  • Appendix III List of Halogenated Organic Compounds. California Code of Regulations. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEbsve8pdw8Shfu0j5FOPUB20teYu6jaImlTq-uCpd1h1MCQdmcmNBtLuJMVEBCb9q4UvvGpOSNL6HEXYlmE-wQB92-C1ztUyjcpFLHvQkGI3B-U8C9GqcFQyH5McreT_VOeuqC8Z-zXr3UDbtisoBfjdeNT5o0bqBmcYt1vjuLaJYhLiUCmaIc43_FzQZer7-NhqCZU88XhS1SYjQOJ_byWf5YFr9dnysQ8xaRbu8-Upj-Gh2iJ6mopD6Mcc8WSyZzDqiDjf_kutRHyLJhk5KlBFsEfzTox72oCDNK-WIT8kdEmUp92OrkGLcCxqLioc4
  • 3-Chloro-2,4-difluorobenzoic acid Safety Data Sheet. Apollo Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKJSFJIa3BhYQDMSmaWqwmIUXNNlxAWDHTbv2nXlSlRcwIbzIZtHg_s-IT-bfvplJtp4o3gdFAjobiP0leMdMPzQFVzKH1weSQ-LQtene0t6Tze4pEwTWu3ava90omSEMK8mYuDIsIQezNgJvgubTg7Z4rznj5msLzWvgI
  • 4-Chloro-2,6-difluorobenzoic acid Safety Data Sheet. Echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyd0dK7DBJj9udTUKxtTfoZEMaklRYbgHq9zugQcbaEzwRLvDzPGhmkwnCAJk6a7hncpF10d-HclcqCCbmyedTZeXIfoWjI64iAStZZIPqoTsuEpH0gIsKinfbJDc7aFb8EkzxCmPXGFakeEzgQzWrrzh1sHY9N7haixPXxQO-YYLX0wWJKF6Ci3Nr
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgpHuISIo7SEAFFwLx8Xmx5Q-vvS0Yt6z-AosKK4xNF22ClA_IkR-CRNEguvVQliUwFwPSSgwoAb7RGRj2yxfum97-fLELL5GvDDjKo9lTIw-mG9tqsa8ulc95afONzsc3Kae4Q014VV8mhLbicJd8y9Fpnh89b6Vd08nTqSJq6rHP4Ubgh7Nslzc0Wywylv99KPesWDVf_67nKoRqdAHHNnHpWTYv1tiiHg==
  • 4-Chlorobenzoic acid Safety Data Sheet (2010). Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxi0bPnZocKNWaNH36f7ADArIJkPbeqgxa7UyUi0yinSydUjXMo7w0fuHcW0-ACx9AxWSKRfGJqnhejXLHq-rYmI0Mp0Ym6ipy3RBhfBD33g_A8yWA5jpdxc61z8Gkoym7G9uNPTw0bXVCzBTEDmGi4LrnerjnQIUzCeb10mXJ7G1PhzC-sh9iWCrxI72T9H7DWueixPSFyLvZ0HmQzzbrstdkXRHwL1XX-X_8Q9fG_x6iUwfGHFVfICHzfBk0gKFafWBysjRVUw_uLEqp
  • Classification of special laboratory waste. University of Barcelona. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEAqMu4KFRhdKD7QG5fittRTakQCxyafgKxxeC1kEWEkbK200VB3uZEPYdxHpRMwMYmtmt9GGz_rQ-5yhM3Xs61o2sbJBYcI57UoVtCbeeUlppBj6QVQfzcOGwGXqZ2znVqWRjBwSFTK1no7D5_1nyy_Sf0oS9RbiCSLgXyvvzfJlc-vdKsQQapFDTlj2c9JytWvWP_qhg9gL6viGUO0qT-0Jepv-EX_h2CUwDzbUNgyxogwKivQ==
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, UIUC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX7TxfAWg1pM_V2c-qvgl3CWPtPshVllWMJDSx_ZMapz8qCKW22zRTCFuvZJEE1rkjSiT6jY8HCwtrvOh9zyyCBJst8VEpa9JEkL81lEVkKnvLsU4yiADZvLrwAw3abkZLgrXyoKim1RZTwoC2LXSPYAsXsVDtfMQ5Ipv24ift0jKIDZu_YYPx9g==
  • 4-Chlorobenzoic acid Safety Data Sheet (2025). Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH79zlGXOMDGQnAxgFMYpZFqzmX8mW9hlrAB8oz2Dkre0Mj5yspfjnaYvze1KyW7YtIEHNzoIHy--837uV2UhZ9GVpQ5IIaoTRdYqun1b-K8puBr5S1rBvBvaZ2bhFMsAju9FGWrKVT4I7yjEb_SfqHdl81qlh55aBVO_cOX-42r_L4chna96k15NpSgsn_izQcgI79dh_I6BZv6CXv9Z4bU75UfZrx9d3agrvELum3LZZe5rNfBOoWXEGTUjgG_lfnGnWVCb9EhvJMOjvm6u9oe0wfe9wN
  • 4-Chloro-3-nitrobenzoic acid Safety Data Sheet. Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpJs_ytD4bPBa6kKkZKe1sY5FxnVjO9UG6nV1nrhlcLEIYRmogVMypZmyUbZ93YrofKAVZavtTw4n9H0KhB4Rsr6KKYsJQJMtjCtweCLlWEbc2tYkcqmH9aFVLL6raGZxO7tkP9pODCnwfuIN9fTWRrpXHaPlVhnZDXyD44_oYtbqYibnTJ4Vry4z594pqtX0YOWpzAeCW2vY9_O32QVtwce3yd8E4G54S0cKSQwCE-fjxrzy2RXwjveHyrmpz
  • 2,3-Difluoro benzoic acid Safety Data Sheet. Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQE4AxOj9XI4bE-UHXiBBV2zpCU6RM8SV4EnNZwSsh3l8c0vmYji7RDl6qvgsy6qBuVPzbPh1AItwLvovMcmtxsMtMMKugYpwucgY5NCr14hm6oH35AbK-PhBJjEs-dW05G8v-5x8zYapRotor7OPsZgc_ck6qkEx88lqHmt-qeLLl8q21IMErSTgAeK0KgSxj470WmdehKVq1fXTRe7WRf6A8kNyd3D60zFwtWpcXbsh-dVXLYpb76VRxZlwnl8efCNUpaIvRIUzUdk_nCmzWqmo=
  • 2-Chloro-4-fluorobenzoic acid Safety Data Sheet. Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNg43s9hznlDOhQOCSQtn11C_XTIOKBUv3oaO7aEES8D-ZKSS2nPlEXtJKW-qNZ86FDEgPFUyYCtczWNj8s3uqorEnsy0-5R0WSr6fP7aMfYWtoVEu9OptmE7P_PAnV9XbFdmqpqEIj49ZPW2w3CElgLbCpBx3Oc3ybM4sn7muHVYQJcPCkwLJR4PlZXgM94vM
  • Product and Product Group Discharges Subject to Effluent Limitations and Standards. U.S. Environmental Protection Agency. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGpxvFP9Ups7tqMAP4vaKFx1yodUBSAhaIsSXCOqdSLDUOUof6IqnG0027Km1SfAW7I_2T8rdRwyqMPtbUJTp3O0fyuuNBTjIVsm7_RIxvvyzoxvxNqZfaVeRhutovHtSrrzfyYSvUG_S6T8eMe0FpDA3QXIL3gzMzxIs9MThV44xz92HQpGRBTNWG2UTwqZ5Npw==
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_D3sY76dUsyfdj8WGZDeIyNSpFrdFEEaPaVnWlN944ODjMt0pV08gDNdvVCD1tyo5xGUSv5yoGDhWliDUR19uf5cL5kwBcIklkEKbRbBQpRzJ--5U_A3uk0_NlpIU2YQQ2km-N6XCsRKN2UX7skd68AN-N-kZMpSJB4VaFbhS9KK5IMTta0uWb5Kz

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-Chloro-2,3-difluorobenzoic acid, a halogenated aromatic compound. As a member of this chemical class, it requires meticulous handling to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles to ensure both personal and environmental protection. The information synthesizes data from analogous compounds and authoritative safety standards to provide a comprehensive operational plan.

Immediate Safety Profile & Hazard Assessment

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation H315Causes skin irritation upon contact.[1][2]
Serious Eye Irritation/Damage H319 / H318Causes serious eye irritation, potentially leading to severe damage.[3][4]
Respiratory Irritation H335May cause respiratory irritation if dust or vapors are inhaled.[1][2]

The primary routes of exposure are inhalation, skin contact, and eye contact. The core safety objective is to create an impenetrable barrier between the researcher and the chemical using a combination of engineering controls and personal protective equipment (PPE).

The Hierarchy of Controls: A Foundational Approach

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a framework established by safety organizations like the Occupational Safety and Health Administration (OSHA). PPE is the final line of defense, employed after other, more effective controls have been implemented.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Ex: Fume Hood Substitution->Engineering Admin Administrative Controls (Change the way people work) Ex: SOPs, Training Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal gear) Ex: Gloves, Goggles Admin->PPE caption Fig 1. Hierarchy of controls, prioritizing engineering solutions over PPE.

Fig 1. Hierarchy of controls, prioritizing engineering solutions over PPE.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to contain dust and potential vapors, thereby minimizing inhalation exposure.[5]

Core Personal Protective Equipment (PPE) Protocol

A risk assessment must be performed before any work begins to ensure the selected PPE is appropriate for the scale and nature of the procedure.[6]

Eye and Face Protection

Given the high risk of serious eye irritation or damage, robust eye protection is non-negotiable.[4][7]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[8][9] Standard safety glasses do not provide an adequate seal and are insufficient.[8]

  • Enhanced Protection: When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., dissolution, heating), a full-face shield must be worn in addition to chemical splash goggles.[8][10]

Hand Protection: Glove Selection

Choosing the correct gloves is critical to prevent skin contact and irritation.[10] The selection depends on the material's resistance to the chemical and the duration of the task. For halogenated aromatic compounds, several polymer types are suitable.[2]

Glove MaterialSuitability & RationaleRecommended Use
Nitrile Rubber Good resistance to a variety of acids and solvents. Provides excellent dexterity for fine tasks. A robust general-purpose choice for initial handling.[2][11]Standard Use: Handling solids, preparing solutions, brief contact. Always use a thickness of at least 0.35 mm for general applications.[2]
Neoprene Excellent resistance to acids, alkalis, and some organic solvents. Offers good pliability and tear resistance.[11]Prolonged Use: Suitable for longer procedures or when working with solvents where nitrile may degrade.
Butyl Rubber Provides superior resistance to highly corrosive acids, ketones, and esters.[11] However, it performs poorly with aromatic hydrocarbons and halogenated solvents.[11]Specialized Use: Best for handling the acid in concentrated, highly corrosive formulations, but check manufacturer data against any solvents being used.

Critical Glove Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For enhanced protection during transfers or when working with solutions, wearing two pairs of nitrile gloves is recommended.

  • Mind the Breakthrough Time: For any prolonged or frequently repeated contact, select a glove with a protection class of 5 or higher (breakthrough time >240 minutes).[2] For brief contact, a class 3 or higher (>60 minutes) is recommended.[2] Always consult the glove manufacturer's specific chemical resistance chart.[12][13]

  • Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them immediately in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection

Protecting skin and personal clothing from contamination is essential.

  • Laboratory Coat: A clean, flame-resistant lab coat buttoned completely is the minimum requirement.

  • Chemical Apron: For procedures involving significant splash potential, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[2][10]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes are strictly prohibited.[8]

Respiratory Protection

While a fume hood is the primary control, supplemental respiratory protection may be necessary in specific situations.

  • Standard Operations: All handling of this compound powder or its solutions must be performed within a functioning chemical fume hood.[5]

  • Emergency or Maintenance: In the event of a large spill outside of a fume hood or during maintenance where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[5] For high-concentration emergencies, a self-contained breathing apparatus (SCBA) is necessary.[5][7]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Pre-Operation Check: Confirm the chemical fume hood is operational. Don all required PPE as outlined above. Ensure an emergency eyewash station and safety shower are accessible.[14]

  • Preparation: Designate a specific area within the fume hood for the procedure. Place absorbent, chemical-resistant pads on the work surface.

  • Weighing & Transfer: Carefully weigh the solid chemical within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.

  • Reaction/Dissolution: If making a solution, add the solid acid slowly to the solvent. Never add solvent to the solid to avoid splashing.

  • Post-Operation: Tightly seal the primary container. Decontaminate any reusable equipment (e.g., glassware) with a suitable solvent, collecting the rinsate as hazardous waste.[5]

  • Cleanup: Wipe down the work area within the fume hood. Dispose of all contaminated disposable materials (gloves, pads, weighing paper) in the designated waste container.

Emergency Response Protocols

cluster_1 Chemical Exposure Emergency Response Exposure Exposure Occurs (Skin/Eye Contact, Inhalation) Remove Remove victim from source Move to fresh air Exposure->Remove Decontaminate Decontaminate Skin: Wash 15+ min Eyes: Flush 15+ min Remove->Decontaminate Alert Alert Supervisor & EHS Provide SDS Decontaminate->Alert Medical Seek Immediate Medical Attention Alert->Medical caption Fig 2. Workflow for responding to a chemical exposure event.

Fig 2. Workflow for responding to a chemical exposure event.
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][16]

  • Spill: Evacuate the immediate area. If the spill is large or outside a fume hood, alert others and contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand), sweep up carefully to avoid generating dust, and place in a sealed, labeled container for hazardous waste disposal.[17]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[5][18]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][19]

  • Labeling: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste," the full chemical name, and the associated hazards.[5]

  • Collection: Collect all waste, including contaminated PPE, absorbent materials, and solvent rinsates, in this container.

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Ensure the container is tightly sealed and stored in a designated satellite accumulation area until collection.[5] Never dispose of this chemical down the drain or in regular trash.[19]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 3-(3-Chloro-3-butenyl)benzoic Acid: A Guide for Laboratory Professionals.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Echemi. (n.d.). 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS, 132794-07-1 Safety Data Sheets.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 4-Chloro-2,6-difluorobenzoic acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-Chloro-2,4-difluorobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Chlorobenzoic acid.
  • Echemi. (n.d.). 4-Chloro-2,6-difluorobenzoic acid SDS, 196194-58-8 Safety Data Sheets.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 4-Chloro-2,5-difluorobenzoic acid.
  • Fisher Scientific. (2010, August 10). SAFETY DATA SHEET: 4-Chlorobenzoic acid.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2-Chloro-4-fluorobenzoic acid.
  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.